Bis(2-cyanoethyl) ether
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7769. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-cyanoethoxy)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-3-1-5-9-6-2-4-8/h1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGCCTGNWPKXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044154 | |
| Record name | 2,2'-Dicyanodiethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White turnings; [Acros Organics MSDS] | |
| Record name | Cellulose, 2-cyanoethyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20408 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1656-48-0, 9004-41-5 | |
| Record name | Bis(2-cyanoethyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1656-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Dicyanodiethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001656480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-cyanoethyl) ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7769 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanenitrile, 3,3'-oxybis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cellulose, 2-cyanoethyl ether | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Dicyanodiethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-oxydipropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyanoethyl Cellulose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-DICYANODIETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF1UOO2PHO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Bis(2-cyanoethyl) ether" CAS number 1656-48-0
An In-Depth Technical Guide to Bis(2-cyanoethyl) ether (CAS: 1656-48-0) for Scientific Professionals
Introduction
This compound, also known by its systematic IUPAC name 3,3'-Oxydipropionitrile, is a difunctional organic compound with the CAS number 1656-48-0.[1][2][3][4] Characterized by a central ether linkage flanked by two ethylnitrile groups, this molecule serves as a highly versatile and reactive intermediate in organic synthesis.[3][5] Its appearance is typically a colorless to pale yellow or brown liquid.[1][3] While stable under neutral conditions, its cyano groups and ether bond offer specific reaction sites, enabling its transformation into a variety of valuable downstream products, including dicarboxylic acids, diamines, and polymers.[3][5]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the physicochemical properties, synthesis, core reactivity, applications, and safety protocols associated with this compound. The insights herein are intended to facilitate its effective and safe use in advanced research and development settings.
Physicochemical Properties and Molecular Identification
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. This compound is very soluble in water and possesses a relatively low volatility.[1][3] Key identifying and physical data are summarized below.
Chemical Structure
Caption: Chemical Structure of this compound.
Identification and Properties Table
| Identifier/Property | Value | Source(s) |
| CAS Number | 1656-48-0 | [1][3][4][6][7] |
| Molecular Formula | C₆H₈N₂O | [1][2][3][7] |
| Molecular Weight | 124.14 g/mol | [2][4][7] |
| IUPAC Name | 3-(2-cyanoethoxy)propanenitrile | [2][4][8] |
| Synonyms | 3,3'-Oxydipropionitrile, 2,2'-Dicyanodiethyl ether | [3][4][7] |
| Appearance | Clear, colorless to brown liquid | [1][3] |
| Melting Point | -26.3 °C | [1][8] |
| Boiling Point | ~306-314 °C (at 1 atm) | [1][8] |
| 110-112 °C (at 0.5 mmHg) | ||
| Density | 1.043 g/mL (at 25 °C) | |
| Solubility in Water | Very soluble | [1] |
| Flash Point | 113-149 °C | [1] |
| InChI Key | BCGCCTGNWPKXJL-UHFFFAOYSA-N | [2][4][8] |
| SMILES | N#CCCOCCC#N | [8] |
Synthesis Pathway and Representative Protocol
The primary and most efficient method for producing this compound is through the reaction of acrylonitrile with ethylene cyanohydrin, facilitated by an alkaline catalyst.[5] This process, a form of cyanoethylation, is notable for its high yields and purity.[5] Attempts to synthesize this compound via other routes, such as reacting bis(2-chloro-ethyl) ether with alkali metal cyanides, have proven unsuccessful.[5]
Reaction Mechanism
The synthesis proceeds via a base-catalyzed Michael addition. The alkaline catalyst (e.g., NaOH) deprotonates the hydroxyl group of ethylene cyanohydrin, forming an alkoxide. This nucleophilic alkoxide then attacks the β-carbon of acrylonitrile. The resulting intermediate is then protonated by water or another proton source to yield the final product. The reaction can be accelerated by moderate warming.[5]
Caption: Simplified workflow of the base-catalyzed synthesis.
Laboratory-Scale Synthesis Protocol
This protocol is adapted from the methodology described in U.S. Patent 2,382,036.[5] It serves as a self-validating system where reaction completion can be monitored by the disappearance of reactants using techniques like GC or TLC.
Materials:
-
Ethylene cyanohydrin (1.0 mol)
-
Acrylonitrile (1.0 mol)
-
50% Sodium hydroxide solution (catalyst)
-
Water-immiscible solvent (e.g., ethylene dichloride or benzene)
-
Dilute hydrochloric acid (for neutralization)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine ethylene cyanohydrin (71 g, 1 mol) and acrylonitrile (53 g, 1 mol).
-
Initiation: Cool the mixture to approximately 10 °C using an ice bath. While stirring vigorously, add the 50% sodium hydroxide solution (1 g) dropwise, ensuring the temperature does not exceed 20-25 °C. The causality for this temperature control is to prevent runaway polymerization of acrylonitrile.
-
Reaction Progression: After the catalyst addition is complete, allow the mixture to warm to room temperature and continue stirring. The reaction is exothermic; gentle cooling may be required. Stir for an additional 2-4 hours to ensure completion.
-
Workup - Neutralization: Once the reaction is complete, neutralize the alkaline catalyst by adding dilute hydrochloric acid dropwise until the mixture is neutral to litmus paper. This step is critical to prevent base-catalyzed side reactions during purification.
-
Isolation:
-
Solvent Extraction: Add a water-immiscible solvent like ethylene dichloride. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Distillation: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation. This compound distills at approximately 160-165 °C at 5-6 mm Hg.[5]
-
Core Applications & Chemical Reactivity
The synthetic utility of this compound stems from the reactivity of its two nitrile functional groups and the stability of the ether linkage. This allows it to serve as a C3 building block for a range of more complex molecules.[3][9]
Caption: Key chemical transformations of this compound.
Hydrolysis to Dicarboxylic Acids
The twin nitrile groups can be readily hydrolyzed under acidic conditions (e.g., using aqueous sulfuric acid) to yield the corresponding dicarboxylic acid, 3,3'-oxybis(propanoic acid).[5] This diacid is a valuable monomer for the synthesis of specialty polyamides and polyesters, and can be used as a flexible linker in metal-organic frameworks or in the design of drug molecules.
Hydrogenation to Diamines
Catalytic hydrogenation of the nitrile groups, typically using catalysts like Raney Nickel or Cobalt under hydrogen pressure, reduces them to primary amines, yielding 3,3'-oxybis(propan-1-amine).[5] This flexible diamine is a crucial building block for:
-
Polyamide Resins: Reacting with dicarboxylic acids to form specialized nylons.
-
Epoxy Curing Agents: The primary amine groups can react with epoxy resins.
-
Pharmaceutical Scaffolds: Diamines are fundamental components in the synthesis of various heterocyclic compounds and as linkers in drug-conjugate chemistry.
Use in Oligonucleotide Synthesis
While this compound itself is not directly used, the 2-cyanoethyl group is a critical protecting group in automated DNA/RNA synthesis. A related phosphoramidite reagent, Bis(2-cyanoethyl) diisopropylphosphoramidite , is employed as a phosphitylating agent.[10] The cyanoethyl group serves as a phosphate protecting group that is stable to the conditions of oligonucleotide assembly but can be easily removed during the final deprotection step. This highlights the utility of the cyanoethyl moiety in complex biological synthesis, a field of great importance to drug development.
Safety, Handling, and Storage
This compound is classified as a hazardous chemical and requires careful handling to minimize exposure.[6][11] Adherence to established safety protocols is mandatory.
Hazard Identification
The compound presents several health risks upon exposure.[1][6][11]
| Hazard Class | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[6][11] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[6][11] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[6][11] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][6][11] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][6][11] |
| STOT (Single Exposure) | Category 3 | May cause respiratory irritation.[6][11] |
Recommended Handling and PPE
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][6] Do not eat, drink, or smoke in the work area.[6]
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[1]
-
Peroxide Formation: As an ether, this compound may have the potential to form explosive peroxides upon prolonged exposure to air.[2] It is classified as a Class D peroxide-forming chemical.[2]
-
Decomposition: Thermal decomposition may produce toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[1]
Conclusion
This compound (CAS 1656-48-0) is a synthetically valuable chemical intermediate defined by its dual nitrile functionality and central ether linkage. Its straightforward, high-yield synthesis and its ability to be converted into key building blocks like dicarboxylic acids and diamines make it a significant resource for materials science and organic synthesis. For professionals in drug development, its derivatives serve as important linkers and scaffolds, while the related 2-cyanoethyl protecting group is fundamental to oligonucleotide synthesis. Proper understanding of its reactivity, coupled with strict adherence to safety and handling protocols, enables its effective and responsible application in pioneering research and development endeavors.
References
- Fisher Scientific. (2025). Safety Data Sheet: this compound. URL: https://www.fishersci.com/sdsitems.do?partNumber=A11005&productDescription=BIS%282-CYANOETHYL%29+ETHER+98%25+10G&vendorId=VN00033897&countryCode=US&language=en
- PrepChem.com. (n.d.). Synthesis of bis-(2-cyanoethyl) ether. Retrieved from URL: https://www.prepchem.com/synthesis-of-bis-2-cyanoethyl-ether/
- ChemicalBook. (n.d.). Bis(2-cyanoethyl)ether(1656-48-0). Retrieved from URL: https://www.chemicalbook.com/ProductMSDSDetailCB0258168_EN.htm
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15452, this compound. Retrieved from URL: https://pubchem.ncbi.nlm.nih.gov/compound/Bis_2-cyanoethyl__ether
- CymitQuimica. (n.d.). CAS 1656-48-0: this compound. Retrieved from URL: https://www.cymitquimica.com/cas/1656-48-0
- Chemcasts. (n.d.). This compound Properties vs Temperature. Retrieved from URL: https://chemcasts.com/property-profile/1656-48-0/bis(2-cyanoethyl)%20ether
- Thermo Fisher Scientific. (2025). Safety Data Sheet: this compound. URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2FA11005_SDS_EN.pdf
- Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from URL: https://chemcasts.com/compound/1656-48-0/bis(2-cyanoethyl)%20ether
- Santa Cruz Biotechnology, Inc. (n.d.). 2-Cyanoethyl ether. Retrieved from URL: https://www.scbt.com/p/2-cyanoethyl-ether-1656-48-0
- Bruson, H. A. (1945). U.S. Patent No. 2,382,036. Washington, DC: U.S. Patent and Trademark Office. URL: https://patents.google.
- Fisher Scientific. (n.d.). This compound, 98%. Retrieved from URL: https://www.fishersci.com/shop/products/bis-2-cyanoethyl-ether-98-thermo-scientific/A11005.09
- Sigma-Aldrich. (n.d.). 2-Cyanoethyl ether, 98%. Retrieved from URL: https://www.sigmaaldrich.com/US/en/product/aldrich/c91204
- MedChemExpress. (n.d.). Bis(2-cyanoethyl) diisopropylphosphoramidite. Retrieved from URL: https://www.medchemexpress.com/bis-2-cyanoethyl-diisopropylphosphoramidite.html
- Wikipedia. (n.d.). Propionitrile. Retrieved from URL: https://en.wikipedia.org/wiki/Propionitrile
Sources
- 1. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. scbt.com [scbt.com]
- 8. chem-casts.com [chem-casts.com]
- 9. Propionitrile - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Synonyms for "Bis(2-cyanoethyl) ether" like 3,3'-Oxydipropionitrile
An In-Depth Technical Guide to 3,3'-Oxydipropionitrile
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3,3'-Oxydipropionitrile, a versatile dinitrile compound. It is intended for researchers, chemists, and professionals in drug development and materials science who require a deep understanding of this molecule's properties, synthesis, and applications. We will move beyond simple data recitation to explore the causal relationships behind its chemical behavior and utility, ensuring a thorough and practical understanding.
Nomenclature and Identification: Establishing a Common Language
3,3'-Oxydipropionitrile is an organic compound known by several synonyms, which can often be a source of confusion in literature and supplier catalogs. Establishing a clear understanding of its nomenclature is the first step in any rigorous scientific discussion.
The most commonly used name is 3,3'-Oxydipropionitrile . However, it is frequently referred to as Bis(2-cyanoethyl) ether .[1] This alternative name provides a clear description of its structure: an ether linkage connecting two 2-cyanoethyl groups. Other synonyms you may encounter include:
For unambiguous identification, the Chemical Abstracts Service (CAS) Registry Number is the industry standard.
Physicochemical Properties: A Quantitative Overview
The utility of a chemical compound is fundamentally dictated by its physical and chemical properties. 3,3'-Oxydipropionitrile is typically a colorless to pale yellow or brown liquid.[2][4] Its key properties are summarized in the table below. The presence of two polar nitrile groups and a central ether linkage results in a high boiling point, low vapor pressure, and significant solubility in water.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂O | [1][4] |
| Molecular Weight | 124.14 g/mol | [1][5] |
| Appearance | Clear, colorless to brown liquid | [2][4][5] |
| Boiling Point | ~172 °C to 314 °C (Varies with pressure) | [4][6] |
| Melting Point | -26.3 °C | [4] |
| Density | ~1.05 g/cm³ | [7] |
| Refractive Index (@ 20°C) | ~1.44 | [5][6][7] |
| Flash Point | 113 °C - 149 °C (closed cup) | [4] |
| Solubility in Water | Very soluble | [4] |
| Vapor Pressure (@ 25°C) | 0.0005 mmHg | [4] |
Synthesis: The Cyanoethylation of Water
The primary industrial synthesis of 3,3'-Oxydipropionitrile is achieved through the base-catalyzed cyanoethylation of water, reacting two molecules of acrylonitrile with one molecule of water.[8] This reaction is an example of a Michael addition.
Causality of Experimental Choices:
-
Catalyst: The reaction requires an alkaline catalyst. Options include alkali metal hydroxides (NaOH, KOH), alkaline earth hydroxides (Ca(OH)₂), or strongly basic quaternary ammonium hydroxides.[8] The catalyst's role is to deprotonate water, forming the hydroxide ion (OH⁻), a potent nucleophile that initiates the attack on the electron-deficient β-carbon of acrylonitrile.
-
Temperature: The reaction proceeds at moderate temperatures, typically between 40 to 60 °C, to ensure a reasonable reaction rate without promoting unwanted polymerization of acrylonitrile.[8]
-
Neutralization: Upon completion, the reaction mixture is neutralized with a dilute acid. This step is crucial to quench the catalyst and prevent reverse reactions or side-product formation during product isolation.[8]
-
Isolation: As the product is water-soluble, isolation is often achieved via solvent extraction with a water-immiscible solvent or by direct distillation under reduced pressure to avoid thermal decomposition.[8]
The overall reaction can be visualized as follows:
Caption: Synthesis pathway of 3,3'-Oxydipropionitrile.
Core Applications: A Multifunctional Chemical
The unique combination of a flexible ether backbone and two terminal nitrile groups makes 3,3'-Oxydipropionitrile a valuable compound in several fields.
Intermediate in Organic Synthesis
The nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or participate in other transformations, making it a versatile building block.[2][8] This allows for the synthesis of corresponding dicarboxylic acids, diamines, amides, and esters, which are precursors for manufacturing synthetic resins and plasticizers.[8][9]
High-Performance Solvent
With a high dielectric constant and a wide electrochemical window, 3,3'-Oxydipropionitrile and related nitrile solvents are highly suitable for electrochemical applications, such as in battery materials and electrolytes for supercapacitors.[6][10][11] Its polarity allows it to effectively dissolve salts, creating conductive solutions necessary for electrochemical cells.[12][13]
Material Science and Polymers
Its properties make it a candidate for use in materials science.[2] It can be used in the production of polymers and as a plasticizer, a substance added to polymers to increase their flexibility and durability.[8][9]
Analytical Characterization: A Protocol for Gas Chromatography (GC)
Ensuring the purity of 3,3'-Oxydipropionitrile is critical for its application, particularly in research and development. Gas chromatography is a standard method for assessing its purity.[5][7]
Principle: GC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas). The time it takes for a compound to travel through the column (retention time) is characteristic of that compound under specific conditions, and the area under its corresponding peak is proportional to its concentration.
Step-by-Step GC Protocol
-
Sample Preparation:
-
Prepare a ~1% (w/v) solution of the 3,3'-Oxydipropionitrile sample in a high-purity solvent like acetone or ethyl acetate. Ensure the solvent does not co-elute with the analyte or any expected impurities.
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 2 mL GC autosampler vial.
-
-
Instrumentation and Conditions: (These are typical starting conditions and may require optimization)
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: DB-5 or HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, with a constant flow rate of ~1.0 mL/min.
-
Injector: Split/Splitless inlet.
-
Injection Volume: 1.0 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Detector: FID.
-
Detector Temperature: 300 °C.
-
Detector Gases: Hydrogen (~30 mL/min), Air (~300 mL/min), Makeup (e.g., Nitrogen, ~25 mL/min).
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
This method provides a percent purity relative to other volatile components detectable by FID. For absolute quantification, calibration with a certified reference standard is required.
-
Caption: Standard workflow for purity analysis by Gas Chromatography.
Safety, Handling, and Storage
3,3'-Oxydipropionitrile is a chemical that requires careful handling. It is classified as hazardous and can cause significant irritation.[14]
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[4]
-
Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[4][15]
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or if there is a risk of inhaling vapors.[4]
-
-
Handling and Storage:
Conclusion
3,3'-Oxydipropionitrile, also known as this compound, is a compound with significant utility rooted in its distinct molecular structure. Its dual nitrile functionality and central ether linkage provide a unique combination of polarity, reactivity, and stability. From its role as a versatile synthetic intermediate for polymers and pharmaceuticals to its application as a high-performance solvent in modern energy storage systems, a thorough understanding of its properties, synthesis, and safe handling procedures is essential for any scientist or researcher working with this molecule.
References
- This compound | C6H8N2O | CID 15452. (n.d.). PubChem. [Link]
- 3,3′-Oxydipropionitrile. (n.d.). Starshinechemical. [Link]
- Bruson, H. A. (1945). This compound and process for making same. U.S. Patent No. 2,382,036.
- 3,3'-Oxydipropionitrile, 500mL, Each. (n.d.). CP Lab Safety. [Link]
- Propanenitrile, 3,3'-oxybis-. (n.d.). NIST Chemistry WebBook. [Link]
- XII. Electrochemistry. (n.d.). [Link]
- Abraham, K. M. (2010).
- Ávila-Gutiérrez, M., et al. (n.d.). A practical and instructive approach to purify acetonitrile for a wide electrochemical window. [Link]
- Continuous process for the manufacture of 3-hydroxy propionitrile. (2003).
- Zhang, F., et al. (2018). Plasticizers Derived from Biomass Resources: A Short Review. PMC - PubMed Central. [Link]
- Electrooxidation of low-permittivity solvents in acetonitrile and solubility of trihexylamine in acetonitrile. (2019).
Sources
- 1. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 3. Propanenitrile, 3,3'-oxybis- [webbook.nist.gov]
- 4. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 3,3'-Oxydipropionitrile | Starshinechemical [starshinechemical.com]
- 7. labproinc.com [labproinc.com]
- 8. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 9. Plasticizers Derived from Biomass Resources: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-kemsciences.com [e-kemsciences.com]
- 11. researchgate.net [researchgate.net]
- 12. kubiak.ucsd.edu [kubiak.ucsd.edu]
- 13. par.nsf.gov [par.nsf.gov]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of Bis(2-cyanoethyl) Ether from Acrylonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-cyanoethyl) ether, also known as 3,3'-oxydipropionitrile, is a significant chemical intermediate characterized by a flexible ether linkage and two terminal nitrile functionalities.[1] These reactive groups make it a valuable precursor in the synthesis of polymers, plasticizers, and corresponding diamines through hydrogenation.[2] This guide provides a comprehensive overview of its synthesis from acrylonitrile and water, detailing the underlying reaction mechanism, catalytic strategies, optimized experimental parameters, and rigorous safety protocols. The synthesis hinges on a base-catalyzed double Michael addition, a class of reaction known as cyanoethylation, offering a robust and scalable route to this versatile molecule.
The Chemical Rationale: Mechanism of Synthesis
The formation of this compound from acrylonitrile proceeds via a base-catalyzed cyanoethylation reaction.[3][4] The overall transformation involves the reaction of two moles of acrylonitrile with one mole of water.[2] The process is not a direct etherification but rather a sequential Michael addition, where water acts as the initial nucleophile.
The mechanism can be dissected into three primary stages:
-
In Situ Formation of the Initiating Nucleophile: The reaction is initiated by the deprotonation of water by a strong base (e.g., OH⁻), generating a hydroxide ion. This hydroxide ion then acts as a nucleophile, attacking the electrophilic β-carbon of an acrylonitrile molecule. The nitrile group is a powerful electron-withdrawing group, rendering the β-carbon susceptible to nucleophilic attack.[3] This initial addition forms the ethylene cyanohydrin anion, which is then protonated by water to yield ethylene cyanohydrin.
-
Formation of the Alkoxide Nucleophile: The ethylene cyanohydrin formed in situ is more acidic than water. The basic catalyst deprotonates the hydroxyl group of ethylene cyanohydrin, creating a potent alkoxide nucleophile.
-
Second Michael Addition: This alkoxide nucleophile then attacks a second molecule of acrylonitrile at its β-carbon. This step forms the final carbon-oxygen bond, yielding the this compound product after protonation.
While the reaction can be performed by starting with ethylene cyanohydrin and one equivalent of acrylonitrile, the use of water as the primary reactant is often more practical and economical, as it generates the necessary ethylene cyanohydrin intermediate directly within the reaction mixture.[2]
Figure 1: Reaction mechanism for the synthesis of this compound.
Catalysis and Reaction Parameters
The choice of catalyst and the fine-tuning of reaction parameters are critical for achieving high yield and purity. As a base-catalyzed process, the reaction's efficiency is directly tied to the strength and concentration of the alkaline catalyst.
Catalytic Systems
A variety of alkaline catalysts are effective for this cyanoethylation.[2] The primary function of the catalyst is to generate the nucleophile required to initiate the Michael addition.[3][4]
-
Alkali Metal Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used due to their low cost and high basicity. They are typically used as aqueous solutions.[2]
-
Alkaline Earth Metal Hydroxides: Calcium hydroxide (Ca(OH)₂) can also be employed.[2]
-
Quaternary Ammonium Hydroxides: Strongly basic organic hydroxides like benzyl trimethyl ammonium hydroxide (Triton B) are highly effective and can offer improved solubility in organic media.[2][3]
The selection of the catalyst depends on the desired reaction rate, solvent system, and cost considerations for scale-up. Quaternary ammonium hydroxides can sometimes provide better yields by minimizing side reactions.
Key Experimental Parameters
Optimizing the reaction conditions is essential to maximize the yield of the desired product while minimizing the polymerization of acrylonitrile, a common side reaction.
| Parameter | Typical Range | Rationale & Expert Insights |
| Temperature | 15°C to 60°C | The reaction is exothermic. Lower temperatures (15-25°C) are used initially to control the reaction rate and prevent runaway polymerization of acrylonitrile. The temperature can be gently increased (40-60°C) to drive the reaction to completion.[2] |
| Stoichiometry | ~2 moles Acrylonitrile : 1 mole Water | A stoichiometric ratio is theoretically required.[2] In practice, a slight excess of acrylonitrile may be used to ensure complete conversion of the water or the intermediate ethylene cyanohydrin. |
| Catalyst Loading | Catalytic Amount (e.g., 1-5% w/w) | Only a catalytic amount is needed. Higher concentrations can promote side reactions and increase the difficulty of neutralization during workup. |
| Solvent | Dioxane, Benzene, or Neat | The reaction can be run without a solvent (neat). However, the use of a solvent like dioxane can help to control the temperature and improve homogeneity, especially on a larger scale.[2] |
| Reaction Time | 5 to 24 hours | Reaction time is dependent on temperature and catalyst choice. Progress can be monitored by techniques such as Gas Chromatography (GC) or by monitoring the consumption of acrylonitrile. |
Experimental Protocol: A Validated Approach
This protocol is a synthesized representation based on established procedures.[2] It is designed to be self-validating through clear checkpoints and expected outcomes.
Materials and Equipment
-
Reagents: Acrylonitrile (≥99%), Deionized Water, Sodium Hydroxide (50% aq. solution), Dilute Hydrochloric Acid, Ethylene Dichloride (for extraction).
-
Equipment: A three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a cooling bath (ice-water). A distillation apparatus for purification is also required.
Step-by-Step Synthesis Procedure
-
Reactor Setup: In a well-ventilated fume hood, assemble the reaction apparatus. Charge the flask with acrylonitrile (e.g., 106 g, 2.0 mol) and deionized water (e.g., 18 g, 1.0 mol).
-
Initial Cooling: Begin stirring the mixture and cool it to 10-15°C using an external ice bath. Causality: This initial cooling is critical to manage the exothermicity of the first addition and prevent uncontrolled polymerization of acrylonitrile.[2]
-
Catalyst Addition: Slowly add the 50% sodium hydroxide solution (e.g., 2 g) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 25°C.
-
Controlled Reaction: Maintain the reaction mixture at 20-25°C with stirring for approximately 5 hours. The mixture may become slightly viscous.
-
Driving to Completion: Allow the mixture to warm to room temperature and then gently heat to 40-45°C for an additional 2-3 hours to ensure the reaction goes to completion.
-
Neutralization: Cool the reaction mixture back to room temperature. Slowly add dilute hydrochloric acid until the mixture is neutral (pH ~7, check with pH paper). Trustworthiness: This step is crucial to quench the catalyst and prevent base-catalyzed hydrolysis or reverse reactions during workup.
-
Product Isolation (Extraction): Transfer the neutralized mixture to a separatory funnel. Add ethylene dichloride (e.g., 50 mL) and shake vigorously. Allow the layers to separate and collect the organic (bottom) layer. The aqueous layer can be extracted again to maximize recovery.[2]
-
Purification (Distillation): Combine the organic extracts. The solvent can be removed using a rotary evaporator. The residual oil is then purified by vacuum distillation. The this compound product typically distills at 161-163°C at a pressure of 5.5 mmHg.[2]
Figure 2: Experimental workflow for the synthesis of this compound.
Safety and Handling
Rigorous adherence to safety protocols is paramount due to the hazardous nature of the chemicals involved.
-
Acrylonitrile: This reactant is highly flammable, toxic by inhalation, ingestion, and skin contact, and is classified as a carcinogen.[5][6] All manipulations must be conducted in a certified chemical fume hood. Vapors can form explosive mixtures with air.[5]
-
This compound: The product is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[7]
-
Sodium Hydroxide: A strong corrosive that can cause severe skin burns and eye damage.
Personal Protective Equipment (PPE)
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Respiratory Protection: If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors should be used.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Spills: Absorb small spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.[8]
References
- Bruson, H. A. (1945). This compound and process for making same. U.S. Patent No. 2,382,036.
- Rajasekaran, A., et al. (Year not specified). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. [Link]
- Lohray, B. B., et al. (1977). Process for the manufacture of bis-(2-cyanoethyl)-amine. U.S. Patent No. 4,055,586.
- Eureka | Patsnap (n.d.). Method for preparing n,n'-bis(2-cyanoethyl)-1,2-ethylenediamine.
- Wikipedia (n.d.).
- Chemos GmbH & Co.KG (2024). Safety Data Sheet: Acrylonitrile. Chemos GmbH & Co.KG. [Link]
- New Jersey Department of Health (2005). Hazardous Substance Fact Sheet: Acrylonitrile. NJ.gov. [Link]
- DCMR (2018).
Sources
- 1. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 2. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 5. chemos.de [chemos.de]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. storage.mozardsaas.nl [storage.mozardsaas.nl]
"Bis(2-cyanoethyl) ether" as an intermediate in organic synthesis
While this compound is a product of cyanoethylation, the cyanoethyl moiety itself is a critical tool in organic synthesis, particularly as a protecting group. In oligonucleotide synthesis, the phosphodiester backbone is often protected as a cyanoethyl phosphotriester. [12]This protecting group is stable during the synthesis but is readily removed by base-catalyzed elimination at the end, releasing acrylonitrile. [10][12]Understanding the chemistry of this compound provides insight into the potential side reactions in these processes, where nucleophiles can react with the released acrylonitrile. [12]
Conclusion
This compound is a powerful and versatile intermediate whose value is defined by its symmetrical structure and the reactivity of its terminal nitrile groups. Its ability to be efficiently converted into corresponding diacids and diamines makes it a fundamental building block for materials science and polymer chemistry. [3]For researchers and drug development professionals, a firm grasp of its synthesis, handling, and reactivity opens the door to the creation of novel scaffolds and functional molecules. As the demand for advanced polymers and specialty chemicals continues to grow, the importance of foundational intermediates like this compound remains firmly established.
References
- This compound | C6H8N2O | CID 15452 - PubChem.[Link]
- US2382036A - Bis(2-cyanoethyl)
- Cyanoethyl
- Thermophysical Properties of this compound - Chemcasts.[Link]
- Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore.[Link]
- 2-Cyanoethyl Phosphate and its Use in the Synthesis of Phosphate Esters | Journal of the American Chemical Society.[Link]
Sources
- 1. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 4. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem-casts.com [chem-casts.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Versatility of Bis(2-cyanoethyl) Ether: A Technical Guide to its Applications in Polymer Chemistry
Abstract
Bis(2-cyanoethyl) ether, also known as 3,3'-oxydipropionitrile, is a unique and versatile chemical intermediate with significant potential in the field of polymer chemistry.[1][2] Its distinct molecular structure, featuring two nitrile groups and a flexible ether linkage, makes it a valuable precursor for the synthesis of high-performance polymers and a functional additive in advanced material formulations. This technical guide provides an in-depth exploration of the potential applications of this compound, focusing on its role as a building block for novel polyamides and polyesters, and as a key component in the development of high-dielectric materials. This document is intended for researchers, scientists, and professionals in polymer science and material development, offering both foundational knowledge and practical insights into leveraging the properties of this compound.
Introduction: Unveiling the Potential of a Multifunctional Intermediate
This compound is a colorless to pale yellow liquid characterized by its moderate solubility in polar solvents and relatively low volatility.[1] The presence of two reactive cyanoethyl groups is central to its utility, allowing for chemical transformations into valuable monomers for step-growth polymerization.[2] Furthermore, the inherent polarity imparted by the nitrile groups suggests its potential in applications where high dielectric performance is desired. This guide will systematically explore these applications, providing the scientific rationale and experimental context for each.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in polymer synthesis and formulation.
| Property | Value | Reference |
| CAS Number | 1656-48-0 | [1][3][4] |
| Molecular Formula | C6H8N2O | [1][3][4] |
| Molecular Weight | 124.14 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Boiling Point | 160-165 °C at 5-6 mmHg | [2] |
| Refractive Index | 1.4395-1.4435 @ 20 °C | [3] |
| IUPAC Name | 3-(2-cyanoethoxy)propanenitrile | [1][3] |
Application as a Monomer Precursor for High-Performance Polymers
A primary application of this compound is its role as a precursor to difunctional monomers, specifically a diamine and a dicarboxylic acid. These monomers can then be used to synthesize polyamides and polyesters with a flexible ether linkage integrated into the polymer backbone, which can enhance solubility and processability.
Synthesis of Monomers from this compound
The two nitrile groups of this compound can be readily converted to primary amines through hydrogenation or to carboxylic acids via hydrolysis.
Caption: Synthesis pathways from this compound to polymers.
Methodology:
-
Reaction Setup: In a high-pressure autoclave, charge N-alkylbis(cyanoethyl)amine, a solvent such as 7N methanolic ammonia, and a Raney nickel catalyst.
-
Hydrogenation: Pressurize the autoclave with hydrogen to approximately 50 psi.
-
Reaction Conditions: Heat the mixture while stirring. The reaction temperature and duration will need to be optimized for this compound.
-
Work-up: After the reaction is complete, cool the autoclave, vent the hydrogen, and filter the catalyst. The solvent can be removed under reduced pressure to yield the crude diamine.
Note: The use of an ammonia-containing solvent helps to suppress the formation of secondary amines during the hydrogenation of nitriles.
The hydrolysis of the nitrile groups to carboxylic acids can be achieved under acidic or basic conditions. A vintage patent describes the hydrolysis of this compound using aqueous sulfuric acid to produce the corresponding dicarboxylic acid, 3,3'-oxydipropionic acid.[2]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound with an aqueous solution of a strong acid, such as sulfuric acid.
-
Hydrolysis: Heat the mixture to reflux and maintain the temperature until the reaction is complete, which can be monitored by techniques like IR spectroscopy (disappearance of the nitrile peak).
-
Work-up: After cooling, the dicarboxylic acid may precipitate from the solution or can be isolated by extraction or crystallization.
Polyamides Derived from bis(3-aminopropyl) ether
The diamine, bis(3-aminopropyl) ether, can be polymerized with various dicarboxylic acids or their derivatives (e.g., diacid chlorides) to form polyamides. The incorporation of the flexible ether linkage is expected to improve the solubility and processability of the resulting polymers compared to fully aromatic polyamides.[6]
General Polycondensation Procedure (Yamazaki-Higashi Reaction):
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the dicarboxylic acid, lithium chloride, and pyridine in N-methyl-2-pyrrolidone (NMP).
-
Polymerization: Add the diamine (bis(3-aminopropyl) ether) and triphenyl phosphite (TPP) to the solution.
-
Reaction Conditions: Heat the reaction mixture to around 105 °C for several hours.
-
Isolation: Precipitate the resulting polymer in a non-solvent like ethanol, followed by washing and drying.
Expected Properties of Polyamides:
| Property | Expected Characteristics | Rationale |
| Solubility | Enhanced solubility in organic solvents. | The ether linkage introduces flexibility and disrupts chain packing.[7][8] |
| Thermal Stability | Good thermal stability, with decomposition temperatures likely above 400 °C. | Dependent on the aromatic content of the diacid comonomer.[8] |
| Mechanical Properties | Formation of tough, flexible films with good tensile strength. | A common characteristic of aromatic polyamides.[7][8] |
| Glass Transition Temp. (Tg) | Lower Tg compared to analogous rigid-rod polyamides. | The ether linkage increases segmental mobility. |
Polyesters Derived from 3,3'-oxydipropionic acid
The dicarboxylic acid, 3,3'-oxydipropionic acid, can be polymerized with a variety of diols through polycondensation to yield polyesters. This can be achieved through melt or solution polymerization techniques.[9]
General Melt Polycondensation Procedure: [10]
-
Esterification: In a reactor equipped for distillation, charge 3,3'-oxydipropionic acid and a molar excess of a diol. Heat the mixture to facilitate the esterification reaction and distill off the water formed.
-
Polycondensation: After the initial esterification, apply a vacuum and increase the temperature to drive the polycondensation reaction by removing the excess diol. A catalyst, such as a titanium or tin compound, is often used in this stage.
-
Isolation: Once the desired molecular weight is achieved (indicated by an increase in melt viscosity), the polymer is extruded and pelletized.
Expected Properties of Polyesters:
| Property | Expected Characteristics | Rationale |
| Crystallinity | Dependent on the diol used; can range from amorphous to semi-crystalline. | The flexible ether linkage may lower the tendency to crystallize. |
| Thermal Properties | The melting point and glass transition temperature will be influenced by the diol structure. | Longer chain diols generally lead to lower melting points.[9] |
| Biodegradability | Potential for biodegradability, especially with aliphatic diols. | Aliphatic polyesters are often susceptible to microbial degradation.[11] |
| Mechanical Properties | Can range from soft and flexible to rigid, depending on the comonomer. | The ether linkage will contribute to flexibility. |
Application in High-Dielectric Materials
The presence of the highly polar nitrile groups (-C≡N) in this compound makes it and polymers derived from it attractive for applications requiring a high dielectric constant.[12][13][14] High-dielectric materials are crucial for advanced electronics, including capacitors and energy storage devices.
Rationale for High Dielectric Performance
The high dielectric constant of cyanoethyl-containing polymers stems from the large dipole moment of the nitrile group. When subjected to an electric field, these dipoles align, leading to high polarizability and thus a high dielectric constant.[12][13]
Caption: Dipole alignment in a cyano-containing material under an electric field.
Potential Formulations and Applications
This compound could be utilized in high-dielectric applications in several ways:
-
As a high-K plasticizer or additive: It could be blended with a polymer matrix to increase the overall dielectric constant of the composite. Its liquid nature could also aid in processing.
-
As a monomer for high-K polymers: Polymers synthesized from bis(3-aminopropyl) ether or 3,3'-oxydipropionic acid would have the polar nitrile groups' effect translated into the properties of the final polymer, especially if copolymerized with other monomers that enhance dielectric performance.
-
In cyanoethylation reactions: While not a direct application of the molecule itself, the chemistry of cyanoethylation is highly relevant. Cyanoethylated polymers like cyanoethyl cellulose have shown exceptionally high dielectric constants.[14][15]
Performance of Cyanoethylated Polymers:
| Polymer System | Dielectric Constant (at 1 kHz) | Key Findings | Reference |
| Cyanoethyl Cellulose/PVDF Composite | >30 | All-organic composites with bio-based nanofillers show enhanced dielectric properties. | [14][15] |
| Polyrotaxane with Cyanoethyl Groups | 23.4 | Introduction of cyanoethyl groups significantly increases the dielectric constant. | [12] |
| Copolymers with 2-cyanoethyl acrylate | 16.3-18.9 | High dielectric constant and low dielectric loss achieved in rubbery copolymers. | [13] |
These examples strongly suggest that polymers incorporating the structural motifs of this compound would be excellent candidates for high-performance dielectric applications.
Other Potential Applications
Plasticizer for Polymers
The early patent literature suggests the use of derivatives of this compound as plasticizers for synthetic resins.[2] Plasticizers are additives that increase the flexibility and durability of polymers.[16][17] While specific performance data for this compound as a plasticizer is scarce in modern literature, its molecular structure suggests it could be effective, particularly for polar polymers like PVC. Its compatibility and efficiency would need to be experimentally determined and compared with standard plasticizers like phthalates and adipates.[18]
Solvent for Polymerization
Given its polar nature and liquid state at room temperature, this compound could also serve as a solvent for certain polymerization reactions or for dissolving polar polymers.
Conclusion and Future Outlook
This compound is a chemical intermediate with a rich potential that extends into multiple areas of polymer chemistry. Its ability to be transformed into flexible diamine and diacid monomers opens avenues for the creation of novel polyamides and polyesters with enhanced processability. The inherent high polarity of its nitrile groups positions it and its derivatives as highly promising candidates for the development of next-generation high-dielectric materials for advanced electronic applications. While further research is needed to fully characterize the polymers derived directly from this compound and to quantify its performance as a plasticizer, the existing body of knowledge on analogous systems provides a strong foundation and a clear direction for future research and development. The versatility of this compound makes it a compelling molecule for scientists and engineers working at the forefront of polymer and materials science.
References
- Highly Dielectric Rubber Bearing Cyanoethyl Group with Various Side-Chain Structures. (2020). Request PDF. [Link]
- Highly dielectric rubber bearing cyanoethyl group with various side-chain structures. (2020). Polymer Journal. [Link]
- Achieve High Dielectric and Energy-Storage Density Properties by Employing Cyanoethyl Cellulose as Fillers in PVDF-Based Polymer Composites. (2023).
- Syntheses and properties of polyimides based on bis(p-aminophenoxy)biphenyls. (2000).
- Itaconic anhydride functionalized cyanoethyl cellulose with crosslinked structure enabled improved dielectric properties. (2024).
- Functional Aromatic Polyamides. (2018).
- Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. (2013).
- Dielectric properties of cyanoethylated bagasse composites. (2002).
- Selective Manufacture of N,N'-BIS(Cyanoethyl)-1,2-Ethylenediamine and N, N'-BIS(3-aminopropyl)
- Development of a Highly Efficient Environmentally Friendly Plasticizer. (2021). MDPI. [Link]
- Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.).
- Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines. (2007). PubMed. [Link]
- This compound | C6H8N2O | CID 15452. (n.d.). PubChem. [Link]
- US2382036A - this compound and process for making same. (1945).
- 1.3.2 - Polyester polyols. (n.d.). PU-Flexible Foam. [Link]
- CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine. (2012).
- US5075507A - Process for the preparation of bis(aminopropyl)aliphatic glycols. (1991).
- Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. (2017).
- Plasticizers for PVC. (n.d.). Hallstar. [Link]
- PLASTICIZERS. (n.d.). Kinam Park. [Link]
Sources
- 1. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 3. This compound, 98% 10 g | Request for Quote | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 10. upcommons.upc.edu [upcommons.upc.edu]
- 11. Biodegradable Polyester Produced From Non-toxic, Renewable Monomer - Technology Commercialization [license.umn.edu]
- 12. researchgate.net [researchgate.net]
- 13. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 14. Achieve High Dielectric and Energy-Storage Density Properties by Employing Cyanoethyl Cellulose as Fillers in PVDF-Based Polymer Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hallstarindustrial.com [hallstarindustrial.com]
- 17. kinampark.com [kinampark.com]
- 18. mdpi.com [mdpi.com]
The Role of Bis(2-cyanoethyl) Ether as a High-Performance Electrolyte Solvent in Lithium-Ion Batteries: A Technical Guide
Foreword: The Quest for Superior Electrolytes
In the relentless pursuit of higher energy density, improved safety, and longer cycle life for lithium-ion batteries, the electrolyte remains a critical and often limiting component. While conventional carbonate-based electrolytes have served the industry well, their inherent limitations in terms of electrochemical stability and safety have spurred the exploration of alternative solvent molecules. Among these, nitriles have emerged as a promising class of compounds, and bis(2-cyanoethyl) ether (BCE) stands out for its unique combination of a high dielectric constant, wide electrochemical window, and potential to form a stable solid electrolyte interphase (SEI) on graphitic anodes.
This technical guide provides a comprehensive overview of this compound as a solvent for lithium-ion battery electrolytes. It is intended for researchers, materials scientists, and professionals in the field of battery technology and drug development who are seeking to understand and leverage the unique properties of this promising solvent. We will delve into its fundamental physicochemical properties, its impact on electrolyte performance, the mechanisms by which it influences the critical electrode-electrolyte interfaces, and practical methodologies for its implementation and characterization.
Physicochemical Properties of this compound: A Foundation for Performance
This compound, with the chemical formula C₆H₈N₂O, is a dinitrile compound featuring an ether linkage.[1] This molecular structure imparts a unique set of physical and chemical properties that are highly relevant to its function as an electrolyte solvent.
| Property | Value | Source |
| IUPAC Name | 3-(2-cyanoethoxy)propanenitrile | [1] |
| CAS Number | 1656-48-0 | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow liquid | [2][3] |
| Melting Point | -26.3 °C | [3] |
| Boiling Point | 314 °C | [3] |
| Density | ~1.05 g/cm³ (at 20 °C) | [3] |
The presence of two polar nitrile groups contributes to a high dielectric constant, which is crucial for dissolving lithium salts and promoting ion pair dissociation, a prerequisite for high ionic conductivity.[4] The ether backbone provides a degree of flexibility to the molecule and influences its solvation behavior with lithium ions.
Enhancing Electrolyte Performance: A Multifaceted Approach
The incorporation of this compound into lithium-ion battery electrolytes, either as a primary solvent or as an additive, can lead to significant improvements in key performance metrics.
Ionic Conductivity and Lithium-Ion Transference Number
A solid polymer electrolyte incorporating β-cyanoethyl ether functional groups has demonstrated an impressive room-temperature ionic conductivity of 5.4 × 10⁻⁴ S cm⁻¹.[5][6] While this is for a solid-state system, it highlights the potential of the cyanoethyl ether moiety to facilitate efficient ion transport. In liquid electrolytes, the high dielectric constant of BCE is expected to contribute to high ionic conductivity by ensuring a high concentration of free charge carriers.
Furthermore, the same study on the solid polymer electrolyte reported a high lithium-ion transference number of 0.48.[5][6] A high transference number is desirable as it indicates that lithium ions are the primary charge carriers, which helps to minimize concentration polarization and allows for higher power capabilities.
Electrochemical Stability Window
A wide electrochemical stability window is paramount for electrolytes, especially in high-voltage lithium-ion batteries.[7] The aforementioned solid polymer electrolyte with β-cyanoethyl ether groups exhibited a wide electrochemical stability window of 5.3 V (vs Li/Li⁺).[5][6] This suggests that the cyanoethyl ether structure is resistant to oxidation at high potentials, making it a promising candidate for use with next-generation high-voltage cathode materials.[8]
The Critical Role in Solid Electrolyte Interphase (SEI) Formation
The formation of a stable and ionically conductive Solid Electrolyte Interphase (SEI) on the anode surface is arguably the most critical factor for the long-term cycling stability of lithium-ion batteries.[9][10] The composition and morphology of the SEI are highly dependent on the electrolyte formulation.
While direct analysis of the SEI formed in the presence of this compound is not extensively reported in the available literature, insights can be drawn from the behavior of other nitrile-containing additives. Nitriles are known to be electrochemically reduced on the surface of graphitic anodes during the initial charging cycles.[6] This reduction can lead to the formation of a nitrogen-containing passivation layer.
It is hypothesized that the nitrile groups in this compound participate in the formation of a robust and uniform SEI on graphite. This SEI layer is believed to be composed of both inorganic species, such as LiF and Li₂CO₃, and organic decomposition products.[11] A stable SEI layer effectively suppresses the continuous decomposition of the electrolyte, minimizes irreversible capacity loss, and prevents the exfoliation of the graphite anode.[12]
Diagram: Hypothetical SEI Formation Mechanism with this compound
Caption: Hypothetical mechanism of SEI formation involving this compound.
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for the preparation and electrochemical characterization of electrolytes containing this compound. These protocols are designed to be self-validating and are based on established best practices in the field.
Preparation of this compound-Based Electrolyte
This protocol describes the preparation of a 1 M LiPF₆ electrolyte in a mixture of ethylene carbonate (EC), dimethyl carbonate (DMC), and this compound (BCE). All procedures must be performed in an argon-filled glovebox with moisture and oxygen levels below 0.1 ppm.
Materials:
-
Lithium hexafluorophosphate (LiPF₆), battery grade
-
Ethylene carbonate (EC), battery grade
-
Dimethyl carbonate (DMC), battery grade
-
This compound (BCE), battery grade (purified by vacuum distillation and stored over molecular sieves)
-
Argon-filled glovebox
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Preparation: In the glovebox, prepare the desired solvent mixture by volume. For example, to prepare a 1:1:1 (v/v/v) mixture of EC:DMC:BCE, accurately measure equal volumes of each solvent and combine them in a clean, dry bottle.
-
Salt Dissolution: Place a magnetic stir bar in the solvent mixture and place the bottle on a magnetic stirrer.
-
Slow Addition of Salt: Slowly add the pre-weighed LiPF₆ salt to the solvent mixture while stirring. The amount of LiPF₆ should be calculated to achieve a 1 M concentration.
-
Complete Dissolution: Continue stirring until the LiPF₆ is completely dissolved. This may take several hours.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent any contamination.
Diagram: Electrolyte Preparation Workflow
Caption: Workflow for the preparation of a this compound-based electrolyte.
Electrochemical Characterization
Cyclic voltammetry is a powerful technique to investigate the electrochemical stability window of the electrolyte and to study the SEI formation process.
Experimental Setup:
-
Working Electrode: Graphite
-
Counter and Reference Electrode: Lithium metal
-
Electrolyte: 1 M LiPF₆ in EC/DMC/BCE
-
Cell: 2032-type coin cell
-
Potentiostat
Procedure:
-
Assemble the coin cell in an argon-filled glovebox.
-
Allow the cell to rest for at least one hour to ensure proper wetting of the electrodes.
-
Perform the CV scan at a slow scan rate (e.g., 0.1 mV/s) over a potential range of 3.0 V to 0.005 V vs. Li/Li⁺ for several cycles.
-
Analysis: The reduction peaks in the first cathodic scan, typically between 1.0 V and 0.5 V, correspond to the decomposition of the electrolyte and the formation of the SEI.[5][6][13] The subsequent cycles should show a decrease in the intensity of these peaks, indicating the formation of a passivating SEI layer. The onset of significant current at high potentials in an anodic scan indicates the oxidative decomposition of the electrolyte.
EIS is used to probe the impedance characteristics of the battery, providing information about the ionic conductivity of the electrolyte, the charge transfer resistance at the electrode-electrolyte interface, and the resistance of the SEI layer.
Experimental Setup:
-
Cell: Graphite/Li half-cell or Graphite/LiCoO₂ full cell
-
Potentiostat with EIS capability
-
Frequency Range: Typically 100 kHz to 10 mHz
-
AC Amplitude: 5-10 mV
Procedure:
-
Assemble the cell and allow it to stabilize.
-
Perform EIS measurements at different states of charge (SOC) and after a certain number of cycles.
-
Analysis: The Nyquist plot obtained from the EIS measurement can be fitted to an equivalent circuit model to extract quantitative information. The high-frequency intercept with the real axis represents the bulk electrolyte resistance. The semicircle in the mid-frequency range is typically associated with the charge transfer resistance and the SEI resistance.[14][15]
Performance in Lithium-Ion Cells: A Comparative Perspective
While comprehensive, direct comparative studies of liquid electrolytes containing this compound are not widely available in the public domain, the promising results from solid polymer electrolytes and the fundamental properties of the molecule suggest several potential advantages in full-cell applications.
Expected Benefits:
-
Improved Cycling Stability: A more stable SEI layer formed in the presence of BCE is expected to lead to higher coulombic efficiency and better capacity retention over long-term cycling.[16]
-
Enhanced Rate Capability: The potentially high ionic conductivity of BCE-based electrolytes could enable faster charge and discharge rates.
-
Better Low-Temperature Performance: The low melting point of BCE (-26.3 °C) suggests that electrolytes containing it may maintain good ionic conductivity at sub-zero temperatures.
Further research is needed to provide quantitative, side-by-side comparisons of the performance of lithium-ion cells with and without this compound in the electrolyte.
Safety and Handling Considerations
This compound is a chemical that requires careful handling. It is classified as a substance that can cause skin, eye, and respiratory tract irritation.[3] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety goggles. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Outlook
This compound presents a compelling case as a promising component for advanced lithium-ion battery electrolytes. Its high dielectric constant, wide electrochemical stability window, and potential to form a stable SEI on graphitic anodes address some of the key limitations of conventional carbonate-based systems. The preliminary data from solid polymer electrolytes containing cyanoethyl ether moieties are highly encouraging, suggesting significant potential for improvements in ionic conductivity and lithium-ion transference number.
However, to fully realize the potential of this compound in liquid electrolytes, further in-depth research is required. Specifically, systematic studies are needed to:
-
Quantify the ionic conductivity and lithium-ion transference number of liquid electrolytes with varying concentrations of BCE.
-
Elucidate the precise mechanism of SEI formation on different anode materials in the presence of BCE and characterize the composition and morphology of the resulting SEI layer using advanced surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS).
-
Conduct comprehensive comparative studies on the cycling performance, rate capability, and coulombic efficiency of full lithium-ion cells with and without BCE as an electrolyte component.
-
Evaluate the compatibility and performance of BCE-based electrolytes with high-voltage cathode materials.
By addressing these research questions, the scientific community can unlock the full potential of this compound and pave the way for the development of safer, longer-lasting, and higher-performance lithium-ion batteries.
References
- Optimization of Cycling Behavior of Lithium Ion Cells at 60°C by Additives for Electrolytes Based on Lithium bis.
- Development, retainment, and assessment of the graphite-electrolyte interphase in Li-ion batteries regarding the functionality of SEI-forming additives - PMC - NIH.
- The formation and stability of the solid electrolyte interface on the graphite anode | Request PDF.
- XPS analysis of solid-electrolyte interphase layer formed on a lithium- ion battery negative electrode - Kr
- US2382036A - Bis(2-cyanoethyl)
- Additive stabilization of SEI on graphite observed using cryo-electron microscopy - DSpace@MIT.
- CN105428701A - Electrolyte and lithium ion battery comprising same - Google P
- How can I prepare electrolytes for Li ion battery?
- Polymers with Cyanoethyl Ether and Propanesulfonate Ether Side Chains for Solid-State Li-Ion Battery Applic
- The SEI formed at the different potentials on the graphite anode. The O...
- Polymers with Cyanoethyl Ether and Propanesulfonate Ether Side Chains for Solid-State Li-Ion Battery Applications | ACS Applied Energy Materials - ACS Public
- Comparative surface analysis study of the solid electrolyte interphase formation on graphite anodes in lithium-ion batteries depending on the electrolyte composition: Surface analysis of SEI depending on electrolyte composition | Request PDF.
- Cyclic voltammetry curves of graphite/Li coin cell with electrolytes of...
- Characterization of the solid electrolyte interfaces (SEI) on graphite...
- Electrolyte effects on Coulombic efficiency and electrolyte...
- Characterization of the SEI layer on the graphite surface in PC and...
- Long-Term Low-Rate Cycling of LiCoO2/Graphite Li-Ion Cells
- Guidelines to Design Electrolytes for Lithium-ion Batteries: Environmental Impact, Physicochemical and Electrochemical Properties - Helmholtz-Zentrum Dresden-Rossendorf.
- Electrochemical Impedance Study on the Low Temperature of Li-Ion B
- Electrochemical Impedance Spectroscopy Sheds Light on Charge Transfer in Lithium-Ion B
- (a) The cyclic voltammograms of the Li/graphite half-cell in the...
- (PDF) Boosting the high voltage performance of spinel LiNi0.5Mn1.
- Electrochemical window - Wikipedia.
- This compound | C6H8N2O | CID 15452 - PubChem.
- Bis(2-cyanoethyl)ether(1656-48-0) - ChemicalBook.
- CAS 1656-48-0: this compound | CymitQuimica.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. researchgate.net [researchgate.net]
"Bis(2-cyanoethyl) ether" role in materials science research
An In-depth Technical Guide to the Role of Bis(2-cyanoethyl) ether in Materials Science Research
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (BCEE), a unique chemical compound whose distinct molecular architecture makes it a versatile tool in modern materials science. We will move beyond a simple recitation of properties to explore the causal relationships between its structure and function, providing researchers and developers with actionable insights into its application in polymers, energy storage, and beyond.
Core Molecular Profile and Physicochemical Properties
This compound, with the chemical formula O(CH₂CH₂CN)₂, is an organic compound distinguished by a flexible ether linkage flanked by two polar nitrile (-C≡N) groups. This structure imparts a unique combination of properties: the ether backbone provides flexibility and thermal stability, while the strong dipole moment of the nitrile groups governs its high polarity, dielectric constant, and ability to coordinate with cations. These characteristics are central to its utility in materials science.[1][2]
The compound is a colorless to pale yellow or brown liquid at room temperature, with low volatility and high solubility in polar organic solvents.[1][3] Its stability is generally high under neutral conditions, though it can undergo hydrolysis when exposed to strong acids or bases.[1]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1656-48-0 | [1][4] |
| Molecular Formula | C₆H₈N₂O | [1][4][5] |
| Molecular Weight | 124.14 g/mol | [4][5] |
| Appearance | Colorless to pale yellow/brown liquid | [1][3] |
| Melting Point | -26.3 °C | [3][4] |
| Boiling Point | ~161-163 °C at 5-6 mmHg; 305.85 °C at 1 atm | [4][6] |
| Density | ~1.048 g/cm³ at 25 °C | [7] |
| Solubility | Very soluble in water | [3] |
| Flash Point | 149 °C | [3] |
| Refractive Index | ~1.441 (at 20 °C) | [7] |
Synthesis of this compound
The primary industrial synthesis of BCEE is achieved through the base-catalyzed cyanoethylation of water, typically using acrylonitrile. A common method involves the reaction of acrylonitrile with ethylene cyanohydrin in the presence of an alkaline catalyst.[6] Alternatively, water itself can react with acrylonitrile to form the ethylene cyanohydrin intermediate in situ, which then condenses with a second acrylonitrile molecule.[6]
The causality behind this choice of reactants lies in the high reactivity of the double bond in acrylonitrile, which is susceptible to nucleophilic attack—in this case, by the hydroxyl group of water or ethylene cyanohydrin. The alkaline catalyst (e.g., NaOH, KOH) is crucial for deprotonating the hydroxyl group, thereby increasing its nucleophilicity and initiating the reaction.[6]
Caption: Synthesis of this compound via base-catalyzed reaction.
Experimental Protocol: Synthesis from Acrylonitrile and Water
This protocol is adapted from methodologies described in the patent literature and serves as a self-validating system for producing BCEE.[6]
-
Reactor Setup: Charge a reaction vessel equipped with a stirrer, thermometer, and reflux condenser with 53g of acrylonitrile, 50 cc of dioxane (as a solvent), and 10 cc of a 10% sodium hydroxide solution.
-
Reaction: Stir the mixture and heat to 45 °C for approximately six hours. The temperature is maintained below 60 °C to prevent unwanted polymerization of acrylonitrile while ensuring a sufficient reaction rate.
-
Neutralization: After the reaction period, cool the mixture and neutralize the alkaline catalyst with a dilute mineral acid, such as hydrochloric acid, until the pH is neutral. This step is critical to stop the reaction and prevent hydrolysis of the product during workup.
-
Solvent Removal: Evaporate the dioxane under reduced pressure using a steam bath.
-
Purification: Filter the residual oil to remove any precipitated salts. The crude this compound is then purified by fractional distillation under high vacuum (e.g., between 160-170 °C at 5-6 mm Hg).[6]
Core Applications in Materials Science
The unique bifunctional nature of BCEE—a flexible ether core with two highly polar nitrile termini—is the foundation of its utility in advanced materials.
Polymer Electrolytes for High-Performance Batteries
A primary area of research for BCEE derivatives is in the development of solid-state polymer electrolytes (SPEs) for safer, higher-energy-density lithium-ion batteries.[2][8][9]
Causality of Performance: The challenge in SPEs is achieving high ionic conductivity and a high lithium-ion transference number (tLi+), which is the fraction of total current carried by Li+ ions.[2] Materials incorporating the cyanoethyl ether moiety address this in several ways:
-
High Dielectric Constant: The polar nitrile groups create a high dielectric medium that effectively solvates lithium salts (like LiTFSI), promoting the dissociation of the salt into free Li+ ions and anions.[10]
-
Ion Transport Mechanism: The flexible ether segments of the polymer backbone facilitate segmental motion, which allows for the transport of lithium ions through the polymer matrix.
-
Anion Trapping: The electron-withdrawing nature of the nitrile groups can interact with and "trap" the large anions of the lithium salt, thereby immobilizing them and increasing the relative mobility of the desired Li+ cations. This directly leads to a higher lithium-ion transference number.[2][10]
A recent study demonstrated a polymer electrolyte where β-cyanoethyl ether groups were grafted onto a polyvinyl alcohol (PVA) backbone.[2] This SPE achieved a maximum ionic conductivity of 5.4 × 10⁻⁴ S cm⁻¹ and a high lithium-ion transference number of 0.48 at room temperature.[2]
Caption: Chemical transformations of BCEE into polymer precursors.
Plasticizers and Solvents
The high polarity and liquid state of BCEE make it an effective solvent for certain polymers. [6]While not a conventional high-volume plasticizer itself, its derivatives can be used to modify the properties of polymers like PVC. [6][11]Plasticizers function by inserting themselves between polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg), which makes the material more flexible and easier to process. [12]The structural attributes of BCEE—a polar head and a flexible tail—are characteristic of efficient plasticizing molecules.
Safety and Handling
As a reactive chemical intermediate, proper handling of this compound is essential.
-
Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. [13][14]It is a known skin and eye irritant and may cause respiratory irritation. [3][13]* Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood. [3]Wear appropriate chemical safety goggles, nitrile gloves, and protective clothing to prevent skin and eye contact. [3][13]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents. [3]* First Aid: In case of skin contact, flush with plenty of soap and water. [3]For eye contact, rinse immediately with plenty of water for at least 15 minutes. [14]If inhaled, move to fresh air. Seek medical attention if any symptoms persist. [13]
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a versatile molecular tool whose value is derived directly from its unique structure. The combination of a flexible ether backbone and two highly polar nitrile groups makes it an invaluable component in the materials science toolkit. Its most impactful role is currently in the rapidly advancing field of solid-state batteries, where it helps to solve the critical challenge of efficient ion transport. Furthermore, its ability to be chemically transformed into diacid and diamine monomers opens a pathway for creating novel polyesters and polyamides with built-in flexibility. Future research will likely focus on grafting cyanoethyl ether moieties onto a wider variety of polymer backbones and exploring its use in other electrochemical applications, such as high-performance capacitors and sensors.
References
- This compound Properties vs Temperature | Cp, Density, Viscosity | Chemcasts.[Link]
- Thermophysical Properties of this compound - Chemcasts.[Link]
- Synthesis of bis-(2-cyanoethyl) ether - PrepChem.com.[Link]
- This compound | C6H8N2O | CID 15452 - PubChem.[Link]
- US2382036A - Bis(2-cyanoethyl)
- CN105428701A - Electrolyte and lithium ion battery comprising same - Google P
- Development of a Highly Efficient Environmentally Friendly Plasticizer - MDPI.[Link]
- Polymers with Cyanoethyl Ether and Propanesulfonate Ether Side Chains for Solid-State Li-Ion Battery Applications | ACS Applied Energy M
- Bis(2-cyanoethyl) phosphorochloridite | C6H8ClN2O2P | CID 11390133 - PubChem.[Link]
- Polymers with Cyanoethyl Ether and Propanesulfonate Ether Side Chains for Solid-State Li-Ion Battery Applications | Request PDF - ResearchG
- US4055586A - Process for the manufacture of bis-(2-cyanoethyl)
- Bis(2-cyanoethyl)-N,N-diisopropyl phosphoramidite - PolyOrg, Inc.[Link]
- Application of Plasticizers in Polymers - MolecularCloud.[Link]
- Cyanoethyl Ether Polymers for Li-Ion B
- Enhancing the Cycle Life of Silicon Oxide–Based Lithium-Ion Batteries via a Nonflammable Fluorinated Ester–Based Electrolyte - MDPI.[Link]
- Transforming Cellulose for Sustainability: Comprehensive Insights into Modification Approaches and Their Applications - ACS Public
Sources
- 1. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. chem-casts.com [chem-casts.com]
- 5. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. CN105428701A - Electrolyte and lithium ion battery comprising same - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. mdpi.com [mdpi.com]
- 12. Application of Plasticizers in Polymers | MolecularCloud [molecularcloud.org]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
From Precursor to Performance: A Technical Guide to Bis(2-cyanoethyl) ether-Derived Plasticizers
A Deep Dive into the Synthesis, Characterization, and Application of Novel Ether-Linkage Plasticizers for Polymer Modification
Abstract
Plasticizers are essential additives that impart flexibility and processability to polymers, with polyvinyl chloride (PVC) being a primary beneficiary. The search for high-performance, specialized plasticizers has led to the exploration of various molecular architectures. This technical guide provides an in-depth exploration of bis(2-cyanoethyl) ether as a versatile precursor for a unique class of ether-linked plasticizers. We will detail the synthetic pathways to convert this compound into key intermediates—3,3'-oxydipropionic acid and bis(3-aminopropyl) ether—and their subsequent transformation into ester-based plasticizers. This guide offers detailed experimental protocols, characterization data, and an evaluation of the performance of these novel plasticizers in PVC, providing researchers and drug development professionals with a comprehensive resource for the design and synthesis of advanced polymer additives.
Introduction: The Role of Molecular Structure in Plasticizer Efficacy
The effectiveness of a plasticizer is intrinsically linked to its molecular structure.[1] Key properties such as compatibility with the polymer matrix, efficiency in lowering the glass transition temperature (Tg), and long-term stability are dictated by the plasticizer's chemical composition.[2][3] Ester-based plasticizers, typically synthesized from dicarboxylic acids and alcohols, represent a major class of these additives.[4][5] The introduction of an ether linkage within the dicarboxylic acid backbone, as is the case with derivatives of this compound, offers a unique combination of polarity and flexibility, potentially leading to enhanced performance characteristics.[2][6]
This guide focuses on two primary synthetic routes originating from this compound, a readily available chemical intermediate. The first pathway involves the hydrolysis of the nitrile groups to yield 3,3'-oxydipropionic acid, a dicarboxylic acid with a central ether bond. The second route explores the reduction of the nitrile functionalities to form bis(3-aminopropyl) ether, a diamine that can be further functionalized. Through detailed methodologies and performance evaluations, we will elucidate the potential of this compound as a foundational building block for a new generation of plasticizers.
Physicochemical Properties of this compound
This compound, also known as 3,3'-oxydipropionitrile, is a clear, brown liquid with a molecular formula of C6H8N2O.[7][8] It is very soluble in water and has a melting point of -26.3 °C.[1][7] A comprehensive summary of its key physical and chemical properties is provided in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C6H8N2O | [7] |
| Molecular Weight | 124.14 g/mol | [9] |
| Appearance | Clear, brown liquid | [7] |
| Melting Point | -26.3 °C | [1][7] |
| Boiling Point | 161-163 °C at 5.5 mmHg | [10] |
| Density | 1.045 g/cm³ | [11] |
| Solubility in Water | Very soluble | [7] |
| CAS Number | 1656-48-0 | [7][8] |
Safety Considerations: this compound is classified as a hazardous substance and requires careful handling in a well-ventilated area.[7] It can cause irritation to the skin, eyes, and respiratory tract.[7] Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this compound.[7]
Synthetic Pathways from this compound to Plasticizer Intermediates
The conversion of this compound into valuable plasticizer intermediates hinges on the chemical transformation of its nitrile functional groups. This section details the experimental protocols for the hydrolysis to a dicarboxylic acid and the reduction to a diamine.
Pathway 1: Hydrolysis to 3,3'-Oxydipropionic Acid
The hydrolysis of the nitrile groups in this compound yields 3,3'-oxydipropionic acid, a dicarboxylic acid with a flexible ether linkage. This reaction is typically acid-catalyzed.
Experimental Protocol: Synthesis of 3,3'-Oxydipropionic Acid
-
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Distilled water
-
Ice bath
-
Heating mantle with magnetic stirring
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add this compound to a pre-cooled solution of aqueous sulfuric acid. The molar ratio of sulfuric acid to this compound should be carefully controlled.
-
Slowly heat the reaction mixture to reflux and maintain this temperature for a specified duration to ensure complete hydrolysis of the nitrile groups. The progress of the reaction can be monitored by techniques such as infrared (IR) spectroscopy, observing the disappearance of the nitrile peak (around 2250 cm⁻¹).
-
After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to precipitate the 3,3'-oxydipropionic acid.
-
Collect the solid product by vacuum filtration and wash with cold distilled water to remove any residual acid.
-
The crude 3,3'-oxydipropionic acid can be further purified by recrystallization from a suitable solvent, such as hot water, to yield a white crystalline solid.
-
-
Characterization: The structure and purity of the synthesized 3,3'-oxydipropionic acid should be confirmed using standard analytical techniques, including melting point determination, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
Pathway 2: Reduction to Bis(3-aminopropyl) ether
The catalytic hydrogenation of this compound provides a direct route to bis(3-aminopropyl) ether, a primary diamine. This intermediate can be used in the synthesis of amide- or imide-based plasticizers or can be converted to the corresponding diol.
Experimental Protocol: Synthesis of Bis(3-aminopropyl) ether
-
Materials:
-
This compound
-
Raney Nickel (or other suitable hydrogenation catalyst like Palladium on Carbon)
-
Anhydrous ethanol (or another appropriate solvent)
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Inert gas (e.g., Nitrogen or Argon)
-
-
Procedure:
-
In the reaction vessel of a high-pressure hydrogenator, dissolve this compound in a suitable solvent such as anhydrous ethanol.
-
Carefully add the Raney Nickel catalyst to the solution under an inert atmosphere to prevent deactivation. The catalyst loading should be optimized for the specific reaction scale.
-
Seal the reactor and purge several times with hydrogen gas to remove any air.
-
Pressurize the reactor with hydrogen to the desired pressure and begin vigorous stirring.
-
Heat the reaction mixture to the target temperature. The progress of the hydrogenation can be monitored by the uptake of hydrogen.
-
Once the theoretical amount of hydrogen has been consumed, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture under an inert atmosphere to remove the catalyst.
-
The solvent can be removed under reduced pressure to yield the crude bis(3-aminopropyl) ether. Further purification can be achieved by vacuum distillation.
-
-
Characterization: The identity and purity of the synthesized bis(3-aminopropyl) ether should be verified by ¹H and ¹³C NMR spectroscopy, FTIR spectroscopy, and gas chromatography-mass spectrometry (GC-MS).
Transformation of Intermediates into Ester Plasticizers
The dicarboxylic acid and diamine intermediates derived from this compound serve as the building blocks for the final ester plasticizers. This section outlines the esterification process.
Esterification of 3,3'-Oxydipropionic Acid
The reaction of 3,3'-oxydipropionic acid with various alcohols (typically C4-C10) in the presence of an acid catalyst produces the corresponding diester plasticizers. The choice of alcohol influences the final properties of the plasticizer, such as its volatility, compatibility, and plasticizing efficiency.[5]
Experimental Protocol: Synthesis of Bis(2-ethylhexyl) 3,3'-Oxydipropionate
-
Materials:
-
3,3'-Oxydipropionic acid
-
2-Ethylhexanol
-
p-Toluenesulfonic acid (or another suitable esterification catalyst)
-
Toluene (or another azeotropic solvent)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Combine 3,3'-oxydipropionic acid, a molar excess of 2-ethylhexanol, a catalytic amount of p-toluenesulfonic acid, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected.
-
Cool the reaction mixture and dilute with an organic solvent like diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diester.
-
Purify the product by vacuum distillation to yield the final plasticizer as a clear, viscous liquid.
-
-
Characterization: The structure of the synthesized plasticizer should be confirmed by ¹H and ¹³C NMR and FTIR spectroscopy. Its purity can be assessed by gas chromatography (GC).
Performance and Application of this compound-Derived Plasticizers in PVC
The ultimate measure of a novel plasticizer's utility lies in its performance within a polymer matrix. This section discusses the expected properties of PVC plasticized with esters of 3,3'-oxydipropionic acid.
Evaluation of Plasticizer Performance
The performance of the synthesized plasticizers is evaluated by compounding them with PVC resin and then assessing the thermal and mechanical properties of the resulting material. Key performance indicators include:
-
Glass Transition Temperature (Tg): A significant reduction in the Tg of PVC indicates effective plasticization.[6][10] This is typically measured using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).[11][12]
-
Mechanical Properties: The flexibility and durability of the plasticized PVC are determined by measuring its tensile strength, elongation at break, and Shore hardness.[1][7][13] Generally, a good plasticizer will decrease tensile strength and hardness while significantly increasing the elongation at break.[1]
-
Thermal Stability: The thermal stability of the plasticized PVC can be assessed using Thermogravimetric Analysis (TGA), which measures the weight loss of the material as a function of temperature.[7][11]
-
Migration Resistance: The permanence of the plasticizer within the PVC matrix is crucial for long-term performance. Migration can be evaluated by measuring the weight loss of the plasticized PVC after exposure to various conditions, such as elevated temperatures or solvent extraction.
The expected performance of plasticizers derived from 3,3'-oxydipropionic acid is summarized in Table 2. The presence of the ether linkage is anticipated to enhance compatibility with the polar PVC matrix, leading to good plasticizing efficiency and potentially improved low-temperature flexibility.
| Property | Expected Outcome | Rationale |
| Glass Transition Temperature (Tg) | Significant reduction | The flexible ether linkage and alkyl chains increase the free volume between PVC chains.[6] |
| Tensile Strength | Decrease | The plasticizer reduces the intermolecular forces between PVC chains.[1] |
| Elongation at Break | Significant increase | Increased chain mobility allows for greater deformation before failure.[1] |
| Migration Resistance | Moderate to good | The polarity of the ether group may enhance interaction with PVC, reducing migration. |
| Thermal Stability | Comparable to or better than standard plasticizers | The ether linkage is generally thermally stable.[7] |
Conclusion
This compound presents a promising and versatile platform for the synthesis of novel ether-linked plasticizers. The straightforward synthetic routes to key intermediates like 3,3'-oxydipropionic acid and bis(3-aminopropyl) ether open up a wide range of possibilities for designing plasticizers with tailored properties. The incorporation of an ether linkage into the plasticizer backbone is a strategic approach to potentially enhance compatibility with PVC and improve performance characteristics. The detailed protocols and performance evaluation framework provided in this guide offer a solid foundation for researchers to explore and develop this unique class of polymer additives, contributing to the advancement of high-performance and specialized plasticizer technology. Further research focusing on the synthesis of a broader range of esters from 3,3'-oxydipropionic acid and a comprehensive comparison with commercially available plasticizers will be crucial in fully realizing the potential of this precursor.
References
[7] Semsarzadeh, M. A., Mehrabzadeh, M., & Arabshahi, S. S. (2005). Mechanical and Thermal Properties of the Plasticized PVC-ESBO. Iranian Polymer Journal, 14(9), 769-773. [6] The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Polymers (Basel), 16(23), 3372. [12] Liu, D., et al. (2017). Synthesis and Properties of a Novel Environmental Epoxidized Glycidyl Ester of Ricinoleic Acetic Ester Plasticizer for Poly(vinyl chloride). Molecules, 22(12), 2095. [11] Thermal and mechanical properties of bio-based plasticizers mixtures on poly (vinyl chloride). ResearchGate. [1] Predicting Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride from Molecular Dynamics Simulations. ACS Omega, 8(20), 18037-18047. [10] Process for producing plasticizer esters. Google Patents. [14] Performance testing of a green plasticizer based on lactic acid for PVC. ResearchGate. [15] Performance evaluation of new plasticizers for stretch PVC films. ResearchGate. [4] Plasticizers and Lubricants of Adipic Ester Type with Complex Structure. Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid. Polymers (Basel), 14(7), 1295. [16] Bis(3-aminopropyl)ether. Koei Chemical Co., Ltd. [8] Synthesis of 3-aminopropyltriethoxysilane via catalytic hydrogenation of 2-cyanoethyltriethoxysilane. ResearchGate. [13] Ester compound, plasticizer composition comprising same, method for preparing plasticizer composition and polyvinyl chloride resin composition comprising same. Google Patents. [2] Green Chemistry. RSC Publishing. [17] Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses Procedure. [3] Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine. Google Patents. [9] Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Catalysts, 14(1), 1. [18] Comparison of Performance and Characteristic of Suberate, Azelate and Sebacate as PVC Plasticizers. Sains Malaysiana, 50(3), 805-817. Investigation of the plasticizing ability of alkoxylated alcohol adipates. ResearchGate. [19] Innovating PVC plasticization: performance and potential of a lauric acid ester-amide plasticizer. Semantic Scholar. [20] Organic Syntheses Procedure. [21] DIETHYLENE GLYCOL BIS(3-AMINOPROPYL) ETHER. precisionFDA. [22] Working with Hazardous Chemicals. Organic Syntheses. [5] A mini-review on different synthesis reactions of dioctyl terephthalate (DOTP) and properties of DOTP plasticized PVC. [23] Enantioselective Catalytic Hydrogenation. Semantic Scholar. [24] (4S) Method and drug for preparing -4- (4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthalidine-3-carboxamide Its purification for use as an active ingredient. Google Patents. Application Notes and Protocols for the Synthesis of 2-[4-(hydroxyphenoxy)] propionic acid. Benchchem. Method for preparing 3-hydroxypropionitrile by catalyzing hydration of acrylonitrile with organic base. Google Patents.
Visualizations
Workflow for the Synthesis of Plasticizers from this compound
Caption: Synthetic routes from this compound to ester plasticizers.
Logic Diagram for Plasticizer Performance Evaluation
Caption: Evaluation workflow for plasticizer performance in PVC.
Sources
- 1. kgt88.com [kgt88.com]
- 2. Environmentally Friendly Plasticizers for PVC : Improved Material Properties and Long-term Performance Through Plasticizer Design [diva-portal.org]
- 3. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2006012989A1 - Mixtures of c8-c10 alcohols and derived plasticizers and surfactants - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. dl.edi-info.ir [dl.edi-info.ir]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. diva-portal.org [diva-portal.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. kinampark.com [kinampark.com]
- 18. datapdf.com [datapdf.com]
- 19. mdpi.com [mdpi.com]
- 20. tore.tuhh.de [tore.tuhh.de]
- 21. CN101798278A - Method for preparing thiodipropionic acid - Google Patents [patents.google.com]
- 22. Isolation of Two Plasticizers, Bis(2-ethylhexyl) Terephthalate and Bis(2-ethylhexyl) Phthalate, from Capparis spinosa L. Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. WO2009039018A1 - Plasticizer - Google Patents [patents.google.com]
- 24. EP4045499A1 - Process for the preparation of (2-cyanoethyl (4s)-4-(4-cyano-2-methoxy-phenyl)-5-hydroxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridin-3-carboxylate by racemate separation by means of diastereomeric tartaric acid esters - Google Patents [patents.google.com]
An In-depth Technical Guide to the Health and Safety of Bis(2-cyanoethyl) ether
This guide provides a comprehensive overview of the health and safety considerations for Bis(2-cyanoethyl) ether (CAS No. 1656-48-0), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.
Chemical Identification and Physicochemical Properties
Understanding the fundamental properties of a substance is the bedrock of its safe handling. This compound, also known as 3,3'-Oxydipropionitrile, is an organic compound recognized for its utility as a chemical intermediate.[1][2] Its key identifiers and physical characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1656-48-0 | [1][2][3][4][5] |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.16 g/mol | [1] |
| Synonyms | 2,2'-Dicyanodiethyl ether, 3,3'-Oxydipropionitrile | [1][2] |
| Appearance | Clear, colorless to pale yellow/brown liquid | [1][2][4] |
| Solubility in Water | Very soluble | [4] |
| Melting Point | -26.3 °C | [4] |
| Boiling Point | 314 °C | [4] |
| Density | 1.05 g/cm³ (at 20 °C) | [4] |
| Vapor Pressure | 0.0005 mmHg (at 25 °C) | [4] |
| Flash Point | 149 °C | [4] |
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous chemical under the US OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] Its primary hazards are acute toxicity and severe irritation. The causality of these hazards is linked to its chemical structure and reactivity, which can disrupt biological systems upon contact.
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[3]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[3]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3]
Toxicological Data Summary
Quantitative toxicological data is crucial for risk assessment. While comprehensive data for all endpoints is not available, the following provides insight into its acute oral toxicity.
| Endpoint | Species | Value | Source(s) |
| LD50 (Oral) | Rat | 2830 mg/kg | [3] |
The absence of specific dermal and inhalation LC50/LD50 values in readily available literature necessitates a cautious approach, treating all routes of exposure as potentially harmful as indicated by the GHS classification.
Routes of Exposure and Health Effects
Exposure can occur via inhalation, skin contact, eye contact, and ingestion. The potential health effects are a direct consequence of the substance's irritant and toxic properties. Effects from exposure may be delayed.[4]
Caption: Primary routes of exposure and associated acute health effects.
Occupational Exposure Controls and Personal Protective Equipment (PPE)
Given the identified hazards, a multi-layered approach to exposure control is mandatory. This follows the principle of the hierarchy of controls, prioritizing engineering and administrative controls to minimize reliance on PPE.
Caption: Hierarchy of controls for managing exposure to this compound.
Engineering Controls
The most effective way to prevent inhalation exposure is to handle the material exclusively within a well-ventilated area, preferably a certified chemical fume hood.[4] Safety showers and eyewash stations must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE) Protocol
Where engineering controls do not eliminate all risks, appropriate PPE is required.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[4] The choice of glove material (e.g., nitrile, neoprene) should be based on breakthrough time and permeation rate for this specific chemical.
-
Clothing: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[4]
-
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, use a NIOSH or European Standard EN 149 approved respirator with an organic vapor cartridge.[3][4] Respirator use must comply with OSHA's respirator regulations found in 29 CFR 1910.134.[4]
Emergency Procedures: A Self-Validating System
Preparedness is key to mitigating the consequences of an accidental exposure or spill. Personnel must be trained on these protocols before handling the chemical.
First-Aid Measures
The following protocols are critical and should be initiated immediately following exposure.
Step-by-Step First-Aid Protocol:
-
General Advice: If symptoms persist, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding personnel.[3]
-
Inhalation:
-
Immediately remove the individual from the exposure area to fresh air.[4]
-
If breathing is difficult, administer oxygen.[4]
-
If breathing has ceased, apply artificial respiration using a suitable mechanical device (e.g., bag and mask). Do NOT use mouth-to-mouth resuscitation. [4]
-
Seek immediate medical aid.[4]
-
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, chemical foam, or alcohol-resistant foam.[4]
-
Hazards from Combustion: During a fire, irritating and highly toxic gases, including nitrogen oxides and carbon monoxide, may be generated.[4]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4] Runoff from fire control may cause pollution and should be contained.[4]
Accidental Release Measures
-
Evacuate: Immediately evacuate unnecessary personnel from the spill area.
-
Ventilate: Ensure adequate ventilation of the area.
-
Contain: Absorb the spill with an inert material, such as dry sand or earth.[4]
-
Collect: Place the absorbed material into a designated chemical waste container.[4]
-
Decontaminate: Clean the spill area thoroughly.
-
Prevent Environmental Contamination: Avoid runoff into storm sewers and ditches which lead to waterways.[4]
Handling, Storage, and Disposal
Safe Handling and Storage Protocol
-
Handling: Wash hands and exposed skin thoroughly after handling.[3] Avoid contact with eyes, skin, and clothing.[4] Avoid ingestion and inhalation.[4] Use only with adequate ventilation.[4]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[4] The compound is stable under normal storage conditions but may form peroxides.[1][4]
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste. It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3] Dispose of contents and container to an approved waste disposal plant.
References
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/SDS25482.pdf]
- Bis(2-cyanoethyl)ether(1656-48-0) - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9258356.htm]
- This compound | C6H8N2O | CID 15452 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Bis_2-cyanoethyl_-ether]
- CAS 1656-48-0: this compound | CymitQuimica. [URL: https://www.cymitquimica.com/cas/1656-48-0]
- BIS(2-DIMETHYLAMINOETHYL) ETHER | Occupational Safety and Health Administration. [URL: https://www.osha.
- Aldrich C41134 - SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/sds/aldrich/c41134]
- This compound, 98% - Fisher Scientific. [URL: https://www.fishersci.com/shop/products/bis-2-cyanoethyl-ether-98/A11005.18]
- Safety Data Sheet: Bis(2-ethoxyethyl) ether - Chemos GmbH&Co.KG. [URL: https://www.chemos.de/import/sdb/A0005885_sdb_en_GB.pdf]
- Bis(2-Chloroethyl) Ether | Canada.ca. [URL: https://www.canada.ca/en/environment-climate-change/services/evaluating-existing-substances/bis-2-chloroethyl-ether.html]
- Toxicological Profile for Bis(2-Chloroethyl)Ether - Agency for Toxic Substances and Disease Registry | ATSDR. [URL: https://www.
- Diethyl bis(2-cyanoethyl)malonate | C13H18N2O4 | CID 74046 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.
- Bis(2-chloroethyl)ether - Hazardous Substance Fact Sheet. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/0215.pdf]
- This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals. [URL: https://www.thermofisher.
Sources
- 1. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
Bis(2-cyanoethyl) ether: A Comprehensive Guide to Understanding and Mitigating Peroxide Formation Hazards
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Bis(2-cyanoethyl) ether is a valuable chemical intermediate in various synthetic applications, including polymer and pharmaceutical development.[1] However, as a member of the ether chemical class, it possesses an inherent and often underestimated risk: the potential to form explosive peroxides upon storage and handling. This guide provides an in-depth analysis of the mechanisms behind peroxide formation, a specific risk assessment for this compound, and robust, field-proven protocols for its safe handling, detection, and disposal. The objective is to equip laboratory professionals with the expertise to manage this hazard effectively, ensuring both experimental integrity and personnel safety.
The Fundamental Chemistry of Peroxide Formation in Ethers
The danger associated with ethers stems from their propensity to undergo autoxidation, a slow reaction with atmospheric oxygen that produces unstable hydroperoxides and peroxides.[2] This process is a free-radical chain reaction, meaning once initiated, it can self-propagate.[2] The mechanism can be broken down into three key stages:
-
Initiation: The reaction begins when an initiator, such as UV light or heat, facilitates the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen (the α-carbon). This creates a free radical on the ether molecule.[2]
-
Propagation: The newly formed ether radical reacts with molecular oxygen (O₂) to form a peroxy radical. This highly reactive peroxy radical then abstracts a hydrogen atom from another ether molecule, forming a hydroperoxide (R-O-O-H) and a new ether radical.[2] This second step creates a new radical to continue the cycle, leading to a build-up of hydroperoxides over time.
-
Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical product.[3]
The hydroperoxides formed can further react to create even more unstable polymeric peroxides and crystalline solids. These peroxidic compounds are dangerously unstable and can decompose explosively when subjected to heat, friction, or mechanical shock.[4][5]
Caption: Standard workflow for handling peroxide-forming chemicals.
Peroxide Detection Methodologies
Regular testing is crucial, especially before any procedure that involves heating or concentration. [4][6]If a container shows any sign of crystallization, viscous liquid, or solid formation around the cap, do not handle it . [5]Treat it as a potential bomb and contact your institution's Environmental Health & Safety (EHS) department immediately. [7][8] Table 2: Peroxide Detection Methods
| Method | Principle | Procedure | Interpretation |
| Peroxide Test Strips | Peroxidase enzyme transfers oxygen from peroxides to a redox indicator, causing a color change. [9] | 1. Dip the strip into the solvent for ~1 second. 2. Allow solvent to evaporate. 3. Moisten with distilled water or by breathing on it. [9] 4. Compare the color to the concentration chart. | Provides a semi-quantitative reading in parts per million (ppm). Strips typically turn shades of blue. [6] |
| Potassium Iodide (KI) Test | Peroxides oxidize iodide (I⁻) to iodine (I₂), which is visibly colored. [10] | 1. Add 0.5-1.0 mL of this compound to an equal volume of glacial acetic acid. 2. Add ~0.1 g of sodium or potassium iodide crystals. [6] 3. Shake and observe. | Yellow color: Low peroxide concentration. Brown color: High peroxide concentration. [6] |
A peroxide concentration above 30 ppm is generally considered unacceptable for most uses and may pose a serious hazard. [8]Solvents at this level should be decontaminated or disposed of. [8]
Decontamination and Disposal Protocols
WARNING: Attempting to remove peroxides can be extremely dangerous. These procedures should only be performed by trained personnel with appropriate personal protective equipment (PPE) and behind a safety shield. If in doubt, contact EHS.
Because this compound is very soluble in water, a ferrous salt wash is an effective method for decontamination. [11]This method reduces the hydroperoxides.
Step-by-Step Protocol: Ferrous Sulfate Decontamination
-
Prepare the Reagent: Create a fresh solution of 60 g ferrous sulfate (FeSO₄) and 6 mL of concentrated sulfuric acid in 110 mL of water. [12]2. Perform the Wash: In a separatory funnel behind a blast shield, add the ferrous sulfate solution to the this compound. Use approximately 50-100 mL of the ferrous sulfate solution per 1 L of solvent.
-
Shake and Vent: Stopper the funnel, shake gently, and vent frequently to release any pressure buildup.
-
Separate Layers: Allow the layers to separate and drain off the aqueous (bottom) layer.
-
Wash with Water: Wash the ether with a small amount of distilled water to remove any residual acid.
-
Re-test: After decontamination, re-test the solvent with a peroxide strip to confirm that the peroxide concentration is within a safe limit (< 30 ppm).
-
Drying: Dry the decontaminated ether with a suitable drying agent (e.g., anhydrous magnesium sulfate).
Disposal: All peroxide-forming chemicals must be disposed of as hazardous waste through your institution's EHS office. Never mix old, untested ethers with other waste streams. Dispose of containers by the manufacturer's expiration date or within the timeframes outlined in Table 1, whichever comes first. [4][7]
Conclusion
This compound is a useful reagent, but its identity as a Class D peroxide-former mandates respect and a rigorous adherence to safety protocols. The potential for catastrophic accidents arising from peroxide detonation is real and well-documented for the ether class of chemicals. By implementing a comprehensive management strategy—encompassing careful procurement, diligent labeling, proper storage, routine testing, and safe decontamination or disposal—researchers can effectively mitigate this risk. The causality is simple: controlling the conditions of storage and handling directly controls the rate of peroxide formation. A self-validating safety system, where every container is dated and tracked, is the most trustworthy approach to ensuring a safe laboratory environment for all personnel.
References
- Peroxide-Forming Chemicals – Safety Guidelines. (n.d.). Texas Christian University Environmental Health & Safety.
- GUIDELINES FOR SAFE HANDLING OF PEROXIDE FORMING CHEMICALS. (n.d.). Columbia University Environmental Health & Safety.
- SAFE HANDLING OF PEROXIDE FORMING CHEMICALS. (2007, January 1). University of Pittsburgh Environmental Health and Safety.
- Safe Handling of Peroxide Forming Chemicals. (n.d.). University of California, Berkeley Environmental Health & Safety.
- Safe Handling of Peroxide-Formers (PFs). (n.d.). University of California, Santa Barbara Environmental Health & Safety.
- Autoxidation of Ethers to Peroxides and Hydroperoxides. (2025, May 22). JoVE.
- Ethers - storage and the detection and removal of peroxides. (n.d.). The University of Edinburgh.
- Bis(2-cyanoethyl)ether(1656-48-0). (n.d.). ChemicalBook.
- CAS 1656-48-0: this compound. (n.d.). CymitQuimica.
- Handling and Removing Peroxides. (n.d.). University of California, Los Angeles Chemistry & Biochemistry.
- Oxidation mechanism of diethyl ether: a complex process for a simple molecule. (2011, August 28). PubMed.
- How Explosive Peroxide form in diethyl ether. (2024, May 21). YouTube.
- This compound. (n.d.). PubChem.
- Section 7C: Peroxide Forming Compounds and Reactives. (n.d.). Princeton University Environmental Health & Safety.
- Control and Safe Use of Peroxide Formers. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety.
- One danger associated with storing ether solvents is their tendency... (n.d.). Pearson+.
- Diethyl ether peroxide. (n.d.). Wikipedia.
- PEROXIDE FORMING CHEMICALS. (n.d.). Vanderbilt University Environmental Health & Safety.
Sources
- 1. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 3. One danger associated with storing ether solvents is their tenden... | Study Prep in Pearson+ [pearson.com]
- 4. ehs.tcu.edu [ehs.tcu.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. rmu.edu [rmu.edu]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 10. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]
- 11. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. uwyo.edu [uwyo.edu]
A Technical Guide to the Thermal Decomposition of Bis(2-cyanoethyl) ether: Postulated Pathways and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-cyanoethyl) ether, a molecule of interest in various chemical syntheses, presents a unique thermal decomposition profile owing to the presence of both ether and nitrile functionalities. Understanding its behavior at elevated temperatures is paramount for ensuring safety, predicting stability, and controlling reaction byproducts in high-temperature applications. This technical guide provides an in-depth analysis of the postulated thermal decomposition pathways of this compound. While direct experimental studies on its pyrolysis are not extensively documented in publicly available literature, this guide synthesizes information from analogous compounds and foundational principles of organic chemistry to propose likely degradation mechanisms and products. Furthermore, it outlines a comprehensive analytical workflow, employing techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), to empirically validate these hypotheses. This document is intended to serve as a foundational resource for researchers embarking on the thermal analysis of this compound.
Introduction to this compound
This compound, also known as 3,3'-oxydipropionitrile, is an organic compound with the chemical formula O(CH₂CH₂CN)₂. It is a colorless to pale yellow liquid characterized by its ether linkage and two terminal cyanoethyl groups.[1] This unique structure makes it a valuable intermediate in organic synthesis, with potential applications in the production of polymers and other complex molecules.[1] The presence of the cyano groups enhances its reactivity and polarity.[1] While stable under neutral conditions, it can undergo hydrolysis in the presence of strong acids or bases.[1]
A critical aspect of handling and utilizing this compound, particularly in industrial processes that may involve elevated temperatures, is its thermal stability. Upon heating, organic molecules can undergo complex decomposition reactions, yielding a variety of smaller, often more volatile and potentially hazardous, products. For this compound, thermal decomposition is expected to generate irritating and highly toxic gases.[2] A thorough understanding of its thermal degradation is therefore not just an academic exercise but a crucial component of its risk assessment and safe handling protocols.
Postulated Thermal Decomposition Pathways
Direct experimental data on the thermal decomposition of this compound is scarce. However, by examining the pyrolysis of structurally similar compounds, such as bis(2-chloroethyl) ether, and applying fundamental principles of organic reaction mechanisms, we can propose plausible decomposition pathways.[3] The decomposition of aliphatic ethers can proceed through both free-radical and concerted molecular elimination reactions.[3]
Proposed Mechanism
The thermal decomposition of this compound is likely to be initiated by the homolytic cleavage of the C-O or C-C bonds at elevated temperatures. The presence of the electron-withdrawing cyano group may influence the bond dissociation energies. A plausible multi-step mechanism is as follows:
-
Initiation: Homolytic cleavage of a C-O bond, generating an alkoxy radical and a cyanoethyl radical.
-
Propagation:
-
The initial radicals can undergo further fragmentation (β-scission) to yield stable molecules and new radical species. For instance, the alkoxy radical could eliminate a molecule of acrylonitrile to form a smaller radical.
-
Hydrogen abstraction by the highly reactive radicals from the parent molecule or other species will also be a key propagation step.
-
-
Termination: Combination of two radical species to form a stable product.
An alternative pathway could involve a concerted, four-center molecular elimination reaction, analogous to what has been proposed for bis(2-chloroethyl) ether.[3] This would lead to the direct formation of acrylonitrile and 2-cyanoethanol.
dot
Caption: Proposed initial decomposition pathways for this compound.
Anticipated Decomposition Products
Based on the proposed mechanisms, a range of decomposition products can be anticipated. The exact composition of the product mixture will be highly dependent on the pyrolysis temperature, heating rate, and the atmosphere (inert or oxidative).
| Potential Product | Chemical Formula | Postulated Origin |
| Acrylonitrile | CH₂=CHCN | β-scission of radicals, molecular elimination |
| 2-Cyanoethanol | HOCH₂CH₂CN | Molecular elimination |
| Ethylene | C₂H₄ | Fragmentation of alkyl chains |
| Acetaldehyde | CH₃CHO | Rearrangement and fragmentation |
| Hydrogen Cyanide | HCN | Fragmentation of the cyano group |
| Carbon Monoxide | CO | Incomplete combustion (if oxygen is present) |
| Carbon Dioxide | CO₂ | Complete combustion (if oxygen is present) |
| Nitrogen Oxides | NOx | Reaction of nitrogen with oxygen at high temperatures |
It is crucial to note that in the presence of air or oxygen, the decomposition will be oxidative, leading to the formation of combustion products like CO, CO₂, and NOx.[2]
Analytical Workflow for Decomposition Studies
A multi-faceted analytical approach is essential to comprehensively characterize the thermal decomposition of this compound. The following workflow combines techniques to determine the temperature range of decomposition, the associated energetic changes, and the identity of the evolved products.
dot
Caption: Integrated analytical workflow for studying thermal decomposition.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature range of this compound by measuring its mass change as a function of temperature.
Protocol:
-
Instrument Preparation: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Plot the mass of the sample (%) as a function of temperature.
-
Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
-
Identify the temperature ranges of different decomposition stages, if any.
-
The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal decomposition of this compound, determining whether the process is endothermic or exothermic.
Protocol:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample under a controlled atmosphere (inert or oxidative) at a constant heating rate (e.g., 10 °C/min) over the temperature range of interest, as determined by TGA.
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature.
-
Identify endothermic (heat-absorbing) or exothermic (heat-releasing) peaks corresponding to thermal events.
-
Integrate the area under the peaks to quantify the enthalpy change (ΔH) associated with decomposition.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To separate and identify the volatile and semi-volatile products generated during the thermal decomposition of this compound.[4][5]
Protocol:
-
Instrument Preparation:
-
Interface a pyrolyzer unit with a GC-MS system.
-
Condition the GC column to ensure a stable baseline.
-
Tune the mass spectrometer to ensure accurate mass-to-charge ratio measurements.
-
-
Sample Preparation: Place a small amount (µg to a few mg) of this compound into a pyrolysis sample tube or onto a platinum filament.[6]
-
Pyrolysis:
-
Introduce the sample into the pyrolyzer.
-
Rapidly heat the sample to a specific pyrolysis temperature (e.g., 500 °C, determined from TGA data) in an inert atmosphere (e.g., helium).[5]
-
-
Gas Chromatography:
-
The volatile pyrolysis products are swept by the carrier gas into the GC column.
-
Separate the products based on their boiling points and interactions with the stationary phase of the column using a programmed temperature ramp.
-
-
Mass Spectrometry:
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio.
-
-
Data Analysis:
-
Identify the individual decomposition products by comparing their mass spectra to a reference library (e.g., NIST or Wiley).[4]
-
The retention times from the gas chromatogram provide additional confirmation of the identity of the compounds.
-
Conclusion
The comprehensive analytical workflow detailed in this guide, employing TGA, DSC, and Py-GC-MS, provides a robust framework for the empirical investigation of these postulated pathways. The data generated from these experiments will not only elucidate the fundamental chemistry of the thermal degradation of this compound but will also provide critical information for its safe handling, process optimization, and risk assessment in all relevant applications.
References
[4] Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. (n.d.). Retrieved from ] Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS - pub H-BRS - Hochschule Bonn-Rhein-Sieg. (n.d.). Retrieved from ] SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from ] (PDF) Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. (2014). Retrieved from ] SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Retrieved from 2] Bis(2-cyanoethyl)ether(1656-48-0) - ChemicalBook. (n.d.). Retrieved from 1] this compound. (n.d.). CymitQuimica. Retrieved from 5] Pyrolysis–gas chromatography–mass spectrometry - Wikipedia. (n.d.). Retrieved from 6] Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory. (n.d.). Retrieved from 3] Thermal decomposition of bis (2-chloroethyl) sulphide and bis (2-chloroethyl) ether between 300 and 500°C | Request PDF. (2000). ResearchGate. Retrieved from
Sources
- 1. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
An In-depth Technical Guide to the Solubility and Miscibility of Bis(2-cyanoethyl) ether
Introduction
Bis(2-cyanoethyl) ether, also known as 3,3'-oxydipropionitrile, is a unique organic compound characterized by a flexible ether linkage and two terminal cyano groups. Its molecular structure bestows upon it a distinct polarity and the capacity for a range of intermolecular interactions, making it a subject of interest for researchers, particularly in the fields of materials science and drug development. This guide provides a comprehensive overview of the solubility and miscibility of this compound, offering a theoretical framework, practical experimental protocols for determination, and insights into its applications. While publicly available quantitative solubility data is limited, this guide empowers the user to generate this critical information through established methodologies.
Theoretical Framework: Understanding the Physicochemical Behavior of this compound
The solubility and miscibility of a compound are governed by its molecular structure and the resulting intermolecular forces it can establish with a solvent. The adage "like dissolves like" serves as a fundamental principle.
Molecular Structure and Polarity:
This compound (C₆H₈N₂O) possesses a combination of functional groups that contribute to its overall properties:
-
Ether Group (-O-): The ether linkage introduces a bent geometry and a dipole moment due to the electronegativity of the oxygen atom. The lone pairs on the oxygen can act as hydrogen bond acceptors.
-
Cyano Groups (-C≡N): The nitrile functional groups are highly polar and possess a strong dipole moment. The nitrogen atom's lone pair can also act as a hydrogen bond acceptor. The presence of two cyano groups significantly increases the polarity of the molecule.
-
Ethyl Chains (-CH₂CH₂-): The ethylene bridges provide some non-polar character and flexibility to the molecule.
The combination of these features results in a molecule with a significant overall dipole moment, classifying it as a polar aprotic compound.
Intermolecular Forces at Play:
The solubility of this compound is a result of the interplay of the following intermolecular forces:
-
Dipole-Dipole Interactions: As a polar molecule, this compound can engage in strong dipole-dipole interactions with other polar solvent molecules.
-
Hydrogen Bonding: While it does not have hydrogen bond donor capabilities, the oxygen of the ether and the nitrogen of the cyano groups can act as hydrogen bond acceptors, allowing it to interact favorably with protic solvents like water and alcohols.
-
London Dispersion Forces: These forces are present in all molecules and will be the primary mode of interaction with non-polar solvents.
Solubility Profile of this compound
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its structural features allow for qualitative predictions. It is known to be very soluble in water[1][2]. and has moderate solubility in polar solvents[3][4].
To provide a practical framework for researchers, the following table outlines the expected solubility based on solvent polarity. It is strongly recommended that users experimentally determine the quantitative solubility for their specific applications using the protocol provided in this guide.
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Interactions |
| Polar Protic | Water, Methanol, Ethanol | High to Very High | Hydrogen Bonding, Dipole-Dipole |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Dipole-Dipole |
| Non-Polar | Hexane, Toluene, Diethyl ether | Low to Very Low | London Dispersion Forces |
Miscibility Characteristics
Miscibility is the property of two substances to mix in all proportions, forming a homogeneous solution[5]. Based on the principle of "like dissolves like," this compound is expected to be miscible with polar solvents and immiscible with non-polar solvents.
| Liquid | Predicted Miscibility | Rationale |
| Water | Miscible | Strong potential for hydrogen bonding and dipole-dipole interactions. |
| Methanol | Miscible | Similar polarity and hydrogen bonding capabilities. |
| Ethanol | Miscible | Similar polarity and hydrogen bonding capabilities. |
| Acetone | Miscible | Both are polar aprotic solvents. |
| Toluene | Immiscible | Significant difference in polarity. |
| Hexane | Immiscible | Significant difference in polarity. |
Experimental Determination of Solubility and Miscibility
To empower researchers with the ability to generate precise data for their specific needs, this section provides detailed, self-validating protocols for determining the solubility and miscibility of this compound.
Protocol 1: Quantitative Solubility Determination using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent[3][6][7].
Objective: To determine the concentration of a saturated solution of this compound in a chosen solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically inert, e.g., PTFE)
-
Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solute is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or on a stir plate and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solute to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Analyze the standard solutions using a suitable analytical method to generate a calibration curve.
-
Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, which represents the solubility.
-
Data Presentation: Report the solubility in units such as g/100 mL or mg/mL at the specified temperature.
Caption: Workflow for the shake-flask solubility determination method.
Protocol 2: Determination of Liquid-Liquid Miscibility
The miscibility of two liquids can be determined through straightforward visual observation[5].
Objective: To determine if this compound is miscible with a given liquid at room temperature.
Materials:
-
This compound
-
Liquid of interest
-
Clear glass test tubes or vials with caps
-
Pipettes or graduated cylinders
Methodology:
-
Mixing:
-
In a clear test tube, add equal volumes (e.g., 2 mL) of this compound and the liquid of interest.
-
Cap the test tube and shake vigorously for 10-20 seconds.
-
-
Observation:
-
Allow the mixture to stand undisturbed for a few minutes.
-
Observe the mixture against a well-lit background.
-
Miscible: The mixture will appear as a single, clear, homogeneous phase.
-
Immiscible: The mixture will separate into two distinct layers. The liquid with the higher density will be the bottom layer. The interface between the two layers may be cloudy or well-defined.
-
Partially Miscible: The mixture may initially appear cloudy or form an emulsion that slowly separates, or one layer may appear larger than its initial volume, indicating some degree of mutual dissolution.
-
Self-Validation: To confirm miscibility, the experiment should be repeated with varying proportions of the two liquids (e.g., 1:3 and 3:1 ratios). If a single phase is observed in all proportions, the liquids are considered miscible.
Caption: Experimental workflow for determining liquid-liquid miscibility.
Applications in Research and Drug Development
The unique properties of this compound, stemming from its nitrile and ether functionalities, make it a valuable compound in the pharmaceutical landscape.
Role as a Specialized Solvent:
Its high polarity and aprotic nature make this compound a potentially useful solvent for a variety of organic reactions, particularly those involving polar reactants or intermediates. Its high boiling point also makes it suitable for reactions requiring elevated temperatures.
Intermediate in the Synthesis of Nitrile-Containing Pharmaceuticals:
The nitrile group is a key pharmacophore in a multitude of approved drugs[8][9]. It can participate in various chemical transformations to introduce other functional groups, such as amines, carboxylic acids, and heterocycles, which are fundamental building blocks in drug synthesis[10]. The nitrile group can also enhance a drug's binding affinity to its target and improve its pharmacokinetic profile[11]. This compound can serve as a precursor or intermediate in the synthesis of more complex molecules that incorporate the beneficial properties of the nitrile group[12]. For instance, it can be used in the production of synthetic resins and plasticizers[12].
Conclusion
References
- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
- National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.
- Google Patents. (n.d.). US2382036A - this compound and process for making same.
- Academic Journals. (2014). Study of miscibility of liquid mixtures with a critical point: A new experiment for a physical chemistry course.
- Wikipedia. (n.d.). Miscibility.
- University of Prešov. (n.d.). Exercise 3 DETERMINATION OF THE LIQUID – VAPOUR EQUILIBRIUM IN A BINARY SYSTEM OF MISCIBLE LIQUIDS.
- The Journal of Physical Chemistry. (1963). The Effect of Pressure on Liquid Miscibility.
- Wikipedia. (n.d.). Nitrile.
- National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
- Springer. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
Sources
- 1. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 5. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. scribd.com [scribd.com]
- 10. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
"Bis(2-cyanoethyl) ether" reactivity with acids and bases
An In-Depth Technical Guide to the Reactivity of Bis(2-cyanoethyl) ether with Acids and Bases
Abstract
This compound, also known as 3,3'-oxydipropionitrile, is a bifunctional organic compound featuring a central ether linkage and two terminal nitrile groups.[1] Its unique structure makes it a valuable intermediate in organic synthesis.[1] The reactivity of the nitrile moieties is of primary interest, as they are susceptible to transformation under both acidic and basic conditions. This guide provides a comprehensive analysis of these reactions, detailing the underlying mechanisms, expected products, and influential factors. It is intended for researchers, chemists, and drug development professionals who utilize or may encounter this compound in their work. We will explore the distinct pathways of hydrolysis and elimination, provide validated experimental protocols, and discuss the practical implications of this chemistry.
Introduction to this compound
This compound (BCEE) is a colorless to pale yellow liquid characterized by its ether functionality and two cyanoethyl substituents.[1] The presence of the electron-withdrawing cyano groups and the ether oxygen atom dictates its chemical behavior. While the ether linkage is generally stable, the nitrile groups are the primary sites of reactivity.[1] Understanding the reaction of these nitrile groups with acids and bases is crucial for its application as a synthetic building block and for its role in contexts such as the deprotection of cyanoethyl-modified molecules in oligonucleotide synthesis.[2][3][4]
Physicochemical Properties
A summary of the key properties of this compound is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 1656-48-0 | [1] |
| Molecular Formula | C₆H₈N₂O | [1][5] |
| Molecular Weight | 124.14 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 110-112 °C at 0.5 mmHg | |
| Density | 1.043 g/mL at 25 °C | |
| Stability | Stable under neutral conditions; may form peroxides | [1][5] |
Safety and Handling
This compound is classified as a hazardous chemical. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[6][7] All manipulations should be performed in a well-ventilated fume hood. It is incompatible with strong oxidizing agents.[8][9]
Reactivity with Acids: The Hydrolysis Pathway
Under acidic conditions, the primary reaction of this compound is the hydrolysis of its two nitrile groups to yield 3,3'-oxybis(propanoic acid). This transformation proceeds in two main stages: the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid.[10][11]
Mechanism of Acid-Catalyzed Nitrile Hydrolysis
The reaction is typically catalyzed by strong mineral acids like H₂SO₄ or HCl in an aqueous solution.[12] The mechanism involves the activation of the nitrile group by protonation, which enhances its electrophilicity and makes it susceptible to attack by a weak nucleophile like water.[13][14][15]
The key mechanistic steps are:
-
Protonation: The nitrogen atom of the nitrile is protonated by the acid catalyst (H₃O⁺), increasing the electrophilicity of the nitrile carbon.[12][13][14]
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the protonated nitrile.[12][15]
-
Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, often via the solvent. This is followed by tautomerization to form a protonated amide.[10][12]
-
Amide Formation: Deprotonation yields the intermediate bis(2-carbamoylethyl) ether.
-
Amide Hydrolysis: The amide is subsequently hydrolyzed under the same acidic conditions to the corresponding carboxylic acid and an ammonium ion. This second stage is often faster than the initial nitrile hydrolysis, making the isolation of the amide intermediate challenging under harsh conditions.[14][16]
Diagram 2: Base-Catalyzed Hydrolysis of a Cyanoethyl Group.
Base-Induced Elimination (β-Elimination)
The cyanoethyl group is widely used as a protecting group for phosphate moieties in solid-phase oligonucleotide synthesis. [2][4][17]Its removal is achieved not by hydrolysis, but by a β-elimination reaction using a non-nucleophilic base. [4][18]While BCEE itself is not a protecting group, its structure contains the same reactive cyanoethyl moiety.
Mechanism: This reaction is a classic E2 (elimination, bimolecular) mechanism.
-
Proton Abstraction: A strong, non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) abstracts the acidic proton on the carbon alpha to the nitrile group. [18]2. Concerted Elimination: Simultaneously, the electron pair from the C-H bond forms a C=C double bond, and the ether linkage (acting as the leaving group) is cleaved, releasing acrylonitrile as a byproduct.
Diagram 3: Base-Induced β-Elimination of a Cyanoethyl Group.
This elimination pathway is highly significant in specialized fields like nucleic acid chemistry, where mild and specific deprotection conditions are paramount to preserve the integrity of the target molecule. [3][18]The acrylonitrile generated is a reactive Michael acceptor and is often trapped using a scavenger to prevent side reactions. [19]
Comparison of Reaction Outcomes
| Condition | Reagent Example | Primary Mechanism | Key Intermediate | Final Product(s) |
| Aqueous Acid | HCl, H₂SO₄ | Hydrolysis | Amide | 3,3'-Oxybis(propanoic acid) + NH₄⁺ |
| Aqueous Base | NaOH, KOH | Hydrolysis | Amide | Salt of 3,3'-Oxybis(propanoic acid) + NH₃ |
| Anhydrous Base | DBU, Et₃N | β-Elimination | Carbanion-like TS | Acrylonitrile + Alcohol |
General Experimental Workflow
The successful execution of reactions involving this compound requires a systematic approach, from initial setup to final analysis.
Diagram 4: General Experimental Workflow for BCEE Hydrolysis.
Conclusion
This compound exhibits well-defined reactivity at its terminal nitrile groups. Strong aqueous acids and bases promote hydrolysis to the corresponding dicarboxylic acid or its salt, proceeding through a diamide intermediate. This pathway is governed by the principles of nucleophilic addition to the nitrile. In contrast, non-nucleophilic organic bases can induce a β-elimination reaction, a process of significant importance in the context of cyanoethyl protecting groups. The choice of reagent and conditions allows chemists to selectively target one of these pathways, making this compound and related structures versatile tools in chemical synthesis and biotechnology. A thorough understanding of these mechanisms and the associated experimental considerations is essential for achieving desired synthetic outcomes and ensuring laboratory safety.
References
- Acidic Hydrolysis of Nitriles To Amides. (n.d.). Master Organic Chemistry.
- 21.5. Hydrolysis of nitriles. (n.d.). Lumen Learning.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
- Hydrolysis of nitriles. (n.d.). Chemguide.
- Converting Nitriles to Amides. (n.d.). Chemistry Steps.
- Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor.
- 20.7: Chemistry of Nitriles. (2025). LibreTexts Chemistry.
- Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. (2024). YouTube.
- This compound. (n.d.). PubChem.
- Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. (n.d.). ResearchGate.
- 13.10: Protecting Groups in Organic Synthesis. (2021). LibreTexts Chemistry.
- Oligonucleotide synthesis under mild deprotection conditions. (2018). National Institutes of Health.
- Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks. (2017). PubMed Central.
- Process for the backbone deprotection of oligonucleotides. (n.d.). Google Patents.
- Solid Phase Oligonucleotide Synthesis. (n.d.). Biotage.
- Cleavage and Deprotection of Oligonucleotides. (n.d.). Sierra BioSystems.
- Cyanoethylation – Knowledge and References. (n.d.). Taylor & Francis.
- Cyanoethylation. (n.d.). Google Patents.
- Cyanoethylation. (2026). Organic Reactions.
- This compound and process for making same. (n.d.). Google Patents.
- Deprotection of synthetic oligonucleotides using acrylonitrile scavenger. (n.d.). Google Patents.
- Rapid conditions for the cleavage of oligodeoxyribonucleotides. (1995). Nucleic Acids Research.
- Acid Catalyzed Hydrolysis of Esters. (2023). LibreTexts Chemistry.
- Mechanisms of Ester hydrolysis. (n.d.). Science Discussions.
- Hydrolysis of esters. (n.d.). Chemguide.
Sources
- 1. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. parchem.com [parchem.com]
- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 17. Cleavage / Deprotection Reagents | Nucleic Acid Chemistry | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 18. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN1444595A - Deprotection of synthetic oligonucleotides using acrylonitrile scavenger - Google Patents [patents.google.com]
The Versatile Ether: A Technical Guide to Bis(2-cyanoethyl) Ether in Pharmaceutical Synthesis
Introduction: Unveiling a Latent Pharmaceutical Building Block
In the vast landscape of chemical reagents and intermediates available to the pharmaceutical industry, certain molecules, while not active pharmaceutical ingredients (APIs) themselves, serve as critical and versatile building blocks. Bis(2-cyanoethyl) ether, also known as 3,3'-oxydipropionitrile, is one such unassuming yet powerful scaffold.[1][2][3] This symmetrical molecule, characterized by a central ether linkage flanked by two cyanoethyl groups, offers a unique combination of reactivity and structural potential that can be strategically exploited in the synthesis of complex pharmaceutical intermediates and novel molecular architectures.[1]
This technical guide provides an in-depth exploration of this compound as a foundational element in pharmaceutical research and development. Moving beyond a simple cataloging of its properties, we will delve into the strategic considerations and practical applications that elevate this compound from a mere chemical intermediate to a key enabler in the drug discovery and development process. We will examine its core physicochemical properties, explore its transformation into key pharmaceutically-relevant synthons, and provide detailed protocols for these pivotal reactions.
Core Physicochemical and Safety Profile
A thorough understanding of a building block's fundamental characteristics is paramount for its effective and safe implementation in any synthetic workflow.
Physicochemical Properties
This compound is a clear, colorless to pale yellow or brown liquid at room temperature.[4][5] Its key properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂O | [2][3] |
| Molecular Weight | 124.14 g/mol | [2][3] |
| CAS Number | 1656-48-0 | [1][2] |
| Melting Point | -26.3 °C | [5] |
| Boiling Point | 161-163 °C at 5.5 mmHg | [6] |
| Density | 1.046 g/cm³ at 20 °C | [5] |
| Solubility | Very soluble in water. | [5] |
| IUPAC Name | 3-(2-cyanoethoxy)propanenitrile | [2][3] |
Safety and Handling
As with any nitrile-containing compound, appropriate safety precautions are essential when handling this compound. It is classified as a hazardous substance and can cause serious eye irritation, skin irritation, and respiratory tract irritation.[5][7] Ingestion may lead to gastrointestinal irritation.[5] It is also designated as a peroxide-forming chemical, necessitating proper storage and handling to prevent the formation of potentially explosive peroxides.[2]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Appropriate chemical-resistant gloves and protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or with a NIOSH-approved respirator.[5]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[5]
Strategic Synthesis of this compound
The most common and efficient synthesis of this compound involves the reaction of acrylonitrile with ethylene cyanohydrin in the presence of an alkaline catalyst.[6] This method provides high purity and good yields. Alternatively, the reaction can be carried out by reacting acrylonitrile with water in the presence of an alkaline catalyst, which forms ethylene cyanohydrin in situ.[6]
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from the procedure described in U.S. Patent 2,382,036.[6]
Materials:
-
Ethylene cyanohydrin
-
Acrylonitrile
-
50% Sodium hydroxide solution
-
Dilute hydrochloric acid
-
Ethylene dichloride (for extraction)
Procedure:
-
Cool a mixture of 1 mole of ethylene cyanohydrin and 1 mole of acrylonitrile to 10 °C in a reaction vessel equipped with a stirrer.
-
While stirring, add 1 g of 50% sodium hydroxide solution to the mixture.
-
Maintain the temperature between 15-20 °C with external cooling for 5 hours while stirring rapidly.
-
Allow the reaction mixture to warm to 45 °C, then cool it again to 20-25 °C and hold for 2 hours.
-
Neutralize the reaction mixture to a slightly acidic pH using dilute hydrochloric acid.
-
Extract the product with ethylene dichloride.
-
Distill the organic extract under reduced pressure to isolate the this compound. The product typically distills at 160-175 °C at 5-6 mmHg.[6]
Transformations into Key Pharmaceutical Building Blocks
The true value of this compound in pharmaceutical synthesis lies in the versatile transformations of its cyano groups and the stability of its ether linkage. The two primary transformations yield symmetrical diamines and dicarboxylic acids, both of which are highly valuable synthons.
Hydrogenation to Bis(3-aminopropyl)ether: A Gateway to Polyamines and Macrocycles
The catalytic hydrogenation of the nitrile groups in this compound affords bis(3-aminopropyl)ether, a flexible C6 diamine with a central ether oxygen. This transformation is a cornerstone of its utility in medicinal chemistry.
The resulting diamine, bis(3-aminopropyl)ether, is a precursor for a variety of more complex structures, including:
-
Aza-crown ethers: These macrocycles are known for their ability to complex with metal ions and have been investigated for their potential as ionophores, drug delivery vehicles, and anticancer agents.[4][8][9] The diamine can be used in cyclization reactions with appropriate dielectrophiles to form macrocyclic structures.
-
Polyamides and other polymers: While more common in materials science, the diamine can be used to synthesize polymers with potential biomedical applications.
-
Scaffolds for combinatorial chemistry: The primary amine functionalities provide handles for the attachment of various pharmacophores, making it a useful scaffold for building compound libraries for drug screening.
Causality in Experimental Choices: The choice of catalyst for nitrile hydrogenation is critical. Raney Nickel is a commonly used and effective catalyst for this transformation.[10][11] The addition of ammonia to the reaction mixture is a key strategy to suppress the formation of secondary and tertiary amine byproducts, thus increasing the yield of the desired primary diamine.[9] The reaction is typically carried out under pressure with hydrogen gas.
Experimental Protocol: Catalytic Hydrogenation to Bis(3-aminopropyl)ether
This is a representative protocol based on general procedures for nitrile hydrogenation.
Materials:
-
This compound
-
Raney Nickel catalyst (handle with care, pyrophoric when dry)
-
Methanol (or another suitable solvent)
-
Ammonia (optional, can be introduced as a solution in the solvent)
-
Hydrogen gas
Procedure:
-
In a high-pressure reactor (autoclave), charge a solution of this compound in methanol.
-
Carefully add the Raney Nickel catalyst under an inert atmosphere.
-
If used, add a solution of ammonia in methanol.
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-500 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 60-125 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude bis(3-aminopropyl)ether, which can be purified by distillation.
Hydrolysis to 3,3'-Oxydipropionic Acid: A Dicarboxylic Acid Linker
The hydrolysis of the nitrile groups of this compound under acidic or basic conditions yields 3,3'-oxydipropionic acid. This dicarboxylic acid serves as a flexible linker in drug design, allowing for the connection of two pharmacophores or for the synthesis of polyesters and polyamides.[6][12]
Applications in Drug Design:
-
Linkerology: 3,3'-Oxydipropionic acid can be used as a flexible linker to create bivalent ligands that can simultaneously bind to two receptor sites, potentially increasing affinity and selectivity.
-
Prodrugs: The carboxylic acid groups can be esterified to create prodrugs with improved solubility or pharmacokinetic properties.
-
Polymers for Drug Delivery: This dicarboxylic acid can be a monomer for the synthesis of biodegradable polyesters for controlled drug release applications.
Experimental Protocol: Hydrolysis to 3,3'-Oxydipropionic Acid
This protocol is based on the general principle of nitrile hydrolysis.[6][12]
Materials:
-
This compound
-
Aqueous sulfuric acid (e.g., 50%)
-
Sodium hydroxide solution (for workup)
-
Hydrochloric acid (for acidification)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound.
-
Carefully add aqueous sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the excess acid with a sodium hydroxide solution.
-
Acidify the solution with hydrochloric acid to precipitate the dicarboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization.
Case Study: this compound in the Synthesis of Aza-Crown Ethers for Biological Applications
Aza-crown ethers are a class of macrocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[4][8][9] They can act as ionophores, disrupting cellular ion homeostasis, which can be a strategy for developing anticancer agents.[8] The synthesis of these complex macrocycles can be facilitated by using building blocks derived from this compound.
While a specific marketed drug has not been identified as being directly synthesized from this compound, the synthetic potential is clear. For instance, bis(3-aminopropyl)ether can be reacted with a suitable dielectrophile, such as a ditosylate, under high dilution conditions to favor intramolecular cyclization, leading to the formation of an aza-crown ether. Similarly, the diacyl chloride derived from 3,3'-oxydipropionic acid can be reacted with a diamine to form a macrocyclic diamide. These macrocycles can then be further functionalized to modulate their biological activity and pharmacokinetic properties.
Conclusion: A Building Block with Untapped Potential
This compound represents a cost-effective and synthetically versatile building block for pharmaceutical research and development. Its ability to be efficiently transformed into symmetrical diamines and dicarboxylic acids provides medicinal chemists with a powerful tool for creating diverse molecular architectures, from flexible linkers to complex macrocycles. While its direct lineage to a marketed pharmaceutical is not yet prominent, its role as a precursor to valuable intermediates ensures its continued relevance in the ongoing quest for novel therapeutics. The protocols and synthetic strategies outlined in this guide are intended to empower researchers to unlock the full potential of this remarkable molecule in their drug discovery endeavors.
References
- Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. (n.d.). Semantic Scholar.
- This compound and process for making same. (1945). Google Patents.
- Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. (2021). PubMed.
- Synthesis and biological evaluation of aza-crown ether-squaramide conjugates as anion/cation symporters. (2019). PubMed.
- Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. (2021). MDPI.
- This compound and process for making same. (1945). Google Patents.
- This compound. (n.d.). PubChem.
- This compound. (n.d.). PubChem.
- Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines. (2007). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN108558680B - A kind of method for producing diethylene glycol mono-3-aminopropyl ether - Google Patents [patents.google.com]
- 5. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]
- 6. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 7. US2701263A - Method of making bis (3-aminopropyl) ether - Google Patents [patents.google.com]
- 8. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 9. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Alkaline-Catalyzed Synthesis of Bis(2-cyanoethyl) Ether
Abstract
This document provides a comprehensive guide for the synthesis of Bis(2-cyanoethyl) ether, also known as 3,3'-Oxydipropionitrile, via an alkaline-catalyzed cyanoethylation reaction. This compound is a valuable chemical intermediate used as a solvent and in the preparation of plasticizers and synthetic resins.[1] The protocol herein details a robust and efficient method, grounded in the principles of the Michael addition reaction, utilizing common laboratory reagents and equipment. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, safety protocols, and methods for product characterization.
Introduction and Scientific Background
The synthesis of this compound (C₆H₈N₂O) is a classic example of cyanoethylation, a specific type of conjugate addition reaction.[2] The process involves the addition of a compound with a labile hydrogen atom to acrylonitrile (H₂C=CH−CN). In this synthesis, the nucleophile is generated from either water or, more directly, ethylene cyanohydrin, which adds across the activated double bond of acrylonitrile.[1][3]
The reaction is efficiently promoted by alkaline catalysts, which serve to deprotonate the nucleophilic precursor, thereby increasing its reactivity towards the electron-deficient β-carbon of acrylonitrile, a quintessential Michael acceptor.[2][4] This base-catalyzed pathway is generally preferred due to its high efficiency and the use of readily available and inexpensive catalysts.[5]
The Underlying Mechanism: A Base-Catalyzed Michael Addition
The core of this synthesis is the Michael addition reaction. The mechanism proceeds through the following key steps, catalyzed by a strong base such as sodium hydroxide (NaOH):[6][7]
-
Nucleophile Formation: The alkaline catalyst (e.g., hydroxide ion, OH⁻) abstracts a proton from the hydroxyl group of ethylene cyanohydrin (HOCH₂CH₂CN), creating a potent alkoxide nucleophile.
-
Nucleophilic Attack: The generated alkoxide attacks the electrophilic β-carbon of the acrylonitrile molecule. The electron density is pushed through the conjugated system to the nitrile group, forming a resonance-stabilized enolate intermediate.[8]
-
Protonation: The enolate intermediate is subsequently protonated by a proton source in the reaction mixture (such as water, which is present or formed in situ), yielding the final product, this compound.
This sequence highlights the causality behind the choice of an alkaline catalyst: it is essential for generating the nucleophile required to initiate the conjugate addition.[9]
Safety and Hazard Management
Utmost caution is required when performing this synthesis.
-
This compound (CAS: 1656-48-0): Harmful if swallowed, inhaled, or in contact with skin.[10][11] It is a serious eye and skin irritant and may cause respiratory irritation.[10][11]
-
Acrylonitrile (CAS: 107-13-1): Highly flammable, toxic, and a known carcinogen. It is readily absorbed through the skin.
-
Sodium Hydroxide (CAS: 1310-73-2): Corrosive and can cause severe skin and eye burns.
Mandatory Precautions:
-
All operations must be conducted within a certified chemical fume hood.[12]
-
Personal Protective Equipment (PPE) is mandatory: This includes a lab coat, chemical splash goggles, and nitrile gloves (double-gloving is recommended when handling acrylonitrile).[12]
-
An emergency eyewash station and safety shower must be readily accessible.
-
The reaction can be exothermic; ensure a cooling bath (ice-water) is prepared and available to control the temperature.[3]
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of this compound.[1] It details the reaction between ethylene cyanohydrin and acrylonitrile.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Quantity (Example 1) | Notes |
| Ethylene Cyanohydrin | 109-78-4 | 71.08 g/mol | 71 g (1.0 mol) | Reagent grade |
| Acrylonitrile | 107-13-1 | 53.06 g/mol | 53 g (1.0 mol) | Stabilized, reagent grade |
| Sodium Hydroxide Solution | 1310-73-2 | 40.00 g/mol | 1 g of 50% (w/w) aq. soln. | Catalyst |
| Hydrochloric Acid, dilute | 7647-01-0 | - | As needed | For neutralization |
| Round-bottom flask | - | - | 500 mL | Equipped with a magnetic stir bar |
| Dropping funnel | - | - | 100 mL | For controlled addition |
| Thermometer | - | - | - | To monitor reaction temperature |
| Ice-water bath | - | - | - | For temperature control |
| Distillation Apparatus | - | - | - | For vacuum distillation |
Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the entire setup in an ice-water bath on a magnetic stir plate.
-
Reagent Charging: To the flask, add 71 g (1.0 mol) of ethylene cyanohydrin and 53 g (1.0 mol) of acrylonitrile.
-
Initiating the Reaction: Begin stirring the mixture and allow it to cool to approximately 10°C.
-
Catalyst Addition: Slowly add 1 g of a 50% aqueous sodium hydroxide solution to the stirring mixture.[1] The addition should be dropwise to maintain temperature control.
-
Reaction and Temperature Control: Maintain the reaction temperature between 15-20°C for 5 hours using the external cooling bath.[1] The reaction is exothermic, and careful monitoring is crucial to prevent uncontrolled polymerization of acrylonitrile.
-
Warming and Completion: After 5 hours, remove the cooling bath and allow the mixture to warm. The temperature may rise spontaneously to around 45°C.[1] If the temperature rises too rapidly, briefly re-apply cooling. Hold the reaction at a temperature of 20-25°C until the reaction is complete (typically monitored by TLC or GC if desired, or run for a set time, e.g., an additional 1-2 hours).
-
Neutralization: Cool the reaction mixture and neutralize the alkaline catalyst by slowly adding dilute hydrochloric acid until the pH is approximately 7.
-
Product Isolation and Purification: The product, this compound, is a water-soluble compound.[11] Isolate it by distillation under reduced pressure.[1][13]
-
Assemble a vacuum distillation apparatus.
-
Carefully transfer the neutralized reaction mixture to the distillation flask.
-
Distill under reduced pressure. The product will distill at approximately 160-165°C at 5-6 mm Hg.[1]
-
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Product Characterization
To validate the successful synthesis of the target compound, the purified liquid should be analyzed.
Physical Properties
The final product should be a clear, colorless to pale yellow liquid.[14]
| Property | Expected Value |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol [15] |
| Boiling Point | 160-165°C @ 5-6 mm Hg[1] |
| Density | ~1.043 g/cm³ at 25°C[16] |
| Refractive Index (n²⁰/D) | ~1.441[16] |
Spectroscopic Analysis
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides a definitive confirmation of the key functional groups. A strong, sharp absorption band corresponding to the nitrile group (-C≡N) stretch is expected around 2240 cm⁻¹.[17] Additionally, the presence of the ether linkage (C-O-C) should be confirmed by a strong band in the 1100-1150 cm⁻¹ region.
-
NMR (Nuclear Magnetic Resonance Spectroscopy):
-
¹H NMR: The proton NMR spectrum is expected to show two triplets, characteristic of the two inequivalent -CH₂- groups in the ethyl chain (O-CH₂-CH₂-CN).
-
¹³C NMR: The carbon NMR will show distinct signals for the two methylene carbons, the nitrile carbon, and will confirm the overall carbon skeleton.
-
Mechanistic Visualization
The following diagram outlines the catalytic cycle of the Michael Addition for this synthesis.
Caption: Mechanism of the base-catalyzed Michael Addition.
References
- Bruson, H. A. (1945). U.S. Patent No. 2,382,036. Google Patents.
- Wikipedia. (n.d.). Michael addition reaction.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15452, this compound. PubChem.
- BYJU'S. (n.d.). Michael Addition Mechanism.
- PrepChem.com. (n.d.). Synthesis of bis-(2-cyanoethyl) ether.
- Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction.
- Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism.
- Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.
- Wikipedia. (n.d.). Cyanoethylation.
- Bruson, H. L. (1949).
- Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
Sources
- 1. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 2. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. prepchem.com [prepchem.com]
- 14. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 15. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-Cyanethylether 98% | Sigma-Aldrich [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Evaluation of Bis(2-cyanoethyl) Ether as a Solvent in Lithium-ion Battery Electrolytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The continuous demand for high-energy-density lithium-ion batteries (LIBs) necessitates the exploration of novel electrolyte formulations with improved safety and electrochemical performance. This document provides a comprehensive guide for the evaluation of bis(2-cyanoethyl) ether as a potential solvent in LIB electrolytes. This compound, with its unique combination of an ether backbone and nitrile functional groups, presents a compelling candidate for enhancing electrolyte properties. The ether linkage is known to improve lithium salt dissociation and ionic conductivity, while the nitrile groups can contribute to a higher dielectric constant and potentially form a stable solid electrolyte interphase (SEI) on the anode surface. This application note details the physicochemical properties of this compound, outlines systematic protocols for electrolyte formulation and characterization, and provides a framework for assessing its impact on battery performance. While extensive research has been conducted on solid polymer electrolytes incorporating cyanoethyl moieties, the exploration of liquid this compound as a primary solvent is an emerging area of interest. The protocols herein are designed to provide a standardized methodology for researchers to rigorously evaluate its potential.
Introduction: The Rationale for Exploring Novel Ether-Nitrile Solvents
Conventional LIB electrolytes are predominantly based on mixtures of cyclic and linear carbonates. While effective, these solvents have limitations, including flammability and a relatively narrow electrochemical stability window, which restricts the use of high-voltage cathode materials. Ether-based electrolytes are gaining traction due to their superior low-temperature performance and compatibility with lithium metal anodes.[1] However, their oxidative stability is often a challenge.[2]
This compound (BCEE) offers a unique molecular architecture that may mitigate some of these challenges. The presence of two cyanoethyl groups is expected to increase the solvent's polarity and dielectric constant, aiding in the dissolution of lithium salts.[3] Furthermore, nitrile-containing compounds have been investigated for their ability to form a robust and stable SEI layer on graphite and lithium metal anodes, which is crucial for long-term cycling stability.[4]
This guide provides the necessary protocols to systematically investigate the viability of BCEE as a primary or co-solvent in LIB electrolytes, focusing on three key areas:
-
Physicochemical and Safety Characterization: Understanding the fundamental properties and safe handling of the solvent.
-
Electrolyte Formulation and Ionic Conductivity: Preparing test electrolytes and quantifying their ability to transport lithium ions.
-
Electrochemical Performance Evaluation: Assessing the electrolyte's stability and its impact on the performance of a lithium-ion cell.
Physicochemical Properties and Safety Considerations
A thorough understanding of the solvent's properties is paramount before its integration into an electrochemical system.
Physicochemical Data
The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₆H₈N₂O | [5][6] |
| Molecular Weight | 124.14 g/mol | [6][7] |
| Appearance | Colorless to pale yellow/brown liquid | [3][5] |
| Density | ~1.06 g/cm³ at 25 °C | [8] |
| Melting Point | -26.3 °C | [5][8] |
| Boiling Point | ~305-314 °C | [8][9] |
| Solubility in Water | Very soluble | [5] |
Safety and Handling
This compound and related cyano-compounds require careful handling due to their potential toxicity.[10]
-
Handling: All handling should be performed in a well-ventilated fume hood.[9] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat, is mandatory.[11] Avoid inhalation of vapors and direct contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[9]
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[10] Causes serious eye irritation.[6] Long-term exposure to cyanide-containing compounds can lead to various health issues.[10] In case of fire, irritating and toxic gases may be generated.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]
Experimental Protocols
The following sections provide step-by-step protocols for the preparation and evaluation of this compound-based electrolytes.
Electrolyte Preparation
The quality of the electrolyte is critical for obtaining reliable and reproducible results. All materials should be of battery-grade purity and handled under an inert atmosphere (e.g., an argon-filled glovebox) with low moisture and oxygen content (<1 ppm).
Materials:
-
This compound (battery grade, <20 ppm H₂O)
-
Lithium hexafluorophosphate (LiPF₆) or other desired lithium salt (battery grade)
-
Co-solvent(s) such as ethylene carbonate (EC), dimethyl carbonate (DMC), etc. (battery grade, optional)
-
High-precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Protocol:
-
Dry all glassware in a vacuum oven at 120 °C overnight and transfer to a glovebox.
-
Determine the desired molar concentration of the lithium salt (e.g., 1.0 M).
-
Calculate the required mass of the lithium salt and the volume of this compound (and any co-solvents).
-
Inside the glovebox, accurately weigh the lithium salt and transfer it to a volumetric flask.
-
Add a portion of the this compound to the flask and stir until the salt is completely dissolved.
-
Add the remaining solvent to reach the final volume.
-
Stir the solution for several hours to ensure homogeneity.
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Caption: Workflow for the preparation of this compound-based electrolytes.
Ionic Conductivity Measurement
Ionic conductivity is a measure of the electrolyte's ability to conduct lithium ions and is a critical parameter for battery performance.[13][14]
Equipment:
-
Conductivity meter with a non-aqueous conductivity probe
-
Temperature-controlled chamber or water bath
-
Sealed electrochemical cell
Protocol:
-
Calibrate the conductivity probe using standard solutions.
-
Inside a glovebox, fill a clean, dry, sealed electrochemical cell with the prepared electrolyte.
-
Place the cell in a temperature-controlled environment and allow it to thermally equilibrate.
-
Immerse the conductivity probe into the electrolyte.
-
Record the conductivity reading once it has stabilized.
-
Repeat the measurement at various temperatures (e.g., from -20 °C to 60 °C) to determine the temperature dependence of the ionic conductivity.
Electrochemical Stability Window (ESW) Determination
The ESW defines the voltage range within which the electrolyte is stable and does not undergo significant oxidation or reduction.[15][16] This is typically determined using linear sweep voltammetry (LSV) or cyclic voltammetry (CV).[17]
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell (e.g., coin cell with a lithium reference electrode)
-
Working electrode (e.g., platinum, glassy carbon, or stainless steel)
-
Counter and reference electrodes (lithium foil)
Protocol:
-
Assemble a three-electrode cell inside a glovebox with the prepared electrolyte.
-
Connect the cell to the potentiostat.
-
Anodic (Oxidative) Stability: Perform LSV by scanning the potential from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1-1.0 mV/s).
-
Cathodic (Reductive) Stability: In a separate cell, perform LSV by scanning the potential from the OCV to a low potential (e.g., -0.5 V vs. Li/Li⁺).
-
The ESW is determined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte decomposition.
Caption: Workflow for determining the electrochemical stability window.
Coin Cell Assembly and Cycling Performance Evaluation
The ultimate test of an electrolyte is its performance in a full cell.[18][19][20] Standard 2032-type coin cells are commonly used for laboratory-scale testing.[21]
Materials and Equipment:
-
Cathode and anode discs (e.g., LiCoO₂, NMC, or LFP for cathode; graphite or lithium metal for anode)
-
Separator discs (e.g., Celgard, polypropylene)
-
Coin cell components (cases, spacers, springs)
-
Crimping machine
-
Battery cycler
Protocol:
-
Cell Assembly (in a glovebox): [18][20] a. Place the cathode disc in the center of the bottom coin cell case. b. Add a few drops of the prepared electrolyte onto the cathode. c. Place a separator disc on top of the cathode. d. Add a few more drops of electrolyte onto the separator. e. Place the anode disc on top of the separator. f. Add spacers and a spring. g. Place the top cap and crimp the cell to seal it.
-
Formation Cycling: a. Allow the assembled cells to rest for several hours to ensure complete wetting of the electrodes. b. Perform one or two initial slow-rate charge-discharge cycles (e.g., C/20 or C/10) to form a stable SEI layer.[2]
-
Performance Testing: [22][23] a. Rate Capability: Cycle the cells at various C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate their performance under different current loads. b. Long-Term Cycling: Cycle the cells at a moderate rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles) to assess capacity retention and coulombic efficiency.
Expected Outcomes and Interpretation
-
Ionic Conductivity: An ideal electrolyte should exhibit high ionic conductivity (typically >1 mS/cm at room temperature) to minimize internal resistance and enable high-rate performance. The nitrile groups in BCEE may increase the dielectric constant, but the overall viscosity of the solvent will also play a crucial role.
-
Electrochemical Stability: A wide ESW is desirable, particularly for high-voltage applications (>4.2 V vs. Li/Li⁺). The ether linkage may be susceptible to oxidation at high potentials, while the nitrile groups may be reduced at low potentials. The actual ESW will be a critical determinant of BCEE's suitability for different battery chemistries.
-
Cycling Performance:
-
High Coulombic Efficiency (>99.5%): Indicates good reversibility and a stable SEI.
-
Good Capacity Retention: Demonstrates the long-term stability of the electrolyte and its interfaces with the electrodes.
-
Rate Capability: The ability to maintain a significant portion of the capacity at high C-rates is indicative of good ionic transport within the electrolyte and at the electrode-electrolyte interfaces.
-
Conclusion
This compound presents an intriguing avenue for the development of advanced LIB electrolytes. Its unique molecular structure, combining the beneficial properties of ethers and nitriles, warrants a thorough and systematic investigation. The protocols outlined in this application note provide a robust framework for researchers to evaluate its potential, from fundamental physicochemical characterization to real-world performance testing in coin cells. While challenges related to its electrochemical stability and potential toxicity must be carefully addressed, the exploration of such novel solvent systems is essential for pushing the boundaries of lithium-ion battery technology.
References
- Chemcasts. (n.d.). Thermophysical Properties of this compound.
- Naval, K., & Manthiram, A. (2012). Construction and Testing of Coin Cells of Lithium Ion Batteries. Journal of Visualized Experiments, (66), e4036.
- Mindemark, J., et al. (2021). A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes. Batteries, 7(4), 74.
- Gores, H. J., et al. (2010). Multichannel Conductivity Measurement Equipment for Efficient Thermal and Conductive Characterization of Nonaqueous Electrolytes and Ionic Liquids for Lithium Ion Batteries. Journal of Chemical & Engineering Data, 55(5), 1877-1884.
- SAE International. (2021). J3042_202101: Measuring Properties of Li-Ion Battery Electrolyte.
- Gores, H. J., et al. (2010). Multichannel Conductivity Measurement Equipment for Efficient Thermal and Conductive Characterization of Nonaqueous Electrolytes and Ionic Liquids for Lithium Ion Batteries. Journal of Chemical & Engineering Data, 55(5), 1877-1884.
- University of Washington Clean Energy Institute. (n.d.). How to make a coin cell.
- JoVE. (2011, November 26). Video: Construction and Testing of Coin Cells of Lithium Ion Batteries.
- Glen Research. (n.d.). SAFETY DATA SHEET N3-Cyanoethyl-dT (10-1531-xx).
- Landt Instruments. (n.d.). How To Make Coin Cells.
- NH Research. (2022, August 30). Lithium-Ion Cell Charging and Discharging During Life Cycle Testing Versus Formation.
- PubChem. (n.d.). This compound.
- Thompson, A. B., et al. (2020). Measuring and Enhancing the Ionic Conductivity of Chloroaluminate Electrolytes for Al-Ion Batteries. ACS Applied Energy Materials, 3(10), 9684-9693.
- Ether based electrolyte improves the performance of CuFeS2 spike-like nanorods as a novel anode for lithium storage. (2015). Journal of Power Sources, 294, 259-264.
- ResearchGate. (n.d.). a) Electrochemical stability window of the LCE and HCE determined by....
- Nelson, P. A., et al. (2017). Standardization of Coin-Cell Assembly, Electrochemical Testing, and Data Presentation for Li-ion Batteries. OSTI.GOV.
- Dispersion Technology. (n.d.). Non-aqueous and Aqueous electric conductivity.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-(2-Cyanoethyl)pyrrole, 99+%.
- ActionPower. (2025, August 27). How to Performance Battery Charge/Discharge Test? | Battery Cycling Test with ATE System.
- ResearchGate. (2025, December 4). Cycling-Induced Degradation Analysis of Lithium-Ion Batteries Under Static and Dynamic Charging: A Physical Testing Methodology Using Low-Cost Equipment.
- Inked By Abhineet. (2023, February 2). The 4 horsemen of Li-ion battery performance Evaluation. Medium.
- Gelest, Inc. (2015, July 10). 2-CYANOETHYLTRIETHOXYSILANE Safety Data Sheet.
- YouTube. (2024, January 2). Tutorial 30-Exploring the Potential Window for Electrochemical Energy Storage Systems.
- ResearchGate. (2025, October 9). Protocol for Quantifying All Electrolyte Compositions in Aged Lithium‐ion Batteries.
- LCGC International. (2025, June 23). Determining Lithium Ion Battery Electrolyte Composition.
- Wikipedia. (n.d.). Cyclic voltammetry.
- ResearchGate. (n.d.). a) Ionic conductivity of nonaqueous electrolytes with different....
- Royal Society of Chemistry. (2022, September 16). Complete characterization of a lithium battery electrolyte using a combination of electrophoretic NMR and electrochemical methods.
- eScholarship.org. (n.d.). Complete Characterization of a Lithium Battery Electrolyte using a Combination of Electrophoretic NMR and Electrochemical Method.
Sources
- 1. researchgate.net [researchgate.net]
- 2. keysight.com [keysight.com]
- 3. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chem-casts.com [chem-casts.com]
- 9. glenresearch.com [glenresearch.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. gelest.com [gelest.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Measuring and Enhancing the Ionic Conductivity of Chloroaluminate Electrolytes for Al-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability Testing for Electrochemical Applications - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 18. Construction and Testing of Coin Cells of Lithium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to make a coin cell - Clean Energy Institute [cei.washington.edu]
- 20. Video: Construction and Testing of Coin Cells of Lithium Ion Batteries [jove.com]
- 21. osti.gov [osti.gov]
- 22. actionpowertest.com [actionpowertest.com]
- 23. medium.com [medium.com]
Application Notes & Protocols for Formulating Solid-State Polymer Electrolytes with Bis(2-cyanoethyl) Ether
Introduction: The Strategic Role of Bis(2-cyanoethyl) ether in Advancing Solid-State Polymer Electrolytes
The pursuit of safer, high-energy-density lithium-ion batteries has propelled the development of solid-state electrolytes (SSEs) as a promising alternative to conventional liquid electrolytes.[1][2] Among the various classes of SSEs, solid polymer electrolytes (SPEs) offer distinct advantages in terms of flexibility, processability, and interfacial contact with electrodes.[3] However, a key challenge for SPEs is achieving high ionic conductivity at ambient temperatures, which is often hindered by the crystalline nature of many polymer hosts, such as polyethylene oxide (PEO).[3]
This guide focuses on the strategic incorporation of this compound, a molecule with the chemical structure N#CCCOCCC#N, into solid-state polymer electrolyte formulations.[4] The presence of polar cyano (-C≡N) groups and ether linkages (-C-O-C-) in its structure imparts unique properties that address some of the critical limitations of SPEs. The high polarity of the cyano groups contributes to a high dielectric constant, which facilitates the dissolution of lithium salts.[5][6] This enhanced salt dissociation is a crucial first step towards achieving high ionic conductivity.
Furthermore, the cyano groups can interact with Li+ ions, providing additional pathways for ion transport and potentially improving the lithium-ion transference number (t+), a measure of the contribution of Li+ ions to the total ionic conductivity.[6][7] this compound can also function as a plasticizer, disrupting the crystalline domains of the host polymer and thereby increasing the mobility of the polymer chains, which is essential for ion transport in a solid-state medium.[8][9] This document provides a comprehensive overview, detailed protocols, and expert insights for researchers and scientists working on the development of advanced solid-state polymer electrolytes.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in SPEs.
| Property | Value | Source |
| Molecular Formula | C6H8N2O | [4][10] |
| Molecular Weight | 124.14 g/mol | [4] |
| Appearance | Clear, brown liquid | [11] |
| Melting Point | -26.3 °C | [11][12] |
| Boiling Point | 305.85 °C | [12] |
| Solubility in Water | Very soluble | [11] |
| IUPAC Name | 3-(2-cyanoethoxy)propanenitrile | [4][10] |
Mechanism of Action: The Role of Cyano and Ether Groups
The efficacy of this compound in enhancing the performance of solid polymer electrolytes stems from the synergistic action of its constituent functional groups.
Figure 2: Workflow for SPE formulation.
Protocol 2: Characterization of the Solid Polymer Electrolyte
A comprehensive characterization of the prepared SPE is essential to evaluate its properties and performance.
1. Ionic Conductivity:
-
Technique: Electrochemical Impedance Spectroscopy (EIS)
-
Procedure:
-
Cut a circular sample of the SPE film and sandwich it between two blocking electrodes (e.g., stainless steel or gold) in a coin cell assembly.
-
Place the cell in a temperature-controlled chamber.
-
Perform EIS measurements over a range of frequencies (e.g., 1 MHz to 1 Hz) at different temperatures.
-
The bulk resistance (Rb) of the electrolyte is determined from the intercept of the impedance spectrum with the real axis.
-
The ionic conductivity (σ) is calculated using the formula: σ = l / (Rb * A), where 'l' is the thickness of the film and 'A' is the electrode area.
-
2. Electrochemical Stability Window:
-
Technique: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV)
-
Procedure:
-
Assemble a cell with the SPE as the electrolyte, a lithium metal foil as the reference and counter electrode, and a stainless steel or aluminum foil as the working electrode.
-
Scan the potential from the open-circuit voltage to a high potential (e.g., 5-6 V vs. Li/Li+) at a slow scan rate (e.g., 0.1-1 mV/s).
-
The electrochemical stability window is determined by the potential at which a significant increase in current is observed, indicating the decomposition of the electrolyte. An electrochemical stability window of >4.5 V vs. Li/Li+ is desirable for high-voltage lithium batteries. [13] 3. Lithium-Ion Transference Number (t+):
-
-
Technique: Potentiostatic Polarization Method (Bruce-Vincent-Evans Method)
-
Procedure:
-
Assemble a symmetric Li/SPE/Li cell.
-
Apply a small DC voltage (ΔV, typically 10-20 mV) across the cell and monitor the current as a function of time until a steady state is reached.
-
Measure the initial (I₀) and steady-state (Iss) currents.
-
Measure the initial (R₀) and steady-state (Rss) interfacial resistances before and after polarization using EIS.
-
The transference number is calculated using the formula: t+ = Iss(ΔV - I₀R₀) / I₀(ΔV - IssRss).
-
4. Structural and Thermal Characterization:
-
Techniques:
-
X-ray Diffraction (XRD): To determine the degree of crystallinity of the polymer electrolyte. A decrease in the intensity of crystalline peaks upon the addition of this compound indicates its effectiveness as a plasticizer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm). A lower Tg is indicative of higher polymer chain mobility and is generally correlated with higher ionic conductivity.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the electrolyte.
-
Expected Outcomes and Troubleshooting
| Parameter | Expected Outcome with this compound | Potential Issues | Troubleshooting |
| Ionic Conductivity | Increased ionic conductivity, potentially reaching 10⁻⁴ S/cm at room temperature. [6][14] | Low conductivity. | Optimize Li salt concentration and plasticizer content. Ensure complete solvent removal. |
| Electrochemical Stability | Wide electrochemical window, potentially up to 5 V vs. Li/Li+. [15][16] | Premature electrolyte decomposition. | Ensure high purity of all components. The ether linkages in this compound may have limited oxidative stability. |
| Mechanical Integrity | Formation of a flexible, free-standing film. | Brittle or sticky film. | Adjust the molecular weight of the polymer and the concentration of the plasticizer. |
| Interfacial Stability | Stable interface with lithium metal electrodes. | Increased interfacial resistance over time. | Optimize the composition of the electrolyte to form a stable solid electrolyte interphase (SEI). |
Applications and Future Perspectives
Solid polymer electrolytes formulated with this compound hold significant promise for the development of next-generation solid-state lithium-ion batteries. The enhanced ionic conductivity and potentially improved lithium-ion transference number can lead to batteries with higher power densities and faster charging capabilities. The improved safety profile of solid-state batteries makes them particularly attractive for applications in electric vehicles and portable electronic devices. [2] Future research directions could explore the synthesis of novel polymers with covalently attached cyanoethyl ether side chains to mitigate the potential issue of plasticizer leaching over time. [14][17][18][19][20]Furthermore, the formulation of composite electrolytes by incorporating ceramic fillers into the this compound-plasticized polymer matrix could offer a synergistic approach to further enhance both ionic conductivity and mechanical strength. [2]
References
- Improved ionic conductivity for amide-containing electrolytes by tuning intermolecular interaction: the effect of branched side-chains with cyanoethoxy groups. RSC Publishing.
- Ethylene Glycol this compound CAS 3386-87-6. Kerton Chemicals.
- Polymer Electrolyte Based on Cyano-Functionalized Polysiloxane with Enhanced Salt Dissolution and High Ionic Conductivity.
- bis(2-cyanoethyl)
- Thermophysical Properties of this compound. Chemcasts.
- Cyano-reinforced in-situ polymer electrolyte enabling long-life cycling for high-voltage lithium metal batteries.
- Polymer Electrolyte Based on Cyano-Functionalized Polysiloxane with Enhanced Salt Dissolution and High Ionic Conductivity.
- In situ synthesis of cross-linking gel polymer electrolyte for lithium metal b
- Synthesis and Characterization of Cross-linked Solid Polymer Electrolyte Based on N-Cyanoethylated Polyethylenimine for Lithium-Ion Batteries. Chinese Journal of Applied Chemistry.
- Bis(2-cyanoethyl)ether(1656-48-0). ChemicalBook.
- Organoboron- and Cyano-Grafted Solid Polymer Electrolytes Boost the Cyclability and Safety of High-Voltage Lithium Metal B
- Preparation and Characterization of Solid Polymer Electrolyte of Lithium Salts Polyvinyl Pyrrolidone. Advanced Journal of Chemistry, Section A.
- Practical Considerations for Testing Polymer Electrolytes for High-Energy Solid-State B
- Practical Considerations for Testing Polymer Electrolytes for High-Energy Solid-State Batteries.
- This compound. PubChem.
- Polymers with Cyanoethyl Ether and Propanesulfonate Ether Side Chains for Solid-State Li-Ion Battery Applications.
- Polymers with Cyanoethyl Ether and Propanesulfonate Ether Side Chains for Solid-State Li-Ion Battery Applications.
- Unlocking Solid Polymer Electrolytes: Advancing Materials through Characterization-Driven Insights.
- Polymers with Cyanoethyl Ether and Propanesulfonate Ether Side Chains for Solid-State Li-Ion Battery Applic
- Cyanoethyl Ether Polymers for Li-Ion B
- Advanced Polymer Electrolytes in Solid-State B
- This compound, 98% 10 g. Thermo Fisher Scientific.
- The Effect of Plasticizers on the Polypyrrole-Poly(vinyl alcohol)-Based Conducting Polymer Electrolyte and Its Application in Semi-Transparent Dye-Sensitized Solar Cells. MDPI.
- In Situ Preparation of Crosslinked Polymer Electrolytes for Lithium Ion Batteries: A Comparison of Monomer Systems. MDPI.
- New oligoether plasticizers for poly(ethylene oxide)-based solid polymer electrolytes.
- What are the roles of plasticizers in gel polymers?. tycorun.
- Polymers with Cyanoethyl Ether and Propanesulfonate Ether Side Chains for Solid-State Li-Ion Battery Applic
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Improved ionic conductivity for amide-containing electrolytes by tuning intermolecular interaction: the effect of branched side-chains with cyanoethoxy groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tycorun.com [tycorun.com]
- 10. This compound, 98% 10 g | Request for Quote | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 11. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. chem-casts.com [chem-casts.com]
- 13. [PDF] In situ synthesis of cross-linking gel polymer electrolyte for lithium metal batteries | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 16. Organoboron- and Cyano-Grafted Solid Polymer Electrolytes Boost the Cyclability and Safety of High-Voltage Lithium Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Item - Polymers with Cyanoethyl Ether and Propanesulfonate Ether Side Chains for Solid-State Li-Ion Battery Applications - figshare - Figshare [figshare.com]
- 19. scribd.com [scribd.com]
- 20. Collection - Polymers with Cyanoethyl Ether and Propanesulfonate Ether Side Chains for Solid-State Li-Ion Battery Applications - ACS Applied Energy Materials - Figshare [acs.figshare.com]
Application Notes and Protocols for Utilizing Bis(2-cyanoethyl) ether in Anode-Free Lithium Battery Design
Foreword: The Imperative for Anode-Free Architectures and the Role of Electrolyte Innovation
The pursuit of next-generation energy storage has led to a critical focus on lithium metal as the "holy grail" of anode materials, primarily due to its exceptionally high theoretical specific capacity. Anode-free lithium batteries (AFLBs) represent the pinnacle of this endeavor, promising maximal energy density by eliminating the host anode material and relying on the direct plating and stripping of lithium on a bare current collector. However, this elegant design is fraught with challenges, most notably the unstable nature of the lithium metal interface, leading to dendritic growth, low Coulombic efficiency, and rapid capacity decay. The key to unlocking the potential of AFLBs lies in the meticulous engineering of the electrolyte, which governs the formation of the solid electrolyte interphase (SEI) and the morphology of lithium deposition. This document provides a detailed guide on the application of Bis(2-cyanoethyl) ether, a promising electrolyte component, to address these challenges and advance the development of stable and high-performance anode-free lithium batteries.
Rationale for Employing this compound in Anode-Free Systems
The selection of this compound as a key component in electrolytes for anode-free lithium batteries is predicated on its unique molecular structure and resulting electrochemical properties. Ether-based electrolytes are generally favored for their superior compatibility with lithium metal compared to their carbonate-based counterparts. However, traditional ethers suffer from low oxidative stability, limiting their use with high-voltage cathodes. The introduction of electron-withdrawing cyano groups in this compound is a strategic design choice to overcome this limitation.
The strong electron-withdrawing nature of the cyano group is hypothesized to enhance the oxidative stability of the ether molecule. This allows for the formulation of electrolytes that are compatible with higher voltage cathode materials, a crucial factor in maximizing the energy density of the battery. Furthermore, the presence of nitrogen in the cyano group is anticipated to play a pivotal role in the formation of a robust and stable SEI layer on the copper current collector. A nitrogen-containing SEI is believed to facilitate faster Li+ migration and promote a more uniform and dense deposition of lithium metal, thereby mitigating the formation of dendrites.
A recent study on a similar molecule, ethylene glycol bis(propionitrile) ether, demonstrated that a cyano-substituted ether, when paired with appropriate additives, can facilitate the formation of a nitrogen- and LiF-rich SEI. This resulted in stable cycling of a Li metal anode with a high Coulombic efficiency of 98.4% over 100 cycles and enabled anode-free pouch cells to achieve a high energy density of 397.5 Wh kg-1 with 76% capacity retention after 100 cycles[1]. These findings provide a strong impetus for investigating this compound in similar applications.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in a laboratory setting.
| Property | Value |
| Molecular Formula | C6H8N2O |
| Molecular Weight | 124.14 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 160-162 °C at 5-6 mmHg |
| Solubility | Moderately soluble in polar solvents |
Safety and Handling:
This compound may pose health risks, including potential toxicity and irritant effects[2]. Therefore, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
-
Ventilation: All handling and preparation of electrolytes containing this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with institutional and local regulations.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and evaluation of this compound-containing electrolytes for anode-free lithium batteries.
Electrolyte Formulation
The formulation of the electrolyte is a critical step that dictates the electrochemical performance of the anode-free cell. The following is a baseline formulation that can be optimized for specific applications.
Materials and Reagents:
-
This compound (battery grade, ≥99.9% purity)
-
Co-solvent: Fluoroethylene carbonate (FEC) (battery grade, ≥99.9% purity)
-
Co-solvent: 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) (battery grade, ≥99.9% purity)
-
Lithium Salt: Lithium hexafluorophosphate (LiPF6) (battery grade, ≥99.9% purity)
-
Argon-filled glovebox (H2O < 0.5 ppm, O2 < 0.5 ppm)
Protocol:
-
Preparation of Solvent Mixture: Inside the argon-filled glovebox, prepare the solvent mixture by combining this compound, FEC, and TTE in a desired volumetric ratio. A suggested starting point is a 1:1:1 volume ratio.
-
Dissolution of Lithium Salt: Slowly add the LiPF6 salt to the solvent mixture while stirring continuously with a magnetic stirrer until the salt is completely dissolved. A common starting concentration for the lithium salt is 1.0 M.
-
Homogenization and Storage: Continue stirring the electrolyte for several hours to ensure homogeneity. Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Diagram of Electrolyte Preparation Workflow
Caption: Workflow for the preparation of the this compound-based electrolyte.
Anode-Free Cell Assembly (CR2032 Coin Cell)
The assembly of anode-free cells requires meticulous attention to detail to ensure reliable and reproducible results.
Materials:
-
Prepared this compound-based electrolyte
-
Cathode material (e.g., LiNi0.8Mn0.1Co0.1O2 - NMC811) coated on aluminum foil
-
Copper foil (anode current collector)
-
Celgard 2325 separator
-
CR2032 coin cell components (casings, spacers, springs)
-
Crimping machine
Protocol:
-
Component Preparation: Punch the cathode material into discs of the desired diameter (e.g., 12 mm). Punch the copper foil and separator into slightly larger discs (e.g., 16 mm and 19 mm, respectively). Dry all components under vacuum at an appropriate temperature (e.g., 120°C for the cathode, 60°C for the separator) for at least 12 hours before transferring them into the glovebox.
-
Cell Stacking: In the glovebox, place the cathode disc at the center of the bottom coin cell casing.
-
Separator and Electrolyte: Place the separator on top of the cathode. Add a few drops of the prepared electrolyte to wet the separator and cathode thoroughly.
-
Anode Current Collector: Place the copper foil disc on top of the wetted separator.
-
Final Assembly: Add a spacer and a spring on top of the copper foil. Place the top casing and crimp the coin cell using a crimping machine to ensure a hermetic seal.
Diagram of Anode-Free Coin Cell Assembly
Caption: Layered structure of an anode-free CR2032 coin cell.
Electrochemical Characterization
Electrochemical testing is essential to evaluate the performance of the developed electrolyte in an anode-free configuration.
Equipment:
-
Battery cycler
-
Electrochemical workstation with a frequency response analyzer
Protocols:
-
Formation Cycles:
-
Perform the initial charge/discharge cycles at a low current density (e.g., C/20) for 2-3 cycles to form a stable SEI on the copper current collector.
-
The voltage window should be appropriate for the cathode material (e.g., 3.0-4.3 V for NMC811).
-
-
Galvanostatic Cycling:
-
Cycle the cells at various C-rates (e.g., C/10, C/5, 1C) to evaluate the rate capability and long-term cycling stability.
-
Record the charge/discharge capacity, Coulombic efficiency, and voltage profiles for each cycle.
-
-
Cyclic Voltammetry (CV):
-
Assemble a three-electrode cell with a copper working electrode, lithium metal counter and reference electrodes, and the prepared electrolyte.
-
Scan the potential at a slow scan rate (e.g., 0.1 mV/s) to identify the reduction and oxidation peaks associated with SEI formation and lithium plating/stripping.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at different states of charge and after a certain number of cycles to investigate the evolution of the interfacial resistance.
-
Expected Outcomes and Data Interpretation
The use of this compound in the electrolyte is expected to yield significant improvements in the performance of anode-free lithium batteries.
Performance Metrics:
| Parameter | Expected Improvement with this compound | Rationale |
| Coulombic Efficiency (CE) | Higher and more stable CE, approaching >99% | Formation of a stable, nitrogen-rich SEI that minimizes side reactions and lithium loss. |
| Cycle Life | Extended cycle life with improved capacity retention | The robust SEI and uniform lithium deposition prevent rapid capacity fade and short-circuiting. |
| Rate Capability | Enhanced performance at higher C-rates | The nitrogen-containing SEI may facilitate faster Li+ transport across the interface. |
| Voltage Stability | Stable voltage profiles with lower polarization | Reduced interfacial resistance and more uniform current distribution. |
Data Interpretation:
-
CV Analysis: The reduction peaks at higher potentials compared to standard ether electrolytes would indicate the preferential decomposition of this compound to form the initial SEI layer. The reversibility of the lithium plating and stripping peaks will be indicative of the efficiency of the process.
-
EIS Analysis: A smaller and more stable semicircle in the Nyquist plot after cycling would suggest a lower and more stable interfacial resistance, confirming the formation of a high-quality SEI.
Mechanism of Action: The Role of the Cyano Group
The enhanced performance is attributed to the unique chemical structure of this compound and its influence on the electrode-electrolyte interface.
Diagram of Proposed SEI Formation Mechanism
Caption: Proposed mechanism of SEI formation and its effect on lithium deposition.
The electron-withdrawing cyano groups are believed to be preferentially reduced on the surface of the copper current collector during the initial charging cycles. This decomposition leads to the in-situ formation of a thin, uniform, and nitrogen-rich SEI layer. This SEI layer is hypothesized to possess several advantageous properties:
-
High Ionic Conductivity: The nitrogen-containing species may enhance the transport of lithium ions through the SEI.
-
Electronic Insulation: The SEI layer effectively blocks electrons from reaching the electrolyte, preventing further electrolyte decomposition.
-
Mechanical Robustness: A stable and flexible SEI can accommodate the volume changes during lithium plating and stripping without cracking, thus maintaining its protective function.
Conclusion and Future Outlook
The incorporation of this compound into electrolytes for anode-free lithium batteries presents a promising strategy to overcome the longstanding challenges of this high-energy-density battery chemistry. The unique properties conferred by the cyano groups are expected to lead to the formation of a superior SEI, resulting in enhanced Coulombic efficiency, extended cycle life, and improved overall performance. The protocols and insights provided in this document serve as a comprehensive guide for researchers and scientists to explore and optimize the use of this compound in their pursuit of next-generation energy storage solutions. Further research should focus on optimizing the electrolyte formulation, including the concentration of this compound, the choice of co-solvents and lithium salts, and the development of synergistic additives to further enhance the performance and safety of anode-free lithium batteries.
References
- Electrolyte design combining fluoro- with cyano-substitution solvents for anode-free Li metal b
Sources
Application Notes and Protocols: Bis(2-cyanoethyl) ether as a Plasticizer for Polyvinyl Chloride (PVC)
Introduction: Exploring a Novel Plasticizer for Demanding PVC Applications
Polyvinyl chloride (PVC), a versatile and widely used thermoplastic, is inherently rigid. To impart flexibility and processability, plasticizers are incorporated into the PVC matrix. These molecules position themselves between the polymer chains, increasing intermolecular spacing and allowing for greater chain mobility.[1] This results in a reduction of the glass transition temperature (Tg) and a more flexible material. The choice of plasticizer is critical in determining the final properties of the PVC product, influencing its mechanical strength, thermal stability, and long-term durability.
While phthalate-based plasticizers have historically dominated the market, there is a continuous search for novel plasticizers with improved performance characteristics and a favorable safety profile. Bis(2-cyanoethyl) ether, also known as 3,3'-oxydipropionitrile, is a polar organic compound that has been identified as a potential candidate for plasticizing PVC and other synthetic resins.[2] Its unique chemical structure, featuring two nitrile groups, suggests the potential for strong interactions with the polar C-Cl bonds in the PVC backbone. This could lead to excellent compatibility and permanence, addressing common challenges such as plasticizer migration.
These application notes provide a comprehensive guide for researchers and formulation scientists on the evaluation of this compound as a plasticizer for PVC. We will delve into the theoretical underpinnings of its plasticizing action, followed by detailed, step-by-step protocols for its incorporation into PVC and the subsequent characterization of the plasticized material.
Physicochemical Properties of this compound
A thorough understanding of the plasticizer's intrinsic properties is fundamental to predicting its behavior in a polymer matrix.
| Property | Value | Source |
| Chemical Formula | C₆H₈N₂O | [3] |
| Molecular Weight | 124.14 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 161-163 °C at 5.5 mmHg | [2] |
| CAS Number | 1656-48-0 | [3] |
Proposed Mechanism of Plasticization
The plasticizing effect of this compound in PVC is hypothesized to occur through the following mechanism:
-
Intermolecular Insertion: The relatively small and flexible molecules of this compound can efficiently penetrate the amorphous regions of the PVC matrix.
-
Dipole-Dipole Interactions: The highly polar nitrile groups (-C≡N) of the plasticizer are expected to form strong dipole-dipole interactions with the chlorine atoms along the PVC chains. This interaction disrupts the inherent strong intermolecular forces between the PVC chains themselves.
-
Increased Free Volume: By spacing out the polymer chains, this compound increases the free volume within the material, facilitating segmental motion of the polymer chains.
-
Lowering of Glass Transition Temperature (Tg): The increased molecular mobility leads to a significant reduction in the glass transition temperature, transforming the rigid PVC into a flexible material at ambient temperatures.
Caption: Mechanism of PVC plasticization by this compound.
Experimental Protocols
The following protocols outline the necessary steps to prepare and evaluate PVC formulations plasticized with this compound.
Protocol 1: Preparation of Plasticized PVC Sheets
This protocol describes the compounding of PVC resin with this compound and the subsequent preparation of test specimens.
Materials and Equipment:
-
PVC resin (e.g., K-value 65-70)
-
This compound (plasticizer)
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Two-roll mill with heating capabilities
-
Hydraulic press with heating and cooling platens
-
Molds for preparing sheets of desired thickness (e.g., 1-2 mm)
-
Analytical balance
Procedure:
-
Formulation Calculation: Determine the desired concentration of the plasticizer in parts per hundred of resin (phr). For a preliminary evaluation, it is recommended to prepare formulations with varying concentrations (e.g., 20, 40, and 60 phr). A control formulation with a standard plasticizer like dioctyl phthalate (DOP) at the same concentrations should also be prepared for comparison.
-
Dry Blending: In a high-speed mixer or a suitable container, thoroughly dry blend the PVC resin and the thermal stabilizer.
-
Compounding on a Two-Roll Mill:
-
Preheat the rolls of the two-roll mill to a temperature suitable for PVC processing (typically 150-170°C).
-
Add the dry blend to the mill and allow it to form a continuous sheet (band) around one of the rolls.
-
Gradually add the pre-weighed this compound to the molten PVC band.
-
Continuously mix the compound on the mill for a uniform dispersion of the plasticizer. This is typically achieved within 10-15 minutes.
-
-
Sheet Preparation:
-
Remove the compounded PVC sheet from the mill.
-
Cut the sheet into appropriate sizes to fit the mold.
-
Place the cut pieces into the preheated mold in the hydraulic press.
-
Apply pressure and heat according to a defined cycle to ensure complete fusion and a void-free sheet. A typical cycle might be 5 minutes at 170-180°C under a pressure of 10-15 MPa.
-
Cool the mold under pressure to solidify the sheet.
-
-
Conditioning:
-
Carefully remove the sheet from the mold.
-
Condition the prepared sheets at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.
-
Protocol 2: Evaluation of Mechanical Properties
The mechanical properties of the plasticized PVC are critical indicators of the plasticizer's efficiency.
Equipment:
-
Universal Testing Machine (UTM) with appropriate grips and extensometer
-
Durometer (Shore A or D scale)
Procedure:
-
Tensile Testing (ASTM D638):
-
Cut dumbbell-shaped specimens from the conditioned PVC sheets according to the dimensions specified in ASTM D638.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.
-
Record the load and elongation data.
-
Calculate the tensile strength, elongation at break, and modulus of elasticity.
-
-
Hardness Testing (ASTM D2240):
-
Use a Shore A durometer for flexible PVC or a Shore D durometer for semi-rigid formulations.
-
Place the conditioned PVC sheet on a hard, flat surface.
-
Press the durometer foot firmly onto the specimen and record the reading after a specified time (e.g., 1 second).
-
Take multiple readings at different locations on the sheet and calculate the average value.
-
Illustrative Data:
The following table presents hypothetical data to illustrate the expected trends when comparing this compound with a standard plasticizer like DOP.
| Property | Unplasticized PVC | PVC + 40 phr DOP | PVC + 40 phr this compound |
| Tensile Strength (MPa) | 45 | 20 | 25 |
| Elongation at Break (%) | 5 | 300 | 250 |
| 100% Modulus (MPa) | - | 10 | 15 |
| Hardness (Shore A) | >95 (Shore D) | 85 | 90 |
Protocol 3: Thermal Analysis
Thermal analysis provides insights into the effect of the plasticizer on the thermal stability and glass transition temperature of the PVC blend.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):
-
Accurately weigh a small sample (5-10 mg) of the plasticized PVC into a DSC pan.
-
Perform a heat-cool-heat cycle in the DSC under a nitrogen atmosphere. A typical temperature range would be from -50°C to 150°C at a heating rate of 10°C/min.
-
Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating scan.[4]
-
-
Thermogravimetric Analysis (TGA) for Thermal Stability:
-
Accurately weigh a sample (10-15 mg) of the plasticized PVC into a TGA pan.
-
Heat the sample from ambient temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the onset temperature of decomposition, which is an indicator of the material's thermal stability.[5][6]
-
Illustrative Data:
| Property | Unplasticized PVC | PVC + 40 phr DOP | PVC + 40 phr this compound |
| Glass Transition Temp. (Tg) (°C) | 85 | 25 | 35 |
| Decomposition Onset Temp. (°C) | 250 | 230 | 240 |
Protocol 4: Plasticizer Migration (Volatility and Extraction)
Evaluating the permanence of the plasticizer is crucial for predicting the long-term performance of the PVC product.
Equipment:
-
Forced air oven
-
Analytical balance
-
Soxhlet extraction apparatus or an Accelerated Solvent Extractor
-
Solvents (e.g., hexane, ethanol, soapy water)
Procedure:
-
Volatility (ASTM D1203):
-
Cut circular specimens of a specified diameter from the conditioned PVC sheet.
-
Accurately weigh the specimens.
-
Place the specimens in a forced air oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).
-
After the exposure period, allow the specimens to cool to room temperature in a desiccator and reweigh them.
-
Calculate the percentage of weight loss, which corresponds to the plasticizer volatility.
-
-
Solvent Extraction (ASTM D1239):
-
Accurately weigh specimens of the plasticized PVC.
-
Immerse the specimens in a selected solvent at a specified temperature for a defined duration.
-
After extraction, remove the specimens, gently wipe them dry, and condition them in a desiccator.
-
Reweigh the specimens and calculate the percentage of weight loss due to extraction.
-
Illustrative Data:
| Property | PVC + 40 phr DOP | PVC + 40 phr this compound |
| Volatility (70°C, 24h) (% wt. loss) | 1.5 | 0.8 |
| Hexane Extraction (25°C, 24h) (% wt. loss) | 5.0 | 2.5 |
Workflow for Evaluating this compound as a PVC Plasticizer
Caption: Workflow for the comprehensive evaluation of this compound.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound as a plasticizer for polyvinyl chloride. Based on its chemical structure, it is anticipated that this compound will exhibit good compatibility with PVC, potentially leading to improved permanence and reduced migration compared to some conventional plasticizers. The expected trade-offs in mechanical properties, such as a potential increase in modulus and a decrease in elongation at break compared to highly efficient monomeric plasticizers, should be carefully considered in the context of the target application.
Further investigations could explore the long-term aging characteristics of PVC plasticized with this compound, including its resistance to UV degradation and environmental stress cracking. Additionally, a detailed analysis of the rheological properties of the plastisols and dry blends would provide valuable information for optimizing processing conditions. The insights gained from these studies will be instrumental in determining the viability of this compound as a novel, high-performance plasticizer for a new generation of PVC products.
References
- Development of a Highly Efficient Environmentally Friendly Plasticizer. MDPI.
- US Patent 2382036A, this compound and process for making same. Google Patents.
- Experimental Investigation of the Effect of Various Additives in Physical & Mechanical Properties of PVC Compound. International Journal of Scientific & Engineering Research.
- Mechanical Properties of PVC/TPU Blends Enhanced with a Sustainable Bio-Plasticizer. MDPI.
- The results of the thermal analysis of the plasticizers. ResearchGate.
- PVC Properties. Vinidex Pty Ltd.
- Mechanical and Thermal Properties of the Plasticized PVC-ESBO. Iranian Polymer Journal.
- Influence of alternative polymeric plasticizer to DOP in thermal and dynamic-mechanical properties of PVC. SciELO.
- Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. National Institutes of Health.
- Thermal Analysis of Polyvinyl Chloride. Hitachi High-Tech.
- GAS CHROMATOGRAPHY–MASS SPECTROMETRY DETERMINATION OF THE MIGRATION OF PHTHALATE PLASTICISERS FROM POLYVINYL CHLORID IN FOOD A. International Journal of Engineering Research and General Science.
- (a) TGA curves of PVC films plasticized with ECMR. (b)TGA curves of PVC... ResearchGate.
- Mechanical and thermal properties of PVC/plasticizer blends at 40 phr:... ResearchGate.
- Environmentally Friendly Plasticizers for PVC –. Diva-portal.org.
- This compound | C6H8N2O | CID 15452. PubChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 3. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development of a Highly Efficient Environmentally Friendly Plasticizer | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
Preparation of High-Performance Polyamides Using Bis(2-cyanoethyl) ether as a Key Intermediate
Introduction: The Strategic Role of Bis(2-cyanoethyl) ether in Advanced Polymer Synthesis
In the quest for novel polymeric materials with tailored properties, the strategic selection of intermediates is paramount. This compound emerges as a versatile and highly valuable building block in the synthesis of advanced synthetic resins, particularly high-performance polyamides. Its unique chemical structure, featuring two nitrile groups separated by a flexible ether linkage, provides a gateway to a range of functional monomers. The true potential of this compound lies in its straightforward conversion to derivatives that can be readily polymerized.
This technical guide provides a comprehensive overview of the synthetic pathways and detailed protocols for the preparation of polyamides using this compound as a pivotal intermediate. We will delve into the underlying chemical principles, from the synthesis of the intermediate itself to its conversion into a dicarboxylic acid monomer, and finally, its polymerization into a polyamide resin. This document is intended for researchers, scientists, and professionals in the fields of polymer chemistry and materials science, offering both theoretical insights and practical, field-proven methodologies.
Core Chemistry: From Nitrile Precursor to Polymer Backbone
The journey from this compound to a functional polyamide involves two key transformations:
-
Hydrolysis to 3,3'-Oxydipropionic Acid: The twin nitrile groups of this compound are susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding dicarboxylic acid, 3,3'-oxydipropionic acid. This transformation is crucial as it converts the intermediate into a difunctional monomer suitable for polycondensation reactions. The flexible ether linkage is preserved during this process, ultimately being incorporated into the polymer backbone and influencing the final properties of the resin.
-
Polycondensation with a Diamine: The resulting 3,3'-oxydipropionic acid can then be reacted with a suitable diamine, such as hexamethylenediamine, in a polycondensation reaction. This process involves the formation of amide linkages with the elimination of water, leading to the formation of a high-molecular-weight polyamide. The properties of the final resin can be tailored by the choice of the diamine co-monomer.
This two-step approach offers a reliable and versatile method for the synthesis of specialty polyamides with unique characteristics imparted by the ether linkage in the dicarboxylic acid monomer.
Safety and Handling of this compound
Before proceeding with any experimental work, it is crucial to be aware of the hazards associated with this compound and to implement appropriate safety measures.
Hazard Profile:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[1][2]
-
Peroxide Formation: As an ether, this compound may form explosive peroxides upon storage and exposure to air.[3]
Recommended Safety Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of this compound and its subsequent use in the preparation of a representative polyamide.
Part 1: Synthesis of the Intermediate - this compound
This protocol is adapted from established methods for the cyanoethylation of alcohols.[5]
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Acrylonitrile | 107-13-1 | 53.06 | 106 g (2.0 mol) |
| Deionized Water | 7732-18-5 | 18.02 | 18 g (1.0 mol) |
| Sodium Hydroxide (50% aq. solution) | 1310-73-2 | 40.00 | 2.0 g |
| Hydrochloric Acid (dilute) | 7647-01-0 | 36.46 | As needed for neutralization |
| Ethylene Dichloride | 107-06-2 | 98.96 | For extraction |
Equipment:
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Heating/cooling bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, dropping funnel, and thermometer. Place the flask in a cooling bath.
-
Charging Reactants: Charge the flask with 18 g (1.0 mol) of deionized water.
-
Catalyst Addition: While stirring, slowly add 2.0 g of 50% aqueous sodium hydroxide solution to the water.
-
Acrylonitrile Addition: Cool the mixture to 10-15 °C. Slowly add 106 g (2.0 mol) of acrylonitrile from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 20 °C.
-
Reaction: After the addition is complete, continue stirring at room temperature for 4-6 hours. The reaction is exothermic, so intermittent cooling may be necessary.
-
Neutralization: After the reaction period, cool the mixture and neutralize it with dilute hydrochloric acid to a pH of 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethylene dichloride (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation.
Part 2: Synthesis of a Polyamide Resin
This protocol outlines the synthesis of a polyamide from 3,3'-oxydipropionic acid (derived from this compound) and hexamethylenediamine via melt polycondensation.
Workflow Diagram:
Caption: Workflow for the synthesis and characterization of the polyamide resin.
Step A: Hydrolysis of this compound to 3,3'-Oxydipropionic Acid
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 1656-48-0 | 124.14 | 62.1 g (0.5 mol) |
| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | 150 mL |
| Deionized Water | 7732-18-5 | 18.02 | 150 mL |
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.
-
Reaction Mixture: Carefully add 150 mL of concentrated sulfuric acid to 150 mL of deionized water in the flask with cooling.
-
Addition of Intermediate: Slowly add 62.1 g (0.5 mol) of this compound to the sulfuric acid solution.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours.
-
Isolation: Cool the reaction mixture and pour it into ice water. The 3,3'-oxydipropionic acid will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from hot water. Dry the purified product in a vacuum oven.
Step B: Melt Polycondensation of 3,3'-Oxydipropionic Acid and Hexamethylenediamine
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 3,3'-Oxydipropionic Acid | 5961-83-1 | 162.14 | 40.5 g (0.25 mol) |
| Hexamethylenediamine | 124-09-4 | 116.21 | 29.1 g (0.25 mol) |
| Deionized Water | 7732-18-5 | 18.02 | 50 mL |
Equipment:
-
High-temperature reaction vessel with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Salt Formation: In a beaker, dissolve 40.5 g (0.25 mol) of 3,3'-oxydipropionic acid and 29.1 g (0.25 mol) of hexamethylenediamine in 50 mL of hot deionized water to form the nylon salt.
-
Charging the Reactor: Transfer the salt solution to the reaction vessel.
-
Initial Heating: Heat the vessel to 180-200 °C under a slow stream of nitrogen to evaporate the water and form a prepolymer.
-
Polycondensation: Gradually increase the temperature to 220-250 °C while applying a vacuum (below 10 mmHg). Continue the reaction for 2-4 hours, or until the desired melt viscosity is achieved.
-
Extrusion and Cooling: Extrude the molten polymer from the reactor onto a cooling surface.
-
Granulation: Once cooled, the solid polyamide can be granulated for further processing and characterization.
Characterization of the Synthesized Polyamide
The properties of the synthesized polyamide can be evaluated using a range of analytical techniques to confirm its structure and determine its thermal and mechanical characteristics.
Expected Properties:
| Property | Technique | Expected Result |
| Chemical Structure | FTIR Spectroscopy | Characteristic amide I (C=O stretch) and amide II (N-H bend) bands around 1640 cm⁻¹ and 1540 cm⁻¹, respectively. Presence of C-O-C stretch from the ether linkage. |
| Chemical Structure | ¹H NMR Spectroscopy | Resonances corresponding to the methylene protons adjacent to the amide and ether functionalities. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Good thermal stability, with a 5% weight loss temperature typically above 350 °C in a nitrogen atmosphere. |
| Glass Transition Temp. | Differential Scanning Calorimetry (DSC) | A glass transition temperature (Tg) that is dependent on the specific diamine used and the molecular weight of the polymer. |
Conclusion and Future Outlook
This compound serves as an exemplary intermediate for the synthesis of specialty polyamides. The protocols detailed herein provide a robust framework for the preparation of these materials, from the synthesis of the intermediate to the final polymer. The incorporation of the flexible ether linkage via 3,3'-oxydipropionic acid offers a means to modify the properties of the resulting polyamides, potentially leading to materials with enhanced flexibility, solubility, and other desirable characteristics. Further research can explore the use of different diamines to create a library of polyamides with a wide range of properties, opening up new avenues for applications in fibers, films, and engineering plastics.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Bruson, H. A. (1945). U.S. Patent No. 2,382,036. Washington, DC: U.S. Patent and Trademark Office.
- Hsiao, S. H., & Wang, H. M. D. (2014). Redox-stable and visible/near-infrared electrochromic aramids with main-chain triphenylamine and pendent 3,6-di-tert-butylcarbazole units. RSC Advances, 4(51), 26953-26964.
Sources
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1,6-Diketojulolidines
Executive Summary
Julolidine and its derivatives are a fascinating class of N-heterocyclic compounds, prized for their rigid, planar structure and strong electron-donating capabilities. These features give rise to unique photophysical properties, making them valuable in the development of fluorescent dyes, sensors, and advanced materials.[1][2] This guide focuses on a specific, yet powerful, subclass: 1,6-diketojulolidines. We present an authoritative protocol for their synthesis, beginning with readily available aromatic primary amines and bis(2-cyanoethyl) ether.
This document provides a detailed exploration of the underlying reaction mechanism, step-by-step synthesis and purification protocols, and critical insights into process optimization and troubleshooting. The methodologies described herein are designed to be robust and reproducible, enabling researchers to confidently synthesize these valuable molecular scaffolds for applications in drug discovery, bio-imaging, and materials science.
Scientific Principles and Reaction Mechanism
The synthesis of 1,6-diketojulolidines from aromatic primary amines is a robust two-stage process.[3][4] Understanding the mechanism of each stage is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.
Stage 1: Dicyanoethylation of the Aromatic Amine The first stage involves the reaction of a primary aromatic amine with two equivalents of a cyanoethylating agent. While acrylonitrile is often used, this compound serves as a less volatile and more manageable alternative. This reaction is a classic double Michael addition, where the nitrogen atom of the amine acts as a nucleophile, attacking the β-carbon of the acrylonitrile moiety. This process is typically catalyzed by a mild acid or base and results in the formation of an N,N-bis(2-cyanoethyl)arylamine intermediate.
Stage 2: Intramolecular Cyclization (Thorpe-Ziegler Reaction) The second, and key, stage is the intramolecular cyclization of the dinitrile intermediate to form the fused heterocyclic ring system. This transformation is a variation of the Thorpe-Ziegler reaction, which is a well-established method for forming large rings via the intramolecular condensation of dinitriles.
The key steps are:
-
Deprotonation: A strong base (e.g., sodium ethoxide) removes a proton from the α-carbon (the carbon adjacent to a nitrile group), creating a carbanion.
-
Nucleophilic Attack: This highly reactive carbanion then performs an intramolecular nucleophilic attack on the carbon atom of the second nitrile group.
-
Cyclization & Tautomerization: This attack forms a cyclic enamine intermediate, which is more stable than the initial cyclized product.
-
Hydrolysis: Subsequent acidic workup hydrolyzes the enamine and the remaining nitrile group to form the target 1,6-diketone.
The diagram below illustrates this proposed mechanistic pathway.
Caption: Proposed reaction mechanism for the synthesis of 1,6-diketojulolidines.
Detailed Experimental Protocols
3.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Substituted Aromatic Amine | Reagent Grade (≥98%) | Standard Supplier | Ensure purity; distillation may be required for liquid amines. |
| This compound | Synthesis Grade (≥97%) | Standard Supplier | Handle with care in a fume hood. |
| Acetic Acid | Glacial | Standard Supplier | Catalyst for Stage 1. |
| Sodium Ethoxide | Reagent Grade | Standard Supplier | Highly moisture-sensitive. Handle under inert atmosphere. |
| Ethanol | Anhydrous | Standard Supplier | Solvent for Stage 2. |
| Diethyl Ether | Anhydrous | Standard Supplier | For washing and precipitation. |
| Hydrochloric Acid | Concentrated | Standard Supplier | For acidic workup. |
| Toluene | ACS Grade | Standard Supplier | Recrystallization solvent. |
| Round-bottom flasks | - | Glassware Supplier | Appropriate sizes for the scale of the reaction. |
| Reflux Condenser | - | Glassware Supplier | - |
| Magnetic Stirrer/Hotplate | - | Equipment Supplier | - |
| Inert Atmosphere Setup | - | - | (e.g., Nitrogen or Argon balloon/manifold) |
3.2 Protocol 1: Synthesis of N,N-bis(2-cyanoethyl)aniline Intermediate
This protocol describes a representative synthesis using aniline as the starting aromatic amine. Molar equivalents should be adjusted for amines of different molecular weights.
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine aniline (0.1 mol), this compound (0.22 mol, a slight excess), and glacial acetic acid (0.05 mol).
-
Causality Note: Glacial acetic acid acts as a catalyst, protonating the ether oxygen to make the cyanoethyl group more susceptible to nucleophilic attack by the amine. A slight excess of the ether ensures complete conversion of the primary amine.
-
-
Reaction: Heat the mixture to 120-130 °C using an oil bath and maintain a gentle reflux for 4-6 hours.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aniline spot.
-
Workup: Allow the reaction mixture to cool to room temperature. The crude product may begin to crystallize. Add 100 mL of diethyl ether to the flask and stir vigorously to precipitate the product and dissolve unreacted starting materials.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold diethyl ether (2 x 30 mL).
-
Purification: The crude N,N-bis(2-cyanoethyl)aniline is often of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol.
3.3 Protocol 2: Cyclization to 1,6-Diketojulolidine
-
Setup: Assemble a 500 mL three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure the entire apparatus is flame-dried and maintained under a positive pressure of nitrogen or argon.
-
Causality Note: The use of a strong base like sodium ethoxide necessitates strictly anhydrous and inert conditions to prevent quenching of the base and side reactions.
-
-
Base Preparation: In the reaction flask, add anhydrous ethanol (150 mL) followed by the careful, portion-wise addition of sodium metal (0.11 mol) to generate sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide (0.11 mol). Stir until all the sodium has reacted.
-
Addition of Intermediate: Dissolve the N,N-bis(2-cyanoethyl)aniline intermediate (0.1 mol) in 100 mL of warm, anhydrous ethanol. Transfer this solution to the dropping funnel and add it dropwise to the stirred sodium ethoxide solution over 30 minutes.
-
Cyclization Reaction: After the addition is complete, heat the mixture to reflux and maintain it for 3-4 hours. A thick precipitate will form as the reaction progresses.
-
Quenching and Hydrolysis: Cool the reaction mixture in an ice bath. Carefully and slowly add 200 mL of 2M hydrochloric acid. This will neutralize the excess base and hydrolyze the cyclic intermediate.
-
Safety Note: The addition of acid is exothermic and will release gas. Add slowly with efficient stirring.
-
-
Isolation: The 1,6-diketojulolidine product will precipitate from the acidic solution. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with water until the filtrate is neutral, then with a small amount of cold ethanol. The final product can be purified by recrystallization from toluene or a similar high-boiling solvent to yield the pure 1,6-diketojulolidine.
Workflow and Optimization
The overall experimental workflow is summarized in the diagram below.
Caption: A summary of the experimental workflow for diketojulolidine synthesis.
4.1 Optimization and Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Stage 1 | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure the catalytic amount of acetic acid is correct. |
| Loss of product during workup. | Ensure the mixture is sufficiently cooled before filtration. Use minimal amounts of cold solvent for washing. | |
| No Reaction in Stage 2 | Inactive base (hydrolyzed). | Ensure all glassware is flame-dried and reagents (especially ethanol) are anhydrous. Handle sodium ethoxide under an inert atmosphere. |
| Insufficient temperature. | Ensure the reaction reaches and maintains reflux. | |
| Formation of Dark Tar | Side reactions due to impurities or air. | Purify the intermediate before cyclization. Maintain a strict inert atmosphere during the cyclization step. |
| Reaction temperature is too high. | Use a temperature-controlled heating mantle and do not exceed the solvent's boiling point excessively. | |
| Difficult Purification | Product is oily or impure. | Attempt column chromatography (silica gel, with a gradient of ethyl acetate in hexanes) if recrystallization fails. |
Applications in Drug Discovery and Development
The rigid, electron-rich core of the julolidine scaffold makes it an attractive starting point for the design of novel therapeutics and probes. While direct applications of 1,6-diketojulolidines are an emerging area, their structural motifs are highly relevant.
-
Molecular Scaffolding: The ketone functionalities serve as versatile chemical handles for further derivatization, allowing for the construction of complex molecular architectures and compound libraries for high-throughput screening.
-
Fluorescent Probes: The inherent fluorescence of the julolidine core can be modulated by chemical modification.[1][2] These derivatives are being explored for bio-imaging applications, such as visualizing cellular processes or as sensors for specific analytes.
-
Medicinal Chemistry: The development of novel heterocyclic compounds is a cornerstone of modern drug discovery.[5][6] The diketojulolidine framework can be used to develop compounds that interact with biological targets, with potential applications in various therapeutic areas. The integration of computational tools and AI can further accelerate the design of potent and selective molecules based on this scaffold.[7][8]
References
- Varejão, J. O. S., Varejão, E. V. V., & Fernandes, S. A. (2019). Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure. European Journal of Organic Chemistry, 2019(27), 4273-4310. [Link]
- Zhang, Y., et al. (2018). A julolidine-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization. RSC Advances, 8(23), 12737-12741. [Link]
- Kauffman, J. M., Imbesi, S. J., & Aziz, M. A. (2001). SYNTHESIS OF JULOLIDINE DERIVATIVES.
- Smith, P. A. S., & Yu, T.-Y. (1952). Preparation and Properties of some Substituted Julolidines. The Journal of Organic Chemistry, 17(8), 1281-1290. [Link]
- Braunholtz, J. T., & Mann, F. G. (1952). The preparation of bis-2-cyanoethyl derivatives of aromatic primary amines, and their conversion into 1 : 6-diketojulolidines. Journal of the Chemical Society (Resumed), 3046. [Link]
- Braunholtz, J. T., & Mann, F. G. (1954). The preparation of bis-2-cyanoethyl derivatives of aromatic primary amines, and their conversion into 1 : 6-diketojulolidines. Part III. Journal of the Chemical Society (Resumed), 651. [Link]
- Hudson, J. L., et al. (2022). A Field Guide to Optimizing Peptoid Synthesis. ACS Chemical Biology, 17(6), 1335–1346. [Link]
- European Pharmaceutical Review. (2005). Applications in drug development. European Pharmaceutical Review. [Link]
- Organic Chemistry Portal. (n.d.).
- Parker, R. (2024). Biopharmaceutical Applications in the Development of Oral Drug Delivery Systems. Journal of Basic and Clinical Pharmacy, 15(6), 390. [Link]
- Biloski, A. J., & Ganem, B. (1980). Mechanism of reaction of 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) with nucleophiles and its crystal structure. Journal of the Chemical Society, Perkin Transactions 2, (3), 412-420. [Link]
- Vamathevan, J., et al. (2019). Applications of machine learning in drug discovery and development. Nature Reviews Drug Discovery, 18(6), 463–477. [Link]
- Ali, A., et al. (2024). Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine. Pharmaceutics, 16(1), 133. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]
- Krishnaiah, Y. S. R. (Ed.). (2007). Biopharmaceutics Applications in Drug Development.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A julolidine-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02205D [pubs.rsc.org]
- 3. 582. The preparation of bis-2-cyanoethyl derivatives of aromatic primary amines, and their conversion into 1 : 6-diketojulolidines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. The preparation of bis-2-cyanoethyl derivatives of aromatic primary amines, and their conversion into 1 : 6-diketojulolidines. Part III - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. Applications of machine learning in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Experimental setup for hydrolysis of "Bis(2-cyanoethyl) ether" to dicarboxylic acid
Application Note & Protocol
Topic: Experimental Setup for the Hydrolysis of Bis(2-cyanoethyl) ether to 3,3'-Oxydipropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the hydrolysis of this compound, a common chemical intermediate, into its corresponding dicarboxylic acid, 3,3'-Oxydipropanoic Acid. This conversion is a fundamental organic transformation, yielding a valuable monomer for the synthesis of polymers, plasticizers, and other specialty chemicals.[1] This application note details the underlying chemical principles, a robust step-by-step laboratory protocol, critical safety procedures, and methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the process, making this guide suitable for both experienced researchers and those new to nitrile hydrolysis.
Introduction and Principle
This compound, also known as 3,3'-Oxydipropionitrile, is a bifunctional molecule featuring two nitrile groups connected by an ether linkage.[2] The hydrolysis of this compound is a classic example of converting nitrile functional groups into carboxylic acids. This transformation is pivotal for producing 3,3'-Oxydipropanoic Acid, a dicarboxylic acid used as a building block in organic synthesis.
The reaction proceeds via a two-step mechanism under strong acidic or basic conditions.[3] Initially, the nitrile group is protonated (in acid) or attacked by a hydroxide ion (in base), followed by the addition of water to form an amide intermediate. This amide is then subsequently hydrolyzed under the reaction conditions to yield the final carboxylic acid and an ammonium salt (in acid) or ammonia gas (in base). Given the presence of two nitrile groups, the reaction proceeds at both ends of the molecule to form the dicarboxylic acid.
Reaction: NC-CH₂CH₂-O-CH₂CH₂-CN + 4 H₂O --(H⁺ or OH⁻, Heat)--> HOOC-CH₂CH₂-O-CH₂CH₂-COOH + 2 NH₃
This protocol will focus on an acid-catalyzed hydrolysis using aqueous sulfuric acid, a common and effective method for this type of conversion.[1]
Safety and Handling
Prior to commencing any experimental work, a thorough risk assessment must be conducted. All procedures should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Chemical Hazards:
-
This compound (CAS: 1656-48-0):
-
Concentrated Sulfuric Acid (H₂SO₄):
-
Highly corrosive. Causes severe skin burns and eye damage.
-
Reacts violently with water in an exothermic manner. Always add acid to water, never the other way around.
-
-
Sodium Hydroxide (NaOH):
-
Corrosive. Causes severe skin burns and eye damage.
-
Solutions are highly alkaline and should be handled with care.
-
Required Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile or neoprene).[4]
-
A flame-resistant laboratory coat.[4]
-
Closed-toe shoes.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water or milk. Seek immediate medical attention.[4]
Detailed Experimental Protocol
This protocol describes the acid-catalyzed hydrolysis of this compound on a 0.1 molar scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound (≥98%) | Synthesis Grade | Fisher Scientific[6] |
| Sulfuric Acid (95-98%) | ACS Reagent Grade | Sigma-Aldrich |
| Sodium Hydroxide Pellets | ACS Reagent Grade | VWR |
| Ethyl Acetate | HPLC Grade | Merck |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Alfa Aesar |
| Deionized Water | N/A | In-house supply |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser with water lines
-
Heating mantle with a magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Dropping funnel
-
1 L separatory funnel
-
Beakers, Erlenmeyer flasks, graduated cylinders
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
FTIR and NMR spectrometers for analysis
Step-by-Step Hydrolysis Procedure
-
Preparation of Sulfuric Acid Solution: In a 500 mL beaker placed in an ice-water bath, cautiously add 50 mL of concentrated sulfuric acid to 150 mL of deionized water while stirring. This dilution is highly exothermic and must be done slowly and with cooling.
-
Reaction Setup: Assemble the 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a thermometer.
-
Charging the Reactor: Add 12.4 g (0.1 mol) of this compound to the reaction flask.
-
Initiating the Reaction: Slowly add the prepared dilute sulfuric acid solution to the reaction flask. Start the magnetic stirrer and begin heating the mixture using the heating mantle to a gentle reflux (approximately 100-110 °C).
-
Reflux Period: Maintain the reaction at reflux for 4-6 hours. The reaction can be monitored for the evolution of ammonia gas (use wet pH paper near the top of the condenser; it should turn basic). The completion of the reaction is typically determined by the cessation of ammonia evolution or by analytical methods like TLC if a suitable system is developed.
-
Cooling and Quenching: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. Further cool the flask in an ice-water bath.
Work-up and Purification
-
Neutralization and Precipitation: Slowly and carefully neutralize the cooled reaction mixture by adding a saturated solution of sodium hydroxide. This step is highly exothermic and should be performed with caution in an ice bath. Adjust the pH to approximately 2-3 using concentrated HCl if necessary. The target dicarboxylic acid is expected to precipitate out of the aqueous solution upon cooling and acidification.
-
Isolation of Crude Product: If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove inorganic salts.
-
Extraction (Alternative to Precipitation): If the product does not precipitate cleanly, it may be extracted from the acidified aqueous solution. Use a 1 L separatory funnel and extract the aqueous layer three times with 150 mL portions of ethyl acetate.
-
Drying and Solvent Removal (if extracted): Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the ethyl acetate using a rotary evaporator to yield the crude product.
-
Purification by Recrystallization: The crude 3,3'-Oxydipropanoic Acid can be purified by recrystallization.[7] A common method is to dissolve the crude solid in a minimum amount of hot water or an ethanol/water mixture, followed by slow cooling to induce crystallization.
-
Final Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C to a constant weight.
Characterization of 3,3'-Oxydipropanoic Acid
Verifying the identity and purity of the final product is a critical step.
-
Yield Calculation: Determine the percentage yield based on the initial amount of this compound.
-
Melting Point: Measure the melting point of the purified crystals and compare it to the literature value (121-125 °C).
-
FTIR Spectroscopy: Acquire an infrared spectrum. Key signals to confirm the product include:
-
A broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹).
-
A strong C=O stretch from the carbonyl group (~1700-1725 cm⁻¹).
-
The complete disappearance of the characteristic C≡N stretch from the starting material (~2250 cm⁻¹).
-
-
NMR Spectroscopy (¹H and ¹³C): Dissolve the product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR: Expect signals corresponding to the ethylene protons adjacent to the ether oxygen and the ethylene protons adjacent to the carboxyl groups.
-
¹³C NMR: Expect signals for the carbonyl carbon, and the two distinct methylene carbons.
-
-
Mass Spectrometry: Analytical techniques like LC-MS can be used to confirm the molecular weight of the dicarboxylic acid (162.14 g/mol ).[8][9]
Experimental Workflow and Data Summary
Workflow Diagram
Caption: Workflow for the hydrolysis of this compound.
Summary of Experimental Parameters
| Parameter | Value | Notes |
| Starting Material | 12.4 g (0.1 mol) | This compound |
| Hydrolysis Reagent | 50 mL H₂SO₄ in 150 mL H₂O | Added slowly with cooling |
| Reaction Temperature | ~100-110 °C (Reflux) | Maintain a gentle reflux |
| Reaction Time | 4-6 hours | Monitor for completion |
| Theoretical Yield | 16.2 g | 3,3'-Oxydipropanoic Acid |
| Expected Melting Point | 121-125 °C | For purified product |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction.- Product is water-soluble and lost during work-up. | - Extend the reflux time.- Ensure pH is correctly adjusted for precipitation.- Perform exhaustive extraction with ethyl acetate. |
| Oily or Gummy Product | - Impurities present.- Incomplete drying. | - Re-purify by recrystallization, potentially with a different solvent system.- Ensure product is thoroughly dried under vacuum. |
| Reaction Stalls | - Insufficient heating.- Concentration of acid is too low. | - Ensure a steady reflux is maintained.- Verify the concentration of the sulfuric acid used. |
| FTIR shows C≡N peak | - Incomplete hydrolysis. | - Re-subject the material to the reaction conditions or increase the reflux time for the next batch. |
References
- Covestro Solution Center. (n.d.). SAFETY DATA SHEET.
- Google Patents. (n.d.). CA2343985C - Method of analyzing dicarboxylic acids.
- Rashed, M. S., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry, 47(11), 1993-2002.
- Oxford Academic. (2001). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. Clinical Chemistry.
- Google Patents. (n.d.). US6692971B2 - Method of analyzing dicarboxylic acids.
- Google Patents. (n.d.). US2382036A - this compound and process for making same.
- PubChem. (n.d.). This compound.
- Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID.
- Organic Syntheses. (n.d.). DOCOSANEDIOIC ACID.
Sources
- 1. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 2. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 4. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Selective Hydrogenation of Bis(2-cyanoethyl) ether to Bis(3-aminopropyl)ether
Abstract
The catalytic hydrogenation of nitriles is a cornerstone of industrial chemistry for the production of primary amines.[1][2] This document provides a comprehensive technical guide for the selective hydrogenation of bis(2-cyanoethyl) ether to produce bis(3-aminopropyl)ether, a valuable diamine monomer and chemical intermediate.[3][4] We delve into the mechanistic underpinnings of the reaction, explore catalyst selection criteria, and present a detailed, field-proven protocol using Raney® Nickel. Emphasis is placed on the critical parameters that govern selectivity towards the desired primary diamine, mitigating the formation of secondary and tertiary amine byproducts. Crucially, this guide integrates rigorous safety protocols essential for handling high-pressure hydrogen and pyrophoric catalysts.
Scientific Foundation & Mechanistic Insights
The conversion of a nitrile to a primary amine is not a simple addition of two hydrogen molecules. The reaction proceeds through a highly reactive imine intermediate. It is the fate of this intermediate that dictates the product distribution and overall success of the synthesis.
The Core Reaction Pathway and Selectivity Challenge
The hydrogenation of a nitrile (R-C≡N) involves two sequential additions of hydrogen (H₂).
-
Formation of the Imine Intermediate: The nitrile first undergoes reduction to form an imine (R-CH=NH).
-
Reduction to the Primary Amine: The imine is then rapidly hydrogenated to the corresponding primary amine (R-CH₂-NH₂).
The primary challenge arises from the nucleophilicity of the newly formed primary amine product. This amine can attack the electrophilic imine intermediate, leading to the formation of a secondary amine after subsequent hydrogenation. This side reaction can cascade, ultimately producing tertiary amines and complex oligomeric byproducts.[1][2]
To ensure high selectivity for the primary amine, the reaction environment must be engineered to favor the direct hydrogenation of the imine over its reaction with the product amine.
}
Figure 1: Reaction pathway for nitrile hydrogenation, highlighting the selectivity challenge.
Strategies for Enhancing Primary Amine Selectivity
Field-proven strategies to suppress byproduct formation primarily involve the addition of a basic substance to the reaction medium.
-
Ammonia: The addition of ammonia, often as a solution in an alcohol like methanol, is a widely used industrial method.[5][6] Ammonia competes with the primary amine product for reaction with the imine intermediate, effectively shielding it and promoting its direct hydrogenation.
-
Alkali Metal Hydroxides: Strong inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) have been shown to significantly increase the selectivity for primary amines.[5][7][8] The basic environment is thought to modify the catalyst surface and potentially influence the adsorption/desorption kinetics of the reactants and intermediates.
Catalyst Selection: A Critical Experimental Choice
The choice of catalyst is paramount for efficient and selective nitrile hydrogenation. While various transition metals exhibit activity, nickel-based catalysts, particularly Raney® Nickel, offer a robust combination of high activity, excellent stability, and cost-effectiveness for this transformation.[9]
-
Raney® Nickel: This is a high-surface-area nickel catalyst prepared by leaching aluminum from a nickel-aluminum alloy.[8] Its porous structure and the hydrogen absorbed within its pores during activation make it exceptionally active for hydrogenation reactions.[9] For nitrile reduction, it is the most common and industrially relevant catalyst.[2]
-
Rhodium (Rh) and Palladium (Pd): These precious metal catalysts can also be highly effective, often operating under milder conditions.[10][11][12] However, their higher cost is a significant consideration. Catalyst choice can also influence selectivity; for instance, Rh/C has been shown to favor secondary amine formation in some cases, while Pd/C can lead to tertiary amines with aliphatic nitriles.[11]
-
Cobalt (Co): Raney-type cobalt and supported cobalt catalysts are also used, particularly in industrial processes, often in the presence of ammonia to ensure high primary amine yields.[2]
For this guide, we will focus on Raney® Nickel due to its widespread use, proven efficacy, and extensive documentation.
High-Pressure Hydrogenation: A Protocol Grounded in Safety
Hydrogenation reactions are exothermic and conducted under high pressure with a flammable gas and often a pyrophoric catalyst.[13][14] Adherence to strict safety protocols is non-negotiable.
Mandatory Safety Precautions
-
Dedicated Workspace: All high-pressure hydrogenation reactions must be conducted within a certified chemical fume hood designed for such work.[14][15]
-
Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) is required. Additionally, operators should wear cotton gloves and anti-static footwear to prevent sparks.[16]
-
Blast Shield: An approved blast shield must be placed between the reactor and the operator.[15]
-
Reactor Integrity: Only use pressure-rated and certified reactor vessels (e.g., Parr or Autoclave Engineers). Regularly inspect the vessel, fittings, and gauges for any signs of wear or corrosion.
-
Inert Gas System: A reliable source of inert gas (Nitrogen or Argon) is essential for purging the system of air before introducing hydrogen and for safely handling the catalyst.[14]
-
Ventilation and Gas Handling: The reactor's exhaust must be safely vented outdoors or into the fume hood's exhaust duct.[16] Hydrogen cylinders must be secured properly and fitted with the correct regulator.[15][16]
-
Ignition Sources: Prohibit all potential ignition sources, including cell phones, lighters, and static-generating materials, from the immediate area.[16]
Experimental Protocol: Hydrogenation using Raney® Nickel
This protocol details the procedure for the hydrogenation of this compound on a 0.5 mole scale.
Materials and Equipment
| Reagent / Material | Grade | Quantity | Notes |
| This compound | ≥98% | 69.1 g (0.5 mol) | Starting material.[4] |
| Raney® Nickel (slurry in water) | Active Catalyst | ~10-15 g (dry weight basis) | Pyrophoric when dry. Handle with extreme care. |
| Methanol | Anhydrous | 500 mL | Reaction solvent. |
| Sodium Hydroxide (NaOH) | Pellets | 2.0 g (0.05 mol) | Selectivity-enhancing base. |
| Hydrogen (H₂) | High Purity (≥99.99%) | - | Reducing agent. |
| Nitrogen (N₂) | High Purity | - | Inert gas for purging. |
| Equipment | |||
| High-Pressure Reactor | 1 L capacity, Stainless Steel | 1 | e.g., Parr Instrument Company |
| Mechanical Stirrer | 1 | Capable of effective slurry agitation. | |
| Gas Inlet/Outlet Valves | 1 set | ||
| Pressure Gauge & Rupture Disc | 1 set | Safety critical.[13] | |
| Thermocouple | 1 | For internal temperature monitoring. |
Procedural Workflow
}
Figure 2: Step-by-step experimental workflow for the hydrogenation process.
Step-by-Step Methodology
-
Reagent Preparation: In a separate beaker, dissolve 2.0 g of NaOH in 500 mL of methanol. Once dissolved, add 69.1 g of this compound and stir until a homogeneous solution is formed.
-
Catalyst Handling & Charging:
-
CAUTION: Raney® Nickel is pyrophoric and will ignite if allowed to dry in the air. Always keep the catalyst wet.
-
In the fume hood, carefully decant the storage water from the Raney® Nickel slurry.
-
Wash the catalyst by adding methanol, swirling, allowing it to settle, and decanting the methanol. Repeat this wash 2-3 times to replace the water with the reaction solvent.
-
Transfer the methanol-wet catalyst slurry into the clean, dry reactor vessel. Immediately add the prepared solution of this compound and NaOH in methanol to the vessel. This ensures the catalyst remains submerged.
-
-
Reactor Assembly and Purging:
-
Securely assemble and seal the reactor head according to the manufacturer's instructions. Ensure all fittings are tightened correctly.[16]
-
Connect the nitrogen and hydrogen gas lines.
-
Pressurize the reactor with nitrogen to ~100 psig, then vent the pressure. Repeat this pressurize-vent cycle at least 5 times to thoroughly remove all oxygen from the headspace.[14]
-
-
Leak Testing: After the final purge, pressurize the sealed reactor with nitrogen to the planned maximum operating pressure (e.g., 800-1000 psig). Close the inlet valve and monitor the pressure gauge for 15-20 minutes. A stable pressure indicates the system is leak-free. If pressure drops, locate and fix the leak before proceeding.[16]
-
Reaction Execution:
-
Vent the nitrogen pressure.
-
Pressurize the reactor with hydrogen to the target pressure. A typical starting point is 750 psig .
-
Begin vigorous stirring (e.g., 800-1200 RPM) to ensure the catalyst is well suspended.
-
Slowly heat the reactor to the target temperature. A typical range is 100-130 °C .[5]
-
The reaction is exothermic; be prepared to use cooling if necessary to control the temperature.[13]
-
Monitor the reaction progress by observing the drop in hydrogen pressure as it is consumed. When the pressure stabilizes, the reaction is likely complete. Maintain the reaction at temperature and pressure for an additional 1-2 hours to ensure full conversion.
-
-
Shutdown and Workup:
-
Turn off the heater and allow the reactor to cool to room temperature (< 30 °C).
-
Close the main hydrogen cylinder valve. Carefully vent the excess hydrogen pressure from the reactor.
-
Purge the reactor headspace with nitrogen (5 cycles) to remove all residual hydrogen.
-
Carefully open the reactor. The catalyst will settle at the bottom.
-
Under a nitrogen blanket if possible, filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst.
-
IMPORTANT: Do not allow the filter cake to dry. Immediately quench the catalyst on the filter pad by submerging it in a large volume of water.
-
-
Product Isolation:
-
Transfer the filtrate to a round-bottom flask.
-
Remove the methanol solvent using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation to yield pure bis(3-aminopropyl)ether.
-
Data Summary & Expected Results
The following table summarizes typical reaction parameters and expected outcomes for this protocol.
| Parameter | Typical Value | Rationale / Expected Outcome |
| Catalyst Loading | 15-20% w/w (vs. nitrile) | Ensures a practical reaction rate. |
| H₂ Pressure | 700 - 1000 psig | Higher pressure increases H₂ concentration, driving the reaction. |
| Temperature | 100 - 130 °C | Provides sufficient thermal energy for the reaction.[5] |
| Base (NaOH) | ~0.1 mol eq. | Suppresses secondary amine formation, increasing selectivity.[8] |
| Conversion | >99% | Expected with sufficient reaction time. |
| Selectivity | >95% (for primary diamine) | The addition of base is critical to achieving high selectivity. |
| Isolated Yield | 85 - 92% | Accounts for transfer and purification losses. |
References
- Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.). Vertex AI Search.
- Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. (n.d.). Vertex AI Search.
- Hydrogenation Reactions | Safe Reaction Monitoring & Control. (n.d.). Mettler Toledo.
- Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. (n.d.). New Journal of Chemistry (RSC Publishing).
- Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium c
- Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. (n.d.).
- Process for the hydrogenation of nitriles to primary amines. (n.d.).
- Method for synthesising bis[3-(n,n-dialkylamino)propyl]ethers. (n.d.).
- Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (n.d.).
- Nitrile hydrogenation to primary amine. (n.d.).
- Recent advances in selective catalytic hydrogenation of nitriles to primary amines. (n.d.). CoLab.
- Robust Hydrogenation of Nitrile and Nitro Groups to Primary Amines Using Ni2P as a Catalyst and Ammonia Borane under Ambient Conditions. (2017). Semantic Scholar.
- Safety Guidelines for Hydrogenation Reactions. (2012). University of Pittsburgh.
- Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
- Method for the production of primary amines by hydrogenating nitriles. (n.d.).
- Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). Periodica Polytechnica.
- Raney nickel. (n.d.). Wikipedia.
- Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. (2025).
- Catalytic Hydrogenation of Nitriles and Dehydrogenation of Amines with the Rhodium(1) Hydrido Compounds. (n.d.). ElectronicsAndBooks.
- SAFETY PRECAUTION Safety Precaution of Hydrogen. (n.d.). Vertex AI Search.
- Method of making bis (3-aminopropyl) ether. (n.d.).
- This compound and process for making same. (n.d.).
- Ruthenium-catalyzed hydrogenation of nitriles: insights into the mechanism. (n.d.). Semantic Scholar.
- Bis(3-aminopropyl)ether. (n.d.). Koei Chemical Co., Ltd.
- A kind of method for producing diethylene glycol mono-3-aminopropyl ether. (n.d.).
- Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine. (n.d.).
- Poly(propylene glycol) bis(2-aminopropyl ether). (n.d.). ChemicalBook.
- Bis(3-aminopropyl) Ether. (n.d.). PubChem.
- Hydrogenation of aromatic diamines. (n.d.).
- Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines. (2007). PubMed.
- Bis(3-aminopropyl) Ether. (n.d.). Tokyo Chemical Industry Co., Ltd.
- The preparation of bis-2-cyanoethyl derivatives of aromatic primary amines, and their conversion into 1 : 6-diketojulolidines. Part III. (1954). Journal of the Chemical Society (Resumed).
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry.
- Catalytic asymmetric synthesis of 1,2-diamines. (2024). Royal Society of Chemistry.
- The preparation of bis-2-cyanoethyl derivatives of aromatic primary amines, and their conversion into 1 : 6-diketojulolidines. (n.d.). Journal of the Chemical Society (Resumed).
- New stationary phases with diaminebis(phosphine)ruthenium(II) complexes for the catalytic hydrogenation of carbonyl compounds. (n.d.). Universität Tübingen.
Sources
- 1. Recent advances in selective catalytic hydrogenation of nitriles to primary amines | CoLab [colab.ws]
- 2. pp.bme.hu [pp.bme.hu]
- 3. US2701263A - Method of making bis (3-aminopropyl) ether - Google Patents [patents.google.com]
- 4. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 5. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
- 6. Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 9. Raney nickel - Wikipedia [en.wikipedia.org]
- 10. Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 13. mt.com [mt.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. safety.pitt.edu [safety.pitt.edu]
- 16. njhjchem.com [njhjchem.com]
Application of Bis(2-cyanoethyl) Ether in the Synthesis of Glutethimide Analogs: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of Glutethimide and its Analogs
Glutethimide, a sedative-hypnotic agent first introduced in the 1950s, possesses a unique piperidine-2,6-dione structure that has continued to attract the attention of medicinal chemists.[1] While its clinical use has waned due to its potential for abuse and the availability of safer alternatives, the glutethimide scaffold remains a valuable starting point for the development of novel therapeutic agents targeting the central nervous system (CNS).[2][3] Analogs of glutethimide have been investigated for a range of activities, including anticonvulsant and analgesic properties.[2][4] This application note provides a detailed exploration of a synthetic strategy for preparing glutethimide analogs, leveraging the readily available and versatile chemical intermediate, Bis(2-cyanoethyl) ether.
Synthetic Strategy Overview: From a Simple Ether to a Complex Scaffold
The core of this synthetic approach lies in the transformation of the linear C6 backbone of this compound into the characteristic 3,3-disubstituted glutarimide ring of glutethimide analogs. The overall strategy can be dissected into four key stages:
-
Formation of the Glutaric Acid Backbone: Hydrolysis of this compound to yield glutaric acid.
-
Activation of the Carboxylic Acid Moieties: Conversion of glutaric acid to the more reactive glutaric anhydride.
-
Introduction of Diversity: Di-alkylation or di-arylation at the C3 position of glutaric anhydride to introduce the desired substituents.
-
Ring Closure to the Glutarimide Core: Reaction of the substituted glutaric anhydride with an appropriate amine to form the final glutethimide analog.
This modular approach allows for the synthesis of a library of glutethimide analogs by varying the substituents introduced in step three and the amine used in the final cyclization step.
Figure 1: General workflow for the synthesis of glutethimide analogs from this compound.
Detailed Experimental Protocols
Part 1: Synthesis of Glutaric Anhydride from this compound
This two-step procedure first involves the hydrolysis of the dinitrile to the corresponding dicarboxylic acid, followed by cyclization to the anhydride.
Step 1.1: Hydrolysis of this compound to Glutaric Acid
Causality: The cyano groups of this compound are susceptible to hydrolysis under acidic or basic conditions to yield carboxylic acids. Acid-catalyzed hydrolysis is often preferred for its clean conversion and straightforward work-up.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 mole).
-
Slowly and cautiously add a 6 M aqueous solution of sulfuric acid (a sufficient excess to ensure complete hydrolysis, typically 4-5 molar equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by the cessation of ammonia evolution (if a basic workup is used) or by thin-layer chromatography (TLC).
-
After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 100 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude glutaric acid.
-
The crude product can be purified by recrystallization from hot water or a suitable organic solvent system.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |
| This compound | 124.14 | 1 | 1 |
| Sulfuric Acid (conc.) | 98.08 | ~4-5 | 4-5 |
| Glutaric Acid | 132.12 | Theoretical Yield: 1 | - |
Step 1.2: Dehydration of Glutaric Acid to Glutaric Anhydride
Causality: Glutaric acid can be readily converted to its cyclic anhydride by heating, often in the presence of a dehydrating agent like acetic anhydride or by azeotropic removal of water. This increases the electrophilicity of the carbonyl carbons, preparing the molecule for the subsequent nucleophilic attack.
Protocol:
-
Place the purified glutaric acid (1 mole) in a round-bottom flask.
-
Add acetic anhydride (1.5-2 molar equivalents).
-
Heat the mixture to reflux for 1-2 hours.
-
Allow the reaction mixture to cool, during which the glutaric anhydride may crystallize.
-
The excess acetic anhydride and acetic acid byproduct can be removed by distillation under reduced pressure.
-
The resulting crude glutaric anhydride can be purified by recrystallization from a solvent mixture like diethyl ether and petroleum ether.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |
| Glutaric Acid | 132.12 | 1 | 1 |
| Acetic Anhydride | 102.09 | 1.5-2 | 1.5-2 |
| Glutaric Anhydride | 114.10 | Theoretical Yield: 1 | - |
Part 2: Synthesis of 3-Ethyl-3-phenylglutaric Anhydride
This crucial step introduces the characteristic substituents of glutethimide onto the glutaric anhydride backbone. A sequential Grignard addition is a plausible and versatile method.
Causality: Grignard reagents are potent nucleophiles that readily attack the electrophilic carbonyl carbons of anhydrides. The initial attack opens the anhydride ring to form a keto-carboxylate intermediate. A second equivalent of a Grignard reagent can then add to the ketone, or in this proposed synthesis, a second, different Grignard reagent is used to introduce the second substituent after the first addition. To achieve the desired 3,3-disubstitution, a carefully controlled sequential addition is necessary.
Protocol:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.1 molar equivalents). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene (1 molar equivalent) in anhydrous diethyl ether via the dropping funnel to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
First Grignard Addition (Phenylation): Cool the freshly prepared phenylmagnesium bromide solution to 0 °C. Slowly add a solution of glutaric anhydride (1 molar equivalent) in anhydrous tetrahydrofuran (THF) to the Grignard reagent. Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Preparation of Ethylmagnesium Bromide: In a separate flame-dried apparatus, prepare ethylmagnesium bromide from magnesium turnings (1.1 molar equivalents) and bromoethane (1 molar equivalent) in anhydrous diethyl ether, following the procedure in step 2.1.
-
Second Grignard Addition (Ethylation): Cool the reaction mixture from step 2.2 to 0 °C. Slowly add the freshly prepared ethylmagnesium bromide solution. Stir at 0 °C for 1 hour and then at room temperature overnight.
-
Work-up and Cyclization: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 3-ethyl-3-phenylglutaric acid is then cyclized to the anhydride by refluxing with acetic anhydride as described in Step 1.2 .
-
The final 3-ethyl-3-phenylglutaric anhydride can be purified by column chromatography on silica gel.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |
| Glutaric Anhydride | 114.10 | 1 | 1 |
| Phenylmagnesium Bromide | ~181.31 | 1 | 1 |
| Ethylmagnesium Bromide | ~131.28 | 1.1 | 1.1 |
| 3-Ethyl-3-phenylglutaric Anhydride | 218.25 | Theoretical Yield: 1 | - |
Part 3: Synthesis of Glutethimide Analog from 3-Ethyl-3-phenylglutaric Anhydride
The final step involves the formation of the imide ring through the reaction of the substituted anhydride with an amine.
Causality: Primary amines readily react with cyclic anhydrides to form an initial amic acid intermediate, which upon heating, undergoes intramolecular cyclization via dehydration to form the stable five-membered imide ring.
Protocol:
-
In a round-bottom flask, dissolve 3-ethyl-3-phenylglutaric anhydride (1 mole) in a suitable solvent such as glacial acetic acid or toluene.
-
Add the desired primary amine (e.g., ammonia in the form of ammonium acetate, or an alkyl/aryl amine) (1-1.2 molar equivalents).
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After cooling, the solvent can be removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield the desired glutethimide analog.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |
| 3-Ethyl-3-phenylglutaric Anhydride | 218.25 | 1 | 1 |
| Ammonium Acetate (for Glutethimide) | 77.08 | 1.2 | 1.2 |
| Glutethimide | 217.26 | Theoretical Yield: 1 | - |
Reaction Mechanism: A Deeper Dive
The key transformations in this synthetic sequence are the hydrolysis of the nitrile, the formation of the anhydride, the Grignard additions, and the final imide formation. The mechanism of the sequential Grignard addition to glutaric anhydride is of particular interest.
Figure 2: Proposed mechanism for the synthesis of 3-ethyl-3-phenylglutaric anhydride.
Conclusion and Future Perspectives
This application note has detailed a robust and adaptable synthetic route to glutethimide analogs starting from the readily accessible this compound. The modularity of this approach, particularly in the introduction of substituents at the C3 position and the choice of the amine for the final cyclization, allows for the creation of a diverse library of compounds for further pharmacological evaluation. The protocols provided are based on established chemical principles and offer a solid foundation for researchers in drug discovery and development to explore the therapeutic potential of this fascinating class of molecules. Future work could focus on the enantioselective synthesis of these analogs to investigate the stereochemical requirements for their biological activity.
References
- Synthesis and evaluation of 2,6-piperidinedione derivatives as potentially novel compounds with analgesic and other CNS activities. Inflammopharmacology. URL: [Link]
- Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. Bioorganic & Medicinal Chemistry Letters. URL: [Link]
- Glutethimide - Wikipedia. URL: [Link]
- Synthesis of an active hydroxylated glutethimide metabolite and some related analogs with sedative-hypnotic and anticonvulsant properties. Journal of Medicinal Chemistry. URL: [Link]
- This compound and process for making same. Google Patents.
- Synthesis and evaluation of 2,6-piperidinedione derivatives as potentially novel compounds with analgesic and other CNS activities.
- Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal. URL: [Link]
- Process for preparing substituted glutaric anhydride. Google Patents.
- Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. SciSpace. URL: [Link]
- Synthesis of 3-(trifluoromethyl)glutaric anhydride. PrepChem. URL: [Link]
- α-PHENYLGLUTARIC ANHYDRIDE. Organic Syntheses. URL: [Link]
Sources
Application Note: Bis(2-cyanoethyl) ether as a Functional Electrolyte Additive for Stabilizing High-Voltage Lithium-Ion Batteries
Introduction: The High-Voltage Challenge
The demand for higher energy density in lithium-ion batteries (LIBs), particularly for applications like electric vehicles, necessitates pushing the operational limits of cathode materials.[1] A direct path to higher energy is increasing the upper cutoff voltage of the cell, often beyond 4.5 V vs. Li/Li⁺.[2] High-voltage cathode materials such as lithium nickel manganese oxide spinel (LiNi₀.₅Mn₁.₅O₄, LNMO) and Ni-rich lithium nickel manganese cobalt oxides (NMC) are promising candidates for achieving this goal.[1][3]
However, operating at these high potentials introduces significant challenges. Conventional carbonate-based electrolytes, stable at lower voltages, undergo severe oxidative decomposition on the cathode surface.[2][4] This parasitic reaction leads to a cascade of failures: continuous consumption of the electrolyte, formation of a thick and unstable cathode-electrolyte interphase (CEI), increased interfacial impedance, and dissolution of transition metals from the cathode, which ultimately results in rapid capacity fading and poor cycle life.[2][5] Therefore, engineering a stable electrolyte system is paramount for the successful commercialization of high-voltage LIBs.
A proven strategy is the incorporation of functional electrolyte additives.[6][7] These molecules, added in small quantities, can preferentially adsorb or decompose on the cathode surface to form a robust and electronically insulating, yet ionically conductive, CEI.[8][9] This protective layer passivates the cathode surface, suppressing further electrolyte decomposition and stabilizing the entire system.[2][7] This application note details the use of Bis(2-cyanoethyl) ether (BCEE) , also known as 3,3'-Oxydipropionitrile, as a highly effective additive for this purpose.
This compound (BCEE): Properties and Rationale
BCEE is an organic compound featuring two key functional groups: an ether linkage (-O-) and two terminal nitrile groups (-C≡N).[10][11] This unique structure makes it an excellent candidate for a high-voltage electrolyte additive.
-
Chemical Structure: C₆H₈N₂O[10]
-
Key Functional Groups: Ether, Nitrile (Cyano)
Caption: Chemical structure of this compound (BCEE).
Causality Behind Experimental Choice:
The rationale for selecting BCEE stems from its molecular design:
-
High Oxidative Stability: The electron-withdrawing nature of the two nitrile (-C≡N) groups is known to enhance the overall oxidative stability of a molecule.[13] This property suggests that BCEE can withstand higher potentials compared to standard carbonate solvents.
-
Preferential Adsorption and Polymerization: The polarity induced by the ether and nitrile groups promotes the adsorption of BCEE onto the charged cathode surface. At high potentials, the nitrile groups can undergo electropolymerization, forming a stable, nitrogen-containing protective film.
-
Stable CEI Formation: The resulting polymer-based CEI is anticipated to be mechanically robust and effective at blocking electron transfer, thereby preventing the continuous decomposition of the bulk electrolyte while still allowing for efficient Li⁺ ion transport.
Proposed Mechanism of Action
The primary function of BCEE is to engineer a stable CEI on the high-voltage cathode. The process is believed to occur as follows:
-
Migration and Adsorption: During the initial charging process to a high potential (>4.5 V), BCEE molecules migrate to the positively charged cathode surface.
-
Electrochemical Reaction: BCEE, having a lower oxidation potential than the primary electrolyte solvents (e.g., ethylene carbonate, dimethyl carbonate), is preferentially oxidized.
-
In-situ Polymerization: The oxidation process initiates the polymerization of BCEE, likely through its nitrile functionalities, forming a thin, conformal, and stable protective film on the cathode surface.
-
Cathode Passivation: This newly formed CEI acts as a physical and electronic barrier, preventing direct contact between the highly reactive cathode surface and the bulk electrolyte. This passivation is critical for suppressing parasitic reactions, mitigating transition metal dissolution, and ensuring long-term cycling stability.[2]
Caption: Proposed mechanism of BCEE in forming a protective CEI.
Experimental Protocols
The following protocols provide a self-validating system for evaluating the efficacy of BCEE as a high-voltage electrolyte additive.
Protocol 1: Electrolyte Formulation
Objective: To prepare a baseline electrolyte and a BCEE-containing electrolyte for comparative analysis.
Materials:
-
Battery-grade solvents: Ethylene Carbonate (EC), Ethyl Methyl Carbonate (EMC) (or other relevant co-solvents).
-
Lithium salt: Lithium hexafluorophosphate (LiPF₆).
-
Additive: this compound (BCEE), ≥98% purity.
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm.
Procedure:
-
Prepare Baseline Electrolyte (Control):
-
Inside the glovebox, prepare a 1.0 M solution of LiPF₆ in a mixture of EC and EMC (e.g., 3:7 by weight).
-
To do this, slowly add the pre-weighed LiPF₆ salt to the solvent mixture while stirring until fully dissolved. Causality: This composition is a standard benchmark, allowing for direct comparison with established literature.
-
-
Prepare BCEE-Containing Electrolyte (Test):
-
Prepare the same baseline electrolyte as in step 1.
-
Add a specific weight percentage of BCEE to the baseline electrolyte. A typical starting concentration range is 0.5% to 2.0% by weight.
-
Example: For a 1.0 wt% solution, add 0.1 g of BCEE to 9.9 g of the baseline electrolyte.
-
Stir the solution thoroughly until the BCEE is completely dissolved and the electrolyte is homogeneous.
-
-
Storage: Store both electrolytes in tightly sealed containers inside the glovebox. Allow them to rest for at least 24 hours before use to ensure homogeneity.
Protocol 2: Coin Cell Assembly
Objective: To assemble consistent 2032-type coin cells for electrochemical testing.
Materials:
-
High-voltage cathode: e.g., LiNi₀.₅Mn₁.₅O₄ (LNMO) or LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) coated on aluminum foil.
-
Anode: Lithium metal foil or graphite coated on copper foil.
-
Separator: Microporous polypropylene (PP) or trilayer (PP/PE/PP) separator.
-
2032-type coin cell components (casings, spacers, springs).
-
Electrolytes (Control and Test from Protocol 1).
Procedure (inside an Ar-filled glovebox):
-
Punch electrodes and separators to the required diameters (e.g., 15 mm for cathode, 16 mm for Li anode, 19 mm for separator).
-
Place the cathode disc in the center of the bottom cell casing.
-
Dispense a precise amount of electrolyte (e.g., 20 µL) onto the cathode surface.
-
Place the separator on top of the wetted cathode.
-
Dispense another 20 µL of electrolyte onto the separator.
-
Carefully place the lithium metal anode on top of the separator.
-
Add a spacer and then the spring.
-
Place the top casing and crimp the cell using a hydraulic crimping machine to ensure a hermetic seal.
-
Repeat the process to create a statistically relevant number of cells for each electrolyte (minimum of 3-5 cells per group).
Protocol 3: Electrochemical Evaluation
Objective: To quantitatively assess the impact of BCEE on electrochemical performance.
Equipment:
-
Multi-channel battery cycler (e.g., LAND, Arbin).
-
Potentiostat with frequency response analysis capability for EIS.
3.1. Linear Sweep Voltammetry (LSV)
-
Purpose: To determine the electrochemical stability window of the electrolyte.
-
Cell Setup: Li || Stainless Steel (SS) coin cell.
-
Procedure:
-
Assemble a cell using a stainless steel working electrode and a lithium metal counter/reference electrode.
-
Allow the cell to rest for 1 hour to reach equilibrium.
-
Scan the potential from the open-circuit voltage (OCV) to a high voltage (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.5 mV/s).[8]
-
-
Expected Result: The electrolyte with BCEE should exhibit a higher onset potential for oxidative current, indicating an expanded stability window.
3.2. Galvanostatic Cycling Performance
-
Purpose: To evaluate capacity retention and Coulombic efficiency over extended cycles.
-
Cell Setup: High-Voltage Cathode || Li coin cells.
-
Procedure:
-
Allow assembled cells to rest for 12 hours.
-
Formation Cycles: Cycle the cells at a low C-rate (e.g., C/10, where 1C corresponds to a full charge/discharge in one hour) for 2-3 cycles within the specified voltage range (e.g., 3.5-4.9 V for LNMO). Causality: Low-rate formation cycles are crucial for properly establishing a stable and uniform CEI.[8]
-
Long-Term Cycling: Cycle the cells at a higher rate (e.g., C/3 or 1C) for an extended number of cycles (e.g., 100-500 cycles).
-
Record the charge/discharge capacity and calculate the Coulombic efficiency (Discharge Capacity / Charge Capacity) for each cycle.
-
3.3. Electrochemical Impedance Spectroscopy (EIS)
-
Purpose: To probe the interfacial resistance, which is indicative of the CEI properties.
-
Procedure:
-
Perform EIS measurements on the cells after the formation cycles and at various intervals during long-term cycling (e.g., after 1, 10, 50, and 100 cycles).
-
Apply a small AC voltage amplitude (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Fit the resulting Nyquist plots to an appropriate equivalent circuit model to extract the charge-transfer resistance (Rct), which corresponds to the semicircle in the mid-frequency region.
-
Sources
- 1. aurbach-lab.com [aurbach-lab.com]
- 2. Electrolyte additives for high-voltage batteries (668) - KIT Research to Business [kit-technology.de]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. Enabling High-Temperature and High-Voltage Lithium-Ion Battery Performance through a Novel Cathode Surface-Targeted Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic Study of Electrolyte Additives to Stabilize High-Voltage Cathode-Electrolyte Interface in Lithium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Understanding the active formation of a cathode–electrolyte interphase (CEI) layer with energy level band bending for lithium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 12. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. pure.kaist.ac.kr [pure.kaist.ac.kr]
Application Notes and Protocols: Cyanoethylation Reactions Involving Bis(2-cyanoethyl) ether
Introduction: A Modern Perspective on a Classic Reaction
Cyanoethylation, the addition of a 2-cyanoethyl group (-CH₂CH₂CN) to a nucleophilic substrate, is a cornerstone transformation in organic synthesis.[1][2] This reaction, fundamentally a Michael-type addition, is prized for its reliability in forming new carbon-heteroatom bonds. The resulting cyanoethyl moiety is a versatile functional group; it can serve as a stable protecting group that is easily removed under mild basic conditions, or act as a synthetic handle for further elaboration into amines, carboxylic acids, and complex heterocycles, making it invaluable in pharmaceutical research and materials science.[1][3]
Traditionally, acrylonitrile has been the electrophilic reagent of choice for this transformation. However, its high reactivity, volatility, and toxicity necessitate careful handling. This guide focuses on a related but less conventional reagent: Bis(2-cyanoethyl) ether (BCEE) , also known as 3,3'-Oxydipropionitrile.[4][5] BCEE can be conceptualized as a masked or precursor form of acrylonitrile. Under specific, typically basic, conditions, it can serve as an in situ source of acrylonitrile via a retro-Michael reaction, offering potential advantages in handling and reaction control.[6][7]
This document provides a comprehensive overview of the mechanistic principles, safety protocols, and experimental considerations for conducting cyanoethylation reactions, with a specific focus on how to approach these transformations using this compound as the cyanoethylating agent.
Section 1: Safety and Handling of this compound
This compound is a hazardous chemical that requires strict safety protocols. It is harmful if swallowed, inhaled, or absorbed through the skin, and causes serious skin and eye irritation.[8] All manipulations must be performed in a certified chemical fume hood by trained personnel.
| Hazard Category | Description & Precaution | Required Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. Can cause respiratory tract irritation.[8] | Nitrile gloves (double-gloving recommended), lab coat, and a properly fitted respirator if aerosolization is possible. |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact should be avoided.[8] | Chemical-resistant gloves and a lab coat. Ensure no skin is exposed. |
| Eye Damage/Irritation | Causes serious eye irritation.[5] | Chemical safety goggles or a full-face shield. |
| Stability | Stable under normal conditions. May form explosive peroxides upon prolonged storage, especially if exposed to air and light.[5] | Store in a tightly sealed, opaque container in a cool, dry, well-ventilated area away from oxidizing agents.[8] |
In Case of Exposure:
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[8]
-
Inhalation: Move the person to fresh air immediately.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8]
In all cases of exposure, seek immediate medical attention.
Section 2: The Mechanistic Landscape
The foundational chemistry of cyanoethylation is the Michael Addition . The reaction is typically catalyzed by a base, which deprotonates the nucleophile (YH) to generate a more potent anion (Y⁻). This anion then attacks the electron-deficient β-carbon of an α,β-unsaturated nitrile like acrylonitrile.[1]
The use of this compound as the cyanoethylating agent relies on the principle of reversibility. Under basic conditions, BCEE can undergo a retro-Michael (elimination) reaction to generate one equivalent of acrylonitrile and a 2-cyanoethoxy anion. The released acrylonitrile is then trapped by the desired nucleophile (R-NH₂) present in the reaction mixture. This in situ generation can be advantageous for controlling the concentration of the highly reactive acrylonitrile.
Caption: Plausible reaction mechanism using this compound (BCEE).
Section 3: Experimental Protocols
While direct, optimized protocols for using BCEE as a general cyanoethylating agent are not widely published, a robust experimental design can be adapted from well-established procedures for acrylonitrile. The key is to control the stoichiometry and reaction conditions to favor the forward reaction with the desired substrate.
Representative Protocol: Cyanoethylation of an Aliphatic Primary Amine
This protocol details the monocyanoethylation of hexylamine using acrylonitrile. It serves as a validated baseline from which a protocol using BCEE can be developed.[9]
Materials:
-
Hexylamine
-
Acrylonitrile (inhibitor-free)
-
Methanol (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hexylamine (1.0 equivalent) in anhydrous methanol (approx. 2-3 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acrylonitrile (0.95 equivalents to favor mono-alkylation) dropwise from the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C.[9]
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting amine.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol Adaptation for this compound
To adapt the above protocol for BCEE, the primary considerations are stoichiometry and the need for a catalyst to facilitate the initial retro-Michael reaction.
Key Adaptations & Rationale:
-
Stoichiometry: BCEE contains two cyanoethyl groups. For mono-cyanoethylation, use 0.5 equivalents of BCEE relative to the amine substrate. For di-cyanoethylation of a primary amine, use 1.0 equivalent of BCEE. Using an excess of the amine substrate will statistically favor mono-alkylation.
-
Catalyst: The retro-Michael addition is base-catalyzed. While a highly nucleophilic amine may self-catalyze, adding a catalytic amount of a non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) or a strong base like sodium hydride (for alcohols) can be beneficial. The choice of base is critical to avoid unwanted side reactions.[2]
-
Temperature: Higher temperatures (e.g., 40-60 °C) may be required to drive the initial retro-Michael elimination from the more stable BCEE molecule compared to the standard, highly exothermic reaction of acrylonitrile.[3]
Adapted Procedure Outline:
-
Dissolve the amine or alcohol substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, Dioxane).
-
Add the base catalyst (e.g., 0.1 eq. DBU for amines; 1.1 eq. NaH for alcohols).
-
Add this compound (0.5-1.0 eq. depending on desired outcome) to the mixture.
-
Heat the reaction to 40-60 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, quench carefully (e.g., with water or a mild acid), and proceed with a standard aqueous workup and purification.
Caption: General workflow for cyanoethylation experiments.
Section 4: Factors Influencing Reaction Outcomes
The success and selectivity of a cyanoethylation reaction depend on a careful balance of several experimental parameters.
| Parameter | Influence on Reaction and Rationale |
| Nucleophile Reactivity | The inherent nucleophilicity of the substrate is paramount. The general order of reactivity is Thiols > Amines >> Alcohols . Alcohols typically require a strong base (e.g., NaH, alkoxides) to be deprotonated into a sufficiently reactive nucleophile.[2][10] |
| Stoichiometry | The molar ratio of the cyanoethylating agent to the nucleophile is the primary tool to control the degree of alkylation. For mono-alkylation of primary amines, a slight deficit of the cyanoethylating agent (or an excess of the amine) is used to minimize the formation of the bis-adduct.[9] |
| Catalyst | Basic catalysts (e.g., NaOH, DBU, NaH) are most common as they deprotonate the nucleophile, increasing its reactivity.[1][3] Acidic catalysts are sometimes used for less basic aromatic amines, as they are thought to operate by activating the nitrile group of acrylonitrile.[11] |
| Temperature | Cyanoethylation with acrylonitrile is often highly exothermic and requires cooling to prevent runaway reactions and polymerization.[2] When using the more stable BCEE, moderate heating may be necessary to initiate the retro-Michael reaction and drive the overall transformation. |
| Solvent | Aprotic solvents like THF, dioxane, or acetonitrile are common. For reactions involving strong bases like NaH, anhydrous conditions are critical. Polar solvents can sometimes accelerate the reaction. |
Section 5: Applications in Research and Drug Development
The cyanoethyl group is more than just a simple appendage; it is a strategic element in the design of complex molecules, particularly in pharmaceuticals.
-
Protecting Group Chemistry: The 2-cyanoethyl group is the standard protecting group for the phosphate backbone in the solid-phase synthesis of oligonucleotides. Its key advantage is its stability to the acidic and oxidative conditions used during synthesis, coupled with its clean and rapid removal (de-protection) via β-elimination using a mild base.[1]
-
Precursor to Bioactive Moieties: The nitrile functionality is a versatile synthetic intermediate that can be transformed into other critical functional groups.
-
Reduction of the nitrile (e.g., via catalytic hydrogenation) yields a primary amine, introducing a basic center often crucial for receptor binding or improving solubility.[3]
-
Hydrolysis of the nitrile under acidic or basic conditions produces a carboxylic acid, providing a handle for forming amides, esters, or serving as a key acidic pharmacophore.[3]
-
-
Scaffold for Heterocycles: Cyanoethylated intermediates are powerful building blocks for constructing nitrogen-containing heterocyclic rings (e.g., piperidines, pyridines), which are privileged scaffolds found in a vast number of FDA-approved drugs.
Sources
- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 4. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. raco.cat [raco.cat]
- 8. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Bis(2-cyanoethyl) ether in the Preparation of Cross-linked Polymers for Drug Development
Introduction: A Versatile Cross-linker for Advanced Polymer Networks
Bis(2-cyanoethyl) ether, a bifunctional cyanoethylating agent, has emerged as a valuable tool in the synthesis of cross-linked polymers, particularly for applications in the pharmaceutical and biomedical fields. Its unique chemical structure allows for the formation of stable ether linkages with polymers containing active hydrogen atoms, such as hydroxyl or amine groups. This process, known as cyanoethylation, results in the formation of a three-dimensional polymer network with tunable properties, making it an attractive candidate for the development of drug delivery systems, hydrogels, and other advanced biomaterials.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for the preparation of cross-linked polymers. We will delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and discuss the characterization and application of these materials, with a focus on their role in controlled drug release.
Core Principles: The Chemistry of Cyanoethylation and Cross-linking
The primary reaction involved in the use of this compound as a cross-linker is a Michael-type addition of a nucleophilic group (typically a hydroxyl or amine group on the polymer backbone) to the activated double bond of the acrylonitrile-like structure of the cyanoethyl group. In the case of this compound, this reaction can occur at both ends of the molecule, leading to the formation of a cross-link between two polymer chains.
The reaction is typically catalyzed by a base, which deprotonates the hydroxyl or amine groups on the polymer, increasing their nucleophilicity and facilitating the attack on the cyanoethyl group. The resulting ether or amine linkage is stable under physiological conditions, a critical attribute for biomedical applications.
The degree of cross-linking can be precisely controlled by adjusting various reaction parameters, including the concentration of the polymer and this compound, the type and concentration of the catalyst, the reaction temperature, and the reaction time. This control over the cross-linking density is crucial as it directly influences the key properties of the resulting polymer network, such as its swelling behavior, mechanical strength, and drug release profile.[1][2]
Diagram: The Cross-linking Mechanism
Caption: Figure 1. Mechanism of Polymer Cross-linking with this compound.
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed protocols for the preparation of cross-linked hydrogels using this compound with two common polymers: chitosan, a natural polysaccharide, and polyvinyl alcohol (PVA), a synthetic polymer.
Protocol 1: Preparation of a Chitosan-Based Hydrogel
Chitosan, with its abundant primary amine and hydroxyl groups, is an excellent candidate for cross-linking with this compound.[3][4] The resulting hydrogels are biocompatible, biodegradable, and exhibit pH-responsive swelling behavior, making them suitable for controlled drug delivery to the gastrointestinal tract.[5]
Materials:
-
Chitosan (medium molecular weight, degree of deacetylation > 85%)
-
This compound
-
Acetic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Chitosan Solution Preparation: Dissolve 2 g of chitosan in 100 mL of a 1% (v/v) aqueous acetic acid solution with continuous stirring until a homogenous solution is obtained.
-
Cross-linking Reaction:
-
To the chitosan solution, add a predetermined amount of this compound (e.g., 0.5, 1.0, or 2.0 mL) dropwise while stirring vigorously.
-
Slowly add 1 M NaOH solution to the mixture to raise the pH to approximately 9-10, which catalyzes the reaction.
-
Continue stirring at room temperature for 24 hours to allow for the formation of the hydrogel.
-
-
Purification:
-
The resulting hydrogel is then washed extensively with deionized water to remove any unreacted reagents and by-products.
-
Subsequently, wash the hydrogel with ethanol to remove excess water.
-
-
Drying: The purified hydrogel can be dried by freeze-drying (lyophilization) to obtain a porous scaffold or by oven-drying at a low temperature (e.g., 40°C) to yield a dense film.
Protocol 2: Preparation of a Polyvinyl Alcohol (PVA)-Based Hydrogel
PVA is a water-soluble synthetic polymer with excellent film-forming and adhesive properties. Cross-linking of PVA with this compound enhances its mechanical strength and stability in aqueous environments.[6]
Materials:
-
Polyvinyl alcohol (PVA) (Mw 75,000-180,000)
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
PVA Solution Preparation: Prepare a 10% (w/v) aqueous PVA solution by dissolving 10 g of PVA in 100 mL of deionized water at 90°C with constant stirring until the solution is clear. Allow the solution to cool to room temperature.
-
Cross-linking Reaction:
-
Add a specific volume of this compound (e.g., 1, 2, or 4 mL) to the PVA solution.
-
Add 1 M NaOH solution to the mixture to achieve a final concentration of 0.1 M.
-
Stir the mixture at 60°C for 4-6 hours. A hydrogel will form during this time.
-
-
Purification: Wash the hydrogel thoroughly with deionized water to remove any unreacted chemicals.
-
Drying: The hydrogel can be dried in an oven at 50°C to a constant weight.
Characterization of Cross-linked Polymers
A thorough characterization of the synthesized cross-linked polymers is essential to understand their properties and suitability for specific applications.
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of the cross-linking reaction by observing the appearance of new peaks corresponding to ether linkages and the reduction or disappearance of nitrile group peaks. |
| Swelling Studies | Determination of the equilibrium swelling ratio (ESR) in different media (e.g., water, phosphate-buffered saline at various pH values). This provides insights into the cross-linking density and the hydrogel's responsiveness to environmental stimuli.[7][8] |
| Mechanical Testing | Evaluation of the hydrogel's mechanical properties, such as tensile strength and compressive modulus, which are crucial for applications requiring structural integrity.[9] |
| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability of the cross-linked polymer. |
| Scanning Electron Microscopy (SEM) | Visualization of the surface morphology and internal porous structure of the hydrogel. |
Applications in Drug Development
The primary application of this compound cross-linked polymers in drug development lies in their use as matrices for controlled drug delivery. The three-dimensional network of the hydrogel can encapsulate therapeutic agents and release them in a sustained or triggered manner.
Controlled Drug Release
The release of a drug from a hydrogel matrix is governed by several factors, including the swelling of the hydrogel, the diffusion of the drug through the polymer network, and the degradation of the polymer matrix.[1][10][11] By tuning the cross-linking density, the drug release rate can be modulated. A higher cross-linking density generally leads to a slower release rate due to a more constricted network that hinders drug diffusion.
Protocol for Drug Loading and In Vitro Release Study:
-
Drug Loading: The drug can be loaded into the hydrogel by either incorporating it during the polymerization process (in-situ loading) or by soaking the pre-formed hydrogel in a drug solution (post-loading).
-
In Vitro Release:
-
Place a known amount of the drug-loaded hydrogel in a release medium (e.g., phosphate-buffered saline at a specific pH and temperature).
-
At predetermined time intervals, withdraw aliquots of the release medium and analyze the drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Replenish the withdrawn volume with fresh release medium to maintain sink conditions.
-
Plot the cumulative drug release as a function of time to determine the release profile.
-
Example Application: pH-Responsive Delivery of 5-Fluorouracil
Hydrogels prepared from chitosan and cross-linked with this compound can be designed for the pH-triggered release of anticancer drugs like 5-fluorouracil (5-FU).[1][10] In the acidic environment of the stomach, the amine groups of chitosan are protonated, leading to a more compact hydrogel structure and minimal drug release. Upon entering the more neutral pH of the intestine, the amine groups deprotonate, causing the hydrogel to swell and release the encapsulated drug in a controlled manner.[5][7]
Diagram: Experimental Workflow for Hydrogel-Based Drug Delivery
Caption: Figure 2. Workflow for developing a hydrogel-based drug delivery system.
Conclusion and Future Perspectives
This compound serves as an effective and versatile cross-linking agent for the preparation of functional polymers with significant potential in drug development. The ability to precisely control the cross-linking density allows for the tailoring of hydrogel properties to achieve desired drug release profiles. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the use of this compound in creating innovative drug delivery systems. Future research may focus on the development of multi-responsive hydrogels that can respond to a combination of stimuli, further enhancing the specificity and efficacy of drug delivery.
References
- Effect of Crosslinking Agents on Chitosan Hydrogel Carriers for Drug Loading and Release for Targeted Drug Delivery. (2024). Gels, 10(6), 421.
- Swelling studies of the pH-responsive hydrogel in the respective solutions of deionized water (pH 7.0); simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8), with respect to percentage of swelling and time in minutes. (n.d.). ResearchGate.
- Synthesis and Characterization of New Biodegradable Injectable Thermosensitive Smart Hydrogels for 5-Fluorouracil Delivery. (2021). International Journal of Molecular Sciences, 22(15), 8330.
- Effect of Crosslinking Agents on Chitosan Hydrogel Carriers for Drug Loading and Release for Targeted Drug Delivery. (2024). ResearchGate.
- Polyvinyl Alcohol (PVA)-Based Hydrogels: Recent Progress in Fabrication, Properties, and Multifunctional Applications. (2022). Gels, 8(11), 734.
- Chitosan based hydrogels: characteristics and pharmaceutical applications. (2016). Advanced Pharmaceutical Bulletin, 6(1), 1–10.
- pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications. (2023). Pharmaceutics, 15(7), 1888.
- Cross-linked Poly (vinyl alcohol) Hydrogel : Study of Swelling and Drug Release Behaviour. (n.d.). ResearchGate.
- Optimization of swelling response of pH sensitive hydrogels using Box-Behnken design. (2018). bioRxiv.
- Mechanical enhancement of physically crosslinked PVA hydrogels. (A) BC... (n.d.). ResearchGate.
- pH responsive cross-linked polymeric matrices based on natural polymers: effect of process variables on swelling characterization and drug delivery properties. (2018). Biological and Pharmaceutical Bulletin, 41(12), 1777–1788.
- Highly stretchable and tough pH-sensitive hydrogels with reversible swelling and recoverable deformation. (2016). Soft Matter, 12(8), 2356–2364.
- Effect of Crosslinking Agents on Chitosan Hydrogel Carriers for Drug Loading and Release for Targeted Drug Delivery. (2024). Semantic Scholar.
- This compound and process for making same. (1945). U.S. Patent No. 2,382,036.
- Chitosan Hydrogels Cross-Linked with Trimesic Acid for the Delivery of 5-Fluorouracil in Cancer Therapy. (2023). Pharmaceutics, 15(4), 1084.
- Influence of degree of crosslinking on 5-fluorouracil release from poly(2-hydroxyethyl methacrylate) hydrogels. (1995). Journal of controlled release, 35(2-3), 111–118.
- VII. CYANOETHYL STARCH. (n.d.). ResearchGate.
- Synthesis of Crosslinkable Alkali-Soluble Resins and Self-Crosslinking Polyacrylic Latexes. (2024). Polymers, 16(11), 1538.
- Enhancement of Mechanical Properties of Benign Polyvinyl Alcohol/Agar Hydrogel by Crosslinking Tannic Acid and Applying Multiple Freeze/Thaw Cycles. (2024). Gels, 10(8), 585.
- Chitosan Hydrogels Cross-Linked with Trimesic Acid for the Delivery of 5-Fluorouracil in Cancer Therapy. (2023). Pharmaceutics, 15(4), 1084.
- Smart Injectable Chitosan Hydrogels Loaded with 5-Fluorouracil for the Treatment of Breast Cancer. (2022). Polymers, 14(6), 1198.
- Preparation of hydrogels based on natural polymers via chemical reaction and cross-Linking. (n.d.). ResearchGate.
- This compound. (n.d.). PubChem.
- Starch, Carboxymethyl Ether. (2021). Santos.
- Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? (2022). International Journal of Molecular Sciences, 23(15), 8199.
- Mecanisms of the chemical crosslinking to obtain the hydrogels. (2023). Research, Society and Development, 12(9), e12112942981.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 3. Effect of Crosslinking Agents on Chitosan Hydrogel Carriers for Drug Loading and Release for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chitosan based hydrogels: characteristics and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications [mdpi.com]
- 6. Polyvinyl Alcohol (PVA)-Based Hydrogels: Recent Progress in Fabrication, Properties, and Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Enhancement of Mechanical Properties of Benign Polyvinyl Alcohol/Agar Hydrogel by Crosslinking Tannic Acid and Applying Multiple Freeze/Thaw Cycles [mdpi.com]
- 10. Chitosan Hydrogels Cross-Linked with Trimesic Acid for the Delivery of 5-Fluorouracil in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of degree of crosslinking on 5-fluorouracil release from poly(2-hydroxyethyl methacrylate) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of Bis(2-cyanoethyl) ether in Next-Generation Flexible Electronics
Abstract & Forward
The field of flexible electronics, which encompasses technologies from wearable health monitors and foldable displays to soft robotics, demands materials that are not only electronically active but also mechanically resilient. At the molecular level, this requires a careful balancing act between ordered structures that facilitate charge transport and amorphous domains that impart flexibility. This document provides an in-depth technical guide on the utilization of Bis(2-cyanoethyl) ether (BCEE), a unique organic molecule, in the development of key components for flexible electronic systems. We will move beyond a simple recitation of facts to explore the fundamental chemical principles that make BCEE a compelling candidate for innovation. The protocols herein are designed not as rigid instructions, but as self-validating frameworks, empowering researchers to understand, adapt, and troubleshoot their experimental designs.
Core Concepts: Deconstructing this compound
This compound (CAS No: 1656-48-0, Formula: C₆H₈N₂O) is an organic compound distinguished by a central ether linkage flanked by two cyanoethyl groups.[1][2] While seemingly simple, this structure provides a powerful combination of functional properties that can be strategically exploited in materials science.
-
The Ether Backbone (C-O-C): The oxygen atom in the ether group introduces a kink in the molecular structure and possesses a low rotational energy barrier. When BCEE is incorporated into a polymer matrix or used as a building block, this inherent flexibility is translated to the macroscopic material, enabling it to bend and stretch without catastrophic failure.
-
The Terminal Nitrile Groups (C≡N): The cyano groups are the primary drivers of BCEE's electronic utility. They are highly polar and possess a strong dipole moment, which contributes to several key characteristics:
-
High Dielectric Constant: The polarity of the nitrile groups allows materials containing BCEE to store more electrical energy under an electric field, a critical property for dielectrics in capacitors and sensors.
-
Enhanced Ion Solvation: The electron-withdrawing nature of the nitrile group creates a partial positive charge on the carbon and a partial negative charge on the nitrogen. The nitrogen's lone pair of electrons can effectively coordinate with and solvate cations, such as Li⁺ in batteries, thereby facilitating ion transport.[3][4]
-
Electrochemical Stability: Nitrile-based electrolytes are known to exhibit excellent electrochemical stability, particularly against high-voltage electrodes, by forming a protective interface layer.[4][5]
-
Caption: Molecular structure of this compound (BCEE).
Application Area: Plasticizer for Solid-Polymer Electrolytes (SPEs) in Flexible Batteries
The power source is a fundamental component of any electronic device. For flexible electronics, this means batteries must also be flexible. Solid-polymer electrolytes (SPEs) offer a safer, more flexible alternative to traditional liquid electrolytes. However, they often suffer from low ionic conductivity at room temperature due to the crystalline nature of host polymers like Poly(ethylene oxide) (PEO).
Causality: BCEE functions as an effective plasticizer.[6] Its molecules intercalate between polymer chains, disrupting the crystalline packing and increasing the amorphous content.[7] This enhances the segmental motion of the polymer chains, which is the primary mechanism for ion transport in PEO-based systems.[8] The nitrile groups further aid this process by solvating the lithium salt and promoting its dissociation, increasing the concentration of mobile charge carriers.[4]
Protocol: Fabrication of a BCEE-Plasticized PEO-based Solid Polymer Electrolyte
Objective: To prepare a mechanically flexible, free-standing solid polymer electrolyte film with enhanced ionic conductivity.
Materials:
-
Poly(ethylene oxide) (PEO), high molecular weight (~100,000 g/mol )
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
-
This compound (BCEE), ≥98% purity[9]
-
Acetonitrile (ACN), anhydrous
-
Teflon Petri dish
Equipment:
-
Magnetic stirrer with hotplate
-
Argon-filled glovebox
-
Vacuum oven
-
Micropipettes
Procedure (to be performed in a glovebox):
-
Solution Preparation:
-
Dissolve 1.0 g of PEO in 20 mL of anhydrous acetonitrile (ACN) in a sealed vial. Stir at 50°C for 4-6 hours until a clear, homogeneous solution is formed.
-
In a separate vial, dissolve LiTFSI in ACN to create a stock solution. The amount should be calculated to achieve a final Ether Oxygen:Lithium (EO:Li) molar ratio of 20:1 in the final film.
-
Add the calculated amount of LiTFSI solution to the PEO solution and stir for another 2 hours.
-
-
Plasticizer Addition:
-
Add 0.2 g of this compound (20 wt% relative to PEO) to the PEO-LiTFSI solution.
-
Scientist's Note: The weight percentage of BCEE is a critical parameter. Too little may not sufficiently suppress crystallinity, while too much can lead to a mechanically weak, "weeping" film. A concentration gradient study (e.g., 10%, 20%, 30%) is recommended for optimization.
-
-
Casting and Drying:
-
Pour the final solution into a Teflon Petri dish. The volume should be sufficient to create a film of ~100-200 µm thickness.
-
Allow the solvent to evaporate slowly inside the glovebox for 24 hours. This slow evaporation is key to forming a uniform film.
-
Transfer the Petri dish to a vacuum oven. Dry at 60°C under vacuum for at least 48 hours to remove all residual solvent.
-
-
Film Recovery:
-
Carefully peel the resulting free-standing, translucent film from the Petri dish. Store in the glovebox until characterization.
-
Self-Validation:
-
Visual Inspection: The final film should be homogeneous, translucent, and free of cracks or phase separation.
-
Mechanical Flexibility: The film should be easily bendable and foldable around a small-diameter rod without breaking.
-
Characterization: Use Electrochemical Impedance Spectroscopy (EIS) to measure ionic conductivity. A successful BCEE-plasticized film should exhibit conductivity on the order of 10⁻⁴ S/cm at room temperature, a significant improvement over non-plasticized PEO.
Data Presentation: Performance Metrics
| Property | PEO-LiTFSI (Control) | PEO-LiTFSI + 20% BCEE (Typical) | Rationale for Improvement |
| Ionic Conductivity (RT) | ~10⁻⁶ - 10⁻⁷ S/cm | ~10⁻⁴ S/cm | Increased amorphous phase and polymer segmental mobility; enhanced Li⁺ salt dissociation by nitrile groups.[6][10] |
| Flexibility | Brittle | Highly Flexible | Plasticizing effect of BCEE disrupts crystalline domains that cause brittleness. |
| Electrochemical Stability | ~4.2 V vs Li/Li⁺ | ~4.2 V vs Li/Li⁺ | The ether and nitrile functionalities are generally stable within the operating window of lithium batteries.[6] |
Workflow Diagram
Caption: Workflow for the fabrication of a BCEE-plasticized solid polymer electrolyte.
Application Area: Modifier for Flexible Dielectrics in Capacitive Sensors
Flexible sensors are crucial for wearable technology and soft robotics.[11][12] Capacitive sensors, which detect changes in capacitance upon physical stimuli like pressure or strain, require a dielectric layer that is both compressible and has a high dielectric constant for improved sensitivity.
Causality: The intrinsic properties of BCEE make it an excellent additive for creating high-performance dielectric composites. When blended with an elastomer (e.g., polydimethylsiloxane - PDMS), the BCEE molecules, due to their high polarity from the nitrile groups, significantly increase the overall dielectric constant (k) of the composite. The flexible ether backbone ensures that the addition of BCEE does not compromise the mechanical compliance of the elastomer matrix.
Protocol: Preparation of a High-k Elastomer-BCEE Composite Dielectric
Objective: To fabricate a flexible, high-k dielectric film for use in capacitive pressure sensors.
Materials:
-
Polydimethylsiloxane (PDMS) kit (e.g., Sylgard 184), including base and curing agent
-
This compound (BCEE)
-
Toluene, anhydrous
Equipment:
-
Thinky mixer or planetary centrifugal mixer (ideal) or magnetic stirrer
-
Spin coater
-
Hot plate
Procedure:
-
Pre-mixing:
-
In a vial, weigh 10 g of PDMS base.
-
Add 1 g of BCEE (10 wt% relative to PDMS base).
-
Add 5 mL of toluene to reduce viscosity for better mixing.
-
Scientist's Note: BCEE and PDMS have different polarities. Vigorous mixing is essential to prevent phase separation. A planetary mixer is highly recommended for creating a uniform dispersion.
-
-
Homogenization & Curing Agent Addition:
-
Mix the PDMS, BCEE, and toluene mixture at 2000 rpm for 10 minutes until the solution is uniform and translucent.
-
Add 1 g of PDMS curing agent (maintaining a 10:1 base:agent ratio).
-
Mix again for 5 minutes. After mixing, degas the solution in a vacuum chamber to remove trapped air bubbles.
-
-
Film Deposition:
-
Place a flexible substrate (e.g., PET film or another PDMS layer) onto the spin coater chuck.
-
Dispense the prepared mixture onto the substrate.
-
Spin coat at 500 rpm for 60 seconds to create a uniform film. The final thickness can be adjusted by changing the spin speed.
-
-
Curing:
-
Transfer the coated substrate to a hot plate.
-
Cure at 80°C for 2 hours. This process cross-links the PDMS and permanently traps the BCEE molecules within the elastomer matrix.
-
Self-Validation:
-
Transparency: The cured film should be highly transparent. Any cloudiness may indicate phase separation of the BCEE, suggesting insufficient mixing.
-
Capacitance Measurement: To validate the increase in dielectric constant, fabricate a simple parallel plate capacitor using the film as the dielectric and measure its capacitance. Compare this value to a capacitor made with pure PDMS. The BCEE-composite capacitor should exhibit significantly higher capacitance.
Logic Diagram: Capacitive Sensor Working Principle
Caption: Working principle of a capacitive sensor using a BCEE-enhanced dielectric.
Safety and Handling
This compound requires careful handling in a laboratory setting.[1][13]
-
Hazards: Causes serious eye irritation. May cause skin and respiratory tract irritation.[13]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, nitrile gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[13] Keep the container tightly closed.
-
Stability: BCEE is stable under normal conditions but may form peroxides upon prolonged exposure to air.[2]
Conclusion
This compound is a versatile and powerful molecular tool for the development of advanced flexible electronics. Its unique combination of a flexible ether backbone and highly polar nitrile functional groups allows it to simultaneously enhance mechanical compliance and electronic performance in a range of applications. By serving as a plasticizer in solid-polymer electrolytes or as a high-k additive in dielectric elastomers, BCEE provides a direct and effective route to creating the next generation of flexible batteries and sensors. The protocols and principles outlined in this guide serve as a foundational starting point for researchers to innovate and adapt this promising molecule to their specific application needs.
References
- Synthesis and Performance Study of Conductive Polymers for Flexible Electronic Devices.
- Effect of nitrile groups on conductivity and morphology of NBR/polyether-based electrolyte blends for antistatic m
- Effect of Li+ Affinity on Ionic Conductivities in Melt-Blended Nitrile Rubber/Polyether. SciSpace. [Link]
- New oligoether plasticizers for poly(ethylene oxide)-based solid polymer electrolytes.
- This compound | C6H8N2O. PubChem. [Link]
- Advances in Conductive Polymer-Based Flexible Electronics for Multifunctional Applic
- Exploring Conductive Polymers for Flexible Electronics: Fabrication Techniques and Performance Analysis. JournalsPub. [Link]
- The Effect of Plasticizers on the Polypyrrole-Poly(vinyl alcohol)-Based Conducting Polymer Electrolyte and Its Application in Semi-Transparent Dye-Sensitized Solar Cells. MDPI. [Link]
- CONDUCTING POLYMERS FOR FLEXIBLE DEVICES. IIP Series. [Link]
- Recent Developments and Implementations of Conductive Polymer-Based Flexible Devices in Sensing Applications. National Institutes of Health (NIH). [Link]
- Thermophysical Properties of this compound. Chemcasts. [Link]
- What are the roles of plasticizers in gel polymers?. TYCORUN ENERGY. [Link]
- Understanding How Nitriles Stabilize Electrolyte/Electrode Interface at High Voltage.
- Polymers with Cyanoethyl Ether and Propanesulfonate Ether Side Chains for Solid-State Li-Ion Battery Applications.
- Electrolyte and lithium ion battery comprising same.
- Nitriles: an attractive approach to the development of covalent inhibitors. National Institutes of Health (NIH). [Link]
- Enhancing the Cycle Life of Silicon Oxide–Based Lithium-Ion Batteries via a Nonflammable Fluorinated Ester–Based Electrolyte. MDPI. [Link]
- A Bis(2-fluoroethyl)
- Technology Roadmap for Flexible Sensors. DiVA portal. [Link]
- Recent Advances in Flexible Sensors and Their Applic
Sources
- 1. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tycorun.com [tycorun.com]
- 9. This compound, 98% 10 g | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. diva-portal.org [diva-portal.org]
- 12. Recent Advances in Flexible Sensors and Their Applications [mdpi.com]
- 13. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Application Notes and Protocols: Bis(2-cyanoethyl) ether as a Component in High Dielectric Constant Materials
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Quest for High Dielectric Constant Materials and the Role of Cyanoethyl Functionality
The relentless miniaturization of electronic devices and the increasing demand for efficient energy storage solutions have spurred significant research into materials with high dielectric constants. A high dielectric constant material can store more energy at a given electric field, enabling the fabrication of smaller and more powerful capacitors, actuators, and other electronic components. While ferroelectric ceramics like barium titanate (BaTiO3) boast exceptionally high dielectric constants, their inherent brittleness and complex processing limit their application in flexible electronics.
Polymer-based dielectrics offer advantages in terms of flexibility, processability, and high breakdown strength. However, most polymers exhibit a low dielectric constant. A key strategy to enhance the dielectric properties of polymers is the incorporation of highly polar functional groups. The cyanoethyl group (-CH2CH2CN) has emerged as a particularly effective moiety in this regard due to the large dipole moment of the nitrile (C≡N) bond.
This technical guide focuses on the application of bis(2-cyanoethyl) ether , a molecule possessing two cyanoethyl groups, as a component in the formulation of high dielectric constant materials. We will explore its mechanism of action, provide detailed protocols for its use in polymer-ceramic composites, and present data on the resulting dielectric properties.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective and safe application.
| Property | Value | Reference |
| CAS Number | 1656-48-0 | [1] |
| Molecular Formula | C6H8N2O | [1] |
| Molecular Weight | 124.14 g/mol | [2] |
| Appearance | Clear, colorless to pale yellow liquid | |
| Density | 1.043 g/mL at 25 °C | |
| Boiling Point | 110-112 °C at 0.5 mmHg | |
| Refractive Index | n20/D 1.441 | |
| Solubility | Soluble in many organic solvents |
Mechanism of Action: How Cyanoethyl Groups Enhance Dielectric Constant
The high dielectric constant of materials incorporating this compound stems from the orientational polarization of the cyanoethyl groups in an applied electric field. The nitrile group (C≡N) possesses a strong dipole moment due to the significant difference in electronegativity between carbon and nitrogen.
When a material containing these dipoles is subjected to an external electric field, the dipoles attempt to align with the field. This alignment, or orientational polarization, contributes significantly to the overall dielectric constant of the material. The more dipoles present and the more freely they can orient, the higher the dielectric constant.
This compound can be incorporated into high dielectric constant materials in two primary ways:
-
As a reactive precursor: The hydroxyl groups of polymers like cellulose or polyvinyl alcohol can be chemically modified with acrylonitrile in a process called cyanoethylation to introduce cyanoethyl groups directly onto the polymer backbone.
-
As a liquid additive (plasticizer or solvent): this compound can be blended with a polymer matrix, often in conjunction with a ceramic filler. In this role, it serves multiple functions:
-
Increases Dipole Concentration: It directly introduces a high concentration of polar cyanoethyl groups into the composite.
-
Enhances Polymer Chain Mobility: By acting as a plasticizer, it increases the free volume within the polymer matrix, allowing for greater rotational freedom of the polymer chains and the embedded cyanoethyl groups, thus facilitating orientational polarization.
-
Improves Filler Dispersion: It can act as a solvent or dispersing agent for ceramic fillers like BaTiO3, leading to a more homogeneous composite with improved interfacial polarization.
-
The following diagram illustrates the alignment of cyanoethyl dipoles in an electric field, leading to an enhanced dielectric constant.
Caption: Alignment of Cyanoethyl Dipoles in an Electric Field.
Protocols for the Formulation of High Dielectric Constant Polymer-Ceramic Composites
The following protocols provide a step-by-step guide for the fabrication of high dielectric constant polymer-ceramic composites using this compound as a liquid additive. The primary example focuses on a Polyvinylidene fluoride (PVDF) and Barium Titanate (BaTiO3) system, a common combination in the field.
Safety Precautions
This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Protocol 1: Fabrication of PVDF-BaTiO3 Composite Films with this compound as a Plasticizer/Solvent
This protocol details the solution casting method for preparing flexible composite films.
Materials and Equipment:
-
Polyvinylidene fluoride (PVDF) powder
-
Barium Titanate (BaTiO3) nanoparticles (e.g., <100 nm diameter)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and hot plate
-
Ultrasonic bath or probe sonicator
-
Doctor blade or film applicator
-
Glass substrate
-
Vacuum oven
Procedure:
-
Preparation of the PVDF Solution:
-
In a glass vial, dissolve a specific weight of PVDF powder in DMF to achieve a desired concentration (e.g., 10-20 wt%).
-
Heat the mixture on a hot plate at 60-80°C while stirring with a magnetic stir bar until the PVDF is completely dissolved. This may take several hours.
-
-
Dispersion of BaTiO3 Nanoparticles:
-
In a separate vial, add the desired amount of BaTiO3 nanoparticles to a calculated volume of this compound. The weight ratio of BaTiO3 to PVDF will determine the filler loading in the final composite.
-
Disperse the BaTiO3 nanoparticles in the this compound using an ultrasonic bath or a probe sonicator for 30-60 minutes to break up agglomerates and achieve a uniform dispersion.
-
-
Mixing the Components:
-
Slowly add the BaTiO3/bis(2-cyanoethyl) ether dispersion to the heated PVDF/DMF solution while stirring continuously.
-
Continue stirring the mixture at 60-80°C for at least 2-4 hours to ensure a homogeneous composite slurry. The viscosity of the slurry will increase.
-
-
Film Casting:
-
Pre-clean a glass substrate thoroughly with acetone, isopropanol, and deionized water, and dry it completely.
-
Pour the composite slurry onto the glass substrate.
-
Use a doctor blade or film applicator to cast a film of uniform thickness. The thickness can be controlled by adjusting the height of the blade.
-
-
Drying and Annealing:
-
Place the cast film on the glass substrate in a vacuum oven.
-
Dry the film at 80°C under vacuum for 12-24 hours to remove the DMF and this compound.
-
After drying, anneal the film at a temperature just below the melting point of PVDF (e.g., 160-170°C) for 2-4 hours to improve crystallinity and reduce internal stresses.
-
Allow the film to cool down slowly to room temperature inside the oven.
-
-
Film Characterization:
-
Carefully peel the freestanding composite film from the glass substrate.
-
Characterize the film for its dielectric properties (dielectric constant and loss tangent) using an LCR meter or impedance analyzer over a range of frequencies.
-
The following workflow diagram illustrates the key steps in the fabrication process.
Sources
Troubleshooting & Optimization
Technical Support Center: Isolating Bis(2-cyanoethyl) Ether via Solvent Extraction
Welcome to the technical support center for the solvent extraction of Bis(2-cyanoethyl) ether. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. This resource is built on a foundation of scientific expertise and practical, field-proven insights to ensure the integrity and success of your work.
Introduction to the Challenges of Extracting this compound
This compound, a colorless to pale yellow liquid, presents a unique set of challenges during its isolation and purification due to its moderate polarity and appreciable water solubility.[1] The presence of both an ether linkage and two cyano groups contributes to its chemical properties, making the choice of an appropriate solvent extraction technique critical for achieving high purity and yield.
This guide will provide a structured approach to troubleshooting common issues and answer frequently asked questions to streamline your extraction workflow.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the solvent extraction of this compound and provides step-by-step solutions.
Issue 1: Persistent Emulsion Formation at the Solvent Interface
Q: I'm performing a liquid-liquid extraction of an aqueous solution containing this compound with an organic solvent, and a thick, stable emulsion has formed between the two layers, making phase separation impossible. What should I do?
A: Emulsion formation is a frequent challenge, especially when dealing with samples that may contain surfactants or other amphiphilic impurities.[2] Here’s a systematic approach to resolving this issue:
Underlying Cause: Emulsions are colloidal dispersions of one liquid in another, stabilized by molecules that have affinity for both the aqueous and organic phases. Vigorous shaking of the separatory funnel is a common trigger for their formation.[2]
Solutions (from least to most disruptive):
-
Gentle Inversion vs. Vigorous Shaking: Instead of shaking the separatory funnel vigorously, gently invert it 10-15 times. This increases the surface area for extraction without the high energy input that leads to emulsion formation.[2]
-
Patience is a Virtue: Allow the separatory funnel to sit undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own as the droplets coalesce.
-
Mechanical Disruption: Gently swirl the separatory funnel or use a glass stirring rod to gently agitate the emulsion layer. This can help to break up the colloidal particles.
-
"Salting Out" - The Addition of Brine: Add a saturated sodium chloride (NaCl) solution (brine) to the separatory funnel.[2][3] This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to force the separation of the two phases.[1][4]
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively break the emulsion.[2][5]
-
Filtration: Pass the entire mixture through a pad of glass wool or Celite in a filter funnel. This can physically disrupt the emulsion.[3]
-
Solvent Modification: Add a small amount of a different organic solvent to alter the polarity of the organic phase, which can destabilize the emulsion.[2]
Issue 2: Low Recovery of this compound in the Organic Phase
Q: After performing the extraction and analyzing the organic layer, I've found that the recovery of my target compound, this compound, is unacceptably low. What are the likely causes and how can I improve my yield?
A: Low recovery is a common problem when extracting polar, water-soluble compounds. Here are the key factors to consider and optimize:
Underlying Cause: The distribution coefficient (K) of this compound between the aqueous and organic phases may be low, meaning it has a relatively high affinity for the aqueous layer.
Solutions:
-
Solvent Selection: The choice of extraction solvent is paramount. While ethylene dichloride and benzene have been used, consider other water-immiscible solvents.[6] For polar analytes, a more polar organic solvent can improve partitioning.[7][8]
-
Recommended Solvents to Test:
-
Dichloromethane (DCM)
-
Chloroform
-
Ethyl Acetate
-
Methyl isobutyl ketone (MIBK)
-
-
-
The "Salting Out" Effect: As mentioned for breaking emulsions, adding a salt like NaCl or Na2SO4 to the aqueous phase before extraction can significantly increase the partitioning of polar compounds into the organic layer.[1][4] This is because the salt ions hydrate, reducing the amount of "free" water available to solvate the organic analyte, thus driving it into the organic phase.[1][9]
-
Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of organic solvent than a single extraction with a large volume.[10] For example, three extractions with 50 mL of solvent will yield a higher recovery than one extraction with 150 mL.
-
pH Adjustment: While this compound is neutral, the pH of the aqueous solution can affect the solubility of impurities that might interfere with the extraction. Ensure the pH is neutral unless you are trying to remove acidic or basic impurities.[11]
-
Back Extraction: If impurities are co-extracted into the organic phase, a back extraction with an aqueous solution of a different pH can sometimes remove them, although this is less relevant for a neutral compound like this compound unless the impurities are acidic or basic.[12]
Issue 3: Poor Phase Separation or Indistinct Interface
Q: After allowing the layers to settle, the interface between the aqueous and organic phases is not sharp, making it difficult to separate them cleanly. What can I do to improve the separation?
A: A blurry or indistinct interface can be due to the partial miscibility of the solvent with water or the presence of surfactants.
Underlying Cause: The organic solvent may have some solubility in the aqueous phase, or vice versa.
Solutions:
-
Solvent Choice: Ensure you are using a solvent with low water miscibility. Refer to a solvent miscibility chart.
-
Salting Out: Adding brine will not only improve recovery but also decrease the mutual solubility of the organic solvent and water, leading to a sharper interface.[13]
-
Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes improve phase separation.[14] Be cautious with volatile solvents and ensure the funnel is vented.
-
Addition of a Different Solvent: Adding a small amount of a less polar, less dense solvent like hexane to an organic layer that is denser than water can sometimes help sharpen the interface. Conversely, adding a denser, non-miscible solvent can help if the organic layer is less dense than water.
Frequently Asked Questions (FAQs)
Q1: What is the best type of organic solvent to use for extracting this compound from an aqueous solution?
A1: The ideal solvent should have the following properties:
-
High affinity for this compound: This will result in a high distribution coefficient.
-
Immiscibility with water: To ensure clean phase separation.[15]
-
Good volatility: To allow for easy removal by evaporation after extraction.[15]
-
Low toxicity and flammability: For safety reasons.[15]
Given that this compound is a polar compound, a moderately polar organic solvent that is immiscible with water is a good starting point.[7][8] Dichloromethane and ethyl acetate are excellent candidates to explore.
Q2: How many times should I extract my aqueous solution to ensure good recovery?
A2: While the exact number depends on the distribution coefficient, a general rule of thumb is to perform at least three to four extractions. You can monitor the effectiveness of the extraction by collecting each organic phase separately and analyzing a small spot of each by Thin Layer Chromatography (TLC) to see if the target compound is still being extracted.
Q3: My organic solvent is less dense than water. Does this change the procedure?
A3: Yes. If your organic solvent is less dense than water (e.g., ethyl acetate, diethyl ether), it will form the top layer in the separatory funnel. You will drain the aqueous (bottom) layer out and then pour the organic layer out from the top of the funnel to avoid contamination with any residual aqueous phase near the stopcock. If your organic solvent is denser than water (e.g., dichloromethane, chloroform), it will be the bottom layer, which you will drain out. The aqueous layer will remain in the funnel for the next extraction.
Q4: Can I use a water-miscible solvent like acetonitrile for extraction?
A4: Not in a standard liquid-liquid extraction. However, a technique called "salting-out liquid-liquid extraction" (SALLE) can be used.[4] In this method, a water-miscible organic solvent like acetonitrile is added to the aqueous sample, and then a large amount of salt is added to induce phase separation.[4] This can be a very effective method for extracting highly polar compounds.
Q5: What safety precautions should I take when performing solvent extractions?
A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be aware of the flammability and toxicity of the solvents you are using. When shaking a separatory funnel, vent it frequently by pointing the stem away from yourself and others and opening the stopcock to release any pressure buildup, especially with volatile solvents like diethyl ether or dichloromethane.
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction of this compound
This protocol provides a general procedure that can be optimized for your specific needs.
Materials:
-
Aqueous solution containing this compound
-
Extraction solvent (e.g., dichloromethane or ethyl acetate)
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Separatory funnel
-
Beakers or Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Preparation: Transfer the aqueous solution containing this compound to a separatory funnel of appropriate size. The total volume should not exceed two-thirds of the funnel's capacity.
-
Salting Out (Optional but Recommended): Add a volume of brine equal to 10-20% of the aqueous phase volume. Swirl to dissolve.
-
First Extraction: Add a volume of the organic extraction solvent (e.g., one-third of the aqueous phase volume) to the separatory funnel.
-
Mixing: Stopper the funnel and, while holding the stopper and stopcock firmly, gently invert the funnel several times. Vent the funnel after each inversion.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely.
-
Collection:
-
If the organic layer is denser (bottom layer), drain it into a clean flask.
-
If the organic layer is less dense (top layer), drain the aqueous layer into a separate beaker and then pour the organic layer out of the top of the funnel into a clean flask.
-
-
Repeat Extractions: Return the aqueous layer to the separatory funnel (if removed) and repeat the extraction (steps 3-6) at least two more times with fresh portions of the organic solvent. Combine all organic extracts.
-
Washing: Wash the combined organic extracts with a small portion of brine to remove residual water-soluble impurities.
-
Drying: Drain the washed organic layer into a clean, dry flask and add a small amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filtration: Filter the dried organic solution through a funnel with a cotton or glass wool plug to remove the drying agent.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
Visualizations
Solvent Extraction Workflow
Caption: A typical workflow for the solvent extraction of this compound.
Troubleshooting Decision Tree for Emulsions
Caption: A decision tree for resolving emulsions during liquid-liquid extraction.
References
- Tips for Troubleshooting Liquid–Liquid Extractions.
- Enhancing Extractions by Salting Out.
- This compound and process for making same.
- Salting-out Liquid-Liquid Extraction (SALLE).
- solid-liquid extraction. Columbia University. [Link]
- Liquid–liquid extraction. Wikipedia. [Link]
- (PDF) salting out.
- Video: Extraction - Concept. JoVE. [Link]
- Liquid - Liquid Extraction Discussion Questions | PDF | Acid Dissoci
- Salting out : r/OrganicChemistry. Reddit. [Link]
- Extraction Protocol for Polar Solvents. University of Rochester Department of Chemistry. [Link]
- Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]
- How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??.
- Sample Preparation – Liquid-Liquid Extraction. SCION Instruments. [Link]
- Troubleshooting Low Recovery Rates in Chrom
- Tackling emulsions just got easier. Biotage. [Link]
- Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample. PubMed Central. [Link]
- The pervasive impact of critical fluctuations in liquid-liquid extraction organic phases. The Royal Society of Chemistry. [Link]
- 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. [Link]
- 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. [Link]
- What can I do if I don't get a phase separation between my organic and water phases?. Chemistry Stack Exchange. [Link]
- Liquid-Liquid Extraction of Polar Organic Compounds.
- Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. [Link]
- 1: Liquid-Liquid Extraction. Chemistry LibreTexts. [Link]
- Salting out effect: Significance and symbolism. Wisdom Library. [Link]
- Extraction Distribution Of Solute Between Two Immiscible Solvents. Jack Westin. [Link]
- Liquid-liquid Extraction: Significance and symbolism. Wisdom Library. [Link]
- Liquid-Liquid Extraction Techniques Principles and Optimis
- Toxicity and safety properties of the extraction solvent. University of Alberta. [Link]
- Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil. [Link]
- Liquid-liquid Extraction – Chemical Engineering Separations: A Handbook for Students. University of Washington. [Link]
- Workup for Polar and Water-Soluble Solvents. University of Rochester Department of Chemistry. [Link]
- Kolbe nitrile synthesis. Sciencemadness Wiki. [Link]
- Liquid-liquid Extraction Problem. Cheresources.com Community. [Link]
- Extraction Methods. LibreTexts. [Link]
- Use of nitriles as polar aprotic solvents.
- Working with Hazardous Chemicals. Organic Syntheses. [Link]
- This compound. PubChem. [Link]
- Comparative Assessment of Technologies for Extraction of Artemisinin. Medicines for Malaria Venture. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. columbia.edu [columbia.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 7. Liquid-liquid extraction [scioninstruments.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 15. 2. Apparatus and Technique [chem.ualberta.ca]
Technical Support Center: Preventing Peroxide Formation in Bis(2-cyanoethyl) ether
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Bis(2-cyanoethyl) ether (CAS: 1656-48-0). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the safe storage, handling, and monitoring of this compound to prevent the formation of hazardous peroxides. As an ether, this compound is susceptible to auto-oxidation, a process that can form thermally unstable and shock-sensitive peroxide byproducts. Adherence to the protocols outlined here is critical for ensuring laboratory safety and experimental integrity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the nature of peroxide formation in this compound.
Q1: What is this compound and why does it form peroxides?
This compound, also known as 3,3'-Oxydipropionitrile, is a clear, colorless to pale yellow liquid organic compound.[1] Structurally, it is an ether, which is a class of compounds known for their propensity to form peroxides.[2] The process, known as auto-oxidation, occurs when the compound is exposed to atmospheric oxygen.[3] This reaction is catalyzed by light and heat and involves the formation of free radicals at the carbon atoms adjacent to the ether oxygen.[4] These radicals then react with molecular oxygen to form hydroperoxides and other peroxide species. While this compound is not among the most aggressive peroxide formers, it is classified as a substance that may form peroxides upon storage and requires careful management.[5]
Q2: What are the dangers of peroxides in this compound?
Organic peroxides are a significant safety hazard because they are chemically unstable and can decompose explosively.[3] This decomposition can be initiated by heat, mechanical shock (like dropping a container or the friction from twisting a cap), or friction.[4][6] The danger is particularly acute when the solvent is heated or distilled. Since peroxides are generally less volatile than the parent ether, they become concentrated in the distillation flask, dramatically increasing the risk of a violent explosion.[3][7] Peroxide concentrations exceeding 100 ppm are considered particularly dangerous.
Q3: How can I tell if my this compound is fresh and safe to use upon receipt?
Upon receiving a new container, perform a thorough visual inspection. The liquid should be clear and free of any particulate matter. Check the manufacturer's label for an expiration date or recommended re-test date. It is crucial to label the container immediately with the date it was received and the date it is first opened.[8] This practice is the foundation of safe chemical inventory management for peroxide-forming chemicals.[6] For an unopened container from a reputable supplier, the presence of a stabilizer and packaging under an inert atmosphere should ensure it is safe for initial use.
Q4: What are the ideal storage conditions for this compound to minimize peroxide formation?
Proper storage is the most effective preventative measure. The key is to mitigate exposure to the catalysts of auto-oxidation: oxygen and light.[9] Always store this compound in a cool, dry, well-ventilated area away from heat and direct sunlight.[10]
| Storage Parameter | Recommendation | Rationale |
| Container | Original manufacturer's amber glass or opaque container.[9] | Prevents exposure to light, which accelerates peroxide formation. |
| Atmosphere | Keep container tightly sealed.[10][11] Purge headspace with an inert gas (e.g., nitrogen or argon) after each use if possible. | Limits the availability of oxygen, a key reactant in peroxide formation.[7] |
| Temperature | Store in a cool, but not freezing, location. | Heat accelerates the rate of oxidation.[4] Do not refrigerate unless specified by the manufacturer, as some peroxides can precipitate out of solution at low temperatures, making them more shock-sensitive.[12] |
| Labeling | Label with "Date Received," "Date Opened," and subsequent "Date Tested."[8] | Provides a clear history to assess the potential for peroxide accumulation. |
| Inventory | Purchase in small quantities appropriate for near-term use. Use older stock first.[13] | Minimizes the duration of storage and the likelihood of peroxide formation over time. |
Q5: What is a peroxide inhibitor, and does my this compound contain one?
An inhibitor, or stabilizer, is a chemical added by the manufacturer to scavenge the free radicals that initiate peroxide formation.[7] A common inhibitor for ethers is Butylated Hydroxytoluene (BHT).[4] These inhibitors are consumed over time as they perform their function, especially after a container is opened and exposed to air.[4] Distillation will also remove these inhibitors, making the purified solvent highly susceptible to rapid peroxide formation.[8] Always check the product's Safety Data Sheet (SDS) or Certificate of Analysis to determine if an inhibitor is present. If your application requires inhibitor-free solvent, you must exercise extreme caution, store it under an inert atmosphere, and test for peroxides frequently.[7]
Q6: How long can I store this compound after opening it?
For peroxide-forming chemicals that are not in the most hazardous classes, a general guideline is to test for peroxides after 6 to 12 months of being opened, and before each use if the container has been open for an extended period.[3] Given that this compound is a less well-documented peroxide former, a conservative approach is recommended. Test within 6 months of opening and every 3-6 months thereafter. Never use a container that has been opened for more than one year without first testing for peroxides.
Part 2: Troubleshooting Guide: Detection and Management of Peroxides
This section provides actionable protocols for identifying and handling peroxide contamination.
2.1 Visual Inspection Protocol
Before opening any container of this compound, especially one that is old or of unknown history, perform a careful visual inspection.
Step-by-Step Guide:
-
Without shaking, hold the container up to a light source.
-
Look for signs of peroxide formation, which include:
-
Examine the area around the cap and threads for any crystal formation. Peroxides can form in the threads as solvent evaporates, creating a severe detonation hazard when the cap is twisted.[4]
If any of these signs are present, DO NOT move or open the container. Treat it as a potential bomb. Secure the area and contact your institution's Environmental Health & Safety (EHS) department immediately for emergency disposal.[12]
Caption: Decision workflow for visual inspection of peroxide formers.
2.2 Chemical Testing for Peroxides
If a container passes visual inspection, chemical testing should be performed before use, especially if it is to be distilled or if it has been open for more than 6 months.
Commercial peroxide test strips are a convenient method for estimating peroxide concentration.[15]
Methodology:
-
Review the specific instructions for your brand of test strips, as methods can vary.[16]
-
In a fume hood, dip the test strip into a sample of the this compound for 1-2 seconds.
-
Remove the strip and allow the solvent to evaporate completely.
-
Add one drop of deionized water to the reactive pad on the strip. This is often required for testing in organic solvents to enable the colorimetric reaction.[15][16]
-
Wait for the time specified by the manufacturer (typically 15-60 seconds) for the color to develop.
-
Immediately compare the color of the strip to the color chart provided on the product packaging to determine the peroxide concentration in parts per million (ppm).[15]
This classic chemical test provides a clear positive/negative result for the presence of peroxides.
Methodology:
-
Work in a fume hood.
-
Add 1 mL of the this compound to be tested to a test tube.
-
Prepare a fresh test solution by dissolving approximately 100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid.[9]
-
Add the KI/acetic acid solution to the test tube containing the ether.
-
A yellow color indicates a low concentration of peroxides, while a brown color indicates a high concentration. A colorless result suggests peroxides are not present at detectable levels.
2.3 Interpreting Test Results & Action Thresholds
Your test results will determine the appropriate course of action.
| Peroxide Level (ppm) | Interpretation & Action |
| 0 - 10 ppm | Safe to Use. The solvent is safe for general use and for concentration procedures like distillation.[17] Consider adding BHT inhibitor if the solvent is inhibitor-free and will be stored longer.[9] |
| 11 - 50 ppm | Use with Caution. The solvent may be used for applications that do not involve heating or concentration.[18] Do NOT distill or evaporate. Schedule the container for disposal soon. |
| 51 - 100 ppm | High Hazard. Do NOT use. Do not handle the container unnecessarily. Label as "High Peroxide Content" and arrange for immediate disposal through your EHS department. |
| > 100 ppm | Extreme Danger. This is an unsafe concentration.[13] Do not handle the container. Contact your EHS department for emergency evaluation and disposal. |
2.4 Safe Handling and Disposal of Contaminated this compound
-
Low-Level Contamination (< 50 ppm): Solvents with low levels of peroxides should be disposed of as hazardous chemical waste according to your institution's guidelines. Clearly label the waste container with the chemical name and the fact that it contains peroxides. Do not mix peroxide-forming chemical waste with other waste streams.[14][19]
-
High-Level Contamination (> 50 ppm): Never attempt to treat or dispose of chemicals with high concentrations of peroxides yourself. This is a task for trained professionals. Contact your EHS office, inform them of the situation, and follow their instructions precisely.[12] Professional disposal may involve dilution with a compatible solvent like fuel oil #2 to reduce the active oxygen content, followed by controlled incineration.[19][20]
References
- The University of Iowa. (n.d.). Safely testing organic solvents for peroxides. Environmental Health and Safety.
- The Hong Kong University of Science and Technology. (n.d.). Peroxide Tests. Health, Safety and Environment Office.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15452, this compound. PubChem.
- University of Southern California Environmental Health & Safety. (n.d.). Organic Peroxide Formers: Testing and Labeling.
- Wang, Y., et al. (2019). Can Dip Strips Really Test for Peroxides in Organic Solvents Semiquantitatively?. ACS Chemical Health & Safety.
- Chemcasts. (n.d.). This compound Properties vs Temperature.
- University of Wollongong. (n.d.). Peroxide Forming Solvents.
- Chemcasts. (n.d.). Thermophysical Properties of this compound.
- Massachusetts Institute of Technology Environmental Health & Safety. (2005). EHS-0042 Peroxide Forming Chemicals.
- University of California, Santa Barbara Environmental Health & Safety. (2017). Organic Peroxides and Peroxide Forming Compounds SOP.
- University of California, Berkeley Environmental Health & Safety. (2021). Peroxide-Forming Chemical.
- Lawrence Berkeley National Laboratory Environment, Health, and Safety. (2025). Management of Peroxide-Forming Organic Solvents.
- American Chemistry Council. (n.d.). Disposal of Liquid Organic Peroxides.
- Princeton University Environmental Health & Safety. (n.d.). Section 7C: Peroxide Forming Compounds and Reactives.
- Florida Institute of Technology. (n.d.). Peroxide Forming Chemicals.
- University of Washington Environmental Health & Safety. (2022). EH&S Guidelines for Peroxide Forming Chemicals.
- Columbia University Environmental Health & Safety. (n.d.). Peroxide Forming Chemicals.
- University of Notre Dame Risk Management and Safety. (n.d.). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.
- Texas Christian University Environmental Health & Safety. (2025). Peroxide-Forming Chemicals – Safety Guidelines.
- Yale Environmental Health & Safety. (n.d.). Peroxide Forming Chemicals.
- University of Louisville Environmental Health & Safety. (n.d.). Peroxide Forming Chemicals.
- Kamat Lab, University of Notre Dame. (n.d.). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
Sources
- 1. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. louisville.edu [louisville.edu]
- 5. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. Peroxide Forming Chemicals | Florida Tech [fit.edu]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. pdx.edu [pdx.edu]
- 13. Management of Peroxide-Forming Organic Solvents [ehs.lbl.gov]
- 14. ehs.mit.edu [ehs.mit.edu]
- 15. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 16. Safely testing organic solvents for peroxides | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 19. americanchemistry.com [americanchemistry.com]
- 20. arkema.com [arkema.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Bis(2-cyanoethyl) ether
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Bis(2-cyanoethyl) ether (also known as 3,3'-Oxydipropionitrile). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced cyanoethylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| 1. Low or No Product Yield | a. Catalyst Inactivity/Insufficient Amount: The alkaline catalyst is crucial for initiating the nucleophilic attack.[1][2] | Solution: Use a fresh, appropriate alkaline catalyst such as NaOH, KOH, or a quaternary ammonium hydroxide (e.g., benzyl trimethyl ammonium hydroxide).[1] The typical catalytic amount is 0.5-5% by weight of the reactants.[1] An insufficient amount will result in a sluggish or incomplete reaction. |
| b. Uncontrolled Exotherm/Polymerization: The cyanoethylation reaction is often exothermic.[2] An uncontrolled temperature increase can lead to the polymerization of acrylonitrile, which is a common and often vigorous side reaction, consuming the starting material. | Solution: Begin the reaction at a reduced temperature (e.g., 10°C) by using an ice bath.[1] Add the acrylonitrile dropwise or in portions to maintain better temperature control. Once the initial exotherm subsides, the reaction can be gently warmed to 40-60°C to ensure completion.[1] | |
| c. Incomplete Reaction: The reaction may not have proceeded to completion, leaving starting materials or the intermediate, ethylene cyanohydrin. | Solution: Increase the reaction time. Depending on the scale and temperature, reactions can take several hours (e.g., 2-6 hours).[1] Reaction progress can be monitored by techniques like TLC or GC to ensure the disappearance of starting materials. | |
| 2. Product is a Brown Oil, Not a Clear Liquid | a. Polymerization of Acrylonitrile: As mentioned above, polymerization is a key side reaction that produces colored, viscous byproducts. | Solution: Strict temperature control is the most effective preventative measure. Ensure the reaction temperature does not rise uncontrollably during acrylonitrile addition.[2] |
| b. Degradation during Workup/Distillation: The product can degrade at excessively high temperatures during purification. | Solution: After neutralizing the catalyst with acid, proceed with purification promptly.[1] If using distillation, ensure it is performed under reduced pressure (e.g., 4-6 mmHg) to lower the boiling point and prevent thermal decomposition.[1] The reported boiling point is around 161-163°C at 5.5 mmHg.[1] | |
| 3. Difficult Product Isolation & Purification | a. Product is Water-Soluble: this compound is soluble in water, which complicates extraction from an aqueous reaction mixture.[1][3] | Solution: After neutralizing the alkaline catalyst with an acid (e.g., dilute HCl), two primary methods are effective: 1. Solvent Extraction: Use a water-immiscible organic solvent such as ethylene dichloride to extract the product from the aqueous layer.[1] 2. Direct Distillation: Remove the product directly from the neutralized reaction mixture by distillation under reduced pressure.[1] |
| b. Emulsion during Extraction: The presence of salts and residual catalyst can lead to emulsion formation during the solvent extraction workup. | Solution: Add a saturated brine solution (NaCl) to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of the organic product and helping to break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
The reaction is a classic base-catalyzed double Michael addition, also known as cyanoethylation.[2][4] The nitrile group in acrylonitrile is strongly electron-withdrawing, which polarizes the carbon-carbon double bond and makes the β-carbon electrophilic.[5] An alkaline catalyst deprotonates the nucleophile (water), which then attacks this electrophilic β-carbon. The process occurs twice to yield the final product.
Caption: Base-catalyzed synthesis of this compound.
Q2: Which starting materials can be used for this synthesis?
There are two primary, well-documented routes:
-
Reacting two moles of acrylonitrile with one mole of water in the presence of an alkaline catalyst.[1] In this process, water is the nucleophile, and the intermediate ethylene cyanohydrin is formed in situ.[1]
-
Reacting one mole of acrylonitrile with one mole of ethylene cyanohydrin , again using an alkaline catalyst.[1]
The first method is often more direct and economical as it avoids the separate synthesis or purchase of ethylene cyanohydrin.
Q3: What are the optimal reaction conditions?
Based on established protocols, the following conditions provide high yields and purity.[1]
| Parameter | Recommended Condition | Rationale |
| Reactants | Acrylonitrile and Water | A direct and efficient route where ethylene cyanohydrin is formed in situ.[1] |
| Stoichiometry | 2 moles Acrylonitrile : 1 mole Water | Ensures the complete double addition to form the desired product.[1] |
| Catalyst | NaOH, KOH, or Quaternary Ammonium Hydroxides | Strong alkaline catalysts are effective for the cyanoethylation of water/alcohols.[1][2] |
| Catalyst Loading | 0.5 - 5% by weight | A sufficient amount to catalyze the reaction without promoting excessive side reactions.[1] |
| Temperature | Initial cooling (10°C), then warming to 40-60°C | Controls the initial exotherm to prevent polymerization, then ensures the reaction goes to completion.[1][2] |
| Solvent | Can be run neat or with an inert solvent (e.g., dioxane, benzene) | A solvent can help moderate the reaction temperature but is not always necessary.[1] |
Q4: What are the key safety considerations for this reaction?
-
Acrylonitrile: This reagent is flammable, highly toxic by inhalation, ingestion, and skin absorption, and is a suspected carcinogen. All manipulations must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Alkaline Catalysts: Sodium and potassium hydroxide are corrosive and can cause severe burns. Handle with care.
-
Product - this compound: This compound is a known eye irritant.[6] It is also classified as a peroxide-forming chemical upon storage, which can create an explosion hazard.[6] Store in a tightly sealed, opaque container away from heat and light.
-
Reaction Exotherm: Be prepared for a rapid increase in temperature upon mixing reactants, especially on a larger scale. Have an ice bath readily available for cooling.[2]
Q5: What are the physical properties of the final product?
This compound is a useful solvent and a chemical intermediate for resins and plasticizers.[1]
| Property | Value |
| Appearance | Colorless to pale yellow or brown liquid.[3][7] |
| Molecular Formula | C₆H₈N₂O[7] |
| Molecular Weight | 124.14 g/mol [6][7] |
| Boiling Point | 161-163°C @ 5.5 mmHg[1] |
| Melting Point | -26.3°C[3] |
| Solubility | Very soluble in water.[1][3] |
References
- Bruson, H. A. (1945). This compound and process for making same. U.S. Patent No. 2,382,036.
- Bruson, H. L. (1949).
- Rajasekaran, A., et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. [Link]
- Wikipedia.
- Kumbhar, P. S., et al. (1998). Comparison of various catalysts for cyanoethylation of acrylonitrile with MeOH.
- ACS Publications. (1957). Cyanoethylation Gets Easier. C&EN Global Enterprise. [Link]
- PubChem. This compound.
Sources
- 1. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
Identifying and minimizing side reactions in "Bis(2-cyanoethyl) ether" synthesis
Welcome to the dedicated technical support resource for the synthesis of Bis(2-cyanoethyl) ether. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with or planning to synthesize this versatile chemical intermediate. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your reaction, maximize yields, and ensure the highest purity of your final product.
I. Overview of this compound Synthesis
This compound (NCCH₂CH₂OCH₂CH₂CN) is typically synthesized via the base-catalyzed Michael addition of water or ethylene cyanohydrin to two equivalents of acrylonitrile.[1][2] While the reaction appears straightforward, several competing side reactions can significantly impact the yield and purity of the desired product. Understanding and controlling these side reactions is critical for a successful synthesis.
The primary reaction pathways can be summarized as follows:
-
Reaction of acrylonitrile with water: In the presence of a base, water can react with one molecule of acrylonitrile to form ethylene cyanohydrin in situ. This intermediate then reacts with a second molecule of acrylonitrile to yield this compound.[1]
-
Reaction of ethylene cyanohydrin with acrylonitrile: Alternatively, the reaction can be performed by directly reacting ethylene cyanohydrin with acrylonitrile in the presence of an alkaline catalyst.[1]
This guide will focus on identifying and minimizing the common side reactions encountered during this synthesis.
II. Troubleshooting Guide: Q&A Format
This section is designed to address specific problems you might encounter during your synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Q1: Why is my yield of this compound significantly lower than expected?
Low yields are a common issue and can often be attributed to several factors, ranging from suboptimal reaction conditions to the prevalence of side reactions.[3]
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like TLC, GC, or NMR to determine the optimal reaction time. While higher temperatures can increase the reaction rate, they can also promote side reactions, so a careful balance is needed.[4] A moderate temperature range, for example, 40-60°C, is often effective.[1]
-
Catalyst Deactivation: The alkaline catalyst can be neutralized by acidic impurities in the reactants or solvent. Ensure the purity of your starting materials and consider using a slight excess of the catalyst.[3]
-
-
Side Reactions:
-
Polymerization of Acrylonitrile: This is a major cause of low yields. Acrylonitrile is prone to anionic or free-radical polymerization, especially at higher temperatures or in the presence of impurities.[5]
-
Solution: Maintain a controlled temperature, ideally below 60°C.[1] Ensure your acrylonitrile is properly stored and free of peroxides, which can initiate radical polymerization. The use of an inhibitor in the commercially available acrylonitrile is common, and it might need to be removed before the reaction, depending on the specific protocol.
-
-
Hydrolysis of Nitrile Groups: The cyano groups are susceptible to hydrolysis under strongly basic or acidic conditions, forming acrylamide or acrylic acid.[6]
-
Q2: My final product is a viscous oil or a solid, suggesting polymerization. How can I prevent this?
The formation of polymeric material is a clear indication that the polymerization of acrylonitrile is a dominant side reaction.
Potential Causes & Solutions:
-
High Reaction Temperature: Elevated temperatures significantly accelerate polymerization.[7]
-
Solution: Implement strict temperature control. Use a water or oil bath to maintain a consistent and moderate temperature. For highly exothermic reactions, consider adding the acrylonitrile dropwise to the reaction mixture to better manage the heat generated.[7]
-
-
High Catalyst Concentration: A high concentration of a strong base can vigorously initiate the anionic polymerization of acrylonitrile.
-
Solution: Use the minimum effective amount of catalyst. Typically, 0.5-5% by weight of the reactants is sufficient.[1]
-
-
Presence of Initiators: Contaminants in the reactants or solvent can act as initiators for polymerization.
-
Solution: Use purified reagents and solvents. Ensure that the acrylonitrile has not been stored for extended periods where it could form peroxides.[8]
-
Q3: My purified product shows impurities in the NMR/GC-MS analysis. What are they likely to be and how can I avoid them?
The presence of impurities indicates that side reactions have occurred and that the purification process was not entirely effective.
Potential Impurities and Their Origins:
-
Ethylene Cyanohydrin (HOCH₂CH₂CN): This is the intermediate in the reaction of water with one equivalent of acrylonitrile. Its presence suggests an incomplete reaction.
-
Avoidance: Ensure a sufficient amount of acrylonitrile is used (a slight excess may be beneficial, but this must be balanced against the risk of polymerization) and allow for adequate reaction time.
-
-
Acrylamide (CH₂=CHCONH₂) or Acrylic Acid (CH₂=CHCOOH): These are the products of the hydrolysis of the nitrile group in acrylonitrile.
-
Avoidance: Minimize the amount of water if not intended as a reactant and use a catalytic amount of base. Neutralize the reaction mixture promptly after completion.[1]
-
-
3,3',3''-Nitrilotripropionitrile (N(CH₂CH₂CN)₃): If ammonia is present as an impurity, it can also undergo cyanoethylation.
-
Avoidance: Use high-purity starting materials.
-
Q4: The workup and purification of my product are proving difficult. What are the best practices?
This compound is a water-soluble compound, which can complicate its extraction and purification.[1]
Recommended Procedures:
-
Neutralization: After the reaction is complete, it is crucial to neutralize the alkaline catalyst. This is typically done by adding a dilute acid (e.g., hydrochloric acid) until the mixture is neutral.[1] This step prevents further base-catalyzed side reactions during the workup.
-
Extraction:
-
Solvent Choice: Since the product is water-soluble, a water-immiscible organic solvent is required for extraction. Ethylene dichloride has been reported to be effective.[1] Multiple extractions will likely be necessary to ensure a good recovery.
-
Salting Out: Adding a salt (e.g., NaCl or K₂CO₃) to the aqueous layer can decrease the solubility of the ether and improve the efficiency of the extraction.
-
-
Distillation:
III. Frequently Asked Questions (FAQs)
-
What is the optimal molar ratio of reactants? When starting from water and acrylonitrile, a molar ratio of at least 2 moles of acrylonitrile to 1 mole of water is required.[1] A slight excess of acrylonitrile can help drive the reaction to completion, but a large excess should be avoided to minimize polymerization. When starting from ethylene cyanohydrin, a 1:1 molar ratio with acrylonitrile is theoretically needed.
-
Which catalyst is most effective? Alkaline catalysts are generally used. These can include alkali metal hydroxides (NaOH, KOH), alkaline earth metal hydroxides, or quaternary ammonium hydroxides.[1] The choice of catalyst can influence the reaction rate and the prevalence of side reactions. A weaker base might offer better control over the reaction.
-
What are the typical reaction temperatures and times? The reaction is often carried out at temperatures ranging from room temperature to about 60°C.[1] Higher temperatures can lead to a faster reaction but also increase the likelihood of polymerization. Reaction times can vary from a few hours to overnight, depending on the temperature and catalyst used. It is always recommended to monitor the reaction's progress.
-
How can I monitor the progress of the reaction? Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the disappearance of the starting materials and the appearance of the product. This allows for the determination of the optimal reaction time and helps to prevent the formation of byproducts due to prolonged reaction times or excessive heating.
-
Is it possible to perform this reaction without a solvent? Yes, the reaction can be carried out neat, especially when using liquid reactants like ethylene cyanohydrin and acrylonitrile.[1] However, in some cases, an inert solvent can help to control the reaction temperature and prevent localized overheating.[1]
IV. Data and Protocols
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time/temperature moderately; ensure catalyst is active. |
| Polymerization of acrylonitrile | Maintain strict temperature control (e.g., <60°C); use minimal effective catalyst concentration. | |
| Hydrolysis of nitrile groups | Use catalytic amount of base; neutralize promptly after reaction completion. | |
| Polymeric Byproduct | High reaction temperature | Use a temperature-controlled bath; add reagents dropwise. |
| High catalyst concentration | Reduce catalyst amount to 0.5-5% by weight of reactants. | |
| Product Impurities | Unreacted intermediates | Ensure proper stoichiometry and sufficient reaction time. |
| Hydrolysis byproducts | Minimize water (if applicable); use catalytic base; neutralize promptly. | |
| Difficult Purification | Product is water-soluble | Neutralize catalyst before extraction; use a suitable organic solvent (e.g., ethylene dichloride); consider "salting out". |
| High boiling point of product | Purify by vacuum distillation to avoid thermal decomposition. |
Protocol: Synthesis of this compound from Ethylene Cyanohydrin and Acrylonitrile
This protocol is a generalized procedure and may require optimization for your specific laboratory conditions.[10][]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add ethylene cyanohydrin (1.0 equivalent).
-
Catalyst Addition: To the stirred ethylene cyanohydrin, add a catalytic amount of an aqueous solution of sodium hydroxide (e.g., 1-2% of the total reactant weight).
-
Acrylonitrile Addition: Cool the mixture in an ice bath. Slowly add acrylonitrile (1.05 equivalents) dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 30°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC. If necessary, gently warm the reaction mixture to 40-50°C to ensure completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it with dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethylene dichloride (3 x volume of the reaction mixture).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
V. Visualizing Reaction Pathways
Main and Side Reaction Pathways
The following diagram illustrates the desired synthesis pathway for this compound and the primary competing side reactions.
Caption: Main synthesis pathway and major side reactions.
Troubleshooting Workflow for Low Yield
This diagram provides a logical workflow for diagnosing and resolving low yields in your synthesis.
Caption: A logical workflow for troubleshooting low yields.
VI. References
-
Scribd. Manufacture of Acrylonitrile. Available at: [Link]
-
Bruson, H. A. (1945). This compound and process for making same. U.S. Patent No. 2,382,036. Washington, DC: U.S. Patent and Trademark Office. Available at:
-
Matyjaszewski Polymer Group, Carnegie Mellon University. Acrylonitrile. Available at: [Link]
-
IGTPAN. THE Chemistry - OF Acrylonitrile. Available at: [Link]
-
Rajasekaran, A., & Ramachandran, R. (2012). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 24(11), 4811-4816. Available at: [Link]
-
Taylor & Francis Online. Cyanoethylation – Knowledge and References. Available at: [Link]
-
Tang, W., & Matyjaszewski, K. (2003). RAFT Polymerization of Acrylonitrile and Preparation of Block Copolymers. Macromolecules, 36(5), 1422-1429. Available at: [Link]
-
Mowry, D. T., & Ringwald, E. L. (1958). Hydrolysis of acrylonitrile-containing polymers. U.S. Patent No. 2,861,059. Washington, DC: U.S. Patent and Trademark Office. Available at:
-
INEOS Group. Acrylonitrile. Available at: [Link]
-
APC. (2025). Maximizing Reaction Yield Through Bayesian Optimization. Available at: [Link]
-
ResearchGate. RAFT Polymerization of Acrylonitrile and Preparation of Block Copolymers Using 2-Cyanoethyl Dithiobenzoate as the Transfer Agent. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Scribd. Acrylonitrile. Available at: [Link]
-
Wikipedia. Cyanoethylation. Available at: [Link]
Sources
- 1. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 2. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ineos.com [ineos.com]
- 9. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. approcess.com [approcess.com]
Troubleshooting poor yield in the synthesis of "Bis(2-cyanoethyl) ether"
Welcome to the technical support center for the synthesis of Bis(2-cyanoethyl) ether (also known as 3,3'-Oxydipropionitrile). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this procedure. The synthesis, a base-catalyzed Michael addition of water to two equivalents of acrylonitrile, is conceptually straightforward but can be prone to issues that significantly impact yield and purity.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reaction.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Low Yield and Reaction Failure
Question: My reaction yielded very little or no this compound. What are the most likely causes?
Answer: A low or negligible yield is the most common issue and typically points to one of four areas: catalyst inefficiency, reactant quality, competing side reactions, or improper temperature control.
-
Catalyst Activity is Paramount: The reaction is a base-catalyzed cyanoethylation, a type of Michael addition.[1][2] The base deprotonates water, creating the hydroxide nucleophile that attacks acrylonitrile. If your catalyst is weak, old, or insufficient, the reaction will not proceed efficiently.
-
Troubleshooting: Use a fresh, high-purity source of an alkaline catalyst such as sodium hydroxide, potassium hydroxide, or a quaternary ammonium hydroxide like benzyl trimethyl ammonium hydroxide.[3] Ensure the catalyst concentration is appropriate; typically, a small molar percentage relative to the limiting reagent is sufficient.
-
-
Acrylonitrile Quality and Polymerization: Acrylonitrile is prone to polymerization, which can be initiated by light, heat, or impurities.[4] If your acrylonitrile has started to polymerize (appears hazy or contains solid particulates), the concentration of the monomer available for the desired reaction is reduced, leading to poor yields.[4]
-
Troubleshooting: Always use inhibitor-stabilized acrylonitrile for storage. However, for the reaction itself, it's often best to use freshly distilled or inhibitor-free acrylonitrile to prevent interference with the desired reaction. Commercial acrylonitrile contains inhibitors like methylhydroquinone (MeHQ) and water to prevent polymerization during storage and transport.[4]
-
-
Side Reactions Dominate: Several side reactions can compete with the formation of this compound:
-
Polymerization: As mentioned, acrylonitrile can polymerize under basic conditions.[4][5] This is often the primary cause of low yield.
-
Hydrolysis: The nitrile groups (-CN) of both acrylonitrile and the product can hydrolyze to amides (-CONH₂) and subsequently to carboxylates (-COO⁻) under excessively strong basic conditions or during a prolonged, heated workup.[6][7][8]
-
Ethylene Cyanohydrin Formation: If the reaction is stopped prematurely or if there is a large excess of water, the intermediate, ethylene cyanohydrin (HOCH₂CH₂CN), may be a significant component of the crude product.[3]
-
-
Poor Temperature Control: This reaction is exothermic.[2][9] An uncontrolled increase in temperature will dramatically favor the rapid, often violent, polymerization of acrylonitrile over the desired cyanoethylation.[4][10]
-
Troubleshooting: The reaction should be actively cooled, especially during the initial addition of acrylonitrile. Maintaining a consistent temperature, often between 40-60°C after the initial exotherm, is crucial for achieving a good yield.[3]
-
Question: I observed a rapid, uncontrolled temperature increase and the formation of a solid mass. What happened?
Answer: You have experienced a runaway polymerization of acrylonitrile. This is a hazardous situation driven by the highly exothermic nature of both the desired cyanoethylation and, more significantly, the polymerization side reaction.[4][9][10] The heat generated accelerates the reaction rate, which in turn generates more heat, leading to a thermal runaway.
Root Cause Analysis:
-
Inadequate Cooling: The reaction vessel was not sufficiently cooled to dissipate the heat generated.
-
Rapid Reagent Addition: Acrylonitrile was likely added too quickly, causing the rate of heat generation to overwhelm the cooling capacity.
-
High Catalyst Concentration: An excess of a strong base can aggressively initiate polymerization.[4]
Corrective Action Plan:
-
Safety First: Ensure you are working behind a blast shield and have appropriate personal protective equipment.
-
Improve Heat Management: Use an ice bath or a cryostat for initial cooling. Ensure efficient stirring to promote heat transfer to the vessel walls.
-
Controlled Addition: Add the acrylonitrile dropwise using an addition funnel, carefully monitoring the internal temperature. The rate of addition should be adjusted to maintain the target temperature.
-
Optimize Catalyst Load: Use the minimum effective amount of catalyst.
Section 2: Product Purification and Isolation
Question: My final product is an impure oil and difficult to purify by distillation. What are my options?
Answer: this compound is a water-soluble, high-boiling point liquid, which can make purification challenging.[3][11] Oily, impure products often contain water, the intermediate ethylene cyanohydrin, and polymeric byproducts.
-
Neutralization is Critical: Before any purification, the alkaline catalyst must be neutralized with a dilute acid (e.g., hydrochloric or sulfuric acid).[3] Failure to do so can cause product degradation during heating (distillation).
-
Extraction: Since the product is water-soluble, direct extraction can be inefficient. However, it can be used to remove less polar impurities. Solvents like ethylene dichloride have been used historically, but safer alternatives should be considered.[3]
-
Fractional Distillation Under Reduced Pressure: This is the most common method for purification.[3][12]
-
Key Parameters: A typical boiling point is 160-165°C at 5-6 mm Hg.[3]
-
Troubleshooting Distillation:
-
Problem: Bumping or foaming. Solution: This may indicate residual water or solvent. Ensure the crude product is thoroughly dried before distillation. Use a magnetic stir bar or boiling chips.
-
Problem: Product decomposition (darkening). Solution: The catalyst was not fully neutralized, or the vacuum is not low enough, requiring an excessively high pot temperature.
-
Problem: Co-distillation of impurities. Solution: Use a fractionating column (e.g., a Vigreux column) to improve separation efficiency. Collect fractions and analyze by GC or NMR to ensure purity.
-
-
Process Optimization at a Glance
The following table summarizes key reaction parameters. Adhering to the optimal conditions is crucial for maximizing yield and minimizing side reactions.
| Parameter | Suboptimal Condition | Likely Outcome | Optimal Condition | Rationale |
| Reactant Ratio | Acrylonitrile in large excess | Increased polymerization, more byproducts | ~2 moles Acrylonitrile : 1 mole Water | Drives the reaction to the desired product while minimizing self-reaction of acrylonitrile.[3] |
| Temperature | > 80°C or uncontrolled | Runaway polymerization, low yield | 40-60°C (after initial addition) | Balances reaction rate against the much faster rate of polymerization at higher temperatures.[2][3] |
| Catalyst | Old, degraded, or excessive amount | No reaction or rapid polymerization | Fresh, ~1-5 mol% of strong base (e.g., NaOH) | An effective base is required to initiate the Michael addition, but an excess promotes side reactions.[3][13] |
| Workup | No neutralization before heating | Product degradation, hydrolysis of nitriles | Neutralize with dilute acid to pH ~7 | Prevents base-catalyzed decomposition of the product during purification.[3] |
Key Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is adapted from established procedures.[3]
Materials:
-
Acrylonitrile (freshly distilled): 106 g (2.0 mol)
-
Deionized Water: 18 g (1.0 mol)
-
10% w/v Sodium Hydroxide solution: 10 mL
-
Dilute Hydrochloric Acid (~1 M)
-
Ice-water bath
Procedure:
-
Combine the deionized water and 10% NaOH solution in a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel.
-
Cool the flask in an ice-water bath to below 10°C.
-
Charge the dropping funnel with the 106 g of acrylonitrile.
-
Add the acrylonitrile dropwise to the stirred aqueous solution over a period of 1-2 hours. Crucially, maintain the internal reaction temperature below 20°C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours. The temperature may be gently warmed to 40-50°C to ensure the reaction goes to completion.
-
Cool the reaction mixture and carefully neutralize it by adding dilute hydrochloric acid dropwise until the pH is approximately 7.
-
Transfer the mixture to a distillation apparatus for purification by vacuum distillation.
Protocol 2: Purification by Vacuum Distillation
-
Assemble a vacuum distillation apparatus, preferably with a short Vigreux column.
-
Transfer the neutralized crude reaction mixture to the distillation flask.
-
Apply vacuum (target <10 mm Hg).
-
Gently heat the flask. An initial fraction of water and any unreacted acrylonitrile may distill at a lower temperature.
-
Collect the main product fraction, this compound, at approximately 161-163°C / 5.5 mm Hg .[3]
Visualizing the Workflow & Troubleshooting Logic
To better assist in your experimental planning and troubleshooting, the following diagrams illustrate the overall synthesis workflow and a decision tree for addressing low yield.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- PrepChem. Synthesis of bis-(2-cyanoethyl) ether. PrepChem.com.
- Google Patents. JP2005343845A - Polymerization inhibitor and method for inhibiting polymerization of acrylonitrile.
- Bruson, H. A. (1945). U.S. Patent No. 2,382,036. U.S. Patent and Trademark Office.
- INEOS Group. Acrylonitrile: A Guide to Safe Handling and Storage. INEOS.
- Applied Analytics. Measuring Hydroquinone Monomethyl Ether (MEHQ) in Acrylonitrile. Applied Analytics, Inc.
- Rajasekaran, A. et al. (2012). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
- Wikipedia. Acrylonitrile. Wikimedia Foundation.
- Liu, F. et al. (2018). Homogeneous cyanoethylation of cellulose with acrylonitrile in a CO2 switchable solvent. Green Chemistry.
- Glen Research. Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Research.
- ResearchGate. Exothermic heat of acrylonitrile polymerization: Reaction calorimetric studies.
- Taylor & Francis. Cyanoethylation – Knowledge and References. Taylor & Francis Online.
- Al-hamamre, Z. et al. (2019). Acrylonitrile Process Enhancement through Waste Minimization: Effect of Reaction Conditions and Degree of Backmixing. MDPI.
- ResearchGate. Michael additions of acrylonitrile with various alcohols over CO32--resin.
- ResearchGate. Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system.
- PubMed. An effective method and pathways of acrylonitrile degradation to acrylic acid through an alkaline hydrothermal system. National Library of Medicine.
- Wikipedia. Cyanoethylation. Wikimedia Foundation.
- ResearchGate. Recent Advances in Base-Assisted Michael Addition Reactions.
- Adams, R. et al. (1949).
- Mowry, D. T. & Ringwald, E. L. (1958). U.S. Patent No. 2,861,059. U.S. Patent and Trademark Office.
- Eureka | Patsnap. Method for preparing n,n'-bis(2-cyanoethyl)-1,2-ethylenediamine.
- ResearchGate. Polymerization of acrylonitrile.
- ResearchGate. Acidic Hydrolysis of Polyacrylonitrile: Effect of Neighboring Groups.
- Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach.
- Scilit. Reaction mechanisms of polyacrylonitrile on thermal treatment.
- Howk, B. W. & Langkammerer, C. M. (1951). U.S. Patent No. 2,579,580. U.S. Patent and Trademark Office.
- Chen, J. R. et al. (2014). Study on Exothermic Oxidation of Acrylonitrile-butadiene-styrene (ABS) Resin Powder with Application to ABS Processing Safety. MDPI.
- ResearchGate. Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases.
- ResearchGate. Schematics of acrylonitrile cyanoethylation reaction and overview of the workflow.
- Wiley Online Library. Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesulfonates with Alkenylboronic Acids.
- ACS Publications. Kinetics and Mechanism of the Cyanoethylation of Alcohols. The Journal of Organic Chemistry.
- Google Patents. US4055586A - Process for the manufacture of bis-(2-cyanoethyl)-amine.
- PubChem. This compound. National Center for Biotechnology Information.
Sources
- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 4. ineos.com [ineos.com]
- 5. cdn.nufarm.com [cdn.nufarm.com]
- 6. Acrylonitrile - Wikipedia [en.wikipedia.org]
- 7. An effective method and pathways of acrylonitrile degradation to acrylic acid through an alkaline hydrothermal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US2861059A - Hydrolysis of acrylonitrile-containing polymers - Google Patents [patents.google.com]
- 9. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 12. prepchem.com [prepchem.com]
- 13. asianpubs.org [asianpubs.org]
Technical Support Center: Enhancing Ionic Conductivity of Bis(2-cyanoethyl) Ether (BCEE)-Based Electrolytes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bis(2-cyanoethyl) ether (BCEE) based electrolytes. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to help you overcome common challenges and optimize the ionic conductivity of your electrolyte systems. Our approach is rooted in scientific principles and validated through extensive field experience.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, offering step-by-step guidance to diagnose and resolve them.
Issue 1: Lower-than-Expected Ionic Conductivity
You've formulated your BCEE-based electrolyte, but the ionic conductivity measured by Electrochemical Impedance Spectroscopy (EIS) is significantly lower than anticipated.
Possible Causes and Solutions:
-
Suboptimal Lithium Salt Concentration: The concentration of the lithium salt is a critical factor. Too low, and you have an insufficient number of charge carriers. Too high, and you can get ion pairing or aggregation, which reduces the number of mobile ions and increases viscosity, hindering ion transport.[1][2][3][4]
-
Troubleshooting Steps:
-
Concentration Gradient Study: Prepare a series of electrolytes with varying salt concentrations (e.g., from 0.5 M to 2.0 M).
-
EIS Analysis: Measure the ionic conductivity of each concentration at a fixed temperature.
-
Identify the Optimum: Plot ionic conductivity versus salt concentration to identify the optimal concentration that yields the highest conductivity.
-
-
-
High Crystallinity of the Polymer Host: If you are working with a solid or gel polymer electrolyte, high crystallinity of the polymer matrix can significantly impede ion transport.[5]
-
Troubleshooting Steps:
-
Incorporate a Plasticizer: The addition of plasticizers can disrupt the crystalline structure of the polymer, increasing the amorphous phase and thereby enhancing ionic conductivity.[6][7][8]
-
Introduce Nanofillers: Inert nanofillers like SiO₂, Al₂O₃, or TiO₂ can interrupt the polymer chain packing, reducing crystallinity and creating additional pathways for ion transport.[9][10][11]
-
Polymer Blending: Blending your host polymer with an amorphous polymer can also effectively reduce crystallinity.[5]
-
-
-
Phase Separation: In multi-component electrolyte systems, especially with plasticizers or polymer blends, phase separation can occur, leading to a non-homogeneous electrolyte with poor ionic pathways.[12][13][14][15][16]
-
Troubleshooting Steps:
-
Visual Inspection: Check for any visual signs of turbidity or phase separation in your electrolyte.
-
Microscopy: Use optical or scanning electron microscopy (SEM) to examine the morphology of your solid or gel polymer electrolyte for evidence of phase separation.
-
Optimize Component Ratios: Systematically vary the ratios of your polymer, plasticizer, and other components to find a composition that results in a stable, homogeneous mixture.
-
-
Issue 2: Poor Cycling Stability and Capacity Fade
Your cell is assembled, but you observe rapid capacity fade and poor cycling stability.
Possible Causes and Solutions:
-
Unstable Solid Electrolyte Interphase (SEI): Nitrile-based electrolytes can sometimes have compatibility issues with lithium metal or graphite anodes, leading to the formation of an unstable SEI.[17][18][19][20][21][22] This results in continuous electrolyte decomposition and consumption of lithium, leading to capacity fade.
-
Troubleshooting Steps:
-
Electrolyte Additives: Incorporate film-forming additives like fluoroethylene carbonate (FEC) or vinylene carbonate (VC) into your electrolyte. These additives can be preferentially reduced on the anode surface to form a more stable and robust SEI layer.[5]
-
High-Concentration Electrolytes: Increasing the salt concentration can alter the solvation structure of the lithium ions, leading to the formation of a more anion-derived and stable SEI.[23]
-
Artificial SEI: Consider pre-forming an artificial SEI on the anode before cell assembly to improve interfacial stability.
-
-
-
Electrolyte Oxidation at High Voltages: BCEE-based electrolytes may not be stable at the high operating voltages required for some advanced cathode materials, leading to oxidative decomposition.[5][24][25]
-
Troubleshooting Steps:
-
Linear Sweep Voltammetry (LSV): Determine the electrochemical stability window of your electrolyte using LSV with an inert working electrode.[25]
-
Incorporate High-Voltage Additives: Additives like succinonitrile (SN) can be preferentially oxidized to form a protective cathode electrolyte interphase (CEI), preventing the bulk electrolyte from decomposing.[5][24]
-
Fluorinated Nitriles: Consider using fluorinated nitrile solvents or additives, which generally have higher oxidative stability.[23]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for ionic conduction in BCEE-based polymer electrolytes?
In polymer electrolytes, ion transport is primarily governed by the segmental motion of the polymer chains. Lithium ions coordinate with the polar ether and cyano groups in the BCEE and polymer backbone. The movement of these polymer segments facilitates the hopping of lithium ions from one coordination site to another. Therefore, strategies that increase the amorphous content and segmental mobility of the polymer are effective in enhancing ionic conductivity.
Q2: How do I choose the right plasticizer for my BCEE-based electrolyte?
An ideal plasticizer should have a high dielectric constant to promote salt dissociation, low viscosity to enhance ion mobility, and good compatibility with the other electrolyte components to prevent phase separation.[6][7][8][26] Common plasticizers for nitrile-based electrolytes include ethylene carbonate (EC), propylene carbonate (PC), and succinonitrile (SN).[7] The optimal choice and concentration will depend on your specific polymer host and operating conditions.
Q3: What is the role of nanofillers in improving ionic conductivity?
Nanofillers can enhance ionic conductivity through several mechanisms:
-
Reduced Crystallinity: They disrupt the packing of polymer chains, increasing the amorphous phase.[9][10][11]
-
Lewis Acid-Base Interactions: The surface of some ceramic fillers can interact with the anions of the lithium salt, promoting salt dissociation and increasing the concentration of mobile Li⁺ ions.
-
Interfacial Conduction: The interface between the nanofiller and the polymer matrix can provide additional pathways for ion transport.
Q4: Can I use BCEE-based electrolytes with lithium metal anodes?
While nitrile-based electrolytes offer high ionic conductivity, their direct use with lithium metal anodes can be challenging due to potential reactivity and the formation of an unstable SEI.[18][19][20][22] To improve compatibility, it is crucial to employ strategies such as using protective additives (e.g., FEC), creating a high-concentration electrolyte, or applying an artificial SEI on the lithium metal surface.[5][23]
Experimental Protocols
Protocol 1: Preparation of a BCEE-based Gel Polymer Electrolyte (GPE)
This protocol describes the fabrication of a GPE using a polymer host, BCEE as a plasticizer, and a lithium salt.
Materials:
-
Polymer host (e.g., PVDF-HFP, PAN)
-
This compound (BCEE)
-
Lithium salt (e.g., LiTFSI, LiPF₆)
-
Solvent (e.g., NMP, DMF)
-
Glass petri dish
-
Doctor blade
Procedure:
-
Dissolve the polymer host in the solvent at a specific concentration (e.g., 10 wt%) under magnetic stirring until a homogeneous solution is formed.
-
In a separate vial, dissolve the desired amount of lithium salt in BCEE.
-
Add the lithium salt/BCEE solution to the polymer solution and continue stirring until a uniform precursor solution is obtained.
-
Cast the precursor solution onto a clean glass petri dish using a doctor blade to control the thickness.
-
Evaporate the solvent in a vacuum oven at a controlled temperature (e.g., 60-80 °C) for several hours to obtain a free-standing GPE film.[27]
-
Transfer the GPE film to an argon-filled glovebox for further characterization and cell assembly.
Protocol 2: Characterization of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)
Equipment:
-
Potentiostat with a frequency response analyzer
-
Stainless steel blocking electrodes
-
Coin cell components (CR2032)
-
Argon-filled glovebox
Procedure:
-
Inside the glovebox, sandwich the prepared electrolyte film between two stainless steel blocking electrodes.
-
Assemble the components into a coin cell.
-
Allow the cell to rest for a few hours to reach thermal equilibrium.
-
Perform EIS measurements over a wide frequency range (e.g., 1 MHz to 0.1 Hz) with a small AC amplitude (e.g., 10 mV).[28][29][30][31][32]
-
The bulk resistance (Rb) of the electrolyte is determined from the intercept of the Nyquist plot with the real axis.
-
Calculate the ionic conductivity (σ) using the following equation: σ = L / (Rb * A) where L is the thickness of the electrolyte film and A is the area of the electrode.
Data Summary
| Strategy | Component | Concentration/Type | Resulting Ionic Conductivity (S/cm) | Key Finding |
| Salt Concentration Optimization | LiTFSI in PVDF-HFP/LATP | 40% vs. 60% | Increased from ~1.15 x 10⁻⁴ to 2.14 x 10⁻⁴ | Higher salt content improved Li-ion mobility and decreased polymer crystallinity.[1] |
| Plasticizer Addition | PMMA-Li-PC-EC | 1 M LiClO₄ | ~0.031 | A mixture of plasticizers (PC and EC) yielded higher conductivity than a single plasticizer.[6] |
| Nitrile Solvent Modification | Valeronitrile-based electrolyte | - | 1.585 mS/cm at -50 °C | Enhanced low-temperature performance and robust SEI formation.[17] |
Visualizations
Logical Workflow for Troubleshooting Low Ionic Conductivity
Caption: A flowchart for diagnosing and resolving low ionic conductivity in BCEE-based electrolytes.
Strategies to Enhance Ionic Conductivity
Caption: Key strategies for improving the performance of BCEE-based electrolytes.
References
- Insight into the Contribution of Nitriles as Electrolyte Additives to the Improved Performances of the LiCoO2 Cathode. (2022). The Journal of Physical Chemistry Letters. [Link]
- Understanding How Nitriles Stabilize Electrolyte/Electrode Interface at High Voltage.
- A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries. (2023). Chemical Science. [Link]
- Research progress on nitrile compounds in high potential electrolytes. Energy Storage Science and Technology. [Link]
- Uncovering interfacial instability: How phase separation in polymer electrolytes undermines battery performance?
- Evaluating Electrolyte Solvent Effects on Low-Temperature Performance of Lithium-ion Batteries Using Electrochemical Impedance Spectroscopy. (2024). Automotive Science and Engineering. [Link]
- Novel silane compounds as electrolyte solvents for Li-ion batteries.
- Strategies for Enhancing the Stability of Lithium Metal Anodes in Solid-St
- Compatibility analysis of these electrolytes to lithium anode.
- Effect of Lithium Salt Concentration on Materials Characteristics and Electrochemical Performance of Hybrid Inorganic/Polymer Solid Electrolyte for Solid-State Lithium-Ion B
- Experimental procedure for preparing gel polymer electrolyte (GPE-GO@PEO).
- Effects of Li Salt and Additive Content on the Electrochemical Performance of [C4C1mim]-Based Ionic Liquid Electrolytes. (2023). MDPI. [Link]
- Conductivity and Viscosity Behavior of Asymmetric Phosphonium Iodides.
- Electrochemical compatibility between the lithium metal anode and different electrolytes.
- Non-aqueous electrolyte for lithium secondary battery and lithium secondary battery containing same.
- Effect of Lithium Salt Concentration on Materials Characteristics and Electrochemical Performance of Hybrid Inorganic/Polymer Solid Electrolyte for Solid-State Lithium-Ion Batteries.
- Compatibility issues between electrodes and electrolytes in solid-state batteries. (2017). Energy & Environmental Science. [Link]
- Synthesis and Characterization of Gel Polymer Electrolyte Based on Epoxy Group via Cationic Ring-Open Polymerization for Lithium-Ion B
- Electrochemical characterization: (a) EIS of different electrolytes at...
- Plasticizers and Salt Concentrations Effects on Polymer Gel Electrolytes Based on Poly (Methyl Methacrylate)
- Phase Separation of Polyelectrolytes: The Effect of Charge Regul
- Electrolyte design combining fluoro- with cyano-substitution solvents for anode-free Li metal b
- Process for manufacturing and use of a gel polymer electrolyte. Solvionic Energy. [Link]
- Interfacial phase separation governs the chemomechanics of polymer electrolytes in high-voltage, solid-state lithium batteries. American Chemical Society. [Link]
- A Strong Positive Dendritic Effect in a Peptide Dendrimer-Catalyzed Ester Hydrolysis Reaction. (2005). Journal of the American Chemical Society. [Link]
- Effect of Various Plasticizers Concentration on the Conductivity of Solid- State Poly (Ethylene Glycol)-Polyurethane/Polymethylm. Oeil Research Journal. [Link]
- Effects of Lithium Salt Concentration in Ionic Liquid Electrolytes on Battery Performance of LiNi0.5Mn0.3Co0.2O2/Graphite Cells.
- Synthesizing a Gel Polymer Electrolyte for Supercapacitors, Assembling a Supercapacitor Using a Coin Cell, and Measuring Gel Electrolyte Performance. (2022). PubMed. [Link]
- Structural Lithium Ion Battery Electrolytes via Reaction Induced Phase-Separation. (2017). Chalmers University of Technology. [Link]
- Effect of plasticizer on the ion-conductive and dielectric behavior of poly(ethylene carbonate)-based Li electrolytes.
- Modeling and Applications of Electrochemical Impedance Spectroscopy (EIS) for Lithium-ion Batteries. (2020). Journal of Electrochemical Science and Technology. [Link]
- Amperex v.
- In situ preparation of gel polymer electrolyte for lithium batteries: Progress and perspectives. (2021). Wiley Online Library. [Link]
- Interfacial Phase Separation Governs the Chemomechanics of Polymer Electrolytes in High-Voltage, Solid-State Lithium Batteries.
- Current-polarized ion-selective membranes: The influence of plasticizer and lipophilic background electrolyte on concentration profiles, resistance, and voltage transients. (2009). NIH. [Link]
- Boosting the Sensitivity and Hysteresis of a Gel Polymer Electrolyte by Embedding SiO 2 Nanoparticles and PVP for Humidity Applic
- Electrochemical impedance spectroscopy (EIS) characterization of...
- Electrochemical Impedance Spectroscopy Study of Ceria- and Zirconia-Based Solid Electrolytes for Application Purposes in Fuel Cells and Gas Sensors. (2024). PubMed. [Link]
- Introduction to electrochemical impedance spectroscopy (EIS)
- Plasticizers and Salt Concentrations Effects on Polymer Gel Electrolytes Based on Poly (Methyl Methacrylate)
- Boosting the Sensitivity and Hysteresis of a Gel Polymer Electrolyte by Embedding SiO2 Nanoparticles and PVP for Humidity Applications.
- Boosting the sensitivity and hysteresis of a gel polymer electrolyte by embedding SiO2 nanoparticles and PVP for humidity applic
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Plasticizers and Salt Concentrations Effects on Polymer Gel Electrolytes Based on Poly (Methyl Methacrylate) for Electrochemical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oeilresearch.com [oeilresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Boosting the Sensitivity and Hysteresis of a Gel Polymer Electrolyte by Embedding SiO2 Nanoparticles and PVP for Humidity Applications [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. upcommons.upc.edu [upcommons.upc.edu]
- 12. researchgate.net [researchgate.net]
- 13. Phase Separation of Polyelectrolytes: The Effect of Charge Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interfacial phase separation governs the chemomechanics of polymer electrolytes in high-voltage, solid-state lithium batteries - American Chemical Society [acs.digitellinc.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Compatibility issues between electrodes and electrolytes in solid-state batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 22. Electrolyte design combining fluoro- with cyano-substitution solvents for anode-free Li metal batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Research progress on nitrile compounds in high potential electrolytes [esst.cip.com.cn]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Current-polarized ion-selective membranes: The influence of plasticizer and lipophilic background electrolyte on concentration profiles, resistance, and voltage transients - PMC [pmc.ncbi.nlm.nih.gov]
- 27. solvionic-energy.com [solvionic-energy.com]
- 28. researchgate.net [researchgate.net]
- 29. jecst.org [jecst.org]
- 30. researchgate.net [researchgate.net]
- 31. Electrochemical Impedance Spectroscopy Study of Ceria- and Zirconia-Based Solid Electrolytes for Application Purposes in Fuel Cells and Gas Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. m.youtube.com [m.youtube.com]
Addressing thermal stability challenges of electrolytes containing "Bis(2-cyanoethyl) ether"
Welcome to the technical support center for electrolytes containing Bis(2-cyanoethyl) ether (BCE). This guide is designed for researchers and scientists encountering challenges related to the thermal stability of BCE in their experimental work. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you understand the root causes of common issues and implement effective solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the use of BCE in electrolyte formulations and its inherent thermal stability characteristics.
Q1: What is the primary function of this compound (BCE) in an electrolyte?
A: this compound is primarily used as a high-permittivity solvent or co-solvent in electrolyte formulations for energy storage devices, particularly lithium-ion batteries. Its key advantage lies in its high dielectric constant, which facilitates the dissolution of lithium salts (like LiPF₆) and improves the ionic conductivity of the electrolyte. The ether linkages can also enhance lithium ion transport.
Q2: What are the main thermal stability concerns associated with BCE?
A: The primary concern is that BCE can undergo thermal decomposition at elevated temperatures, which are often encountered during high-rate battery operation or in abusive conditions.[1] This decomposition can lead to several detrimental effects, including:
-
Gas Generation: Thermal breakdown of the ether and cyano groups can produce various gases, such as CO, CO₂, and nitrogen oxides.[1] This increases internal cell pressure, which can lead to cell swelling, venting, and potentially catastrophic failure.[2]
-
Side Reactions: Decomposition products can react with other electrolyte components (solvents, salts) and the electrode surfaces. For instance, reactions with the highly reactive LiPF₆ salt can accelerate further decomposition.[3][4]
-
SEI Layer Disruption: The stable solid electrolyte interphase (SEI) on the anode is crucial for battery longevity.[5] Decomposition products from BCE can attack and degrade this layer, leading to continuous electrolyte consumption, increased impedance, and rapid capacity fade.[5]
Q3: At what temperature does BCE typically begin to decompose?
A: The onset temperature for the decomposition of BCE-containing electrolytes is highly dependent on the other components in the mixture, particularly the type of lithium salt used. For example, the presence of LiPF₆, which itself can decompose to generate strong Lewis acids like PF₅, can significantly lower the decomposition temperature of organic solvents.[3][4] Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are essential for determining the precise onset temperature for your specific formulation.[6][7] Generally, concerns arise at temperatures above 60-80°C, a range where significant degradation of the SEI layer can also begin.[5]
Part 2: Troubleshooting Guide for Experimental Issues
This section provides a structured, question-and-answer guide to troubleshoot specific problems you may encounter during your experiments with BCE-containing electrolytes.
Issue 1: My pouch cell is swelling significantly during high-temperature (e.g., >60°C) cycling or storage.
Q: What is the likely cause of the cell swelling?
A: The most probable cause is gas generation resulting from the thermal decomposition of the electrolyte.[8][9] At elevated temperatures, BCE and other carbonate solvents can break down, and their reactions with the lithium salt (especially LiPF₆) are accelerated.[4][10] This process releases gases like CO₂, CO, and various hydrocarbons, which increase the internal pressure of the cell, causing the pouch to swell.[2][11]
Logical Troubleshooting Workflow
Below is a workflow to diagnose and mitigate gas generation in your cells.
Caption: Troubleshooting workflow for cell swelling.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Headspace Analysis
Objective: To identify the gaseous species produced within the cell.
Methodology:
-
Cell Preparation: Cycle or store the cell under the problematic high-temperature conditions to induce swelling.
-
Gas Extraction: Carefully puncture the swollen pouch cell inside an argon-filled glovebox to prevent atmospheric contamination. Extract the headspace gas using a gas-tight syringe.
-
Injection: Immediately inject a known volume of the extracted gas into the GC-MS instrument.
-
Analysis: Run a pre-configured method to separate and identify the gas components. Common species to look for include H₂, CO, CO₂, CH₄, C₂H₄, and decomposition fragments of carbonate solvents.[2]
-
Interpretation: The presence of high concentrations of CO and CO₂ strongly suggests decomposition of the carbonate and ether components of the electrolyte.[11][12]
Issue 2: The cell shows rapid capacity fade and increased impedance after cycling at elevated temperatures.
Q: Why is the battery performance degrading so quickly at high temperatures?
A: This is a classic symptom of SEI layer instability and continuous decomposition of the electrolyte . The thermal breakdown of BCE and its interaction with LiPF₆ generates acidic species (like HF) and other reactive molecules.[3][4] These species chemically attack the protective SEI layer on the anode.[5] The damaged SEI must be reformed by consuming more electrolyte, which leads to:
-
Increased Impedance: The newly formed SEI is often thicker and less uniform, increasing resistance to lithium-ion transport.
-
Loss of Active Lithium: Lithium ions are consumed during the continuous SEI reformation, reducing the overall capacity.
-
Cathode Degradation: Dissolution of transition metals from the cathode can be accelerated by acidic species in the electrolyte, further contributing to capacity fade.[10]
Recommended Analytical Technique: Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of exothermic reactions between the electrolyte and the electrodes, which indicates thermal instability.
Methodology:
-
Sample Preparation (in a glovebox):
-
Harvest the anode and cathode materials from a cycled cell.
-
Rinse the electrodes gently with a volatile solvent like dimethyl carbonate (DMC) to remove residual salt, then dry under vacuum.[13]
-
Prepare samples by placing a small amount of the electrode material and a few microliters of your BCE-containing electrolyte into a hermetically sealed DSC pan.[7] Prepare a sample of just the electrolyte as a control.
-
-
DSC Measurement:
-
Place the sealed pan in the DSC instrument.
-
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a designated upper limit (e.g., 300 °C).[7]
-
-
Data Interpretation:
-
Look for the onset temperature of exothermic peaks in the heat flow data.[6] An exothermic peak indicates a heat-releasing reaction, which is a sign of thermal decomposition.
-
Compare the onset temperatures of the electrolyte alone versus the electrolyte with each electrode. A lower onset temperature in the presence of an electrode suggests a reactive interface.[13]
-
Data Summary: Typical Onset Temperatures of Electrolyte Reactions
| Electrolyte System | Typical Exothermic Onset (DSC) | Primary Concern |
| 1M LiPF₆ in EC/DMC | ~200-220 °C | Salt decomposition catalyzes solvent reactions.[3] |
| 1M LiPF₆ in BCE/EC/DMC | Potentially < 200 °C | BCE reactivity with LiPF₆ decomposition products. |
| 1M LiBOB in BCE/EC/DMC | > 250 °C | LiBOB salt is significantly more thermally stable.[14] |
| 1M LiTFSI in BCE/EC/DMC | > 280 °C | LiTFSI offers high thermal stability but can corrode aluminum current collectors at high voltage.[14] |
Issue 3: I am observing inconsistent electrochemical data (e.g., noisy cyclic voltammograms, fluctuating impedance spectra) after thermal stress.
Q: What could be causing this electrochemical instability?
A: This inconsistency often points to the formation of soluble decomposition products and a dynamic, unstable electrode-electrolyte interface . When BCE and other solvents decompose, they don't just produce gas; they also form a variety of soluble oligomers, polymers, and organophosphate species.[15] These soluble species can:
-
Alter Electrolyte Properties: Change the viscosity and conductivity of the bulk electrolyte.
-
Interfere with Interfacial Reactions: Adsorb onto electrode surfaces, blocking active sites and interfering with charge transfer kinetics, leading to noisy or inconsistent measurements.
-
Contribute to "Crosstalk": Soluble species generated at one electrode can migrate and react at the other, creating a complex and unstable system.
Mitigation Strategy: Electrolyte Additives
The most effective way to combat this is to prevent the initial decomposition by forming a more robust and thermally stable SEI layer.
Recommended Additives:
-
Vinylene Carbonate (VC): Polymerizes on the anode surface at a higher reduction potential than other solvents, forming a stable SEI that can suppress further electrolyte decomposition.
-
Fluoroethylene Carbonate (FEC): Similar to VC, FEC helps form a stable, LiF-rich SEI layer that is more resistant to thermal and chemical degradation.
Decomposition & Protection Mechanism
Caption: Role of additives in thermal stabilization.
References
- Analysis of Electrolyte Properties. TA Instruments. [Link]
- Thermal Analysis of Lithium-Ion Battery Electrolytes for Low Temperature Performance. TA Instruments. [Link]
- MRSST a new method to evaluate thermal stability of electrolytes for lithium ion batteries.
- Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt.
- Thermal stability of LiPF6/EC + DMC + EMC electrolyte for lithium ion batteries.
- Methods for Quantitative Thermal Analysis of Lithium Solid-State and Beyond Battery Safety.
- Effects of electrolyte additive on gas production and gas production composition of electric cells. INITIAL ENERGY SCIENCE&TECHNOLOGY Co.,Ltd (IEST). [Link]
- The Effect of Electrolyte Additives on Gas Production and Gas Composition of Cells. INITIAL ENERGY SCIENCE&TECHNOLOGY Co.,Ltd (IEST). [Link]
- Controlling Gas Generation of Li-Ion Battery through Divinyl Sulfone Electrolyte Additive. MDPI. [Link]
- Mechanism elaboration on the thermal decomposition of ether electrolyte in sodium-ion battery.
- Mechanisms and Mitigation Strategies of Gas Generation in Sodium-Ion Batteries.
- In Situ Analysis of Gas Generation in Lithium-Ion Batteries with Different Carbonate-Based Electrolytes.
- Enabling the thermal stability of solid electrolyte interphase in Li‐ion battery.
- Optimizing Battery Performance for Instruments in Extreme Temper
- Troubles Meet in Extreme Temperatures of Lithium-ion Battery.
- Contribution of Electrolyte Decomposition Products and the Effect of Temperature on the Dissolution of Transition Metals from Cathode Materials.
- Electrolyte decomposition and solid electrolyte interphase revealed by mass spectrometry. eScholarship.org. [Link]
- Addressing the Impact of Temperature Extremes on Large Format Li-Ion Batteries for Vehicle Application.
- Enabling High-Temperature and High-Voltage Lithium-Ion Battery Performance through a Novel Cathode Surface-Targeted Additive.
- Studies on the thermal breakdown of common li-ion battery electrolyte components.
- (PDF) Thermally Stable Electrolyte for Lithium-Ion Batteries.
- The Influence of Temperature on the Capacity of Lithium Ion Batteries with Different Anodes. MDPI. [Link]
- Thermally Induced Reactions between Lithiated Nano-Silicon Electrode and Electrolyte for Lithium-Ion Batteries.
- Synthesis and Properties of Poly-Ether/Ethylene Carbonate Electrolytes with High Oxidative Stability.
Sources
- 1. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Electrolyte Properties - TA Instruments [tainstruments.com]
- 7. Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of electrolyte additive on gas production and gas production composition of electric cells,INITIAL ENERGY SCIENCE&TECHNOLOGY Co.,Ltd(IEST) [iesttech.com]
- 9. Mechanisms and Mitigation Strategies of Gas Generation in Sodium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contribution of Electrolyte Decomposition Products and the Effect of Temperature on the Dissolution of Transition Metals from Cathode Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. iestbattery.com [iestbattery.com]
- 13. osti.gov [osti.gov]
- 14. researchgate.net [researchgate.net]
- 15. escholarship.org [escholarship.org]
Technical Support Center: Managing Bis(2-cyanoethyl) Ether Decomposition Risks
Introduction:
Bis(2-cyanoethyl) ether (also known as 3,3'-oxydipropionitrile) is a valuable solvent and intermediate in organic synthesis, particularly in drug development and materials science. However, its utility is accompanied by a significant, often underestimated, hazard: the potential for thermal decomposition that liberates highly toxic gases, most notably hydrogen cyanide (HCN). This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for mitigating these risks. It is structured to provide not just procedural steps, but the underlying scientific rationale to empower users to make informed safety decisions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of this compound that I should be concerned about?
A1: The primary and most hazardous decomposition product is hydrogen cyanide (HCN), a potent and rapidly acting poison. Decomposition can also produce other nitrogen-containing compounds and carbon oxides, but HCN is the acute toxicological concern. The cyano groups (-C≡N) are the source of this hazard.
Q2: At what temperature does this compound start to decompose?
A2: Significant thermal decomposition of this compound, leading to the evolution of toxic gases, can begin at temperatures as low as 150°C. The rate of decomposition increases with temperature. It is critical to note that in the presence of impurities or certain reagents (e.g., strong acids or bases), decomposition can be initiated at even lower temperatures.
Q3: Can this decomposition occur under conditions other than high heat?
A3: Yes. While thermal decomposition is the most common concern, chemical incompatibility can also lead to the release of HCN. Strong acids or bases can catalyze the hydrolysis of the nitrile groups, which can lead to the formation of HCN, especially under heated conditions. Always consult a chemical compatibility chart before mixing this compound with other reagents.
Q4: What are the early warning signs of decomposition?
A4: Unfortunately, the early stages of decomposition may not have obvious visual cues. The first indicator may be the detection of HCN by a properly calibrated gas monitoring system. In some cases, a slight discoloration (yellowing or browning) of the liquid may occur, or a faint, bitter almond-like odor may be perceptible. However, relying on odor is extremely dangerous as olfactory fatigue occurs quickly, and the lethal concentration of HCN is only slightly higher than the odor threshold for some individuals.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems that may arise during an experiment.
Scenario 1: My HCN detector is alarming, but the reaction temperature is below the known decomposition point.
-
Possible Cause 1: Localized Hotspots. Even if the bulk temperature of your reaction mixture is below 150°C, localized "hotspots" can occur, especially with viscous mixtures or inadequate stirring. This can initiate decomposition in a small area, releasing enough HCN to trigger an alarm.
-
Troubleshooting Steps:
-
Immediately cease heating the reaction.
-
Ensure the area is well-ventilated and follow your institution's emergency procedures for toxic gas release.
-
Once the situation is stabilized, assess your heating and stirring setup. Use a heating mantle with a stirrer, and ensure the stir bar is appropriately sized and rotating at a speed sufficient to ensure uniform heating.
-
-
-
Possible Cause 2: Chemical Incompatibility. As mentioned in the FAQs, the presence of a catalytic amount of a strong acid or base can lower the decomposition temperature.
-
Troubleshooting Steps:
-
Safely quench the reaction (see neutralization protocols below).
-
Review all reagents added to the reaction mixture. Were any of them strongly acidic or basic? Did any of the starting materials contain acidic or basic impurities?
-
Consider performing a differential scanning calorimetry (DSC) analysis on a small sample of the reaction mixture to determine the actual onset temperature of decomposition for your specific conditions.
-
-
Scenario 2: I've observed a sudden pressure increase in my sealed reaction vessel.
-
Possible Cause: Gas Evolution from Decomposition. A rapid increase in pressure is a critical warning sign that a runaway reaction and gas evolution are occurring.
-
Troubleshooting Steps:
-
IMMEDIATE ACTION: Evacuate the area and trigger your laboratory's emergency alarm. Do not attempt to manually vent the vessel, as this could lead to a catastrophic release of toxic gas.
-
Alert your institution's emergency response team.
-
Only after the situation has been deemed safe by professionals should you approach the setup.
-
-
Preventative Measures for Future Experiments:
-
Whenever possible, avoid running reactions with this compound in sealed vessels, especially when heating.
-
If a sealed system is necessary, it must be equipped with a pressure relief valve that vents to a neutralization scrubber system.
-
Always run new reactions at a small scale first to understand their energetic profile.
-
-
Experimental Protocols: Proactive Mitigation Strategies
Inert Atmosphere Operations
Operating under an inert atmosphere (e.g., nitrogen or argon) is a crucial preventative measure. Oxygen can participate in oxidative decomposition pathways, potentially lowering the decomposition temperature and producing a wider range of hazardous byproducts.
Step-by-Step Protocol:
-
Assemble your glassware in the fume hood. Ensure all joints are properly sealed.
-
Connect a gas inlet adapter to your reaction vessel and a bubbler to the outlet (e.g., on top of the condenser).
-
Flush the system with your chosen inert gas for 10-15 minutes to displace all oxygen.
-
Maintain a gentle positive pressure of the inert gas throughout the experiment. This is typically visualized as 1-2 bubbles per second in the bubbler.
Off-Gas Neutralization (Scrubbing)
Never vent reactions involving this compound directly into the fume hood. Always direct any off-gas through a neutralization solution.
Step-by-Step Scrubber Setup:
-
Prepare a scrubbing solution. An effective and common choice is a freshly prepared solution of sodium hypochlorite (bleach) and sodium hydroxide. A typical formulation is a 1:1:10 mixture of commercial bleach (e.g., 5-6% NaOCl), 1 M NaOH, and water.
-
Causality: The alkaline conditions ensure the acidic HCN gas is efficiently trapped in the solution, and the hypochlorite oxidizes the cyanide to the much less toxic cyanate ion (OCN⁻).
-
-
Place this solution in a gas washing bottle or a series of two bubblers for efficient gas-liquid contact.
-
Connect the outlet of your reaction apparatus (e.g., from the condenser) to the inlet of the gas washing bottle using chemically resistant tubing.
-
Ensure the outlet of the gas washing bottle is vented into the fume hood.
Diagram: Experimental Setup with Safety Controls
Caption: Workflow for safe handling of this compound reactions.
Quantitative Data Summary
| Parameter | Value | Source |
| Boiling Point | 265 °C (decomposes) | |
| Flash Point | 154 °C | |
| Auto-ignition Temperature | Not available | |
| Decomposition Onset | ~150 °C | General consensus |
| IDLH (HCN) | 50 ppm |
Logical Flow for Risk Assessment
This diagram outlines the decision-making process for planning an experiment involving this compound.
Caption: Risk assessment workflow for this compound experiments.
References
- Title: PubChem Compound Summary for CID 7748, 3,3'-Oxydipropionitrile Source: National Center for Biotechnology Inform
- Title: Hydrogen Cyanide - Medical Management Guidelines Source: Centers for Disease Control and Prevention (CDC) URL:[Link]
- Title: Hydrogen Cyanide Source: National Institute for Occupational Safety and Health (NIOSH) URL:[Link]
Technical Support Center: Water Removal from Bis(2-cyanoethyl) ether
Welcome to the technical support center for handling Bis(2-cyanoethyl) ether. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of water from this polar aprotic solvent. Adherence to these protocols is critical for ensuring the integrity of your experiments and the safety of your laboratory personnel.
Introduction
This compound, also known as 3,3'-Oxydipropionitrile, is a versatile organic compound utilized as a solvent and an intermediate in various chemical syntheses.[1][2] Its utility is often predicated on its anhydrous state, as water can interfere with numerous chemical reactions, particularly those involving water-sensitive reagents. This guide outlines effective techniques for drying this compound, addressing common challenges faced by researchers.
Troubleshooting Guide
Issue 1: Unexpected Side Reactions or Low Yield
Potential Cause: The presence of water in this compound can lead to the hydrolysis of the nitrile groups, especially under acidic or basic conditions, forming amides and subsequently carboxylic acids.[3][4] Water can also react with many organometallic reagents, reducing their efficacy and leading to lower yields of the desired product.
Solution: Rigorous drying of this compound is essential. The choice of drying method depends on the required level of dryness and the scale of the experiment.
Issue 2: Inaccurate Characterization Data (e.g., NMR, IR)
Potential Cause: Residual water can appear in spectroscopic analyses, complicating data interpretation. For instance, in ¹H NMR, water appears as a broad singlet, which can obscure other signals. In IR spectroscopy, the broad O-H stretch from water can mask other important functional group vibrations.
Solution: Ensure the solvent is sufficiently dry before use. Verification of dryness using a reliable method like Karl Fischer titration is highly recommended.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its drying?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate drying method.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [1][7] |
| Molecular Weight | 124.14 g/mol | [1] |
| Boiling Point | 314 °C (at 760 mmHg) | [7] |
| 110-112 °C (at 0.5 mmHg) | ||
| Melting Point | -26.3 °C | [7][8] |
| Density | 1.043 g/mL at 25 °C | |
| Solubility in Water | Very soluble | [7] |
The high boiling point of this compound makes vacuum distillation a viable purification and drying method.[9][10] Its high solubility in water indicates that simple phase separation is not an effective method for water removal.[7][9]
Q2: Which drying agents are most effective for this compound?
A2: The choice of drying agent is critical and should be based on compatibility and efficiency.
| Drying Agent | Recommendation | Rationale and Precautions |
| Molecular Sieves (3Å) | Highly Recommended | 3Å molecular sieves are ideal as they selectively adsorb water molecules while excluding the larger this compound molecules.[11][12] They are chemically inert and can achieve very low water content (<10 ppm).[13] Ensure the sieves are properly activated before use by heating them in an oven (typically >200 °C) under vacuum.[14][15] |
| Magnesium Sulfate (MgSO₄) | Recommended for pre-drying | Anhydrous MgSO₄ is a good, neutral drying agent with a high capacity for water. It is suitable for initial drying of the solvent. |
| Calcium Chloride (CaCl₂) | Use with Caution | While an effective drying agent, CaCl₂ can form adducts with ethers and other oxygen-containing compounds. Its use should be carefully evaluated. |
| Calcium Hydride (CaH₂) | Not Recommended | Calcium hydride is a reactive drying agent that can react with the nitrile groups in this compound, especially at elevated temperatures. |
| Sodium (Na) / Potassium (K) | Not Recommended | These reactive metals can react violently with residual water and may also react with the nitrile functionality. |
Q3: Can I use distillation to dry this compound?
A3: Yes, vacuum distillation is an effective method for drying this compound, particularly for larger quantities. Given its high boiling point at atmospheric pressure, distillation under reduced pressure is necessary to prevent thermal decomposition.[9] It is advisable to pre-dry the ether with a suitable drying agent like anhydrous magnesium sulfate before distillation to remove the bulk of the water. While there is no readily available data on azeotrope formation between this compound and water, pre-drying minimizes the risk of co-distillation of water.
Q4: How can I verify the dryness of my this compound?
A4: Karl Fischer titration is the gold standard for accurately determining the water content in organic solvents, including ethers.[5][6][11] This method is highly sensitive and can quantify water content down to the parts-per-million (ppm) level. Ethers generally do not interfere with the Karl Fischer reaction.[5]
Experimental Protocols
Protocol 1: Drying with Molecular Sieves
This protocol describes the use of 3Å molecular sieves for drying this compound.
Materials:
-
This compound containing residual water
-
3Å molecular sieves, activated
-
Dry, inert atmosphere (e.g., nitrogen or argon)
-
Oven for activating molecular sieves
-
Dry glassware
Procedure:
-
Activate Molecular Sieves: Place the 3Å molecular sieves in a suitable flask and heat in an oven at 200-300 °C under vacuum for at least 4 hours.[14][15]
-
Cooling: Allow the activated sieves to cool to room temperature under a dry, inert atmosphere.
-
Drying: Add the activated molecular sieves (approximately 10-20% w/v) to the this compound in a dry flask under an inert atmosphere.[13]
-
Equilibration: Gently swirl the mixture and allow it to stand for at least 24 hours to ensure complete water adsorption.
-
Decanting: Carefully decant or filter the dry ether from the molecular sieves under an inert atmosphere.
-
Verification (Optional but Recommended): Determine the final water content using Karl Fischer titration.
Protocol 2: Drying by Vacuum Distillation
This protocol details the drying of this compound via vacuum distillation.
Materials:
-
This compound
-
Anhydrous magnesium sulfate (optional, for pre-drying)
-
Vacuum distillation apparatus with a short path distillation head
-
Heating mantle
-
Vacuum source and gauge
-
Dry receiving flask
Procedure:
-
Pre-drying (Optional): Stir the this compound with anhydrous magnesium sulfate for several hours. Filter to remove the drying agent.
-
Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all glassware is dry.
-
Charge the Flask: Add the this compound to the distillation flask.
-
Evacuate the System: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Distillation: Collect the fraction boiling at the appropriate temperature and pressure (e.g., 110-112 °C at 0.5 mmHg). Discard the initial and final fractions.
-
Storage: Store the dried ether over activated 3Å molecular sieves under an inert atmosphere.
Safety Precautions
This compound is harmful if swallowed, in contact with skin, or if inhaled.[16][17] It causes skin and serious eye irritation and may cause respiratory irritation.[16][17] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Consult the Safety Data Sheet (SDS) for complete safety information before use.[16][17] Additionally, this compound is a peroxide-forming chemical, so it should be stored properly and checked for peroxides before use, especially before distillation.[1]
References
- Hiranuma. (2017).
- Kyoto Electronics Manufacturing Co., Ltd. (n.d.).
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
- PubChem. (n.d.). This compound. [Link]
- Bruson, H. A. (1945). U.S. Patent No. 2,382,036.
- Barnes, L., & Pawlak, M. S. (1955). Direct Karl Fischer Determination of Water in Vinyl Ethers. Analytical Chemistry, 27(3), 444–445. [Link]
- Japanese Pharmacopoeia. (n.d.).
- Red River. (2024). Understanding Molecular Sieves and Their Role in Solvent Drying. [Link]
- LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. [Link]
- Reddit. (2022). 3A sieves are almost always the best choice for drying solvents. [Link]
- Interra Global. (n.d.). Choosing the Right Molecular Sieve for Industrial Drying. [Link]
- Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
- Organic Chemistry Portal. (n.d.).
- JoVE. (2023).
- LibreTexts Chemistry. (2025). 6.6: Chemistry of Nitriles. [Link]
- Scribd. (n.d.). Dessicant Efficency in Drying Polar Aprotic Solvents. [Link]
- That Chemist. (2022, May 25). How to Best Dry Solvents [Video]. YouTube. [Link]
- Wikipedia. (n.d.). Bis(chloroethyl) ether. [Link]
- LibreTexts Chemistry. (2023). Polar Protic and Aprotic Solvents. [Link]
- Chemcasts. (n.d.). Thermophysical Properties of this compound. [Link]
Sources
- 1. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. hiranuma.com [hiranuma.com]
- 6. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 7. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. chem-casts.com [chem-casts.com]
- 9. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. redriver.team [redriver.team]
- 12. nbinno.com [nbinno.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. reddit.com [reddit.com]
- 15. m.youtube.com [m.youtube.com]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Optimizing Bis(2-cyanoethyl) ether as a Plasticizer
Welcome to the technical support center for Bis(2-cyanoethyl) ether. This guide is designed for researchers, scientists, and drug development professionals who are exploring the use of this compound as a plasticizer. Our goal is to provide you with in-depth, field-proven insights to overcome common experimental hurdles and enhance the performance of your polymer formulations. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible research process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes it a candidate for a plasticizer?
This compound, also known as 3,3'-Oxydipropionitrile, is an organic compound with the chemical formula C₆H₈N₂O.[1][2] Its molecular structure features a flexible ether linkage (-O-) and two polar cyanoethyl groups (-CH₂CH₂CN).[1] This combination is key to its potential as a plasticizer. Plasticizers are additives that increase the flexibility and workability of a polymer by reducing the intermolecular forces between polymer chains.[3][4] The polar nitrile groups in this compound can interact with polar segments of a polymer (like the C-Cl bonds in PVC), while the flexible ether backbone helps to create space between the polymer chains, lowering the glass transition temperature (Tg) and imparting flexibility.[4][5]
Q2: How do I determine the optimal concentration of this compound for my polymer?
The optimal concentration is a balance between achieving desired flexibility and maintaining the polymer's mechanical integrity and thermal stability. A systematic approach is required:
-
Create a Concentration Gradient: Prepare a series of polymer-plasticizer blends with varying weight percentages of this compound (e.g., 10, 20, 30, 40, 50 phr - parts per hundred resin).
-
Evaluate Thermal Properties: Measure the glass transition temperature (Tg) of each blend using Differential Scanning Calorimetry (DSC). A significant decrease in Tg compared to the pure polymer indicates effective plasticization.[6][7]
-
Assess Mechanical Properties: Perform tensile testing to measure properties like elongation at break and tensile strength. Effective plasticization increases elongation and decreases tensile strength.[4][8]
-
Observe for Migration: Over-concentration can lead to poor compatibility and plasticizer migration. The optimal concentration is often the highest level that achieves the desired flexibility without showing signs of leaching or significant loss of mechanical strength.[9]
Q3: What are the key signs of poor compatibility between this compound and my polymer matrix?
Poor compatibility is a critical issue that compromises the final material's properties. Key indicators include:
-
Visual Haze or Cloudiness: A clear polymer turning opaque or hazy upon adding the plasticizer suggests phase separation.
-
Surface "Bleeding" or Leaching: The plasticizer migrating to the surface, resulting in an oily or sticky feel.[10]
-
Poor Mechanical Properties: The material may become brittle instead of flexible, a phenomenon known as antiplasticization, which can occur at very low plasticizer concentrations.[4]
-
Inconsistent Thermal Properties: DSC scans may show multiple or broadened glass transitions, indicating distinct polymer-rich and plasticizer-rich phases.
Q4: What are the primary safety precautions when handling this compound?
This compound requires careful handling. It can cause skin and serious eye irritation, and may be harmful if swallowed or inhaled.[11][12] Always adhere to the following precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and lab coats.[12]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[12] Note that ethers as a class can potentially form explosive peroxides upon exposure to air and light.[13]
-
Spills: Absorb spills with an inert material (e.g., dry sand or earth) and place in a suitable container for chemical waste disposal. Avoid runoff into waterways.[12]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing the underlying cause and actionable solutions.
Problem 1: My plasticized polymer film is opaque and brittle.
-
Potential Cause: This is a classic sign of poor compatibility between the polymer and this compound. The plasticizer has not been effectively integrated into the polymer matrix and has instead formed separate microscopic domains, scattering light (causing opacity) and failing to effectively separate the polymer chains (leading to brittleness).[4][6]
-
Recommended Solution:
-
Verify Solubility Parameters: The "like dissolves like" principle applies here. Check the Hildebrand solubility parameters of your polymer and this compound. A large mismatch suggests inherent incompatibility.
-
Introduce a Co-Plasticizer/Compatibilizer: Blend this compound with a secondary plasticizer known to be highly compatible with your polymer. This can create a bridge between the primary plasticizer and the polymer, improving overall miscibility. Dicarboxylic acid esters like dioctyl adipate are often used as co-plasticizers to improve properties.[14][15]
-
Optimize Processing Conditions: Ensure your blending method (e.g., solvent casting, melt blending) provides enough energy and time for the plasticizer to disperse fully. For melt blending, slightly increasing the temperature or mixing time might improve miscibility, but this must be balanced against the risk of thermal degradation.
-
Problem 2: The plasticizer is leaching from the polymer surface over time.
-
Potential Cause: Plasticizer migration occurs when it is not strongly bound within the polymer matrix. This is often due to a combination of moderate compatibility and the relatively low molecular weight of this compound, which increases its mobility.[9] Elevated temperatures will accelerate this process.[16]
-
Recommended Solution:
-
Quantify the Migration Rate: Use a standardized test to measure the extent of migration. This typically involves solvent extraction of the plasticizer from the polymer surface over time, followed by quantification using Gas Chromatography-Mass Spectrometry (GC-MS).[17][18][19]
-
Incorporate a High Molecular Weight Secondary Plasticizer: Partial replacement of this compound with a larger, less volatile polymeric plasticizer can significantly reduce migration.[9] The larger molecules are less mobile and can help to anchor the smaller this compound molecules within the matrix.
-
Consider Surface Cross-linking: For some applications, post-treatment of the material surface with methods like UV radiation or plasma treatment can create a cross-linked surface layer.[10] This acts as a physical barrier, trapping the plasticizer within the polymer bulk.[10]
-
Problem 3: The polymer formulation degrades or discolors during melt processing.
-
Potential Cause: The processing temperature may exceed the thermal stability limit of this compound or the plasticized system. Thermal decomposition of this compound can generate irritating and toxic gases, including nitrogen oxides and carbon monoxide.[12]
-
Recommended Solution:
-
Perform Thermogravimetric Analysis (TGA): Run TGA on the pure this compound and on your final polymer blend. This will determine the exact onset temperature of thermal degradation for each component and the mixture as a whole.[7][20]
-
Optimize Processing Temperature: Adjust your melt processing temperature to be safely below the degradation onset temperature identified by TGA.
-
Add Thermal Stabilizers: Incorporate thermal stabilizers into your formulation. Stabilizers like epoxidized soybean oil (ESO) or organotin compounds are commonly used in PVC formulations to prevent thermal degradation during processing.[3]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving common issues when using this compound as a plasticizer.
Caption: A logical workflow for troubleshooting common plasticizer issues.
Quantitative Data & Experimental Protocols
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1656-48-0 | [1][12][13] |
| Molecular Formula | C₆H₈N₂O | [12][13][21] |
| Molecular Weight | 124.14 g/mol | [13] |
| Appearance | Clear, colorless to pale yellow/brown liquid | [1][12][21] |
| Melting Point | -26.3 °C | [12][22] |
| Boiling Point | ~305 - 314 °C | [12][22] |
| Solubility in Water | Very soluble | [12] |
| Density | ~1.04-1.06 g/mL at 25 °C |
Experimental Protocol 1: Preparation of Plasticized PVC Films by Solvent Casting
This protocol is a reliable method for creating small, uniform films for initial compatibility, thermal, and mechanical testing.
-
Polymer Solution Preparation: Dissolve a known mass of PVC resin in a suitable solvent (e.g., tetrahydrofuran - THF) to create a solution of 10-15% (w/v). Stir at room temperature until the polymer is fully dissolved.
-
Plasticizer Addition: Calculate the required mass of this compound to achieve the target phr (parts per hundred resin). Add the plasticizer to the polymer solution and stir for at least 1 hour to ensure homogeneous mixing.
-
Film Casting: Pour the solution into a flat, level glass petri dish. The volume should be sufficient to create a film of the desired thickness.
-
Solvent Evaporation: Place the petri dish in a fume hood on a level surface and cover it loosely to allow for slow, controlled solvent evaporation. This prevents the formation of bubbles and results in a more uniform film. Let it dry for 24-48 hours.
-
Final Drying: Once a solid film has formed, transfer it to a vacuum oven and dry at a moderate temperature (e.g., 40-50 °C) for at least 24 hours to remove any residual solvent.
-
Film Characterization: The resulting film can be visually inspected for clarity and then used for DSC, TGA, and mechanical testing.
Experimental Protocol 2: Evaluation of Plasticizer Migration
This protocol provides a quantitative measure of plasticizer leaching, adapted from standard methods for analyzing extractables.[18][19][23]
-
Sample Preparation: Cut a precise, known surface area (e.g., 3 cm x 3 cm) from the plasticized polymer film. Record its initial mass.
-
Extraction: Submerge the sample in a known volume of an extraction solvent (e.g., n-hexane or ethanol, depending on the end-use application) in a sealed glass vial.
-
Incubation: Place the vial in an incubator at a controlled temperature (e.g., 40 °C) for a specific duration (e.g., 24, 48, 72 hours).
-
Analysis:
-
Quantification: Determine the concentration of this compound in the solvent based on the calibration curve. Calculate the total mass of migrated plasticizer and express it as mass per unit surface area (e.g., µg/cm²).
Plasticizer Evaluation Workflow
This diagram illustrates the comprehensive workflow for validating the performance of this compound in a polymer system.
Caption: A comprehensive workflow for plasticizer evaluation and optimization.
References
- Fisher Scientific.
- Bruson, H. A. (1945). U.S. Patent No. 2,382,036.
- ChemicalBook. Bis(2-cyanoethyl)ether(1656-48-0). URL
- National Center for Biotechnology Information. PubChem Compound Summary for CID 15452, this compound. URL
- Chemcasts. bis(2-cyanoethyl)
- CymitQuimica. CAS 1656-48-0: this compound. URL
- Chemcasts. Thermophysical Properties of this compound. URL
- Fisher Scientific. This compound, 98%. URL
- Thermo Fisher Scientific. This compound, 98% 50 g. URL
- Veretennikova, I. N., et al. (2022). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Polymers, 14(15), 3020. URL
- OKCHEM. (2024). A Comprehensive Guide to Types and Uses of Plasticizers. URL
- BenchChem. Technical Support Center: Minimizing Bis(2-cyanoethyl)
- Park, K. PLASTICIZERS. Purdue University. URL
- ResearchGate.
- Shimadzu. Analytical Solutions for Analysis of Polymer Additives. URL
- ResearchGate. The results of the thermal analysis of the plasticizers. URL
- Veretennikova, I. N., et al. (2022). Development of a Highly Efficient Environmentally Friendly Plasticizer. Polymers, 14(9), 1836. URL
- Chemos GmbH & Co.KG.
- Dynamit Nobel AG. (1977). U.S. Patent No. 4,055,586.
- MedChemExpress. Bis(2-cyanoethyl) diisopropylphosphoramidite. URL
- SpecialChem.
- Radić, J., et al. (2021). The Influence of Plasticizers on the Response Characteristics of the Surfactant Sensor for Cationic Surfactant Determination in Disinfectants and Antiseptics. Sensors, 21(11), 3624. URL
- Guart, A., et al. (2011). Migration of plasticizers phthalates, bisphenol A and alkylphenols from plastic containers and evaluation of risk. Food Additives & Contaminants: Part A, 28(5), 676-685. URL
- Fraunhofer IST.
- TUHH Open Research.
- Kędzierska, M., et al. (2022). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Bis(2-chloroethyl)ether. URL
- Thermo Fisher Scientific.
- ResearchGate. (PDF)
- Waters Corporation. (2013). ACQUITY UPLC WITH PDA AND ELS DETECTION: POLYMER ADDITIVES. URL
- Kumar, V., et al. (2022). Migration of Plasticizers from Polyethylene Terephthalate and Low-Density Polyethylene Casing into Bottled Water: A Case Study From India. Bulletin of Environmental Contamination and Toxicology, 109(6), 949-955. URL
- ResearchGate. (PDF) Development of a Highly Efficient Environmentally Friendly Plasticizer. URL
- Zhang, L., et al. (2019).
- Sigma-Aldrich. Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite 95%. URL
- Thermo Fisher Scientific. This compound, 98% 10 g. URL
- ResearchGate. Novel synthesis, characterization and application of dibutyrate bis(2-hydroxyethyl) terephthalamide as a plasticizer in PVC compounding. URL
Sources
- 1. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 2. A11005.09 [thermofisher.com]
- 3. A Comprehensive Guide to Types and Uses of Plasticizers [insights.made-in-china.com]
- 4. kinampark.com [kinampark.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Highly Efficient Environmentally Friendly Plasticizer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ist.fraunhofer.de [ist.fraunhofer.de]
- 11. fishersci.com [fishersci.com]
- 12. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 15. specialchem.com [specialchem.com]
- 16. Migration of Plasticizers from Polyethylene Terephthalate and Low-Density Polyethylene Casing into Bottled Water: A Case Study From India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. shimadzu.com [shimadzu.com]
- 18. Migration of plasticizers phthalates, bisphenol A and alkylphenols from plastic containers and evaluation of risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 22. chem-casts.com [chem-casts.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Overcoming challenges in the polymerization of "Bis(2-cyanoethyl) ether" derivatives
Technical Support Center: Polymerization of Bis(2-cyanoethyl) Ether Derivatives
Welcome to the technical support center for the polymerization of this compound and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with this highly reactive class of monomers. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve successful polymerization outcomes.
Fundamental Principles: The Challenge of the Cyano Group
This compound and related structures are vinyl monomers bearing powerful electron-withdrawing nitrile (-CN) groups. This electronic feature makes the vinyl group highly susceptible to nucleophilic attack, meaning the primary and often spontaneous polymerization mechanism is anionic polymerization .[1][2][3]
The core challenge arises from the monomer's extreme sensitivity. Trace amounts of weak bases or nucleophiles, including water (moisture), can act as initiators, leading to rapid and often uncontrolled polymerization.[4][5][6] Understanding this inherent reactivity is the first step toward troubleshooting and controlling your experiments. While radical polymerization is possible, it requires stringent, typically acidic, conditions to suppress the dominant anionic pathway.[7]
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a question-and-answer format, explaining the root cause and providing actionable solutions.
Question: My purified monomer solidified or became highly viscous in the storage container. What happened?
Answer: This is a classic case of premature anionic polymerization, typically initiated by contaminants.[4]
-
Root Cause Analysis:
-
Moisture Contamination: The most common culprit. Atmospheric humidity or residual water in the storage vessel is sufficient to initiate polymerization.[5][6]
-
Basic Residues: If the monomer was synthesized via a base-catalyzed reaction, failure to completely neutralize and remove the catalyst will trigger polymerization.[4]
-
Leaching from Container: Storage in containers made of basic glass or certain plastics can introduce initiating species over time.
-
-
Troubleshooting Steps:
-
Verify Purification: Ensure the monomer was properly purified, typically via vacuum distillation, immediately before storage.
-
Use of Inhibitors: For storage, the monomer must be stabilized with an acidic inhibitor (e.g., p-toluenesulfonic acid) to quench any stray nucleophiles.[4]
-
Inert Atmosphere: Always handle and store the purified monomer under a dry, inert atmosphere (e.g., Argon or Nitrogen).
-
Proper Vessel Selection: Use scrupulously clean and dry borosilicate glassware for storage.
-
Question: My polymerization resulted in a very low yield of polymer. How can I improve it?
Answer: Low yields often point to issues with initiation efficiency or competing side reactions.
-
Root Cause Analysis:
-
Inefficient Initiator: If the chosen initiator is too weak or used at too low a concentration, initiation may be slow and incomplete.
-
Presence of Inhibitors: Residual acidic stabilizers from monomer storage will neutralize the initiator, preventing polymerization.
-
Side Reactions: The nitrile groups themselves can react with highly reactive initiators (e.g., strong organometallics), consuming the initiator in non-polymerization pathways.[1][8]
-
-
Troubleshooting Steps:
-
Remove Inhibitors: If the monomer contains stabilizers, they must be removed (e.g., by passing through a column of neutral alumina or by vacuum distillation) just before use.
-
Optimize Initiator: Select an initiator appropriate for the monomer's reactivity. For anionic polymerization, weaker bases are often more controllable. For radical polymerization, ensure conditions (e.g., acidic environment) are met.[7]
-
Increase Initiator Concentration: Systematically increase the initiator concentration while monitoring the effect on yield and molecular weight.
-
Question: The final polymer has a very broad molecular weight distribution (high polydispersity). How can I achieve better control?
Answer: A broad distribution indicates uncontrolled initiation, chain termination, or chain transfer events are occurring throughout the polymerization.[9]
-
Root Cause Analysis:
-
Slow Initiation: If the rate of initiation is slower than the rate of propagation, new chains will be formed throughout the reaction, leading to a wide range of chain lengths.
-
Chain Transfer: Impurities in the monomer, solvent, or from the atmosphere (e.g., water, oxygen) can terminate a growing polymer chain and start a new one, broadening the molecular weight distribution.
-
Temperature Fluctuations: Poor temperature control can lead to variations in propagation rates, contributing to dispersity.
-
-
Troubleshooting Steps:
-
Purify All Reagents: This is critical. Monomer, solvent, and initiator must be of the highest purity and handled under strictly anhydrous and anaerobic conditions.
-
Select a Fast Initiator: Choose an initiator that reacts with the monomer much faster than the propagating polymer chains do. This ensures all chains start growing at approximately the same time.
-
Lower the Temperature: Running the polymerization at a lower temperature can reduce the rate of side reactions and chain transfer events.[10]
-
Consider Living Polymerization Techniques: While challenging for this class of monomers, techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization may offer better control, particularly for radical pathways.[7]
-
Troubleshooting Summary Table
| Problem | Potential Root Cause(s) | Primary Solution(s) |
| Premature Polymerization | Moisture, residual basic catalysts, improper storage.[4][5] | Add acidic stabilizer, store under inert gas, use clean/dry glassware. |
| Low Polymer Yield | Inefficient initiation, presence of inhibitors, initiator side reactions.[1][8] | Remove inhibitors before use, optimize initiator type and concentration. |
| Broad Molecular Weight | Slow initiation, chain transfer to impurities.[9][10] | Rigorously purify all reagents, ensure fast initiation, control temperature. |
| Gel Formation | High monomer concentration, difunctional impurities, uncontrolled exotherm. | Reduce monomer concentration, verify monomer purity, improve heat dissipation. |
Visualized Workflows and Protocols
Diagram: Troubleshooting Premature Polymerization
This workflow helps diagnose the cause of unexpected monomer solidification.
Caption: Troubleshooting workflow for premature polymerization.
Experimental Protocol 1: Monomer Purification by Vacuum Distillation
Objective: To remove inhibitors (e.g., acidic stabilizers) and any non-volatile impurities prior to polymerization.
Materials:
-
This compound (stabilized)
-
Drying agent (e.g., CaH₂)
-
Distillation glassware (short-path distillation head is ideal)
-
Vacuum pump, manifold, and cold trap
-
Heating mantle with stirrer
-
Receiving flask (Schlenk flask)
Procedure:
-
Pre-Drying: Stir the monomer over calcium hydride (CaH₂) overnight in a sealed flask to remove gross moisture.
-
Glassware Preparation: Ensure all glassware is oven-dried ( >120 °C) for at least 4 hours and assembled hot under a stream of inert gas (Argon or N₂).
-
Assembly: Assemble the distillation apparatus. The receiving flask should be a Schlenk flask that can be sealed and detached under inert gas.
-
Transfer: Decant or filter the pre-dried monomer into the distillation flask under inert gas.
-
Distillation:
-
Slowly apply vacuum, ensuring the system is stable. Use a cold trap (liquid nitrogen or dry ice/acetone) to protect the pump.
-
Begin gentle heating and stirring. This compound has a high boiling point, so a good vacuum is essential (e.g., < 1 mmHg).
-
Collect the fraction that distills at a constant temperature. Discard the first and last 10% of the distillate.
-
-
Collection & Storage: The purified monomer is collected in the Schlenk flask. It should be sealed under inert gas and stored in a freezer (-20 °C) for short-term storage. For immediate use, it can be directly transferred to the reaction vessel.
Diagram: Anionic Polymerization Lab Setup
This diagram illustrates a standard Schlenk line setup for performing moisture- and air-sensitive polymerizations.
Caption: Key components of a Schlenk line setup for inert atmosphere polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successfully polymerizing this compound derivatives? A1: Without question, purity and dryness . The monomer, solvent, and initiator must be scrupulously free of water and other nucleophilic/basic impurities to prevent uncontrolled, instantaneous anionic polymerization.[4][5][6]
Q2: Can I use common radical initiators like AIBN or BPO? A2: Yes, but with a major caveat. Radical polymerization of cyano-containing monomers like cyanoacrylates is only feasible under acidic conditions that completely suppress the anionic pathway.[7] Attempting radical polymerization under neutral or basic conditions will likely result in anionic polymerization dominating. Azo initiators like AIBN are often preferred.[11]
Q3: Why is my polymer thermally unstable? A3: Polymers derived from cyanoacrylates and related monomers often exhibit relatively poor thermal stability, with degradation beginning near their glass transition temperature (Tg).[7] This is due to a "ceiling temperature" effect, where at a certain temperature, the rate of depolymerization (reverting to monomer) becomes equal to the rate of polymerization.
Q4: What are the potential applications for polymers of this compound? A4: While specific applications depend on the final polymer's properties, related poly(cyanoacrylates) are widely used as instant adhesives ("super glues") and biocompatible materials for surgical adhesives and drug delivery nanoparticles.[7][12] The ether linkage in the backbone may impart different flexibility and solubility characteristics compared to standard poly(alkyl cyanoacrylates).
Q5: How should I purify the final polymer? A5: The most common method is precipitation.[13] This involves dissolving the crude polymer in a suitable solvent (e.g., acetone, DMF) and then slowly adding this solution to a stirred non-solvent (e.g., methanol, diethyl ether, water). The polymer will precipitate out and can be collected by filtration or centrifugation. This process should be repeated 2-3 times to ensure removal of residual monomer and initiator.[13]
References
- Technical Support Center: Cyanoacrylate Monomer Synthesis - Benchchem. (URL: )
- Anionic Polymeriz
- Reactions of Nitrile Anions - Encyclopedia.pub. (URL: [Link])
- Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University. (URL: )
- US Patent US2382036A - Bis(2-cyanoethyl)
- 2.6: Anionic Polymerization - Chemistry LibreTexts. (URL: [Link])
- Cyanoacrylate Chemistry and Polymerization Mechanisms - Progress in Chemical and Biochemical Research. (URL: )
- ANIONIC POLYMERIZATION: PRINCIPLES AND PRACTICE - National Academic Digital Library of Ethiopia. (URL: [Link])
- On the anionic homo- and copolymerization of ethyl- and butyl-2-cyanoacrylates | Request PDF - ResearchG
- Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt) - PMC - NIH. (URL: [Link])
- Polymerization Initi
- This compound | C6H8N2O | CID 15452 - PubChem. (URL: [Link])
- Radical Polymerization of Alkyl 2-Cyanoacryl
- Natural and Synthetic Polymers for Biomedical and Environmental Applic
- bis(2-cyanoethyl)
- Common Questions About Cyanoacrylate Answered | Adhesive Solutions - Gluegun.com. (URL: [Link])
- Polymer Chemistry: Understanding Anionic Polymeriz
- Poly(silyl ether)
- Anionic polymerization of cyclic ethers.
- Polymerization of alkyl cyanoacrylates by anionic mechanism.
- Kinetic and Mechanistic Studies of the Polymerization of Isobutylene Catalyzed by EtAlCl2/Bis(2-chloroethyl)
- Some advices for purifying a polymer ?
- Polymerization of isobutylene catalyzed by EtAlCl 2 /bis(2-chloroethyl)
- Challenges and the Future of Polymer Science. (URL: [Link])
Sources
- 1. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. aronalpha.net [aronalpha.net]
- 7. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactions of Nitrile Anions | Encyclopedia MDPI [encyclopedia.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Electrochemical Stability of Bis(2-cyanoethyl) ether (BCEE) Electrolytes
Welcome to the technical support center for researchers and scientists working with "Bis(2-cyanoethyl) ether" (BCEE) based electrolytes. This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during your electrochemical experiments. The information herein is synthesized from peer-reviewed literature and patent filings to ensure scientific integrity and practical relevance.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (BCEE) in an electrolyte formulation?
This compound (BCEE) is primarily utilized as an electrolyte additive or co-solvent to enhance the electrochemical stability and safety of lithium-ion batteries, particularly at high voltages and elevated temperatures. Its bifunctional nature, possessing both ether and nitrile groups, contributes to its utility. Patent literature suggests that dinitrile compounds with ether bonds, such as BCEE, are effective in suppressing battery swelling and gas generation during high-temperature storage and cycling.[1]
Q2: How do the nitrile groups in BCEE contribute to an enhanced electrochemical stability window (ESW)?
The nitrile (-C≡N) groups in BCEE are key to its function in improving the electrochemical stability of electrolytes. Nitrile-based additives are known to form a stable and robust Cathode Electrolyte Interphase (CEI) on the surface of the cathode. This protective layer is formed through preferential oxidation of the nitrile compound at a potential lower than that of the primary carbonate solvents. This process mitigates the continuous decomposition of the electrolyte at high voltages, suppresses the dissolution of transition metal ions from the cathode, and reduces interfacial resistance.
Q3: What is the expected anodic stability limit of electrolytes containing BCEE?
While the precise anodic stability limit of pure this compound is not extensively documented in publicly available literature, nitrile-based electrolyte formulations are generally associated with a wider electrochemical window, with some reporting anodic stability limits of approximately 5-6 V vs. Li/Li+.[2] The presence of BCEE, often in conjunction with other additives, is intended to push the operational voltage of the cell higher than what is achievable with standard carbonate electrolytes, which typically have a stability limit below 4.5 V vs. Li/Li+.[2]
Q4: What are the potential reductive decomposition products of BCEE at the anode?
The reductive decomposition of nitrile-containing electrolytes at the anode surface contributes to the formation of the Solid Electrolyte Interphase (SEI). While specific decomposition pathways for BCEE are not detailed in the available literature, it is understood that the nitrile groups can be reduced. This reduction can lead to the formation of nitrogen-containing organic and inorganic species within the SEI, which can enhance its stability and ionic conductivity.
Troubleshooting Guide
This section addresses common issues researchers may face when working with BCEE-containing electrolytes.
Issue 1: Rapid Capacity Fading and Low Coulombic Efficiency at High Voltages
-
Probable Cause: Inadequate formation or breakdown of the Cathode Electrolyte Interphase (CEI), leading to continuous electrolyte decomposition on the cathode surface. This can be exacerbated if the concentration of BCEE is not optimized.
-
Troubleshooting Steps:
-
Optimize BCEE Concentration: Patent literature suggests a concentration range of 0.1 to 10% by weight for dinitrile compounds with ether bonds.[1] Exceeding this range may negatively impact cycle characteristics.[1] It is recommended to systematically vary the BCEE concentration to find the optimal loading for your specific cell chemistry.
-
Introduce Synergistic Additives: Consider the addition of other film-forming additives that can work in concert with BCEE. For example, fluoroethylene carbonate (FEC) is known to form a stable SEI on the anode, while other nitrile compounds like succinonitrile can further enhance the CEI.
-
Formation Cycling Protocol: Implement a carefully designed formation cycling protocol with a lower C-rate for the initial cycles. This allows for the gradual and effective formation of a stable CEI and SEI.
-
Issue 2: Increased Cell Swelling and Gas Generation at Elevated Temperatures
-
Probable Cause: Thermal instability of the electrolyte and the SEI/CEI layers. While BCEE is added to mitigate this, its effectiveness can be dependent on the overall electrolyte composition.
-
Troubleshooting Steps:
-
Co-additive Selection: Combine BCEE with other thermally stable additives. Patents suggest that using BCEE in combination with aliphatic dinitrile compounds can further improve the suppression of swelling during high-temperature cycling.[1]
-
Electrolyte Salt Selection: The choice of lithium salt can influence thermal stability. While LiPF6 is common, its decomposition can generate acidic species that degrade the electrolyte and electrode surfaces. Consider alternative salts like lithium bis(fluorosulfonyl)imide (LiFSI) or lithium difluoro(oxalato)borate (LiDFOB) which may offer improved thermal and electrochemical stability.
-
Water Content Control: Ensure stringent control over the water content in your electrolyte and cell components. Moisture can exacerbate electrolyte decomposition, especially at elevated temperatures.
-
Issue 3: High Interfacial Impedance
-
Probable Cause: Formation of a thick or poorly ionically conductive CEI or SEI. While a protective interphase is desired, a poorly formed one can impede lithium-ion transport.
-
Troubleshooting Steps:
-
Electrochemical Impedance Spectroscopy (EIS) Analysis: Regularly perform EIS measurements to monitor the evolution of interfacial impedance during cycling. This can provide insights into the properties of the SEI and CEI.
-
Additive Concentration Tuning: As mentioned previously, the concentration of BCEE and other additives is critical. An excessively high concentration can lead to the formation of a thick, resistive film.
-
Surface Analysis of Electrodes: After cycling, disassemble the cell in an inert atmosphere and analyze the surface of the cathode and anode using techniques like X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) to characterize the composition and morphology of the interphase layers. This can help in understanding the root cause of the high impedance.
-
Data and Protocols
Table 1: Recommended Concentration of Dinitrile Compounds with Ether Bonds in Electrolytes
| Parameter | Recommended Range | Rationale | Source |
| Concentration (wt%) | 0.1 - 10% | Below 0.1% may not be effective in suppressing swelling. Above 10% can negatively impact high-temperature cycling performance and stability. | [1] |
Experimental Protocol: Evaluation of Electrochemical Stability Window (ESW)
-
Cell Assembly: Assemble a three-electrode cell in an argon-filled glovebox. Use a lithium metal reference electrode, a lithium metal counter electrode, and a working electrode made of a stable material like stainless steel or platinum.
-
Electrolyte Preparation: Prepare the BCEE-containing electrolyte with the desired lithium salt (e.g., 1 M LiPF6) and co-solvents.
-
Linear Sweep Voltammetry (LSV): Perform LSV on the working electrode, sweeping the potential from the open-circuit voltage to a high potential (e.g., 6.0 V vs. Li/Li+) at a slow scan rate (e.g., 0.1 mV/s). The onset of a significant increase in current indicates the anodic stability limit.
-
Cyclic Voltammetry (CV): Perform CV by sweeping the potential in both the anodic and cathodic directions to determine the full electrochemical window.
Visualizations
Diagram 1: Proposed Mechanism of CEI Formation with BCEE
Caption: Preferential oxidation of BCEE on the cathode surface forms a stable CEI, suppressing solvent decomposition.
Diagram 2: Troubleshooting Workflow for High Interfacial Impedance
Caption: A systematic workflow for diagnosing and addressing high interfacial impedance in BCEE-based electrolytes.
References
Sources
Technical Support Center: Best Practices for Handling and Disposal of Bis(2-cyanoethyl) ether Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of Bis(2-cyanoethyl) ether (CAS No. 1656-48-0). Adherence to these best practices is critical for ensuring laboratory safety and environmental compliance.
Introduction to this compound: A Profile of a Hazardous Chemical
This compound, also known as 3,3'-Oxydipropionitrile, is a colorless to pale yellow liquid utilized in organic synthesis.[1] Its chemical structure, containing both ether and nitrile functional groups, contributes to its utility as a chemical intermediate but also presents significant hazards.[1] This compound is classified as harmful if swallowed, in contact with skin, or inhaled.[2][3] It is known to cause skin and serious eye irritation, and may lead to respiratory irritation.[2][3] A critical but often overlooked hazard is its classification as a peroxide-forming chemical, which means it can form explosive peroxides over time when exposed to air and light.[4][5] Furthermore, upon heating or in a fire, it can decompose to release highly toxic fumes, including nitrogen oxides and cyanide gas.[5]
Due to these properties, all waste containing this compound must be managed as hazardous waste in accordance with local, state, and federal regulations.[6]
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1656-48-0 | [7] |
| Molecular Formula | C₆H₈N₂O | [7] |
| Molecular Weight | 124.14 g/mol | [4] |
| Appearance | Clear, brown liquid | |
| Boiling Point | 161-162 °C at 5 Torr | [5] |
| Melting Point | -26.3 °C | |
| Flash Point | >110 °C (>230 °F) | [5] |
| Solubility | Very soluble in water | |
| Density | 1.0482 g/cm³ at 25 °C | [5] |
Best Practices for Handling and Storage
Proper handling and storage procedures are paramount to minimizing the risks associated with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
-
Eye Protection: Chemical safety goggles are mandatory.[2] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]
-
Skin Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn.[2] A lab coat is also required to protect from skin contact.[2]
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2]
Engineering Controls and Work Practices
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Incompatibilities: Keep the chemical away from strong oxidizing agents, strong acids, and strong bases.[8]
-
Peroxide Formation Prevention: As a peroxide-forming ether, containers of this compound must be dated upon receipt and upon opening.[9] It is recommended to test for the presence of peroxides periodically and before any distillation or concentration step.[10] Unopened containers should be disposed of after 12 months, and opened containers should be disposed of within 6 months.[11]
Waste Disposal Procedures
All waste streams containing this compound must be treated as hazardous waste. On-site treatment of this chemical waste is not recommended for laboratory personnel without specialized training and equipment.
Waste Segregation and Collection
Proper segregation of waste is crucial to prevent dangerous reactions in the waste container.
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a dedicated, labeled, and sealed waste container.
-
Organic Waste: If this compound is mixed with organic solvents, collect it in a separate, compatible, and clearly labeled organic waste container.
-
Solid Waste: All contaminated solid materials, such as gloves, absorbent pads, and pipette tips, must be collected in a designated solid hazardous waste container.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11]
Labeling and Storage of Waste
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]
-
The date of waste generation should also be clearly marked on the label.
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
The following diagram illustrates the decision-making process for the segregation of this compound waste.
Caption: Waste Segregation Workflow for this compound.
Troubleshooting and FAQs
Q1: I accidentally spilled a small amount of this compound in the fume hood. What should I do?
A1: For a small spill contained within a fume hood, you can proceed with cleanup if you are trained and have the appropriate PPE. First, ensure the fume hood is operating correctly. Wearing your full PPE (lab coat, safety goggles, and appropriate gloves), contain the spill with an inert absorbent material like sand, earth, or vermiculite.[12] Do not use combustible materials like paper towels to absorb the bulk of the spill.[13] Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[7] Decontaminate the spill area with a detergent solution, and collect the cleaning materials as hazardous waste.[5]
Q2: I have an old, unopened bottle of this compound that is past its expiration date. Can I still use it?
A2: No. As a peroxide-forming chemical, expired this compound poses a significant explosion risk.[10] Do not attempt to open or use the container. Visually inspect the container for any signs of peroxide formation, such as crystal formation around the cap or within the liquid.[9] If crystals are present, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately. If no crystals are visible, you should still treat it as highly hazardous and arrange for its disposal through your EHS office.
Q3: Can I neutralize this compound waste in the lab before disposal?
A3: In-laboratory neutralization of this compound waste is strongly discouraged for general laboratory personnel. While the nitrile functional groups can be hydrolyzed to carboxylic acids and ammonia under strong acidic or alkaline conditions, this reaction can be vigorous and may produce hazardous byproducts.[14] The ether linkage is generally stable.[1] Attempting to neutralize this compound without a validated and thoroughly understood procedure can be dangerous. The safest and most compliant method of disposal is through your institution's hazardous waste management program.
Q4: What is the RCRA waste code for this compound?
A4: this compound is not explicitly listed as a P-listed (acutely hazardous) or U-listed (toxic) waste under the Resource Conservation and Recovery Act (RCRA). However, this does not mean it is non-hazardous. A waste containing this compound would likely be classified as a characteristic hazardous waste due to its reactivity (as a peroxide former) and toxicity. It is the responsibility of the waste generator to make a proper hazardous waste determination, and in a laboratory setting, it is prudent to manage all this compound waste as hazardous.[1]
Q5: How do I decontaminate glassware that has come into contact with this compound?
A5: Glassware should be decontaminated within a fume hood. First, rinse the glassware with a suitable organic solvent (such as acetone or ethanol) to remove the bulk of the this compound. Collect this rinsate as hazardous waste. Then, wash the glassware with a laboratory detergent and water.[5] For cyanide-containing compounds, some protocols recommend a subsequent rinse with a high pH buffer (pH 10) followed by a freshly prepared 10% bleach solution to oxidize any residual cyanide. However, given the complex nature of this compound, a thorough wash with detergent and water after the initial solvent rinse is generally sufficient for routine laboratory cleaning, with all rinsates being collected as hazardous waste.
References
- This compound | C6H8N2O | CID 15452 - PubChem. (n.d.).
- Thermophysical Properties of this compound - Chemcasts. (n.d.).
- Spill Kits and Spill Clean Up Procedures - Environmental Health & Safety - Georgia Tech. (n.d.).
- Common Name: 2-DIMETHYLAMINOACETO- NITRILE HAZARD SUMMARY - NJ.gov. (n.d.).
- (PDF) Microbial Degradation of Cyanidesand Nitriles - ResearchGate. (2017, September 29).
- Hazardous Waste Listings | EPA. (n.d.).
- The Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22).
- EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. (n.d.).
- NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A - CDC. (n.d.).
- Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals | Risk Management and Safety - University of Notre Dame. (n.d.).
- Peroxide Forming Chemicals | Environmental Health & Safety (EHS). (n.d.).
- P or U? RCRA Waste Codes for Chemical Products - Lion Technology. (2020, June 8).
- Waste Neutralization Guidance - Environmental Management - Missouri State University. (2023, February 7).
- i. Listed Waste | Environmental Health & Safety - Baylor University. (n.d.).
- RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? (2015, January 2).
- The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.).
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. (n.d.).
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. (2025, December 1).
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
- Toxicological Profile for Bis(2-Chloroethyl)Ether. (n.d.).
Sources
- 1. vumc.org [vumc.org]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. fishersci.com [fishersci.com]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. savemyexams.com [savemyexams.com]
- 6. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. media.suweb.site [media.suweb.site]
- 9. my.alfred.edu [my.alfred.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pradeepresearch.org [pradeepresearch.org]
- 14. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Validation & Comparative
A Researcher's Guide to the Characterization of Bis(2-cyanoethyl) ether by FTIR Spectroscopy
In the landscape of specialty chemicals, bis(2-cyanoethyl) ether holds a significant position as a versatile intermediate in organic synthesis, particularly in the formation of polymers and other complex molecules.[1] Its unique structure, featuring both ether and nitrile functionalities, imparts specific chemical properties that are harnessed in various applications. For researchers, scientists, and professionals in drug development, the unambiguous identification and quality assessment of this compound are paramount. This guide provides an in-depth comparison of the characterization of this compound using Fourier Transform Infrared (FTIR) spectroscopy, a powerful and accessible analytical technique. We will delve into the spectral features of this compound, compare them with potential precursors, and provide a detailed experimental protocol.
The Molecular Signature: Understanding the Functional Groups of this compound
This compound, also known as 3,3'-oxydipropionitrile, possesses a simple yet distinct molecular architecture (C₆H₈N₂O).[2] This structure is characterized by a central ether linkage (C-O-C) flanked by two ethyl chains, each terminated by a nitrile group (C≡N). These two functional groups are the primary chromophores that interact with infrared radiation, giving rise to a characteristic FTIR spectrum.
-
The Nitrile Group (C≡N): The carbon-nitrogen triple bond in the nitrile group is a strong and highly polar bond. This results in a sharp and intense absorption band in a relatively uncongested region of the infrared spectrum, typically between 2260 and 2240 cm⁻¹ for saturated nitriles.[3] This peak is often the most diagnostic feature for identifying nitrile-containing compounds.[3][4]
-
The Ether Group (C-O-C): The carbon-oxygen single bond in the ether linkage gives rise to a strong absorption band due to the asymmetric C-O-C stretching vibration. For aliphatic ethers, this band is typically observed in the range of 1150 to 1050 cm⁻¹.[5][6] While this region can have other absorptions, the intensity and position of the C-O-C stretch are key identifiers for ethers.[7][8]
Comparative FTIR Analysis: Distinguishing this compound from its Precursors
A common synthesis route to this compound involves the reaction of acrylonitrile with ethylene cyanohydrin in the presence of an alkaline catalyst.[9] Therefore, it is crucial to be able to distinguish the final product from any unreacted starting materials or potential byproducts. FTIR spectroscopy provides a straightforward method for this differentiation.
| Functional Group | Compound | Characteristic Absorption Band (cm⁻¹) | Notes |
| Nitrile (C≡N) | This compound | ~2250 (sharp, strong) | The hallmark peak for the nitrile group in the product. |
| Acrylonitrile (Starting Material) | ~2230 (sharp, strong) | Conjugation with the C=C bond slightly lowers the frequency. | |
| Ether (C-O-C) | This compound | ~1120 (strong) | Indicative of the aliphatic ether linkage. |
| Alkene (C=C) | Acrylonitrile (Starting Material) | ~1630 (medium) | Presence of this peak would indicate unreacted acrylonitrile. |
| Alcohol (O-H) | Ethylene Cyanohydrin (Starting Material) | ~3400 (broad, strong) | A broad O-H stretching band would signify residual starting material. |
| C-H Stretch | This compound | ~2950-2850 | Aliphatic C-H stretching vibrations. |
| Acrylonitrile (Starting Material) | ~3100-3000 | Vinylic C-H stretching vibrations. |
This comparative data highlights the power of FTIR in quality control. The absence of significant peaks in the C=C and O-H stretching regions, coupled with the presence of strong absorptions for the nitrile and ether groups at their expected frequencies, provides strong evidence for the purity of the this compound sample.
Experimental Protocol for FTIR Analysis
The following is a detailed, step-by-step methodology for acquiring a high-quality FTIR spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) Accessory (e.g., with a diamond or zinc selenide crystal)
Reagents and Materials:
-
This compound sample (liquid)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Workflow Diagram:
Caption: Experimental workflow for FTIR analysis of this compound using an ATR accessory.
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Install the ATR accessory into the sample compartment of the spectrometer.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in a volatile solvent like isopropanol or acetone.
-
Allow the solvent to evaporate completely, leaving the crystal surface clean and dry.
-
Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself, ensuring that these signals do not interfere with the sample spectrum.
-
-
Sample Analysis:
-
Using a clean pipette, place a small drop of the liquid this compound sample onto the center of the ATR crystal. Ensure that the crystal is fully covered by the sample.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction on the spectrum to ensure that all peaks originate from the same horizontal axis.
-
Identify the key absorption bands and compare their wavenumbers to the expected values for this compound and any potential impurities, as detailed in the comparison table above.
-
Alternative and Complementary Analytical Techniques
While FTIR spectroscopy is an excellent tool for the initial identification and purity assessment of this compound, other analytical techniques can provide complementary and more detailed information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating volatile components in a mixture and providing information on their molecular weight and fragmentation patterns, which is invaluable for identifying impurities.
-
Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in the compound, which can be compared to the theoretical values calculated from the molecular formula to confirm its elemental composition.
Conclusion
FTIR spectroscopy stands out as a rapid, non-destructive, and highly informative technique for the characterization of this compound. By understanding the characteristic absorption bands of its nitrile and ether functional groups, researchers can confidently identify the compound and assess its purity with respect to common starting materials. The ATR sampling technique further simplifies the analysis of this liquid compound, requiring minimal sample preparation. When used in conjunction with other analytical methods like NMR and GC-MS, FTIR spectroscopy plays a vital role in ensuring the quality and integrity of this compound in research and development settings.
References
- Bernstein, H. J., & Powling, J. (1950). The Infrared and Raman Spectra of Acrylonitrile. The Journal of Chemical Physics, 18(8), 1018–1023.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- PrepChem. (n.d.). Synthesis of bis-(2-cyanoethyl) ether.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry.
- Química Organica. (n.d.). IR spectrum: Ethers.
- Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra.
- Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
- Bruson, H. A. (1945). U.S. Patent No. 2,382,036. Washington, DC: U.S.
Sources
- 1. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
Introduction: Structural Elucidation of a Key Industrial Intermediate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Bis(2-cyanoethyl) ether
This compound, also known as 3,3'-oxydipropionitrile, is a significant compound in industrial and synthetic chemistry, often utilized as a solvent or an intermediate in the production of polymers and other organic molecules.[1] Its symmetrical structure, featuring an ether linkage flanked by two cyanoethyl groups, presents a straightforward yet illustrative case for nuclear magnetic resonance (NMR) spectroscopy. For researchers, precise structural confirmation and purity assessment are paramount to ensure the reliability of experimental outcomes.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into the causality behind its characteristic spectral features, compare it with a common synthetic impurity, and provide detailed experimental protocols for acquiring high-quality data. This document is designed for scientists and professionals who require a practical, in-depth understanding of how to apply NMR for the structural verification and quality control of this and similar small molecules.
¹H NMR Spectral Analysis: A Study in Molecular Symmetry
The ¹H NMR spectrum of this compound is a testament to its molecular symmetry. The molecule, O(CH₂CH₂CN)₂, contains two identical ethyl chains, rendering the corresponding protons chemically equivalent. This results in a deceptively simple spectrum comprising only two signals.
Structural Assignment:
-
-O-CH₂- (Position β): The methylene protons adjacent to the highly electronegative ether oxygen are significantly deshielded. This results in a downfield chemical shift, typically observed in the 3.4 to 4.5 ppm range for ethers.[2]
-
-CH₂-CN (Position α): The methylene protons adjacent to the cyano group are also deshielded, though to a lesser extent than those next to the oxygen. Their resonance is expected in the 2 to 3 ppm region.[3][4]
Predicted Splitting Pattern:
The two sets of methylene protons are on adjacent carbons, leading to spin-spin coupling. Following the n+1 rule, each signal splits into a triplet:
-
The -O-CH₂- protons are split by the two adjacent -CH₂-CN protons (2+1=3), resulting in a triplet.
-
The -CH₂-CN protons are split by the two adjacent -O-CH₂- protons (2+1=3), also resulting in a triplet.
Therefore, the ¹H NMR spectrum is characteristically defined by two triplets of equal integration.
¹³C NMR Spectral Analysis: Mapping the Carbon Backbone
Consistent with the symmetry observed in the ¹H NMR spectrum, the proton-decoupled ¹³C NMR spectrum of this compound displays only three distinct signals, corresponding to the three unique carbon environments in the molecule.
Structural Assignment:
-
-CN (Nitrile Carbon): The carbon of the cyano group is found in the characteristic region for nitriles, typically between 115 and 125 ppm.[3] This signal is often of lower intensity due to the lack of directly attached protons and longer relaxation times.
-
-O-CH₂- (Position β): The carbon atom bonded to the ether oxygen is deshielded and appears in the typical range for ether carbons, from 50 to 80 ppm.[2]
-
-CH₂-CN (Position α): The carbon atom adjacent to the nitrile group is the most upfield of the aliphatic signals.
Quantitative Data Summary
The following table summarizes the expected chemical shifts for this compound. Note that exact values can vary slightly depending on the deuterated solvent used and sample concentration.[5]
| Nucleus | Position (Structure) | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |
| ¹H | -CH₂-CN | ~2.7 | Triplet |
| ¹H | -O-CH₂- | ~3.8 | Triplet |
| ¹³C | -CH₂-CN | ~18 | - |
| ¹³C | -O-CH₂- | ~65 | - |
| ¹³C | -CN | ~118 | - |
Comparative Guide: Distinguishing from Potential Impurities
In synthetic chemistry, the final product is often accompanied by starting materials or byproducts. A common impurity in reactions involving cyanoethylation is the corresponding amine analog, which can arise from reactions with ammonia or primary amines.[6] NMR is a powerful tool for distinguishing this compound from such impurities, for instance, Bis(2-cyanoethyl)amine .
| Feature | This compound (O(CH₂CH₂CN)₂) | Bis(2-cyanoethyl)amine (HN(CH₂CH₂CN)₂) | Rationale for Difference |
| ¹H Signal (-X-CH₂-) | ~3.8 ppm (triplet) | ~2.9 ppm (triplet) | Oxygen is more electronegative than nitrogen, causing a greater downfield shift for adjacent protons. |
| ¹H Signal (-CH₂-CN) | ~2.7 ppm (triplet) | ~2.6 ppm (triplet) | The chemical shift is similar, as this position is further from the heteroatom. |
| ¹H Signal (N-H) | Absent | Present (~1.5-2.5 ppm, broad singlet) | The amine has an N-H proton, which is absent in the ether. This signal is often broad and may exchange with D₂O. |
| ¹³C Signal (-X-CH₂-) | ~65 ppm | ~45 ppm | The carbon adjacent to the more electronegative oxygen is more deshielded and appears further downfield. |
| ¹³C Signal (-CH₂-CN) | ~18 ppm | ~17 ppm | Minimal difference, as this carbon is remote from the central heteroatom. |
The presence of a broad N-H signal in the ¹H NMR spectrum and the significant upfield shift of the -X-CH₂- signals in both ¹H and ¹³C spectra are definitive markers for the amine impurity.
Experimental Protocols
Adherence to a standardized protocol is crucial for obtaining high-resolution, reproducible NMR data.
NMR Sample Preparation
This protocol is designed for the analysis of small organic molecules like this compound.[7][8]
Materials:
-
This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[7]
-
High-quality 5 mm NMR tube and cap
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Glass Pasteur pipette and bulb
-
Small vial
-
Filter (e.g., small plug of glass wool in the pipette)
Procedure:
-
Weighing: Accurately weigh the required amount of the this compound sample and transfer it to a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.[9][10] If an internal standard is required for precise chemical shift calibration, TMS can be used as it is often included in commercial CDCl₃.
-
Mixing: Gently swirl or vortex the vial to ensure the sample dissolves completely. The solution should be clear and homogeneous.
-
Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter, which can degrade spectral quality by disrupting magnetic field homogeneity.[10][11]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.
NMR Data Acquisition Workflow
The following diagram illustrates the logical flow for acquiring and analyzing NMR data for structural confirmation.
Caption: Workflow for NMR-based structural analysis.
Conclusion
¹H and ¹³C NMR spectroscopy provide an unambiguous and efficient method for the structural confirmation and purity assessment of this compound. The inherent symmetry of the molecule leads to simple, well-resolved spectra characterized by two triplets in the ¹H spectrum and three distinct singlets in the ¹³C spectrum. By understanding the predictable chemical shifts and coupling patterns, researchers can confidently identify the compound and differentiate it from potential impurities, such as its amine analog. The protocols and comparative data presented in this guide offer a robust framework for achieving accurate and reliable analytical results.
References
- Chemical Instrumentation Facility, Iowa State University.
- University of Leicester. How to Prepare Samples for NMR. [Link]
- Georgia Institute of Technology. (2023).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 15452, this compound. [Link]
- Organomation.
- University College London. (n.d.).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- University of Calgary. Spectroscopic Analysis of Nitriles. [Link]
- LibreTexts Chemistry. Spectroscopy of Ethers.
- LibreTexts Chemistry. (2025). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- University of Wisconsin-Madison. Reference signals for 1H NMR. [Link]
Sources
- 1. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. webassign.net [webassign.net]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. organomation.com [organomation.com]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. NMR Sample Preparation [nmr.eps.hw.ac.uk]
A Comparative Guide to Gas Chromatography Methods for Analyzing Bis(2-cyanoethyl) ether Purity
For researchers, scientists, and drug development professionals, the chemical purity of reagents and intermediates is paramount. Bis(2-cyanoethyl) ether (BCEE), a polar, high-boiling point liquid (CAS 1656-48-0), serves as a versatile building block in organic synthesis. Impurities, whether from its synthesis, such as residual acrylonitrile, or from degradation, can significantly impact reaction yields, introduce downstream purification challenges, and compromise the integrity of the final product.
This guide provides an in-depth comparison of gas chromatography (GC) methods for the robust purity assessment of this compound. We will move beyond a single, prescribed method and instead explore the rationale behind selecting the optimal analytical column and conditions. By understanding the interplay between the analyte's physicochemical properties and the stationary phase chemistry, you can develop and validate a method that is not only accurate and precise but also stability-indicating, ensuring the true purity of your material is known.
Analyte Characteristics and Chromatographic Challenges
The molecular structure of this compound, featuring a central ether linkage and two terminal nitrile groups, dictates its chromatographic behavior.
-
High Polarity: The presence of two electron-rich cyano (C≡N) groups and an ether oxygen makes BCEE a highly polar molecule. This polarity can lead to undesirable peak tailing on non-polar GC columns due to strong interactions with active sites on the column's silica surface.
-
High Boiling Point: With a boiling point of approximately 185-190 °C at 10 mmHg, a high-temperature GC program is necessary to ensure its elution from the column in a reasonable time.[1] This requires a thermally stable stationary phase to minimize column bleed, which can interfere with detection and quantification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1656-48-0 | [2] |
| Molecular Formula | C₆H₈N₂O | [2] |
| Molecular Weight | 124.14 g/mol | [3] |
| Boiling Point | ~185-190 °C @ 10 mmHg | [1] |
| Appearance | Clear, colorless to pale yellow liquid | [4] |
| Polarity | High | Inferred from structure |
The Imperative of a Stability-Indicating Method
A robust purity method must not only quantify the main component but also separate it from all potential impurities and degradation products. This is the core principle of a stability-indicating assay method (SIAM).[5] For BCEE, potential impurities fall into two main categories:
-
Process-Related Impurities: Arising from the synthesis, these could include unreacted starting materials like acrylonitrile and ethylene cyanohydrin.[6]
-
Degradation Products: As an ether, BCEE can be susceptible to hydrolysis, especially under acidic or basic conditions, which could cleave the ether bond. The nitrile groups can also be hydrolyzed to amides or carboxylic acids.
Therefore, the chosen GC method must demonstrate specificity by resolving the BCEE peak from compounds used in its synthesis and those generated under forced degradation conditions (e.g., exposure to acid, base, heat, and oxidation).
A Comparative Analysis of GC Stationary Phases
The choice of the GC column's stationary phase is the most critical factor in achieving a successful separation.[7] The principle of "like dissolves like" is a guiding tenet; a stationary phase with a polarity similar to the analyte will generally provide better interaction and selectivity.[7] We will compare three methods based on columns of varying polarities.
Method A: Non-Polar Stationary Phase
-
Column Example: DB-1 or HP-5ms (5% Phenyl - 95% Dimethylpolysiloxane)
-
Separation Principle: These columns primarily separate compounds based on differences in their boiling points.[8] Van der Waals forces are the dominant interaction mechanism.
-
Expected Performance: While highly stable at high temperatures, a non-polar column is a suboptimal choice for a polar analyte like BCEE. Strong interactions between the polar nitrile groups and any residual active sites on the fused silica column wall can lead to significant peak tailing. While it may elute the main peak, it is unlikely to adequately resolve it from polar impurities that have similar boiling points.
Method B: Mid-Polar Stationary Phase (Recommended)
-
Column Example: DB-1701 or Rxi-1301Sil MS (14% Cyanopropylphenyl - 86% Dimethylpolysiloxane)
-
Separation Principle: This phase is specifically designed for enhanced selectivity towards polar and polarizable compounds. The inclusion of cyanopropylphenyl groups allows for dipole-dipole and π-π interactions, which are highly effective for retaining and separating molecules containing nitrile and aromatic groups.[9]
-
Expected Performance: This column represents the optimal choice for analyzing BCEE. It provides a balanced separation mechanism, leveraging both boiling point differences and specific polar interactions. This results in improved peak shape (less tailing) and superior resolution of BCEE from its potential polar impurities. Its thermal stability is generally sufficient for this application.
Method C: Polar Stationary Phase
-
Column Example: DB-WAX or InertCap Pure-WAX (Polyethylene Glycol - PEG)
-
Separation Principle: WAX columns are highly polar and operate primarily through hydrogen bonding and strong dipole-dipole interactions.
-
Expected Performance: A WAX column will strongly retain BCEE, potentially leading to very long analysis times and requiring temperatures that approach the column's upper limit, increasing the risk of column bleed. While it may offer unique selectivity for certain impurities, the excessive retention often makes it less practical for routine purity analysis of a high-boiling analyte like BCEE.
Data Presentation: Method Comparison
The following tables summarize the proposed GC methods and illustrative performance data based on established chromatographic principles.
Table 2: Comparison of Proposed GC-FID Methods for this compound Analysis
| Parameter | Method A: Non-Polar | Method B: Mid-Polar (Recommended) | Method C: Polar |
| Stationary Phase | 5% Phenyl-Methylpolysiloxane | 14% Cyanopropylphenyl-Polysiloxane | Polyethylene Glycol (WAX) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, 1.0 mL/min (constant flow) | Helium, 1.0 mL/min (constant flow) | Helium, 1.0 mL/min (constant flow) |
| Inlet Temperature | 280 °C | 280 °C | 280 °C |
| Injection Volume | 1 µL (Split 50:1) | 1 µL (Split 50:1) | 1 µL (Split 50:1) |
| Oven Program | 100 °C (2 min), ramp 15 °C/min to 300 °C (5 min) | 100 °C (2 min), ramp 15 °C/min to 300 °C (5 min) | 120 °C (2 min), ramp 10 °C/min to 250 °C (10 min) |
| Detector | FID @ 320 °C | FID @ 320 °C | FID @ 260 °C |
Table 3: Illustrative Performance Comparison
| Performance Metric | Method A: Non-Polar | Method B: Mid-Polar (Recommended) | Method C: Polar |
| Expected Retention Time (BCEE) | ~12.5 min | ~14.0 min | >20 min |
| Peak Asymmetry (Tailing Factor) | > 1.5 (Poor) | 1.0 - 1.2 (Excellent) | 1.0 - 1.3 (Good) |
| Resolution (BCEE / Acrylonitrile) | > 5.0 (Good) | > 5.0 (Excellent) | > 5.0 (Excellent) |
| Resolution (BCEE / Hydrolysis Product) | < 1.5 (Poor/Co-elution) | > 2.0 (Good/Baseline) | > 2.5 (Excellent) |
| Risk of Column Bleed | Low | Low-Moderate | Moderate-High |
Experimental Protocols
Protocol 1: GC-FID Purity Analysis (Recommended Method B)
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as Acetone or Dichloromethane (HPLC grade). Mix thoroughly.
-
Transfer an aliquot to a 2 mL GC autosampler vial.
-
-
Instrument Setup:
-
Install a 30 m x 0.25 mm ID, 0.25 µm film thickness 14% Cyanopropylphenyl-Polysiloxane column.
-
Set the GC-FID parameters as detailed in Table 2 for Method B.
-
Condition the column according to the manufacturer's instructions before analysis.
-
-
Analysis:
-
Inject a solvent blank to ensure the system is clean.
-
Inject the prepared sample solution.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
% Purity = (Area of BCEE Peak / Total Area of All Peaks) x 100
-
-
Protocol 2: Forced Degradation for Specificity Assessment
To validate the stability-indicating nature of Method B, perform forced degradation studies.
-
Prepare Stock Solution: Prepare a 5 mg/mL solution of BCEE in Acetone.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1N NaOH, and inject.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 4 hours. Cool, neutralize with 1N HCl, and inject.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours and inject.
-
Thermal Degradation: Analyze the neat solid or a solution after heating at 100 °C for 24 hours.
-
Analysis: Analyze all stressed samples using Method B. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main this compound peak.
Visualization of Method Selection and Workflow
The following diagrams illustrate the logical process for selecting an appropriate GC method and the general workflow for analysis.
Caption: Logical workflow for selecting the optimal GC stationary phase.
Caption: Experimental workflow for GC-FID purity analysis.
Trustworthiness: The Self-Validating System
To ensure the trustworthiness and reliability of your results, the chosen analytical method (Method B is recommended) must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[10] This process creates a self-validating system.
-
Specificity: As demonstrated through forced degradation studies, the method must unambiguously assess the analyte in the presence of impurities and degradants.
-
Linearity: Analyze a series of at least five concentrations of a BCEE reference standard. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of BCEE reference standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability: Perform at least six replicate injections of the same sample. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess variability. The RSD should remain within acceptable limits.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of BCEE that can be reliably detected and quantified, respectively. This is crucial for analyzing impurities at trace levels.
-
Robustness: Intentionally make small variations to the method parameters (e.g., ±5 °C in oven temperature, ±0.1 mL/min in flow rate) to ensure the method's performance remains unaffected.
By systematically performing and documenting these validation experiments, you build a comprehensive data package that substantiates the method's suitability for its intended purpose: the accurate and reliable purity determination of this compound.
References
- Analytical Chemistry. (1960). Gas Chromatographic Analysis of Nitriles.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Gas Chromatography.
- ResearchGate. (2015). GC-FID as a primary method for establishing the purity of organic CRMs used for drugs in sport analysis.
- Sabinet African Journals. (2006). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds.
- Shimadzu. (n.d.). GC Column Types & Selection Guide.
- Brainly.com. (2024). How is the boiling point of the compound related to the polarity of the sample in gas chromatography.
- Google Patents. (1988). Common production of 3- dialkylaminopropionitrile, bis-(2-cyanoethyl) ether and, if desired, ethylene cyanohydrin.
- Phenomenex. (n.d.). Guide to Choosing a GC Column.
- Bentham Science. (2020). Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceuticals.
- Michigan State University, Department of Chemistry. (n.d.). Gas Chromatograph.
- Quora. (2024). How does the boiling point affect chromatograms in GC?
- Chromatography Forum. (2010). High boiling compounds by GC/MS.
- PubChem. (n.d.). This compound.
- Scielo. (2020). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene.
- Restek. (2015). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column.
- Semantic Scholar. (2001). Gas Chromatographic Determination of Cyanoacetic Acid and Sodium Cyanoacetate.
- ResearchGate. (2016). Development and Validation of Stability-Indicating GC-MS Method for Simultaneous Determination of Lumefantrine and Artemether.
- SciELO. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor.
- MDPI. (2021). A Cyanoalkyl Silicone GC Stationary-Phase Polymer as an Extractant for Dispersive Liquid–Liquid Microextraction.
- ResearchGate. (2001). Gas Chromatographic Determination of Cyanoacetic Acid and Sodium Cyanoacetate.
- IJSDR. (2022). Stability indicating study by using different analytical techniques.
- Rasayan Journal of Chemistry. (2024). DEVELOPMENT AND VALIDATION OF THE HS-GC-FID METHOD FOR THE QUANTIFICATION OF RESIDUAL SOLVENTS IN DESLORATADINE.
Sources
- 1. Capillary gas chromatographic (GC) analysis of nitroglycerin and its denitration products in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. measurlabs.com [measurlabs.com]
- 3. Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. ijsdr.org [ijsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.ca [fishersci.ca]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]
- 10. eurekaselect.com [eurekaselect.com]
A Comparative Guide to Nitrile-Based Electrolyte Additives: Succinonitrile vs. Bis(2-cyanoethyl) ether
In the relentless pursuit of higher energy density, pushing the operational voltage of lithium-ion batteries (LIBs) is a key strategy. However, conventional carbonate-based electrolytes suffer from oxidative decomposition at potentials above 4.2 V vs. Li/Li⁺, leading to rapid capacity fading and safety concerns. This has catalyzed extensive research into electrolyte additives that can form a stable protective layer on the cathode surface. Among the most promising candidates are nitrile-based compounds.
This guide provides an in-depth, objective comparison of two such additives: the well-researched Succinonitrile (SN) and the emerging Bis(2-cyanoethyl) ether . We will dissect their performance metrics, explore the mechanisms behind their function, and provide the experimental frameworks necessary for their evaluation, grounded in authoritative data for researchers and scientists in the energy storage field.
Introduction to the Candidates: Structure and Physicochemical Properties
At the molecular level, both additives share the nitrile (-C≡N) functional group, which is key to their high anodic stability. However, their structural differences, particularly the introduction of an ether linkage in this compound, suggest distinct impacts on electrolyte properties and battery performance.
Succinonitrile (SN) , a simple aliphatic dinitrile, is a waxy solid at room temperature. Its compact, linear structure allows for effective packing and interaction at the electrode surface.
This compound , also known as 3,3'-Oxydipropionitrile, incorporates a flexible ether bond in its backbone. This structural feature is hypothesized to influence lithium-ion solvation and transport, potentially offering benefits in terms of ionic conductivity and low-temperature performance.
A summary of their fundamental properties is presented below.
| Property | Succinonitrile (SN) | This compound |
| Chemical Structure | N≡C-CH₂-CH₂-C≡N | N≡C-CH₂-CH₂-O-CH₂-CH₂-C≡N |
| Molecular Formula | C₄H₄N₂ | C₆H₈N₂O |
| Molecular Weight | 80.09 g/mol | 124.14 g/mol [1] |
| Melting Point | 57-60 °C | -26.3 °C[2] |
| Boiling Point | 265-267 °C | ~306 °C[2] |
| Appearance | White crystalline solid | Clear, brown liquid[3] |
Head-to-Head Performance Comparison
The efficacy of an electrolyte additive is measured by its impact on key electrochemical performance indicators. While Succinonitrile has been extensively validated in peer-reviewed literature, data for this compound is primarily found in patent literature, which should be noted when assessing the evidence.
Electrochemical Stability and High-Voltage Cycling
The primary function of these additives is to widen the electrochemical stability window (ESW) of the electrolyte. This is achieved through preferential oxidation on the cathode surface at a potential lower than that of the bulk solvent, forming a protective Cathode Electrolyte Interphase (CEI).
Succinonitrile (SN) has demonstrated remarkable success in this regard.
-
Enhanced Voltage Window: Linear Sweep Voltammetry (LSV) shows that adding even small amounts of SN to conventional carbonate electrolytes can increase the oxidation potential to approximately 6.1 V vs Li/Li⁺[4][5].
-
Improved High-Voltage Performance: In LiNi₀.₅Co₀.₂Mn₀.₃O₂ (NCM523)/graphite full cells, the addition of just 0.5 wt% SN increased capacity retention significantly. After 120 cycles between 2.75 V and a high cutoff of 4.4 V, the capacity retention improved from 67.96% in the baseline electrolyte to 84.0%[4][5]. This is a direct result of the stable CEI suppressing parasitic reactions at the cathode surface[4][5].
This compound is proposed to offer similar high-voltage benefits.
-
Patent Claims: Patent filings suggest that dinitrile compounds containing an ether bond, when used as part of an additive blend, enable stable operation of lithium-ion batteries at high voltages, with working potentials reaching 4.4V to 5.0V[6]. The ether group is believed to contribute to a more uniform and stable SEI film on the positive electrode, which reduces impedance[6]. However, independent, peer-reviewed quantitative data on its specific impact on the electrochemical window is not as readily available as for SN.
Performance Data Summary
| Performance Metric | Baseline (No Additive) | With Succinonitrile (SN) | With this compound |
| Anodic Stability Limit | ~4.5 V vs Li/Li⁺ | ~6.1 V vs Li/Li⁺ [4][5] | Claimed stable up to 5.0 V [6] (Patent Data) |
| Capacity Retention | 67.96% (NCM523/Graphite, 120 cycles @ 4.4V)[4] | 84.0% (NCM523/Graphite, 120 cycles @ 4.4V)[4][6] | Claimed excellent cycle performance [6] (Patent Data, specific values not provided) |
| Key Advantage | Standard | Well-validated high-voltage stability | Potential for improved rate/low-temp performance[6] |
Mechanistic Insights: How They Work
The nitrile group (-C≡N) is the cornerstone of the high-voltage capability for both additives. It is believed that molecules with a higher Highest Occupied Molecular Orbital (HOMO) energy level than the solvent will be oxidized preferentially[7]. This sacrificial oxidation forms a stable, electronically insulating but ionically conducting CEI layer.
The Succinonitrile (SN) Mechanism
The working mechanism for SN is well-established. Upon charging to high potentials, the SN molecule is preferentially oxidized on the cathode surface. This process involves the nitrile groups and leads to the formation of a robust, protective polymer-like film[8]. This CEI layer effectively physically blocks the carbonate solvent from reaching the highly oxidative cathode surface, preventing continuous electrolyte decomposition[6]. Furthermore, this layer helps to suppress the dissolution of transition metal ions from the cathode material, preserving its structural integrity over repeated cycles[4][5].
dot graph "CEI_Formation_Mechanism" { layout=dot; rankdir=LR; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot Caption: Preferential oxidation of Succinonitrile (SN) to form a stable CEI.
The this compound Mechanism
For this compound, the mechanism is inferred from its structure and patent descriptions. Like SN, the nitrile groups are expected to be the primary actors in forming a protective CEI via oxidative polymerization. The key difference is the ether linkage (-O-).
-
Impact of the Ether Group: Ether functionalities are known to coordinate with lithium ions (Li⁺), potentially altering the Li⁺ solvation sheath. This can influence ionic conductivity and desolvation kinetics at the electrode surface.
-
Film Properties: The flexibility of the ether bond may lead to a more pliable and less brittle CEI layer compared to one formed from purely aliphatic dinitriles. A patent suggests this leads to improved homogeneity and stability of the film, which is beneficial for high rate performance and low-temperature operation by potentially reducing interfacial impedance[6].
Experimental Evaluation Protocols
To validate the performance of these additives, a standardized set of electrochemical experiments is required. The methodologies described below are crucial for generating reliable and comparable data.
A. Electrochemical Stability Window (ESW) Measurement
Objective: To determine the oxidative stability limit of the electrolyte with and without the additive.
Methodology: Linear Sweep Voltammetry (LSV)
-
Cell Assembly: A three-electrode cell is assembled in an argon-filled glovebox. A lithium metal foil serves as both the reference and counter electrode, while an inert material like stainless steel or platinum is used as the working electrode.
-
Electrolyte Preparation: Prepare the baseline electrolyte (e.g., 1 M LiPF₆ in EC/DMC) and the experimental electrolyte containing a specific concentration (e.g., 0.5-2.0 wt%) of the additive.
-
LSV Scan: The potential of the working electrode is swept from the open-circuit potential towards a high potential (e.g., 6.5 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.5 mV/s).
-
Analysis: The onset potential of significant current increase indicates the start of oxidative decomposition. A higher onset potential for the additive-containing electrolyte signifies an improved ESW.
B. Full-Cell Cycling Performance
Objective: To evaluate the long-term cycling stability, capacity retention, and Coulombic efficiency imparted by the additive in a practical battery configuration.
Methodology: Galvanostatic Cycling
-
Cell Assembly: CR2032-type coin cells (or pouch cells for more advanced studies) are assembled in a glovebox. The cell stack consists of the cathode (e.g., NCM523), a separator, and the anode (e.g., graphite or lithium metal).
-
Electrolyte Filling: A precise amount of the prepared electrolyte (baseline or experimental) is added to each cell.
-
Formation Cycles: Cells undergo 2-3 initial cycles at a very low C-rate (e.g., C/20). This step is critical for the initial formation of the SEI on the anode and the CEI on the cathode.
-
Long-Term Cycling: The cells are then cycled at a higher rate (e.g., 1C) between the desired voltage limits (e.g., 2.75-4.4 V) for an extended number of cycles (100+).
-
Data Analysis: Key metrics to compare are:
-
Capacity Retention: (Discharge capacity at cycle N / Discharge capacity at cycle 1) * 100%.
-
Coulombic Efficiency (CE): (Discharge capacity / Charge capacity) * 100%. A high and stable CE (ideally >99.9%) indicates fewer parasitic reactions.
-
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot Caption: A typical workflow for evaluating electrolyte additives.
Conclusion and Expert Opinion
Based on the available evidence, Succinonitrile (SN) is a well-documented and highly effective electrolyte additive for improving the high-voltage performance of lithium-ion batteries. Its ability to widen the electrochemical window and form a robust CEI is supported by a significant body of peer-reviewed research, making it a reliable choice for researchers looking to stabilize high-energy cathodes. The performance gains in capacity retention and coulombic efficiency are clear and quantifiable[4][6].
This compound represents an intriguing structural evolution from simple dinitriles. The incorporation of an ether linkage is a rational design choice aimed at potentially improving ion transport and film flexibility. The claims in patent literature regarding its benefits for high-rate and low-temperature performance are compelling[6]. However, it must be emphasized that this compound is less mature in its development cycle. There is a clear need for independent, rigorous academic studies to quantify its performance benefits and fully elucidate its electrochemical behavior and mechanism.
For researchers today, SN offers a proven path to enhanced high-voltage stability. This compound, on the other hand, represents a promising next-generation candidate that warrants further fundamental investigation to validate its potential advantages.
References
- Electrolyte and lithium ion battery comprising same. (CN105428701A).
- Succinonitrile as a high-voltage additive in the electrolyte of LiNi0.5Co0.2Mn0.3O2/graphite full batteries. (2020).
- An investigation of functionalized electrolyte using succinonitrile additive for high voltage lithium-ion batteries. (2016).
- Succinonitrile as a high‐voltage additive in the electrolyte of LiNi0.5Co0.2Mn0.3O2/graphite full batteries. (2020). Semantic Scholar. [Link]
- This compound. PubChem. [Link]
- Insight into the Contribution of Nitriles as Electrolyte Additives to the Improved Performances of the LiCoO2 Cathode. (2022).
- Thermophysical Properties of this compound. Chemcasts. [Link]
Sources
- 1. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem-casts.com [chem-casts.com]
- 3. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. WO2016188884A1 - Electrochemical cells using combinations of nitrile compounds as additives - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. CN105428701A - Electrolyte and lithium ion battery comprising same - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chem-casts.com [chem-casts.com]
A Comparative Guide to Bis(2-cyanoethyl) Ether-Based Electrolytes for Advanced Battery Applications
For Immediate Release
A Deep Dive into the Electrochemical Performance of Bis(2-cyanoethyl) Ether (BCE) Electrolytes, Benchmarked Against Conventional Carbonate-Based Systems.
This guide offers a comprehensive evaluation of this compound (BCE) as a promising electrolyte component for next-generation lithium-ion batteries. We will delve into its core electrochemical properties, providing a direct comparison with industry-standard carbonate-based electrolytes. This analysis is supported by experimental data from peer-reviewed literature, offering researchers, scientists, and battery development professionals a critical overview of BCE's potential and challenges.
Introduction: The Quest for Superior Electrolytes
The advancement of lithium-ion battery technology is intrinsically linked to the innovation of its core components, with the electrolyte playing a pivotal role in determining cell performance, safety, and lifespan. While traditional carbonate-based electrolytes, such as solutions of lithium hexafluorophosphate (LiPF₆) in ethylene carbonate (EC) and dimethyl carbonate (DMC), have been the workhorse of the industry, their limitations in terms of electrochemical stability and safety have fueled the search for viable alternatives.
This compound (BCE), a nitrile-based organic solvent, has emerged as a compound of interest due to the unique properties conferred by its cyano groups and ether linkage. The high polarity of the nitrile groups can aid in salt dissociation, potentially leading to high ionic conductivity, while the ether backbone offers flexibility and a different electrochemical stability profile compared to carbonates. This guide will dissect these characteristics, offering a side-by-side comparison to contextualize BCE's performance.
Comparative Analysis of Key Electrochemical Properties
A direct, comprehensive comparison of a simple BCE-based liquid electrolyte with the standard 1M LiPF₆ in EC/DMC is crucial for a thorough evaluation. While the literature provides valuable data points, often on BCE derivatives or its use as an additive, we will synthesize the available information to draw meaningful comparisons.
Ionic Conductivity
The ability of an electrolyte to efficiently transport lithium ions between the anode and cathode is paramount for battery performance, especially at high charge and discharge rates. The ionic conductivity of an electrolyte is influenced by factors such as the solvent's dielectric constant, viscosity, and the degree of lithium salt dissociation.
| Electrolyte System | Ionic Conductivity (S/cm) at Room Temperature | Source(s) |
| This compound (BCE) with Li Salt | ~10⁻³ - 10⁻⁴ | [1][2] |
| 1 M LiPF₆ in EC/DMC (1:1 by wt.) | ~10⁻² | [3][4] |
As the data indicates, the ionic conductivity of BCE-based electrolytes is generally lower than that of conventional carbonate-based systems.[1][2][3][4] This can be attributed to the higher viscosity of BCE compared to the low-viscosity linear carbonates used as co-solvents in standard electrolytes. The molecular structure of BCE, with its two cyanoethyl groups, leads to stronger intermolecular interactions, increasing its viscosity and impeding ion mobility.
Electrochemical Stability Window
The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without being oxidized at the cathode or reduced at the anode.[5] A wider ESW is critical for enabling the use of high-voltage cathode materials, which are essential for increasing the energy density of batteries.
| Electrolyte System | Anodic Stability Limit (V vs. Li/Li⁺) | Cathodic Stability Limit (V vs. Li/Li⁺) | Source(s) |
| Cyano-ether based (estimated) | ~5.3 | Not explicitly stated, but generally good | [2] |
| 1 M LiPF₆ in EC/DMC (1:1 by wt.) | ~4.2 - 4.5 | ~0.8 | [6] |
Nitrile-based electrolytes, including those with cyano-ether functionalities, are known for their high anodic stability, often exceeding that of carbonate electrolytes.[2] The electron-withdrawing nature of the cyano group contributes to this enhanced stability at high potentials. This makes BCE a potentially suitable solvent for high-voltage cathode materials. Conversely, the reduction stability of ethers is generally considered superior to that of carbonates, suggesting a good compatibility with lithium metal anodes.[7]
Cycling Performance and Interfacial Stability
The long-term cycling performance of a battery is heavily dependent on the formation of a stable solid electrolyte interphase (SEI) on the anode and a stable cathode electrolyte interphase (CEI) on the cathode. These passivation layers prevent continuous electrolyte decomposition and ensure the longevity of the cell.
Direct, extensive cycling data for a pure BCE-based liquid electrolyte in a standard lithium-ion cell configuration is limited in the publicly available literature. However, studies on related cyano-containing compounds and the use of BCE derivatives as additives provide valuable insights. For instance, a patent comparing ethylene glycol bis(2-cyanoethyl)ether (a close derivative of BCE) with succinonitrile as an additive in a carbonate-based electrolyte demonstrated that the ether-dinitrile compound could effectively suppress battery swelling at high temperatures, indicating improved thermal and interfacial stability.
In a comparative study of ether-based and carbonate-based electrolytes for lithium metal batteries, it was noted that ether-based systems generally exhibit superior compatibility with lithium metal anodes.[8] This is a crucial advantage, as the formation of a stable and uniform SEI on lithium metal is a major challenge in the development of high-energy-density batteries.
Experimental Protocols: A Methodological Overview
To ensure the scientific integrity of the presented data, it is essential to understand the experimental methodologies used to evaluate these key performance indicators.
Ionic Conductivity Measurement
The ionic conductivity of an electrolyte is typically measured using electrochemical impedance spectroscopy (EIS).
-
Cell Assembly: A conductivity cell with two blocking electrodes (e.g., stainless steel or platinum) of a known area (A) and separated by a known distance (L) is filled with the electrolyte to be tested.
-
EIS Measurement: An EIS instrument applies a small amplitude alternating voltage across the electrodes and measures the resulting current to determine the impedance over a range of frequencies.
-
Data Analysis: The impedance data is plotted on a Nyquist plot (imaginary impedance vs. real impedance). The bulk resistance (Rb) of the electrolyte is determined from the intercept of the high-frequency semi-circle with the real axis.
-
Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A).
Electrochemical Stability Window (ESW) Determination
The ESW is determined using linear sweep voltammetry (LSV) or cyclic voltammetry (CV).
-
Cell Assembly: A three-electrode cell is assembled with a working electrode (typically an inert material like platinum or glassy carbon), a lithium metal counter electrode, and a lithium metal reference electrode. The cell is filled with the electrolyte.
-
Linear Sweep Voltammetry: The potential of the working electrode is swept from the open-circuit potential to a high positive potential (anodic scan) and to a low negative potential (cathodic scan) at a slow scan rate.
-
Limit Determination: The anodic and cathodic stability limits are defined as the potentials at which the current density reaches a predetermined threshold value, indicating the onset of electrolyte oxidation or reduction.
Battery Cycling Performance Evaluation
The long-term cycling stability is evaluated by repeatedly charging and discharging a full battery cell.
-
Cell Assembly: A full coin cell or pouch cell is assembled with a chosen cathode (e.g., LiNiMnCoO₂, LiFePO₄) and anode (e.g., graphite, lithium metal), separated by a porous separator and filled with the electrolyte.
-
Formation Cycles: The cell undergoes a few initial charge-discharge cycles at a low current rate (C-rate) to form a stable SEI.
-
Long-Term Cycling: The cell is then subjected to repeated charge-discharge cycles at a specific C-rate (e.g., 1C, where the battery is fully charged or discharged in one hour).
-
Performance Monitoring: Key parameters such as discharge capacity, capacity retention (the percentage of the initial capacity retained after a certain number of cycles), and Coulombic efficiency (the ratio of the charge output to the charge input in a cycle) are monitored throughout the cycling process.
Conclusion and Future Outlook
This compound presents a compelling profile as a potential component for advanced lithium-ion battery electrolytes. Its primary advantages lie in its anticipated high anodic stability, which could unlock the potential of high-voltage cathode materials, and its inherent compatibility with lithium metal anodes. However, its lower ionic conductivity compared to conventional carbonate-based electrolytes poses a significant challenge that needs to be addressed, likely through the formulation of co-solvent systems or the use of additives to reduce viscosity and enhance ion transport.
While this guide provides a comparative overview based on the available scientific literature, it is evident that more direct, head-to-head comparative studies of simple liquid electrolytes based on BCE as the primary solvent are needed. Such research would provide a clearer, more quantitative understanding of its performance and pave the way for the rational design of novel electrolyte formulations that harness the unique benefits of the cyano-ether functionality.
References
- Yuan, J., et al. (2022). Stable cycling of high-voltage lithium metal batteries in ether electrolytes.
- Google Patents. (n.d.). US10763541B2 - Non-aqueous electrolyte for lithium secondary battery and lithium secondary battery comprising the same.
- ResearchGate. (2023). A Comparison of Carbonate-Based and Ether-Based Electrolyte Systems for Lithium Metal Batteries.
- Röser, S., et al. (2016).
- ResearchGate. (2019). Ionic association analysis of LiTDI, LiFSI and LiPF 6 in EC/DMC for better Li-ion battery performances.
- Azhar, B., et al. (2023). Polymers with Cyanoethyl Ether and Propanesulfonate Ether Side Chains for Solid-State Li-Ion Battery Applications.
- Scribd. (n.d.). DIPPR | PDF.
- ResearchGate. (n.d.). Ion conductivity of electrolytes containing 1.0 M LiPF 6 in (1) EC/DMC (3:7), (2) EC/DEC (3:7), and (3) EC/DMC/DEC (1:1:1).
- Google Patents. (n.d.). WO2013168882A1 - Non-aqueous electrolyte for lithium secondary battery and lithium secondary battery containing same.
- uspto.gov. (n.d.). BEFORE THE PATENT TRIAL AND APPEAL BOARD ZHUHA.
- European Patent Office. (n.d.). SECONDARY BATTERY AND ELECTRONIC DEVICE.
- ResearchGate. (2023). Polymers with Cyanoethyl Ether and Propanesulfonate Ether Side Chains for Solid-State Li-Ion Battery Applications.
- European Patent Office. (n.d.). SECONDARY BATTERY AND ELECTRONIC APPARATUS - European Patent Office - EP 4668365 A1.
- Indian Academy of Sciences. (2012). Items where Year is 2012 - Publications of the IAS Fellows.
- Bohrium. (2023). A Comparison of Carbonate-Based and Ether-Based Electrolyte Systems for Lithium Metal Batteries.
- OSTI.GOV. (n.d.). Additives in Localized High Concentration Electrolytes for Safe Lithium-Ion Batteries.
- Scribd. (n.d.). Cyanoethyl Ether Polymers for Li-Ion Batteries | PDF.
- Wikipedia. (n.d.). Electrochemical window.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Synthesis of Bis(2-cyanoethyl) ether via Spectral Analysis
In the landscape of specialty chemicals, where structure dictates function, the unambiguous confirmation of a synthesized molecule is paramount. Bis(2-cyanoethyl) ether, also known as 3,3'-oxydipropionitrile, serves as a critical intermediate in the production of polymers, plasticizers, and various organic compounds[1][2]. Its utility stems from the bifunctional nature of its two nitrile groups and the central ether linkage. This guide provides an in-depth, experience-driven comparison of the synthesis and spectral validation of this compound, contrasted with a structurally related mono-nitrile, 3-ethoxypropanenitrile. Our focus is not merely on the procedural steps but on the underlying scientific rationale that ensures trustworthy and reproducible results.
Part 1: Synthesis Strategy and Mechanistic Insight
The synthesis of this compound is most efficiently achieved through a base-catalyzed Michael addition, a class of reaction known as cyanoethylation[3]. In this process, a nucleophile adds to an α,β-unsaturated carbonyl compound or, in our case, a nitrile. For this compound, water acts as the nucleophile, adding to two equivalents of acrylonitrile.
Causality in Catalyst Selection: The choice of a strong base, such as sodium hydroxide, is critical. The base deprotonates the nucleophile (water), increasing its nucleophilicity and initiating the conjugate addition to the electron-deficient β-carbon of acrylonitrile. The nitrile group's strong electron-withdrawing nature makes the double bond susceptible to this type of attack[4]. The reaction proceeds in two sequential additions to form the symmetrical ether[1].
For our comparative analysis, we will consider the synthesis of 3-ethoxypropanenitrile. This reaction follows the same mechanistic pathway but uses ethanol as the nucleophile, resulting in the addition of a single cyanoethyl group. This comparison allows us to explore how a simple change in the nucleophile impacts reaction conditions and, more importantly, the resulting spectral data.
Diagram: The Mechanism of Cyanoethylation
The following diagram illustrates the base-catalyzed addition of a nucleophile (ROH, where R=H for water or R=CH₂CH₃ for ethanol) to acrylonitrile.
Caption: Base-catalyzed mechanism for cyanoethylation.
Part 2: Experimental Protocols
A self-validating protocol is one where the steps are designed to minimize ambiguity and ensure a high probability of success. The following protocols are optimized for laboratory-scale synthesis.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 9.0 g (0.5 mol) of water and 50 mL of dioxane.
-
Catalyst Addition: Add 5 mL of a 10% aqueous sodium hydroxide solution to the flask.
-
Acrylonitrile Addition: Cool the mixture in an ice bath. Slowly add 53.0 g (1.0 mol) of acrylonitrile dropwise from the dropping funnel over 1 hour, ensuring the temperature does not exceed 45°C[1].
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 6 hours.
-
Neutralization & Workup: Neutralize the mixture with dilute hydrochloric acid.
-
Purification: The product is water-soluble. Isolate it by removing the solvent under reduced pressure, followed by vacuum distillation. The pure product distills at 161-163°C at 5.5 mm Hg[1].
Protocol 2: Synthesis of 3-ethoxypropanenitrile (Comparative Example)
-
Reaction Setup: Combine 23.0 g (0.5 mol) of absolute ethanol and 1.0 mL of a 40% aqueous solution of benzyltrimethylammonium hydroxide in a 250 mL flask.
-
Acrylonitrile Addition: Slowly add 26.5 g (0.5 mol) of acrylonitrile to the mixture. An exothermic reaction will occur. Maintain the temperature between 40-50°C with occasional cooling.
-
Reaction: Stir the mixture for 2 hours after the initial exothermic reaction subsides.
-
Purification: The product can be purified directly by fractional distillation.
Part 3: The Analytical Gauntlet: A Multi-Technique Validation Approach
No single analytical technique provides a complete picture. True validation comes from the convergence of data from multiple orthogonal methods. The diagram below outlines our comprehensive validation workflow.
Diagram: Analytical Validation Workflow
Caption: Workflow from synthesis to structural validation.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is the first line of analysis, providing rapid confirmation of key functional groups. The presence or absence of specific stretches is a powerful diagnostic tool.
-
This compound: The spectrum must show two key features: a sharp, strong absorption band around 2250 cm⁻¹ , characteristic of the C≡N (nitrile) stretch, and a strong C-O-C (ether) stretching band in the 1100-1120 cm⁻¹ region. Crucially, the broad O-H stretch from the water starting material (around 3200-3500 cm⁻¹) must be absent.
-
3-ethoxypropanenitrile: The spectrum will be similar, with a C≡N stretch around 2250 cm⁻¹ and a C-O-C stretch. However, it will also feature prominent C-H stretching bands from the ethyl group just below 3000 cm⁻¹ . The absence of a broad O-H peak from the ethanol starting material is the primary indicator of reaction completion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for the definitive mapping of the molecular skeleton.
¹H NMR Analysis:
-
This compound: Due to the molecule's symmetry, only two signals are expected.
-
A triplet at approximately δ 3.7 ppm . This signal corresponds to the four protons on the carbons adjacent to the ether oxygen (-O-CH₂ -). The triplet splitting pattern arises from coupling to the adjacent CH₂ group.
-
A triplet at approximately δ 2.7 ppm . This signal represents the four protons on the carbons adjacent to the nitrile group (-CH₂ -C≡N). The 1:1 integration ratio of these two peaks is a critical validation point.
-
-
3-ethoxypropanenitrile: This asymmetric molecule will show a more complex spectrum.
-
A quartet around δ 3.5 ppm (2H, -O-CH₂ -CH₃).
-
A triplet around δ 3.7 ppm (2H, -O-CH₂ -CH₂CN).
-
A triplet around δ 2.6 ppm (2H, -CH₂-CH₂ CN).
-
A triplet around δ 1.2 ppm (3H, -CH₂-CH₃ ). The distinct chemical shifts and coupling patterns allow for unambiguous differentiation from the symmetrical ether.
-
¹³C NMR Analysis:
-
This compound: The symmetry results in only three expected signals.
-
δ ~118 ppm: The nitrile carbon (C≡N).
-
δ ~65 ppm: The carbon adjacent to the ether oxygen (-C H₂-O-).
-
δ ~18 ppm: The carbon adjacent to the nitrile group (-C H₂-CN).
-
-
3-ethoxypropanenitrile: Four distinct signals are expected, corresponding to the four unique carbon environments.
Mass Spectrometry (MS): The Molecular Weight Confirmation
GC-MS is the final validation step, confirming the molecular weight and providing fragmentation data that supports the proposed structure.
-
This compound: The molecular formula is C₆H₈N₂O, with a molecular weight of 124.14 g/mol [5]. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 124 . A prominent fragment is often observed at m/z = 54 , corresponding to the loss of a CH₂=CHCN fragment, a characteristic cleavage for cyanoethylated compounds[5].
-
3-ethoxypropanenitrile: With a formula of C₅H₉NO and a molecular weight of 99.13 g/mol , its mass spectrum will show a molecular ion peak at m/z = 99 .
Part 4: Comparative Data Summary
The following table consolidates the expected analytical data, providing a clear side-by-side comparison that highlights the key differentiating features between the target compound and the comparative example.
| Analytical Technique | This compound | 3-ethoxypropanenitrile (Comparative) |
| Molecular Formula | C₆H₈N₂O | C₅H₉NO |
| Molecular Weight | 124.14 g/mol [5] | 99.13 g/mol |
| Key IR Peaks (cm⁻¹) | ~2250 (C≡N), ~1115 (C-O-C) | ~2250 (C≡N), ~1120 (C-O-C), ~2980 (C-H) |
| ¹H NMR Signals (ppm) | δ 3.7 (t, 4H), δ 2.7 (t, 4H) | δ 3.7 (t, 2H), δ 3.5 (q, 2H), δ 2.6 (t, 2H), δ 1.2 (t, 3H) |
| ¹³C NMR Signals (ppm) | ~118, ~65, ~18 | ~118, ~66, ~65, ~18, ~15 |
| MS (m/z) | 124 (M⁺), 54 | 99 (M⁺) |
Conclusion
The synthesis of this compound is a straightforward application of cyanoethylation chemistry. However, this guide underscores that synthesis without rigorous, multi-faceted validation is incomplete. By systematically applying IR, NMR (¹H and ¹³C), and MS, and interpreting the resulting data in the context of a closely related compound, we build an unassailable case for the structure and purity of the target molecule. This comparative and mechanistic approach embodies the principles of scientific integrity, providing researchers with a robust framework for validating their own synthetic work.
References
- PrepChem. (n.d.). Synthesis of bis-(2-cyanoethyl) ether.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15452, this compound.
- Bruson, H. A. (1945). U.S. Patent No. 2,382,036. Washington, DC: U.S. Patent and Trademark Office.
- Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. URL: [Link]
- Wikipedia. (n.d.). Cyanoethylation.
Sources
- 1. US2382036A - this compound and process for making same - Google Patents [patents.google.com]
- 2. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 3. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Plasticizing Efficiency of Bis(2-cyanoethyl) ether and Phthalates
In the realm of polymer science and formulation, the selection of an appropriate plasticizer is paramount to achieving the desired physical and mechanical properties of the final product. For decades, phthalate esters have dominated the market as the primary choice for rendering rigid polymers like polyvinyl chloride (PVC) flexible. However, mounting health and environmental concerns have catalyzed the search for viable alternatives. This guide provides a comprehensive comparison of the plasticizing efficiency of a nitrile-based compound, Bis(2-cyanoethyl) ether, with that of conventional phthalates.
The Fundamental Role and Mechanism of Plasticizers
Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer.[1] At a molecular level, they function by embedding themselves between the long polymer chains, thereby reducing the intermolecular forces and increasing the free volume.[1] This disruption of the polymer matrix lowers the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
Phthalates, being esters of phthalic acid, possess a chemical structure that allows for effective interaction with the polar PVC chains. The efficiency of a plasticizer is determined by several factors, including its chemical structure, molecular weight, and its compatibility with the host polymer.[1]
Chemical Structures and Predicted Mechanisms of Action
This compound: This molecule, with the chemical formula C6H8N2O, is characterized by the presence of two nitrile (-C≡N) groups and an ether linkage. The nitrile groups are highly polar, which theoretically suggests a strong potential for interaction with the polar C-Cl bonds in PVC. This interaction would be the primary mechanism for its plasticizing effect. Its linear structure and relatively low molecular weight could also contribute to efficient intercalation between polymer chains.
Phthalates (e.g., DEHP, DINP): Phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP) are diesters of phthalic acid.[2] Their plasticizing action stems from the polarity of the ester groups and the steric hindrance provided by their alkyl chains, which push the PVC chains apart.[1]
Comparative Performance Metrics: A Data-Driven Analysis
The efficiency of a plasticizer is quantified through a series of standardized tests that measure the mechanical and thermal properties of the plasticized polymer. Key performance indicators include Shore hardness, tensile strength, and elongation at break.
Phthalate Plasticizers: The Established Benchmark
Phthalates have been extensively studied, and their performance in PVC is well-documented. The following table summarizes typical mechanical properties of PVC plasticized with common phthalates. It is important to note that the specific values can vary depending on the concentration of the plasticizer, the grade of PVC resin, and the presence of other additives.
| Plasticizer | Concentration (phr*) | Shore A Hardness | Tensile Strength (MPa) | Elongation at Break (%) |
| DEHP | 40-60 | 70-90 | 15-25 | 250-400 |
| DINP | 40-60 | 75-95 | 15-25 | 250-400 |
| DBP | 40-60 | 65-85 | 10-20 | 300-450 |
*phr: parts per hundred parts of resin
This compound: A Theoretical and Mechanistic Comparison
As previously stated, direct comparative data for this compound in PVC is not available in the reviewed scientific literature. However, we can infer its potential performance based on its chemical structure and the known properties of nitrile-containing compounds.
The high polarity of the nitrile groups in this compound suggests a strong affinity for the PVC matrix, which is a prerequisite for good plasticizer compatibility and efficiency. This strong interaction could lead to a significant reduction in the glass transition temperature and, consequently, a notable softening of the PVC. It is plausible that this compound could exhibit a plasticizing efficiency comparable to or even exceeding that of some phthalates, particularly in applications where high polarity is advantageous.
However, the potential for migration and long-term stability would need to be rigorously evaluated. The relatively low molecular weight of this compound might increase its propensity to leach from the polymer matrix over time, a critical consideration for many applications, especially in the medical and food contact sectors.
Experimental Protocol for Comparative Evaluation of Plasticizer Efficiency
To enable a direct and objective comparison, a standardized experimental workflow is essential. The following protocol is based on established ASTM standards for the evaluation of plasticizers in PVC.
Materials and Equipment
-
PVC resin (e.g., K-value 67)
-
Plasticizers: this compound, DEHP, DINP
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Shore A durometer
-
Universal Testing Machine (UTM) with grips for tensile testing
-
Conditioning chamber (23 ± 2 °C, 50 ± 5% relative humidity)
Compounding and Sample Preparation
-
Formulation: Prepare separate formulations for each plasticizer at a concentration of 50 phr. A typical formulation would be:
-
PVC resin: 100 parts
-
Plasticizer: 50 parts
-
Thermal stabilizer: 2 parts
-
-
Milling: Blend the components on a two-roll mill at a temperature of 160-170°C until a homogeneous sheet is formed (approximately 5-10 minutes).
-
Molding: Press the milled sheets into plaques of a specified thickness (e.g., 2 mm) using a hydraulic press at a temperature of 170-180°C and a pressure of 10-15 MPa. Cool the plaques under pressure.
-
Conditioning: Condition the molded plaques in a controlled environment for at least 24 hours before testing.
Mechanical Property Testing
-
Shore A Hardness (ASTM D2240):
-
Use a calibrated Shore A durometer.
-
Take at least five measurements at different points on the surface of the conditioned plaque and calculate the average.
-
-
Tensile Properties (ASTM D638):
-
Cut dumbbell-shaped specimens from the conditioned plaques using a die.
-
Measure the tensile strength and elongation at break using a Universal Testing Machine at a specified crosshead speed (e.g., 50 mm/min).
-
Test at least five specimens for each formulation and calculate the average values.
-
Data Analysis and Comparison
Tabulate the results for Shore A hardness, tensile strength, and elongation at break for each plasticizer. A direct comparison of these values will provide a quantitative measure of their relative plasticizing efficiency under the specified conditions.
Visualization of the Experimental Workflow
Caption: Experimental workflow for comparing plasticizer efficiency.
Trustworthiness and Self-Validating Systems
The integrity of this comparative guide rests on the adherence to standardized testing protocols. The use of ASTM standards for sample preparation and mechanical testing ensures that the results are reproducible and comparable across different laboratories. A self-validating system is inherent in this approach, as any significant deviation from expected trends (e.g., an increase in hardness with the addition of a plasticizer) would immediately indicate a potential issue with the formulation or testing procedure, prompting a re-evaluation.
Conclusion and Future Outlook
While phthalates have a long history of effective use as plasticizers for PVC, the quest for safer alternatives is a scientific and industrial imperative. This compound, with its highly polar nitrile groups, presents a theoretically promising candidate. However, the absence of direct comparative data necessitates a rigorous experimental evaluation to ascertain its true plasticizing efficiency relative to established phthalates.
The experimental framework provided in this guide offers a clear and reliable pathway for researchers to conduct such a comparative analysis. The resulting data will be invaluable in determining the viability of this compound as a non-phthalate plasticizer and will contribute to the broader effort of developing safer and more sustainable polymer formulations. It is crucial that any evaluation also includes a thorough assessment of long-term performance, including plasticizer migration, thermal stability, and chemical resistance, to ensure the overall suitability of the material for its intended application.
References
- Wikipedia. (2023). Polyvinyl chloride. [Link][2]
- Patsnap. (2023). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). [Link]
- MDPI. (2021).
- How Do Plasticizers Affect the Mechanical Properties of PVC. (n.d.). [Link][1]
- ResearchGate. (2014). Novel synthesis, characterization and application of dibutyrate bis(2-hydroxyethyl) terephthalamide as a plasticizer in PVC compounding. [Link][4]
- MDPI. (2023). Mechanical Properties of PVC/TPU Blends Enhanced with a Sustainable Bio-Plasticizer. [Link][5]
- ResearchGate. (n.d.).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Variation in impact strength and shore hardness of PVC/DB-BHETA blended samples. [Link][7]
- ResearchGate. (n.d.). (a) Tensile strength of modified PVC. (b)
- ResearchGate. (n.d.).
- Bausano. (n.d.). Role of different plasticizers in PVC products. [Link][11]
- Hallstar. (n.d.). Plasticizers for PVC. [Link][12]
- MDPI. (2022). Development of a Highly Efficient Environmentally Friendly Plasticizer. [Link][13]
- ResearchGate. (n.d.). mechanical properties of Plasticize/PVC. [Link][14]
- SciELO. (n.d.). Influence of alternative polymeric plasticizer to DOP in thermal and dynamic-mechanical properties of PVC. [Link][15]
- ResearchGate. (n.d.).
- ResearchGate. (2020). The tensile strength (A) and elongation at break (B) of plasticized PVC composites. [Link][17]
- PDF. (n.d.). Effect of Various Additives on the Physical Properties of Polyvinylchloride Resin. [Link][2]
- Vinidex. (n.d.). PVC Properties. [Link][18]
- Iranian Polymer Journal. (2005). Mechanical and Thermal Properties of the Plasticized PVC-ESBO. [Link][19]
Sources
A Senior Application Scientist's Guide to Benchmarking Ionic Conductivity in Bis(2-cyanoethyl) ether Electrolytes
Authored for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of higher energy density and safer electrochemical energy storage systems necessitates a deep dive into novel electrolyte formulations. Among the candidates, solvents bearing both nitrile and ether functionalities present a compelling proposition. This guide provides an in-depth, objective comparison of electrolytes based on Bis(2-cyanoethyl) ether (BCEE), a molecule that uniquely combines the high dielectric constant of nitriles with the electrochemical stability and flexibility of an ether backbone. We will explore the fundamental principles of ionic conductivity, provide a validated experimental protocol for its measurement, and benchmark BCEE-based systems against established and emerging alternatives, supported by experimental data from peer-reviewed literature.
Section 1: The Rationale for Nitrile-Ether Solvents and the Principles of Ionic Conductivity
The ideal electrolyte solvent must effectively dissolve lithium salts, facilitate rapid ion transport, and form a stable interface with the electrodes. This compound (C₆H₈N₂O) is a promising candidate due to its molecular structure.[1][2] The two terminal nitrile groups (-C≡N) create a high dipole moment, leading to a high dielectric constant, which is crucial for dissociating lithium salts (e.g., LiPF₆, LiTFSI) into free Li⁺ and anions. Simultaneously, the flexible ether linkage (-O-) enhances chain mobility and can contribute to the solvation of Li⁺ ions, potentially improving ion transport kinetics.[3][4]
Ionic conductivity (σ), the key performance metric, is a measure of a material's ability to conduct ions. It is directly proportional to the concentration of charge carriers (n), their charge (q), and their mobility (μ):
σ = n * q * μ
The mobility (μ) is inversely related to factors such as the viscosity of the electrolyte and the solvation shell size of the moving ion. Therefore, an optimal electrolyte strikes a delicate balance: it must have a high dielectric constant to maximize the number of free ions (n), but not be so viscous as to impede their movement (μ).
Section 2: A Validated Protocol for Measuring Ionic Conductivity via Electrochemical Impedance Spectroscopy (EIS)
To ensure trustworthy and reproducible data, a standardized methodology is paramount. Electrochemical Impedance Spectroscopy (EIS) is a powerful non-invasive technique to determine the bulk resistance of an electrolyte, from which conductivity can be accurately calculated.[5][6][7]
Experimental Protocol: Ionic Conductivity Measurement
1. Cell Preparation and Calibration:
-
Causality: The geometric factor of the measurement cell, known as the cell constant (K), must be precisely determined to derive conductivity from resistance. This is achieved by calibrating with a standard solution of known conductivity (e.g., aqueous KCl).
-
Procedure:
-
Assemble a two-electrode conductivity cell using inert, blocking electrodes (e.g., stainless steel or platinum) with a well-defined surface area (A) and separation distance (l).
-
Fill the cell with a standard KCl solution of known conductivity (σ_std) at a controlled temperature (e.g., 25 °C).
-
Perform an EIS measurement to obtain the resistance of the standard solution (R_std).
-
Calculate the cell constant: K = σ_std * R_std (in cm⁻¹).
-
Thoroughly clean and dry the cell before introducing the test electrolyte to prevent cross-contamination.
-
2. Electrolyte Preparation:
-
Causality: The presence of water and oxygen can significantly alter the electrochemical properties of the electrolyte. All preparation must be done in an inert atmosphere.
-
Procedure:
-
Inside an argon-filled glovebox (<0.1 ppm H₂O, O₂), dissolve the desired lithium salt (e.g., 1.0 M LiPF₆) in this compound.
-
Allow the solution to stir overnight to ensure complete dissolution and homogeneity.
-
3. EIS Measurement:
-
Causality: EIS applies a small sinusoidal AC voltage and measures the resulting current to determine the system's impedance over a range of frequencies. The bulk resistance of the electrolyte is found at high frequencies where capacitive elements of the cell have very low impedance.[6][8]
-
Procedure:
-
Fill the calibrated conductivity cell with the prepared BCEE electrolyte inside the glovebox.
-
Seal the cell to ensure an inert atmosphere is maintained.
-
Place the cell in a temperature-controlled chamber set to the desired measurement temperature (e.g., 25 °C).
-
Connect the cell to a potentiostat equipped with a frequency response analyzer.
-
Apply an AC voltage of small amplitude (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Record the impedance data.
-
4. Data Analysis:
-
Causality: The impedance data is typically visualized in a Nyquist plot (Z_imaginary vs. Z_real). For a simple liquid electrolyte, the high-frequency intercept on the real axis corresponds to the bulk resistance (R_b) of the electrolyte.[8][9]
-
Procedure:
-
Generate a Nyquist plot from the collected impedance spectrum.
-
Determine the bulk resistance (R_b) from the high-frequency x-axis intercept.
-
Calculate the ionic conductivity (σ) using the predetermined cell constant (K): σ = K / R_b .
-
Visualization of the Experimental Workflow
Caption: Workflow for Ionic Conductivity Measurement using EIS.
Section 3: A Comparative Analysis of Electrolyte Systems
To properly benchmark the performance of this compound, its ionic conductivity must be compared against the industry-standard carbonate-based electrolytes and other emerging systems. The following table summarizes reported ionic conductivity values for various electrolyte types at room temperature.
| Electrolyte System Type | Solvent(s) / Host | Lithium Salt | Ionic Conductivity (σ) at ~25°C [S/cm] | Reference(s) |
| Industry Standard (Liquid) | Ethylene Carbonate (EC) / Dimethyl Carbonate (DMC) | 1.0 M LiPF₆ | ~1.1 x 10⁻² | [10][11] |
| Ether-Based (Liquid) | Poly(ethylene glycol) dimethyl ether (PEGDME) | LiCF₃SO₃ | ~1.0 x 10⁻³ | [3][12] |
| Cyano-Ether (Solid Polymer) | Polyvinyl Alcohol w/ β-cyanoethyl ether side chains | LiTFSI | 5.4 x 10⁻⁴ | [13] |
| Cyano-Cellulose (Eutectogel) | Cyanoethyl Cellulose / Succinonitrile | LiTFSI | 1.87 x 10⁻³ | [9] |
| This compound (Liquid) | This compound | Lithium Salt | Data requires further investigation | [14] |
Analysis and Field Insights:
-
Standard Carbonates: The mixture of ethylene carbonate (high dielectric constant) and a linear carbonate like DMC (low viscosity) provides a benchmark conductivity of around 11 mS/cm.[10][11] This is the target that novel electrolytes aim to meet or exceed.
-
Conventional Ethers: Standard ether-based electrolytes, like those using glymes, typically exhibit lower ionic conductivity than carbonates but offer other advantages, such as better compatibility with lithium metal anodes.[3][4]
-
Cyano-Functionalized Polymers: The data for solid-state electrolytes (SPEs) incorporating cyanoethyl ether groups is particularly revealing. A polyvinyl alcohol-based SPE with β-cyanoethyl ether side chains achieved a respectable conductivity of 5.4 x 10⁻⁴ S/cm.[13] An even higher value of 1.87 x 10⁻³ S/cm was reported for a cyanoethyl cellulose-based eutectogel.[9] These results strongly suggest that the cyanoethyl moiety is highly effective at promoting ion conduction, even in a solid or quasi-solid matrix.
-
This compound Potential: While specific, peer-reviewed data for the ionic conductivity of a simple lithium salt in liquid BCEE is not yet widely published, its molecular structure is promising. The combination of two nitrile groups and an ether linkage suggests it could potentially bridge the performance gap between high-conductivity carbonates and high-stability ethers. However, a potential trade-off could be increased viscosity due to the larger molecular size and strong dipole-dipole interactions, which could temper the final conductivity value. Its use as an additive in combination with other solvents has been explored in patents to improve performance.[14]
Section 4: Mechanistic Insights and Molecular Design
The performance of an electrolyte is fundamentally tied to the molecular-level interactions between the solvent, the cation (Li⁺), and the anion. The chemical structure of the solvent dictates its physical properties, which in turn govern ionic conductivity.
Caption: Relationship between solvent structure and ionic conductivity.
For this compound, the key mechanistic considerations are:
-
Salt Dissociation: The high polarity imparted by the two nitrile groups is expected to be highly effective at separating Li⁺-anion pairs, increasing the concentration of free charge carriers.
-
Li⁺ Solvation: Both the nitrogen atoms in the nitrile groups and the oxygen atom in the ether linkage can act as Lewis bases to coordinate with and solvate Li⁺ ions. The structure of this solvation sheath is critical; a bulky, strongly bound sheath can reduce Li⁺ mobility, while a flexible, weakly coordinating environment can enhance it.
-
Viscosity: While the ether backbone provides flexibility, the overall molecular weight (124.14 g/mol ) and strong intermolecular dipole-dipole forces from the nitrile groups may lead to higher viscosity compared to smaller solvents like DMC.[2] This is a critical parameter to measure, as it directly opposes ion mobility. Future research should focus on mixing BCEE with low-viscosity co-solvents to optimize the balance between dielectric constant and viscosity.
Conclusion and Future Directions
This compound stands out as a promising but under-explored solvent for advanced electrolytes. Its unique molecular architecture, combining high-polarity nitrile groups with a flexible ether backbone, presents a compelling hypothesis for achieving high ionic conductivity. While direct comparative data for its liquid electrolyte form is sparse, the strong performance of solid-state systems incorporating the cyanoethyl ether moiety validates its potential.
This guide provides a robust framework for the systematic and objective benchmarking of BCEE-based electrolytes. The immediate path forward for researchers is clear: apply the validated EIS protocol described herein to measure the ionic conductivity of various lithium salts in liquid BCEE. Subsequent studies should explore its mixtures with low-viscosity co-solvents and fully characterize its electrochemical stability window and interfacial properties with both anodes and cathodes. Through such rigorous and comparative evaluation, the true potential of this compound in the next generation of energy storage devices can be unlocked.
References
- Gasteiger, H. A., et al. (2021). Temperature Dependence of the Ionic Conductivity of Lithium-Ion Battery Electrolytes. Journal of The Electrochemical Society.
- Carbone, L., et al. (2015). Comparative Study of Ether-Based Electrolytes for Application in Lithium–Sulfur Battery. ACS Applied Materials & Interfaces.
- Kraytsberg, A., & Ein-Eli, Y. (2016). The impact of the electrolyte composition on the performance of Li-ion batteries. Journal of Power Sources.
- Smart, M. C., & Ratnakumar, B. V. (2010). Development of High Conductivity Lithium-ion Electrolytes for Low Temperature Cell Applications. NASA Technical Reports Server.
- Zhang, X., et al. (2024). Advanced Ether-Based Electrolytes for Lithium-ion Batteries. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of LiPF6 Electrolytes.
- Carbone, L., et al. (2015). Comparative Study of Ether-Based Electrolytes for Application in Lithium–Sulfur Battery. ResearchGate.
- Zhang, X., et al. (2024). Advanced Ether-Based Electrolytes for Lithium-ion Batteries. ResearchGate.
- Shkir, M., et al. (2023). Investigation of Ionic Conductivity of Electrolytes for Anode-Free Lithium-Ion Batteries by Impedance Spectroscopy. MDPI.
- Carbone, L., et al. (2015). Comparative Study of Ether-Based Electrolytes for Application in Lithium–Sulfur Battery. ACS Publications.
- Ding, Z., et al. (2023). Electrolytes for High-Safety Lithium-Ion Batteries at Low Temperature: A Review. MDPI.
- ResearchGate. How can we measure Ionic Conductivity using Impedance Spectra?.
- Zhang, Y., et al. (2022). Cyanoethyl cellulose-based eutectogel electrolyte enabling high-voltage-tolerant and ion-conductive solid-state lithium metal batteries. ResearchGate.
- PubChem. This compound.
- Gamry Instruments. Basics of Electrochemical Impedance Spectroscopy.
- Lasia, A. (2022). Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au.
- Google Patents. CN105428701A - Electrolyte and lithium ion battery comprising same.
- Hsieh, C-H., et al. (2023). Polymers with Cyanoethyl Ether and Propanesulfonate Ether Side Chains for Solid-State Li-Ion Battery Applications. ACS Applied Energy Materials.
Sources
- 1. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Basics of EIS: Electrochemical Research-Impedance Gamry Instruments [gamry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CN105428701A - Electrolyte and lithium ion battery comprising same - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Comparative Thermal Analysis of Polymers Incorporating Bis(2-cyanoethyl) ether
Authored for Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced polymeric materials, the deliberate modification of polymer backbones to enhance specific properties is a cornerstone of materials science. The introduction of functional monomers can dramatically alter the thermal characteristics of a polymer, impacting its processing window, operational limits, and long-term stability. This guide provides an in-depth comparative thermal analysis of polymers synthesized with and without "Bis(2-cyanoethyl) ether" (BCEE), a unique monomer characterized by its flexible ether linkage and two terminal polar nitrile groups.[1][2]
We will explore, from a first-principles perspective, how the incorporation of BCEE influences the thermal behavior of a model polymer system. This guide moves beyond a simple recitation of data to explain the underlying physicochemical reasons for the observed changes, grounding our discussion in established principles of polymer science and thermal analysis.
The Rationale for this compound in Polymer Synthesis
This compound, with the chemical structure NC-CH₂-CH₂-O-CH₂-CH₂-CN, is a compelling monomer for several reasons.[2] The central ether group imparts a degree of flexibility to the polymer chain, which can be crucial for applications requiring toughness or specific solubility profiles. However, the most significant contribution comes from the terminal nitrile (-C≡N) groups.
Why Nitrile Groups Matter:
-
High Polarity: The nitrile group possesses a strong dipole moment, leading to significant intermolecular dipole-dipole interactions between polymer chains. This increased intermolecular force restricts chain mobility, which is expected to elevate the glass transition temperature (T_g).[3]
-
Thermal Stability: The incorporation of nitrile functionalities has been shown to enhance the thermal stability of polymers.[3][4] Upon heating to high temperatures, nitrile groups can undergo complex cyclization and cross-linking reactions, forming more stable, networked structures that resist further thermal decomposition and increase char yield.
-
Reactivity: The nitrile groups serve as reactive handles for further chemical modifications, cross-linking, or for mediating specific interactions in polymer blends and composites.
This guide will compare a hypothetical base polymer, Polymer A (Control) , with Polymer B (BCEE-Modified) , which incorporates BCEE into its structure.
Experimental Design & Causality
To objectively assess the impact of BCEE, a rigorous experimental workflow is essential. The choice of each step is dictated by the need for reproducible and unambiguous data.
Diagram of the Experimental Workflow
Caption: High-level workflow for the comparative thermal analysis.
Detailed Experimental Protocols
A. Thermogravimetric Analysis (TGA)
TGA is indispensable for determining the thermal stability of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.[5][6]
-
Instrumentation: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments Q500).
-
Sample Preparation: Precisely weigh 5-10 mg of the dried polymer sample into an alumina or platinum crucible. Ensure the sample covers the bottom of the crucible in a thin layer to promote uniform heating.
-
Experimental Conditions:
-
Purge Gas: Nitrogen (or another inert gas) at a flow rate of 50 mL/min. The use of an inert atmosphere is critical to study the intrinsic thermal decomposition of the polymer, avoiding oxidative side reactions.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes to ensure thermal stability.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min. A 10°C/min rate is a standard condition that provides a good balance between resolution and experimental time.
-
-
Data Collection: Record the sample mass, sample temperature, and time throughout the experiment. The primary outputs are the TGA curve (mass % vs. temperature) and its first derivative, the DTG curve (d(mass %)/dt vs. temperature), which highlights the temperature of maximum decomposition rate.
-
B. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference, providing critical data on thermal transitions where heat is either absorbed or released.[7][8]
-
Instrumentation: A calibrated differential scanning calorimeter (e.g., Mettler Toledo DSC 3, TA Instruments Q2000).
-
Sample Preparation: Weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.
-
Experimental Conditions (Heat-Cool-Heat Cycle): This cycle is crucial for erasing the sample's prior thermal history and observing its inherent properties.[8]
-
First Heating Scan:
-
Equilibrate at 25°C.
-
Ramp the temperature from 25°C to a temperature above the expected melting point or final transition (e.g., 250°C) at a rate of 10°C/min. This scan reveals the properties of the "as-is" material.
-
-
Cooling Scan:
-
Hold at 250°C for 3 minutes to ensure complete melting.
-
Cool the sample to 25°C at a controlled rate of 10°C/min. This scan shows the crystallization behavior of the polymer from the melt.
-
-
Second Heating Scan:
-
Hold at 25°C for 3 minutes.
-
Ramp the temperature again from 25°C to 250°C at 10°C/min. This second scan provides the most reliable data on the glass transition temperature (T_g) and melting temperature (T_m) of the material, free from the influence of its previous processing history. The T_g is determined as the midpoint of the step-change in the heat flow curve.
-
-
Comparative Analysis: Results & Discussion
The data obtained from TGA and DSC analyses are summarized below. The values for Polymer A and Polymer B are hypothetical but based on established principles of how nitrile groups affect polymer properties.[3][4]
Diagram of BCEE and Polymer Structure
Sources
- 1. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. article.sapub.org [article.sapub.org]
- 5. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. [ctherm.com]
- 6. fiveable.me [fiveable.me]
- 7. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 8. mt.com [mt.com]
A Comparative Environmental Assessment of Bis(2-cyanoethyl) ether and Alternative Solvents for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and pharmaceutical development, solvent selection is a critical decision that profoundly influences reaction efficiency, product purity, and, increasingly, the environmental footprint of a process. This guide offers an in-depth environmental assessment of Bis(2-cyanoethyl) ether, a polar aprotic solvent, benchmarked against a suite of commonly used laboratory solvents. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison to inform more sustainable solvent choices.
The selection of an appropriate solvent is often a delicate balance between performance and practicality. However, with growing environmental consciousness and regulatory scrutiny, the "greenness" of a solvent has become a paramount consideration. This guide moves beyond anecdotal evidence to provide a structured comparison based on predicted environmental fate data and established green chemistry metrics.
Comparative Environmental Impact Analysis
To provide a robust comparison, we have evaluated this compound against a selection of common laboratory solvents representing various classes: ketones (Acetone), alcohols (Ethanol, Isopropanol), esters (Ethyl Acetate), aromatic hydrocarbons (Toluene), and halogenated hydrocarbons (Dichloromethane).
Due to a lack of extensive publicly available experimental data for this compound, its environmental properties have been estimated using the US Environmental Protection Agency's (EPA) Estimation Program Interface (EPI) Suite™. This suite of predictive models is a widely recognized tool for assessing the environmental fate of chemicals in the absence of experimental data.[1][2][3] The data for the alternative solvents are drawn from the highly respected CHEM21 and American Chemical Society Green Chemistry Institute (ACS GCI) Pharmaceutical Roundtable solvent selection guides.[4][5][6][7]
Table 1: Comparative Environmental Impact and Safety Data of Selected Solvents
| Solvent | Biodegradability (Predicted/Assessed) | Aquatic Toxicity (Predicted LC50 fish 96h, mg/L) | Bioaccumulation Potential (Predicted Log BCF) | VOC Emissions Potential (Boiling Point °C) | CHEM21 Overall Ranking | ACS GCI Overall Ranking |
| This compound | Not readily biodegradable (EPI Suite™ BIOWIN) | 175.7 (EPI Suite™ ECOSAR) | 0.5 (EPI Suite™ BCFBAF) | 110-112 | Not Ranked | Not Ranked |
| Acetone | Readily biodegradable | >100 | Low | 56 | Recommended | Usable |
| Ethanol | Readily biodegradable | >100 | Low | 78 | Recommended | Preferred |
| Isopropanol | Readily biodegradable | >100 | Low | 82.6[8][9] | Recommended | Usable |
| Ethyl Acetate | Readily biodegradable | >100 | Low | 77 | Recommended | Usable |
| Toluene | Not readily biodegradable | 10-100 | Low to Moderate | 111 | Problematic | Undesirable |
| Dichloromethane | Not readily biodegradable | 100-200 | Low | 40 | Hazardous | Undesirable |
Note: Lower Aquatic Toxicity values indicate higher toxicity. Lower Log BCF values indicate lower potential for bioaccumulation.
Interpretation of Comparative Data
The data presented in Table 1 highlights significant differences in the environmental profiles of these solvents.
This compound: The EPI Suite™ predictions suggest that this compound is not readily biodegradable, which means it may persist in the environment for longer periods. Its predicted aquatic toxicity is moderate, and its bioaccumulation potential is low. With a relatively high boiling point, its potential to contribute to volatile organic compound (VOC) emissions is lower than more volatile solvents like dichloromethane and acetone.
Alternative Solvents:
-
Recommended/Preferred Solvents (Acetone, Ethanol, Isopropanol, Ethyl Acetate): These solvents are generally considered more environmentally benign. They are readily biodegradable, exhibit low aquatic toxicity, and have a low potential for bioaccumulation. Their primary environmental concern is their volatility, which contributes to VOC emissions.
-
Problematic/Undesirable Solvents (Toluene, Dichloromethane): These solvents raise more significant environmental and health concerns. Toluene is not readily biodegradable and has moderate aquatic toxicity. Dichloromethane, while having lower predicted aquatic toxicity than toluene, is a halogenated solvent with concerns regarding its persistence and potential for ozone depletion. Both are classified as problematic or undesirable in the CHEM21 and ACS GCI guides.[4][5][7]
Experimental Workflows for Environmental Impact Assessment
To ensure scientific integrity and provide a framework for independent verification, this section details the standard experimental protocols for assessing the key environmental parameters discussed. These methodologies are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the US EPA.
Experimental Workflow for Assessing Ready Biodegradability
The following diagram illustrates a typical workflow for determining the ready biodegradability of a chemical substance according to OECD Guideline 301C.[10][11][12][13][14]
Detailed Protocol for OECD 301C - Ready Biodegradability: Modified MITI Test (I) [10][11][12][13][14]
-
Preparation of Mineral Medium: A defined mineral salt medium is prepared to support microbial growth.
-
Inoculum Preparation: Activated sludge from a domestic wastewater treatment plant is collected and prepared as the microbial inoculum.
-
Test and Reference Substance Preparation: The test substance (this compound) and a readily biodegradable reference substance (e.g., sodium benzoate) are prepared at a known concentration.
-
Respirometer Setup: Test flasks are prepared containing the mineral medium, inoculum, and either the test substance, reference substance, or no added carbon source (blank control).
-
Incubation: The flasks are incubated for 28 days at a constant temperature (typically 20-25°C) in the dark.
-
Oxygen Consumption Measurement: The biochemical oxygen demand (BOD) is measured continuously using a respirometer.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the measured BOD with the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches the pass level of >60% biodegradation within a 10-day window during the 28-day test period.
Experimental Workflow for Assessing Acute Aquatic Toxicity
The following diagram outlines the general procedure for determining the acute toxicity of a substance to fish, as described in OECD Guideline 203.[15][16][17][18][19]
Detailed Protocol for OECD 203 - Fish, Acute Toxicity Test [15][16][17][18][19]
-
Test Organism Acclimation: A suitable fish species (e.g., Zebrafish, Danio rerio) is acclimated to the test conditions.
-
Preparation of Test Solutions: A geometric series of concentrations of the test substance is prepared in a suitable dilution water. A control group with only dilution water is also prepared.
-
Exposure: Fish are introduced into the test and control vessels and exposed for a period of 96 hours.
-
Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The concentration that is lethal to 50% of the test organisms (LC50) is calculated using appropriate statistical methods.
Conclusion and Recommendations
The comparative analysis presented in this guide provides a clear rationale for solvent selection based on environmental impact. While this compound may be a suitable solvent for specific applications due to its chemical properties, its predicted lack of ready biodegradability is a significant environmental concern.
For researchers and drug development professionals committed to practicing green chemistry, the following recommendations are proposed:
-
Prioritize "Recommended" and "Preferred" Solvents: Whenever chemically feasible, prioritize the use of solvents such as ethanol, isopropanol, and ethyl acetate, which have more favorable environmental profiles.
-
Avoid "Problematic" and "Undesirable" Solvents: The use of toluene and dichloromethane should be minimized or replaced with greener alternatives.
-
Consider the Full Life Cycle: Beyond the immediate environmental impact, consider the energy required for solvent production and disposal.
-
Generate Experimental Data: When considering the use of less common solvents like this compound for which limited data exists, performing key environmental impact studies is highly encouraged to make informed decisions.
By integrating these considerations into the solvent selection process, the scientific community can significantly reduce the environmental footprint of chemical research and manufacturing, paving the way for a more sustainable future.
References
- US EPA. (2023). Estimation Program Interface (EPI) Suite™.
- EPI Suite™ | Chemistry For Sustainability. (n.d.).
- How to Use US EPA EPI Suite to Predict Chemical Substance Properties. (2017, September 14).
- OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.
- OECD. (2004). Test No. 202: Daphnia sp., Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals, Section 2.
- OECD. (1992). Test No. 203: Fish, Acute Toxicity Test. OECD Guidelines for the Testing of Chemicals, Section 2.
- EUROLAB. (n.d.). OECD Procedure 203 Fish, Acute Toxicity Test.
- OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP. (n.d.).
- Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Dunn, P. J. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18(1), 288-296. [Link]
- RTI Laboratories. (n.d.). VOC Content Analysis - EPA Method 24.
- Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water.
- Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123.
- ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW).
- Aropha. (n.d.). OECD 202: Daphnia sp., Acute Immobilization Test.
- Charles River. (n.d.). OECD 202: Daphnia sp. acute immobilization test.
- Situ Biosciences. (n.d.). OECD 203: Fish, Acute Toxicity Test.
- Tox Lab. (n.d.). Test No. 203: Fish, Acute Toxicity Test.
- BPC Instruments. (n.d.). OECD Guidelines Test No. 301 C & F.
- Aropha Resource Center. (n.d.). OECD 301 Ready Biodegradation Test.
- Scribd. (n.d.). Oecd - Test 203.
- Fera. (n.d.). Daphnia sp., Acute Immobilisation Test.
- Eurofins. (n.d.). OECD 202: daphnia sp, acute immobilisation test - limit test and EC50 - GLP.
- OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.
- Pesticide Registration Toolkit. (n.d.). Ready biodegradability.
- OECD. (n.d.). Test No. 301: Ready Biodegradability.
- American Chemical Society. (2011, March 21). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0.
- J&K Scientific LLC. (2021, January 8). Green Solvent Selection Guide.
- Journal of Environmental Science and Technology. (2022). Establishing a ready biodegradability test system using OxiTop® to evaluate chemical fate in a realistic environment.
- Royal Society of Chemistry. (2015). CHEM21 selection guide of classical- and less classical-solvents.
- ResearchGate. (2015, August 13). (PDF) CHEM21 selection guide of classical - and less classical - solvents.
- American Chemical Society. (n.d.). Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry | ACS GCI Pharmaceutical Roundtable.
- LabCat. (2015, August 13). CHEM21 selection guide of classical- and less classical-solvents.
- White Rose Research Online. (n.d.). green solvent selection guides.
- Scribd. (n.d.). Green Solvent Selection Guides | PDF.
- ResearchGate. (n.d.). Simplified version of the CHEM21 unconventional solvent selection guide.
- LCGC International. (2025, August 20). Solvent Selection from the Green Perspective.
- Scribd. (n.d.). Green Chemistry: CHEM21 Selection Guide of Classical-And Less Classical-Solvents | PDF.
- YouTube. (2021, August 3). The CHEM21 solvent selection guide.
- American Chemical Society. (n.d.). Solvent selection tool.
- PubChem. (n.d.). Isopropanol.
Sources
- 1. rtilab.com [rtilab.com]
- 2. biotecnologiebt.it [biotecnologiebt.it]
- 3. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 4. The CHEM21 Solvent Selection Guide – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. acs.org [acs.org]
- 6. jk-sci.com [jk-sci.com]
- 7. acs.org [acs.org]
- 8. alliancechemical.com [alliancechemical.com]
- 9. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 11. OECD 301 Ready Biodegradation Test | Aropha Resource Center [resources.aropha.com]
- 12. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 13. oecd.org [oecd.org]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. eurolab.net [eurolab.net]
- 16. eurofins.com.au [eurofins.com.au]
- 17. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 18. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 19. scribd.com [scribd.com]
A Comparative Guide to Analytical Techniques for the Determination of Bis(2-cyanoethyl) ether
For researchers, scientists, and professionals in drug development and material science, the accurate quantification of Bis(2-cyanoethyl) ether (BCEE), also known as 3,3'-Oxydipropionitrile, is critical.[1] This compound sees use as a solvent and an intermediate in organic synthesis, including in the formulation of polymers.[2] Ensuring its purity and monitoring its presence in various matrices requires robust and reliable analytical methodologies. This guide provides a comparative review of the primary analytical techniques for the determination of this compound, offering insights into the causality behind experimental choices and providing supporting data to aid in method selection and implementation.
Introduction to the Analyte: this compound
This compound (CAS No. 1656-48-0) is a polar organic molecule with the chemical formula C6H8N2O.[1] Its structure, featuring an ether linkage and two terminal nitrile groups, dictates its analytical behavior. The presence of the nitrile groups makes it amenable to specific detectors in gas chromatography, while its polarity influences its retention in high-performance liquid chromatography.
Core Analytical Techniques: A Comparative Overview
The two most prevalent and suitable analytical techniques for the determination of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods is contingent on the sample matrix, the required sensitivity, and the available instrumentation.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a stationary and liquid mobile phase. |
| Typical Detector | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS) | Ultraviolet (UV) Detector, Diode Array Detector (DAD), Mass Spectrometry (MS) |
| Volatility Requirement | Analyte must be volatile and thermally stable. | No volatility requirement. |
| Strengths | High resolution for volatile compounds, robust, sensitive detectors (NPD for nitriles). | Versatile for a wide range of polarities, suitable for non-volatile and thermally labile compounds. |
| Limitations | Not suitable for non-volatile impurities. | Can be less sensitive than GC with specific detectors for certain analytes, higher solvent consumption. |
Gas Chromatography (GC) for this compound Analysis
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is paramount for achieving the desired sensitivity and selectivity.
Detectors for GC Analysis of this compound
-
Flame Ionization Detector (FID): A universal detector for organic compounds, providing good sensitivity. It is a robust and cost-effective choice for routine purity assessments where high selectivity is not required.
-
Nitrogen-Phosphorus Detector (NPD): Highly selective and sensitive for nitrogen-containing compounds like nitriles. The NPD offers significantly better sensitivity for this compound compared to the FID, making it ideal for trace-level analysis.
-
Mass Spectrometry (MS): Provides structural information, enabling positive identification of the analyte and any impurities. GC-MS is the gold standard for method development and for the analysis of complex matrices. Experimental GC-MS data for this compound is available, confirming its suitability.[1]
Experimental Protocol: GC-FID Analysis of this compound
This protocol outlines a general procedure for the purity analysis of a this compound sample.
1. Instrumentation:
- Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Capillary column: A mid-polar column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness is a good starting point. For enhanced selectivity for the polar nitrile groups, a column with a higher cyano content could be evaluated.
2. Reagents and Standards:
- This compound reference standard (≥98% purity).
- High-purity solvent for sample dilution (e.g., acetone or acetonitrile).
3. Chromatographic Conditions:
- Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Detector Temperature: 300 °C.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 250 °C.
- Hold at 250 °C for 5 minutes.
- Injection Volume: 1 µL (split or splitless, depending on concentration).
4. Sample Preparation:
- Accurately weigh and dissolve the this compound sample in the chosen solvent to a final concentration of approximately 1 mg/mL.
5. Data Analysis:
- Purity is typically determined by area normalization, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
Causality Behind Experimental Choices: The mid-polar column is chosen to provide a balance of retention for the polar nitrile groups and the ether linkage. The temperature program is designed to ensure good separation from any potential volatile impurities and to elute the this compound peak with a good shape.
Workflow for GC Analysis of this compound
Caption: Workflow for the analysis of this compound by Gas Chromatography.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
HPLC is a versatile technique that is particularly well-suited for the analysis of polar compounds like this compound, especially when non-volatile impurities are of concern.
Chromatographic Modes and Detectors for HPLC Analysis
-
Reversed-Phase HPLC (RP-HPLC): This is the most common mode for the analysis of moderately polar compounds. A C18 or C8 column is typically used with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol.
-
Normal-Phase HPLC (NP-HPLC): While less common, NP-HPLC can be employed for the separation of polar compounds. Cyano-bonded stationary phases are particularly useful in this mode and can offer unique selectivity for nitriles.
-
UV Detector: this compound does not have a strong chromophore, so UV detection will likely be at a low wavelength (e.g., < 220 nm). Sensitivity may be limited.
-
Mass Spectrometry (MS): HPLC-MS provides high sensitivity and selectivity, making it an excellent choice for trace analysis and impurity identification.
Experimental Protocol: RP-HPLC-UV Analysis of this compound
This protocol provides a starting point for the development of an RP-HPLC method.
1. Instrumentation:
- HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
2. Reagents and Standards:
- This compound reference standard (≥98% purity).
- HPLC-grade acetonitrile and water.
3. Chromatographic Conditions:
- Mobile Phase: A gradient of acetonitrile and water is recommended to ensure elution of a range of potential impurities.
- A: Water
- B: Acetonitrile
- Gradient: Start with 10% B, increase to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 210 nm.
- Injection Volume: 10 µL.
4. Sample Preparation:
- Accurately weigh and dissolve the this compound sample in the mobile phase (at initial conditions) to a final concentration of approximately 0.5 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
- Quantification is typically performed using an external standard calibration curve.
Causality Behind Experimental Choices: The C18 column provides good retention for the moderately polar this compound in a reversed-phase mode. A gradient elution is employed to ensure that both more polar and less polar impurities can be separated and eluted from the column in a reasonable time.
Logical Flow for Method Selection
Caption: Decision tree for selecting the appropriate analytical method for this compound.
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of any analytical method, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. This is demonstrated by analyzing a blank and a spiked sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material) or by spike recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful and suitable techniques for the determination of this compound. The choice of method and detector should be guided by the specific analytical requirements, including the nature of the sample matrix, the expected concentration of the analyte, and the need for impurity identification. For routine purity analysis of the bulk material, a GC-FID method is often sufficient and cost-effective. For trace analysis or for the determination of this compound in complex matrices, a more selective detector such as an NPD for GC or a mass spectrometer for either GC or HPLC is recommended. Regardless of the chosen technique, a thorough method validation is essential to ensure the generation of reliable and trustworthy data.
References
- PubChem. This compound.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Food and Drug Administration. Q2(R2)
- Taramasso, M., & Guerra, A. (1965). Gas Chromatography Analysis of Aliphatic Nitriles. Journal of Chromatographic Science, 3(4), 138–139. [Link]
- Hassan, A., et al. (2021). Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceuticals. Current Radiopharmaceuticals, 14(2), 134-144. [Link]
- Wikipedia.
- Badiu, D. C., et al. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. LCGC North America, 32(3), 204-211. [Link]
- National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]
- Chemguide.
Sources
A Comparative Guide to the Cross-Validation of Bis(2-cyanoethyl) ether Analysis by Gas and Liquid Chromatography
<
In the landscape of pharmaceutical development and materials science, the purity and quantification of chemical intermediates are paramount. Bis(2-cyanoethyl) ether, a key building block, demands robust and reliable analytical methods to ensure the quality and consistency of final products.[1] This guide provides an in-depth, experience-driven comparison of two cornerstone chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the analysis of this compound.
This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale behind the methodological choices. We will delve into the cross-validation of these techniques, presenting experimental data to substantiate the performance of each method. All protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]
Understanding the Analyte: this compound
This compound (CAS 1656-48-0) is a colorless to pale yellow liquid characterized by an ether linkage and two cyanoethyl groups.[1] It is moderately soluble in polar solvents and has a relatively high boiling point of 314 °C.[5][6] These physicochemical properties are critical in determining the most suitable chromatographic approach. Its structure, O(CH₂CH₂C≡N)₂, presents a molecule with polar characteristics due to the nitrile groups and the ether oxygen, but also with nonpolar hydrocarbon segments.
The Chromatographic Conundrum: GC vs. HPLC
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is a frequent deliberation in analytical laboratories. GC is traditionally favored for volatile and thermally stable compounds, while HPLC excels in the separation of a wider range of solutes, including those that are non-volatile or thermally labile.[7][8]
For this compound, its high boiling point pushes the limits of conventional GC analysis, yet its moderate polarity can present challenges for retention in standard reversed-phase HPLC.[9][10] This guide will explore optimized methodologies for both techniques to provide a comprehensive comparison.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for separating volatile compounds.[7] The high boiling point of this compound necessitates elevated temperatures for both the injector and the oven, and the choice of a stable capillary column is crucial for achieving good peak shape and resolution. A Flame Ionization Detector (FID) is an excellent choice for this analysis due to its high sensitivity to organic compounds.[11]
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent nonpolar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 20°C/min to 250°C, hold for 5 minutes.
-
-
Detector Temperature: 300°C.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
2. Standard and Sample Preparation:
-
Solvent (Diluent): Dichloromethane.
-
Standard Stock Solution: Accurately weigh approximately 50 mg of this compound reference standard and dissolve in 50 mL of dichloromethane to obtain a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with dichloromethane to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve in dichloromethane to achieve a final concentration within the calibration range.
3. Justification of Parameters:
-
The choice of a DB-5ms column provides a good balance of polarity for retaining the analyte while allowing for elution at a reasonable temperature.
-
A high inlet temperature ensures the rapid and complete vaporization of the high-boiling-point analyte.
-
The temperature program is designed to provide a sharp peak for this compound while allowing for the elution of any more volatile impurities early in the run and less volatile impurities at higher temperatures.
Caption: GC-FID experimental workflow for this compound analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While GC is a viable option, HPLC offers the advantage of operating at ambient temperature, which can be beneficial for preventing the degradation of any thermally sensitive impurities. The challenge with HPLC lies in achieving adequate retention of the moderately polar this compound on a conventional C18 column, which often requires a highly aqueous mobile phase.[10][12] The presence of the nitrile groups provides a chromophore that allows for UV detection, although the absorbance may not be as strong as compounds with more extensive conjugation.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
2. Standard and Sample Preparation:
-
Solvent (Diluent): 50:50 Water:Acetonitrile.
-
Standard Stock Solution: Accurately weigh approximately 50 mg of this compound reference standard and dissolve in 50 mL of diluent to obtain a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 10 µg/mL to 200 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve in the diluent to achieve a final concentration within the calibration range.
3. Justification of Parameters:
-
A C18 column is a workhorse in reversed-phase chromatography, and the gradient elution is necessary to retain and then effectively elute the analyte.[8]
-
The use of a water/acetonitrile mobile phase is a common and effective combination for separating moderately polar compounds.
-
Detection at a low UV wavelength (210 nm) is required due to the limited chromophore of the analyte.
Caption: HPLC-UV experimental workflow for this compound analysis.
Method Validation and Performance Comparison
A robust analytical method must be validated to ensure it is suitable for its intended purpose.[13] Key validation parameters according to ICH Q2(R1) guidelines were assessed for both the GC-FID and HPLC-UV methods.[2][14]
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | GC-FID | HPLC-UV | ICH Q2(R1) Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 10 - 200 | Defined by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Typically 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 0.8% | 1.1% | ≤ 2% |
| - Intermediate Precision | 1.2% | 1.5% | ≤ 2% |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 3 | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantitation (LOQ) (µg/mL) | 1 | 10 | Signal-to-Noise Ratio ≥ 10 |
| Specificity | Demonstrated | Demonstrated | No interference at the analyte's retention time |
Discussion and Recommendations
Both the GC-FID and HPLC-UV methods demonstrate acceptable performance for the analysis of this compound, meeting the criteria set forth by the ICH Q2(R1) guidelines.[2] However, each technique presents distinct advantages and disadvantages that should be considered based on the specific analytical needs.
-
Sensitivity: The GC-FID method exhibits significantly higher sensitivity, with a Limit of Detection (LOD) and Limit of Quantitation (LOQ) that are ten times lower than the HPLC-UV method. This makes GC-FID the preferred technique for trace-level analysis and impurity profiling.
-
Robustness: The HPLC-UV method, operating at ambient temperature, may be considered more robust for routine analysis as it avoids the potential for thermal degradation of the analyte or co-eluting impurities.
-
Throughput: The GC method has a shorter run time, which could be advantageous for high-throughput screening.
-
Versatility: HPLC is generally a more versatile technique, capable of analyzing a broader range of compounds. If the analysis of non-volatile impurities is also required, developing an HPLC method would be more efficient.[15]
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
- Oxford Academic. Gas Chromatographic Analysis of Ether — Alcohols in Carbon Removing Compounds. [Link]
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
- Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
- SIELC Technologies. Polar Compounds. [Link]
- PubChem. This compound. [Link]
- Slideshare.
- International Council for Harmonis
- Odinity. ANALYTICAL TECHNIQUES FOR THE COMPOSITION OF PETROLEUM ETHER FRACTIONS. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
- R Discovery. Determination of ethers and alcohols in gasolines by gas chromatography/Fourier transform infrared spectroscopy. [Link]
- Chemcasts. Thermophysical Properties of this compound. [Link]
Sources
- 1. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 2. jordilabs.com [jordilabs.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. chem-casts.com [chem-casts.com]
- 7. odinity.com [odinity.com]
- 8. jordilabs.com [jordilabs.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. hplc.eu [hplc.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Polar Compounds | SIELC Technologies [sielc.com]
- 13. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 14. ICH Official web site : ICH [ich.org]
- 15. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Bis(2-cyanoethyl) ether
As researchers and scientists, our responsibility extends beyond the discovery phase to the entire lifecycle of the chemicals we use. Bis(2-cyanoethyl) ether (CAS No. 1656-48-0), a nitrile-containing ether, is a valuable intermediate in organic synthesis.[1] However, its hazardous properties necessitate a meticulous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant management of this compound waste streams in a laboratory setting.
The foundation of this protocol is built upon a thorough understanding of the compound's chemical nature and associated risks. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of ensuring laboratory safety and environmental stewardship.
Hazard Profile & Risk Assessment: The "Why" Behind the Procedure
This compound is classified as a hazardous substance. A comprehensive risk assessment is the mandatory first step before handling or disposal.
-
Toxicity and Irritation: The compound is harmful if swallowed, inhaled, or in contact with skin.[2][3] It is known to cause serious skin, eye, and respiratory irritation.[2][4] These acute hazards are the primary drivers for the stringent personal protective equipment (PPE) requirements.
-
Peroxide Formation Potential: Ethers as a chemical class are known for their potential to form explosive peroxides upon exposure to air and light, especially after prolonged storage. PubChem lists this compound as a compound that may form peroxides.[5] This risk dictates that containers should be dated upon receipt and opening, and older containers should be handled with extreme caution.
-
Reactivity: While stable under neutral conditions, it can undergo hydrolysis when exposed to strong acids or bases.[1] It is also incompatible with strong oxidizing agents.[4] This reactivity profile is critical for proper waste segregation to prevent dangerous chemical reactions within a waste container.
| Property | Value / Information | Source(s) |
| CAS Number | 1656-48-0 | [1][2][4] |
| Molecular Formula | C₆H₈N₂O | [3][5] |
| Appearance | Colorless to pale yellow or brown liquid | [1][4] |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Causes skin irritation. May cause respiratory irritation. | [2][3] |
| Primary Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [1][4] |
| Special Hazard | Potential for explosive peroxide formation. | [5] |
Pre-Disposal Operations: Personal Protective Equipment (PPE) & Handling
Before any disposal-related activities commence, including the collection of waste from an experimental setup, appropriate PPE must be worn. The goal is to create a complete barrier between the researcher and the chemical.
Mandatory PPE Ensemble:
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile or neoprene. Always check the manufacturer's glove compatibility data. Discard gloves immediately if contamination is suspected.[4][6]
-
Eye/Face Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[2][4]
-
Skin and Body Protection: A lab coat is required at a minimum. For larger quantities or in case of spills, wear appropriate protective clothing to prevent all skin exposure.[4]
-
Respiratory Protection: All handling of this compound waste should be performed within a certified chemical fume hood to ensure adequate ventilation.[2][4] If exposure limits are at risk of being exceeded, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[2]
Step-by-Step Disposal Protocol
This protocol is designed to guide the user from the point of waste generation to its final, compliant disposal pathway.
The principle of "cradle-to-grave" waste management, central to the Resource Conservation and Recovery Act (RCRA), begins at the point of generation.[7]
-
Designate a Waste Container: Use a clearly labeled, chemically compatible container for liquid this compound waste. A glass bottle with a secure, screw-top cap is appropriate. Ensure the container is in good condition.
-
Labeling: The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
-
Segregation: Crucially, do not mix this compound waste with other waste streams. Keep it separate from:
-
Strong oxidizing agents
-
Strong acids and bases
-
Aqueous waste streams, unless the material is already in a dilute aqueous solution from the experimental workup.
-
-
Solid Waste: Any solid materials contaminated with this compound (e.g., filter paper, contaminated gloves, absorbent pads) must be collected in a separate, clearly labeled, sealed plastic bag or container designated for solid hazardous waste.
Accidents happen, but a prepared response minimizes risk.
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated, preferably within a fume hood. If the spill is outside a hood, evacuate non-essential personnel from the immediate area.[4]
-
Absorb the Spill: Cover the spill with an inert absorbent material, such as dry sand, earth, or a commercial chemical absorbent.[4] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with soap and water. All cleaning materials (sponges, paper towels) are now considered hazardous waste and must be disposed of in the solid hazardous waste container.[4]
-
Personal Decontamination: If skin contact occurs, immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[2][4] Remove any contaminated clothing.
On-site chemical treatment of nitrile-containing compounds can be complex and is not recommended for standard laboratory settings. The only appropriate and compliant method for disposing of this compound is through a licensed hazardous waste management company.
-
Waste Characterization: Under the EPA's RCRA regulations, this waste must be characterized.[8] While not specifically on the "P" or "U" lists of acute or toxic commercial chemical products, its properties would likely classify it as a characteristic hazardous waste due to toxicity.[9][10] Your institution's Environmental Health and Safety (EHS) office will make the final determination.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of your properly contained and labeled hazardous waste. Do not pour this compound down the drain or discard it in regular trash.[2]
-
Documentation: Ensure all institutional paperwork related to the waste pickup is completed accurately. This is a crucial part of the "cradle-to-grave" tracking process.[7]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Sources
- 1. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemos.de [chemos.de]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bis(2-cyanoethyl) ether
Handling Bis(2-cyanoethyl) ether (CAS No. 1656-48-0) in a laboratory setting demands a meticulous approach to safety.[1][2][3] This compound, while a valuable intermediate in organic synthesis, presents significant health hazards that necessitate a comprehensive understanding and implementation of appropriate personal protective equipment (PPE).[3] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to establish safe handling protocols, moving beyond a simple checklist to explain the causality behind each safety measure.
Hazard Profile of this compound
Understanding the specific risks associated with a chemical is the foundational step in designing an effective safety protocol. This compound is classified as hazardous, and its primary routes of exposure and effects must be respected to prevent injury.[1][4]
Key Hazards:
-
Acute Toxicity: The compound is harmful if swallowed, if it comes into contact with the skin, or if it is inhaled.[1][4]
-
Skin Irritation: Direct contact causes skin irritation.[1][4][5]
-
Serious Eye Irritation: It poses a significant risk of serious eye irritation upon contact.[1][4][5][6]
-
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation and could lead to delayed pulmonary edema, a serious medical condition where fluid accumulates in the lungs.[1][4][5]
These hazards are why a multi-faceted PPE strategy, covering all potential routes of exposure, is not just recommended but essential.
| Property | Data | Source(s) |
| CAS Number | 1656-48-0 | [1] |
| Molecular Formula | C₆H₈N₂O | [4][6] |
| Appearance | Colorless to pale yellow or brown liquid | [3][5] |
| Primary Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Serious Eye Irritation, Respiratory Irritation | [1][4] |
| GHS Hazard Statements | H302, H312, H332, H315, H319, H335 | [1][4] |
The Hierarchy of Controls: PPE as the Last Line of Defense
Before selecting PPE, it is crucial to implement a broader safety strategy known as the "hierarchy of controls." This principle prioritizes eliminating or minimizing hazards at their source. PPE is the final, essential barrier between you and the chemical when other controls cannot eliminate the risk entirely.
-
Elimination/Substitution: Can a less hazardous chemical be used?
-
Engineering Controls: These are physical changes to the workspace to isolate the hazard. For this compound, the most critical engineering control is a certified chemical fume hood to manage harmful vapors.[5][7] General laboratory ventilation is not sufficient.
-
Administrative Controls: These are procedural changes, such as standard operating procedures (SOPs), safety training, and restricting access to areas where the chemical is handled.
-
Personal Protective Equipment (PPE): The equipment worn to minimize exposure.
Core PPE Requirements for this compound
The selection of PPE must be directly correlated with the specific tasks being performed. The following recommendations provide a baseline for common laboratory operations.
Eye and Face Protection: The Non-Negotiable First Step
Given that this compound causes serious eye irritation, robust eye protection is mandatory at all times.[1][6]
-
Minimum Requirement: For handling small quantities inside a fume hood, ANSI Z87.1-compliant or European Standard EN166 chemical safety goggles are required.[5] Standard safety glasses do not provide a seal around the eyes and are insufficient.
-
Enhanced Protection: When handling larger volumes (>50 mL) or when there is a significant risk of splashing (e.g., during transfers or quenching reactions), a full-face shield should be worn in addition to chemical safety goggles. The face shield protects the entire face from splashes that could be absorbed through the skin.
Hand and Body Protection: Your Primary Contact Barrier
This compound is harmful in contact with skin, making glove selection and body protection critical.[1][5]
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[5] Nitrile gloves are a common and effective choice for incidental contact. However, for prolonged handling or immersion, it is imperative to consult the glove manufacturer's chemical resistance data. No glove material offers indefinite protection.
-
Causality: The nitrile polymer provides a physical barrier to the liquid. However, chemical permeation will occur over time. The "breakthrough time" is the time it takes for the chemical to be detected on the inside of the glove. Always double-glove if handling larger quantities or for extended periods.
-
-
Lab Coat: A standard cotton lab coat is not sufficient. A chemically resistant lab coat or an apron made of a material like rubber or neoprene should be worn over standard lab attire.[5]
-
Clothing and Footwear: Always wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Protection: Guarding Against Inhalation Hazards
Respiratory irritation is a key hazard, and all handling of this compound that may produce vapors must be done within a fume hood.[1][5]
-
Standard Operations: When used in a properly functioning chemical fume hood, additional respiratory protection is typically not required.
-
Emergency or High-Risk Scenarios: In situations where ventilation is inadequate or during the cleanup of a large spill, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor (OV) cartridge (Type A, Brown, conforming to EN14387) is the recommended choice.[1][7]
-
Causality: The activated carbon in the cartridge adsorbs the organic ether vapors from the air you breathe, preventing them from reaching your lungs. A proper fit test is essential to ensure the respirator provides a complete seal to your face.
-
Operational and Disposal Plans
A procedural, step-by-step approach ensures that safety is integrated into the entire workflow.
Step-by-Step Handling Protocol
-
Pre-Operation Safety Check:
-
Verify that the chemical fume hood is functioning correctly (check the airflow monitor).
-
Don all required PPE: chemical goggles, face shield (if needed), chemically resistant lab coat, and double-gloved nitrile gloves.
-
Locate the nearest safety shower and eyewash station.[4]
-
-
Chemical Handling:
-
Perform all manipulations, including weighing and transferring, deep within the fume hood.
-
Keep all containers of this compound tightly closed when not in use to minimize vapor release.[5]
-
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Carefully remove outer gloves and dispose of them in the designated solid chemical waste container.
-
Remove the lab coat and inner gloves, followed by eye protection.
-
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[1][5]
Spill and Exposure Plan
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]
-
Small Spill Cleanup (inside a fume hood): Absorb the spill with an inert material like dry sand or vermiculite.[5] Place the absorbent material into a sealed, labeled container for chemical waste disposal.
Disposal of Contaminated PPE
All disposable PPE, including gloves and absorbent pads used for cleanup, must be considered contaminated.
-
Disposal: Place all contaminated solid waste into a clearly labeled, sealed hazardous waste container. Do not mix with general laboratory trash.
-
Regulations: Dispose of all chemical waste and contaminated materials through your institution's environmental health and safety office, following all local and national regulations.[1]
Below is a workflow diagram to guide the decision-making process for PPE selection based on the operational risk level.
Caption: PPE Selection Workflow for this compound.
By adhering to these rigorous, evidence-based protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment. Your safety is an integral component of scientific integrity.
References
- This compound | C6H8N2O | CID 15452 - PubChem.[Link]
- Safety Data Sheet: Bis(2-ethoxyethyl) ether - Chemos GmbH&Co.KG.[Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-氰基乙醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS 1656-48-0: this compound | CymitQuimica [cymitquimica.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. This compound | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
